molecular formula C8H10N2 B1343903 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine CAS No. 535935-84-3

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Cat. No.: B1343903
CAS No.: 535935-84-3
M. Wt: 134.18 g/mol
InChI Key: BUJYYGHIOAAFOO-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-3-4-8-6(7)2-1-5-10-8/h1-2,5,7H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJYYGHIOAAFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622938
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535935-84-3
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: Strategic Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

This guide provides a comprehensive technical overview of the synthetic pathways to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a valuable heterocyclic building block in medicinal chemistry. Recognizing its role as a key intermediate for pharmaceutical compounds, particularly those targeting the central nervous system (CNS), this document moves beyond a simple recitation of steps.[1][2] It delves into the strategic considerations and mechanistic underpinnings of the most viable synthetic approaches. We will first establish an efficient route to the crucial precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, and then critically evaluate three distinct methodologies for its conversion to the target primary amine: the classical Leuckart-Wallach reaction, a two-step oximation-hydrogenation sequence, and modern direct reductive amination. Each method is analyzed for its efficiency, scalability, safety, and green chemistry profile, providing researchers with the necessary insights to make informed decisions in a drug development context.

Chapter 1: The Cyclopenta[b]pyridine Scaffold: A Privileged Structure in Drug Discovery

The fusion of a pyridine ring with a cyclopentane ring creates the 6,7-dihydro-5H-cyclopenta[b]pyridine core, a rigid bicyclic structure that has garnered significant attention in pharmaceutical research. This scaffold serves as a versatile template for developing bioactive molecules. Its structural rigidity can enhance binding affinity to biological targets, while the nitrogen atom in the pyridine ring provides a key site for hydrogen bonding and salt formation, improving pharmacokinetic properties.[3] This heterocyclic system is a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and antiviral compounds.[3][4] The specific target of this guide, the 5-amino substituted derivative, is particularly valuable for its potential to act as a pharmacophore in CNS agents, where primary amine moieties frequently interact with neurotransmitter receptors and transporters.[1]

Chapter 2: Synthesis of the Linchpin Ketone: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

Nearly all efficient pathways to the target amine converge on a common intermediate: the ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 28566-14-5).[5][6] Therefore, a robust and high-yielding synthesis of this ketone is paramount. A highly effective method reported in the literature involves the direct, manganese-catalyzed oxidation of the benzylic C-H bond in 2,3-Cyclopentenopyridine.[7]

Recommended Protocol: Manganese-Catalyzed C-H Oxidation

This protocol is adapted from the work of Ren et al., who demonstrated an efficient and chemoselective oxidation in an aqueous medium, a significant advantage from a green chemistry perspective.[7][8]

Experimental Protocol:

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 eq.).

  • Add Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂; 0.0025 mmol, 0.005 eq.) and 2.5 mL of deionized water.

  • To the stirring mixture, add tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O; 2.5 mmol, 5.0 eq.).

  • Stir the reaction vigorously at 25 °C for 24 hours, monitoring by TLC (Ethyl acetate/Petroleum ether 1:2).

  • Upon completion, perform an aqueous workup by extracting the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to yield the pure ketone.[8]

Mechanistic Rationale and Field Insights

The choice of a manganese catalyst is strategic; it is an inexpensive, earth-abundant metal with low toxicity compared to many precious metal catalysts. The reaction proceeds via a radical mechanism where the Mn(II) catalyst interacts with t-BuOOH to generate reactive oxygen species that selectively abstract a hydrogen atom from the CH₂ group adjacent to the activating pyridine ring.[7] The use of water as the solvent is not only environmentally benign but also facilitates the reaction, leading to high yields and excellent chemoselectivity.[7]

Data Presentation
ParameterReported ValueSource
Yield 88%[8]
Appearance Off-white solid[8]
Melting Point 62-63 °C[8]
¹H NMR (400 MHz, CDCl₃) δ 8.80 (m, 1H), 8.00 (d, 1H), 7.31 (m, 1H), 3.27 (dd, 2H), 2.78 (m, 2H)[8]
¹³C NMR (101 MHz, CDCl₃) δ 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73[8]
HRMS (ESI) [M+H]⁺ Calculated: 134.0606, Found: 134.0598[8]
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Purification Start 2,3-Cyclopentenopyridine Mn(OTf)₂ Catalyst Water (Solvent) Reaction Stir at 25°C for 24h Start->Reaction Reagent t-BuOOH (Oxidant) Reagent->Reaction Workup Aqueous Workup (Ethyl Acetate Extraction) Reaction->Workup Dry Dry (Na₂SO₄) & Concentrate Workup->Dry Purify Flash Column Chromatography Dry->Purify Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Purify->Product

Fig 1. Synthesis of the ketone intermediate.

Chapter 3: Strategic Conversion to this compound

With the ketone precursor in hand, the critical transformation is the introduction of the amine functionality. This is most commonly achieved via reductive amination. We present three distinct strategies, each with its own set of advantages and challenges, allowing the researcher to select the most appropriate method based on available equipment, scale, and desired process parameters.

Method A: The Leuckart-Wallach Reaction

This classical method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[9] It is a one-pot reaction known for its simplicity and use of inexpensive reagents, but it requires high temperatures.[9][10]

Generalized Protocol:

  • Combine 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq.) with ammonium formate (5-10 eq.) or formamide.

  • Heat the mixture to 130-180 °C for several hours until the reaction is complete (monitored by TLC or LC-MS). The reaction initially forms the N-formyl intermediate.[10]

  • Cool the reaction mixture and proceed to hydrolysis.

  • Add aqueous HCl (e.g., 6M) and reflux for several hours to hydrolyze the formamide to the primary amine.

  • Cool, basify the mixture with NaOH to pH > 12, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry, concentrate, and purify the crude amine, typically via chromatography.

Causality & Trustworthiness: The Leuckart reaction is a robust, time-tested method. The high temperature is necessary to drive the dehydration to the iminium ion and facilitate the hydride transfer from formate.[9] The protocol is self-validating: the formation of the formamide intermediate can be confirmed before committing to the final, often vigorous, hydrolysis step. However, the harsh conditions can lead to side products and charring, sometimes resulting in lower yields.

G Ketone Ketone R₂C=O Iminium Iminium Ion [R₂C=NH₂]⁺ Ketone->Iminium + NH₃ - H₂O Ammonia Ammonia (from Ammonium Formate) Ammonia->Iminium Amine Primary Amine R₂CH-NH₂ Iminium->Amine + [H]⁻ (from Formate) Formate Formate [HCOO]⁻ Formate->Amine CO2 CO₂ Amine->CO2 releases

Fig 2. Simplified Leuckart-Wallach mechanism.
Method B: Oximation and Catalytic Hydrogenation

This two-step approach offers a milder alternative to the Leuckart reaction and is often higher yielding and cleaner. It avoids the harsh hydrolysis step.

Protocol Step 1: Oximation

  • Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate or pyridine (1.2 eq.).

  • Stir the mixture at room temperature or gentle reflux until oxime formation is complete.

  • Remove the solvent, add water, and filter the solid oxime product, which can often be used in the next step without further purification.

Protocol Step 2: Hydrogenation

  • In a hydrogenation vessel, suspend the oxime intermediate in a suitable solvent (e.g., ethanol, methanol, often with acetic acid to prevent catalyst poisoning).

  • Add a catalyst, typically 5-10 wt% Palladium on Carbon (Pd/C) or Raney Nickel.

  • Pressurize the vessel with hydrogen gas (H₂, typically 50-500 psi).

  • Stir the reaction at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the vessel, and filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude amine, which is then purified.

Causality & Trustworthiness: Oximation is a highly reliable reaction. The subsequent hydrogenation is a powerful reduction method. The choice of catalyst is key; Raney Nickel is often effective and less expensive, while Pd/C can also be used, though sometimes requires acidic additives to maintain activity.[11] This method's trustworthiness comes from the isolation of a stable intermediate (the oxime) and the clean, well-understood nature of catalytic hydrogenation. Safety is a critical consideration due to the use of flammable H₂ gas and pyrophoric catalysts like Raney Ni.

G Ketone Ketone Precursor Oximation Step 1: Oximation + NH₂OH·HCl + Base (e.g., NaOAc) in Ethanol Ketone->Oximation Oxime Intermediate Oxime Oximation->Oxime Hydrogenation Step 2: Hydrogenation + H₂ Gas + Catalyst (e.g., Pd/C) in Acidified Solvent Oxime->Hydrogenation Amine Target Amine Hydrogenation->Amine

Fig 3. Oximation-Hydrogenation workflow.
Method C: Direct Reductive Amination with Hydride Reagents

This is arguably the most modern and versatile approach, offering mild conditions and broad functional group tolerance. The key is the use of a reducing agent that is selective for the iminium ion formed in situ, but does not readily reduce the starting ketone.

Generalized Protocol:

  • Dissolve the ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or a stable amine-borane complex (e.g., 2-picoline borane).[12]

  • Stir the reaction at room temperature until completion.

  • Quench the reaction carefully with an aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent, dry, concentrate, and purify.

Causality & Trustworthiness: Reagents like NaBH(OAc)₃ are sterically hindered and less reactive than NaBH₄, making them ideal for selectively reducing the iminium ion as it forms.[12] This prevents premature reduction of the ketone. Amine-borane complexes are favored in green chemistry initiatives as they are often more stable and easier to handle than other borohydrides.[12] This one-pot, room-temperature process is highly reliable and generally gives clean products with high yields, making it a preferred method in many drug discovery labs.

Comparative Summary of Amination Strategies
FeatureMethod A: Leuckart-WallachMethod B: HydrogenationMethod C: Direct Hydride Reduction
Reagents Ammonium formate/FormamideNH₂OH·HCl, H₂, Pd/C or Ra-NiNH₄OAc, NaBH(OAc)₃ or Amine-Borane
Conditions High Temp (130-180°C), Acid HydrolysisTwo steps, RT to mild heat, High PressureOne pot, Room Temperature
Pros Very inexpensive reagents, one-potOften high yielding, clean conversionMild conditions, high selectivity, fast
Cons Harsh conditions, potential for byproductsRequires specialized H₂ equipment, catalyst safetyMore expensive reagents
Ideal For Large-scale synthesis where cost is criticalBench-scale synthesis requiring high purityRapid analog synthesis, sensitive substrates

Chapter 4: Final Product: Purification and Characterization

Regardless of the synthetic route chosen, the final product, this compound, must be rigorously purified and characterized.

  • Purification: Standard flash column chromatography on silica gel, often using a mobile phase of dichloromethane/methanol with a small amount of triethylamine to prevent streaking, is typically effective.

  • Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques.

PropertyExpected ValueSource
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
Appearance Solid or oil (varies with purity)-
Boiling Point ~235 °C at 760 mmHg (Predicted)[1]
Key ¹H NMR Signals Signals corresponding to the pyridine ring protons, a methine proton (CH-NH₂), and four cyclopentane protons (CH₂CH₂).-
Key ¹³C NMR Signals Aromatic carbons of the pyridine ring, a methine carbon, and two aliphatic carbons.-
Mass Spectrometry [M+H]⁺ = 135.09-

Conclusion

The synthesis of this compound is a critical process for researchers in drug discovery. The most logical and field-proven approach involves a two-stage synthesis commencing with the oxidation of 2,3-Cyclopentenopyridine to the key 5-keto intermediate. Subsequently, the transformation of this ketone to the target amine can be accomplished through several reliable methods. For rapid, clean, and mild synthesis on a laboratory scale, direct reductive amination using sodium triacetoxyborohydride is the recommended course of action. For larger scales where cost is a primary driver, the classical Leuckart-Wallach reaction remains a viable, albeit more challenging, option. This guide provides the strategic framework, practical protocols, and mechanistic rationale necessary to empower scientists to produce this valuable building block with confidence and efficiency.

References

  • Al-Hourani, B. et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. National Institutes of Health. Available at: [Link]

  • Al-Hourani, B. et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available at: [Link]

  • Ren, L. et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • Ghaedi, A. et al. (2016). Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • MySkinRecipes (n.d.). This compound. Available at: [Link]

  • Ren, L. et al. (2015). Supplementary Information: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. Royal Society of Chemistry. Available at: [Link]

  • Zhou, J. H. et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research. Available at: [Link]

  • Wikipedia (n.d.). Leuckart reaction. Available at: [Link]

  • ResearchGate (n.d.). ChemInform Abstract: Direct Leuckart-Type Reductive Amination of Aldehydes and Ketones. Available at: [Link]

  • Shaabani, S. et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry. Available at: [Link]

  • ChemBK (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable (2024). Reductive Amination. Available at: [Link]

  • MySkinRecipes (n.d.). 6, 7-Dihydro-5H-cyclopenta[b]pyridin-2-amine. Available at: [Link]

  • Google Patents (n.d.). Improved method for the synthesis of substituted formylamines and substituted amines.
  • PubChem (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Available at: [Link]

  • Semantic Scholar (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Available at: [Link]

  • ResearchGate (n.d.). Hydrogenation of carvone oxime over Pt-supported catalysts. Available at: [Link]

Sources

An In-Depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (CAS Number: 535935-84-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Scaffold in Modern Medicinal Chemistry

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a heterocyclic building block of significant interest in contemporary drug discovery and development. Its rigid, bicyclic structure, combining a pyridine ring with a cyclopentane moiety, provides a unique three-dimensional framework that is increasingly utilized in the design of novel therapeutics. This guide offers a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role as a key intermediate in the development of agents targeting the central nervous system (CNS). The inherent structural features of this amine make it a valuable component for creating biologically active molecules with the potential to modulate neurological pathways.[1]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and research.

PropertyValueSource
CAS Number 535935-84-3[1]
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
Boiling Point 235.46°C at 760 mmHg (Predicted)[1]
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, DMSO, and dichloromethane; slightly soluble in water.
Storage Room temperature, in a dry, dark environment.[1]

Synthesis and Manufacturing

The primary route to this compound involves a two-step process starting from 2,3-cyclopentenopyridine. The synthesis is centered around the formation of a ketone intermediate, which is then converted to the desired primary amine.

Step 1: Synthesis of the Ketone Precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

A robust and efficient method for the synthesis of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, has been developed utilizing a manganese-catalyzed oxidation. This method is noted for its high yield and chemoselectivity.[2][3]

Experimental Protocol: Manganese-Catalyzed Oxidation [2]

  • Materials: 2,3-Cyclopentenopyridine, Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O), Water, Ethyl acetate, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).

    • Add t-BuOOH (2.5 mmol, 65% in H₂O) to the mixture.

    • Stir the reaction at 25°C for 24 hours.

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether, 1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one as an off-white solid.

This protocol has been reported to achieve yields of up to 88%.[2]

Synthesis_Step1 Start 2,3-Cyclopentenopyridine Reagents Mn(OTf)₂ (cat.) t-BuOOH, H₂O Start->Reagents Oxidation 25°C, 24h Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Reagents->Product

Diagram 1: Synthesis of the Ketone Precursor.
Step 2: Reductive Amination to this compound

Generalized Experimental Protocol: Reductive Amination

  • Materials: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, Ammonia source (e.g., ammonium acetate, ammonia in methanol), Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃)), Methanol, Acetic Acid (optional, as catalyst).

  • Procedure:

    • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in methanol.

    • Add the ammonia source (e.g., a molar excess of ammonium acetate).

    • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for a designated period to allow for imine formation.

    • Cool the reaction mixture in an ice bath and slowly add the reducing agent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction carefully with water.

    • Adjust the pH to basic with an appropriate base (e.g., NaOH solution).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to obtain this compound.

Synthesis_Step2 Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Reagents 1. Ammonia Source (e.g., NH₄OAc) 2. Reducing Agent (e.g., NaBH₃CN) Ketone->Reagents Reductive Amination Amine This compound Reagents->Amine

Diagram 2: Reductive Amination to the Target Amine.

Applications in Drug Discovery

The primary application of this compound is as a crucial intermediate in the synthesis of complex, biologically active molecules, particularly those targeting the central nervous system.[1] The rigid cyclopentane ring fused to the pyridine core provides a well-defined orientation for appended pharmacophores, which can enhance binding affinity and selectivity for specific biological targets.

While direct biological activity of the title compound is not extensively reported, its derivatives have shown significant promise in various therapeutic areas. For instance, the broader 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a component of molecules investigated for their activity as kinase inhibitors and antiviral agents.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions should be based on data for structurally related amino-pyridine compounds.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from readily available precursors and its utility in constructing complex molecular architectures underscore its importance for researchers in drug discovery. As the demand for novel CNS-acting therapeutics continues to grow, the application of this and related scaffolds is poised to expand, offering new avenues for the development of innovative treatments for neurological disorders.

References

  • MySkinRecipes. This compound. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]

  • PubChem. 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine. [Link]

  • Moustafa, A. H., Gomaa, M. A., & El-Sawy, E. R. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24463-24479. [Link]

  • Royal Society of Chemistry. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. [Link]

Sources

Structure elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of this compound. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods. It details the strategic rationale behind the analytical workflow, emphasizing how orthogonal techniques are synergistically employed to build an unassailable structural proof, a cornerstone of modern pharmaceutical development and chemical research.[1]

Introduction: The Imperative for Unambiguous Characterization

This compound is a heterocyclic building block with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system.[1] Its fused bicyclic scaffold is a common motif in biologically active molecules. Before its inclusion in any synthetic route for drug discovery, its molecular structure must be confirmed with absolute certainty. Any ambiguity, such as the presence of isomers (e.g., the cyclopenta[c]pyridine variant[2]), could lead to the development of an incorrect molecule, wasting significant resources and posing potential safety risks.

This guide outlines a self-validating analytical cascade, beginning with a plausible synthesis from a known precursor and proceeding through mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments. Each step is designed not only to provide data but to answer specific structural questions, culminating in a cohesive and definitive structural assignment.

The Analytical Sample: Synthesis from a Verified Precursor

To ensure the integrity of the starting material, the target amine is synthesized via a well-established chemical transformation from a readily available and characterizable precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[3][4][5] The most logical and high-yielding pathway is reductive amination.

Protocol: Synthesis via Reductive Amination

  • Dissolution: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) is dissolved in anhydrous methanol.

  • Imine Formation: Ammonium acetate (10 eq) is added, and the mixture is stirred at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12 hours.

  • Workup & Purification: The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

This synthesis provides the sample for the subsequent analytical characterization. The logical progression from the known ketone to the expected amine forms the foundational hypothesis for the elucidation process.

The Elucidation Workflow: A Multi-Technique Approach

The structure elucidation process is a logical progression, where each technique provides a layer of evidence that, when combined, leaves no room for ambiguity.

Elucidation_Workflow cluster_synthesis Sample Genesis cluster_analysis Structural Analysis Cascade Known_Ketone Known Precursor 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Reductive_Amination Reductive Amination Known_Ketone->Reductive_Amination Target_Amine Purified Analyte (Hypothesized Amine) Reductive_Amination->Target_Amine HRMS HRMS Analysis (Confirm Formula) Target_Amine->HRMS Step 1 IR FT-IR Spectroscopy (Identify Functional Groups) HRMS->IR Step 2 NMR_Suite Comprehensive NMR (Establish Connectivity) IR->NMR_Suite Step 3 Final_Structure Definitive Structure C₈H₁₀N₂ NMR_Suite->Final_Structure Step 4 (Confirmation)

Caption: Overall workflow for the structure elucidation of the target amine.

Mass Spectrometry: Confirming the Foundation

Objective: To determine the accurate mass and confirm the elemental composition of the synthesized molecule.

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

Rationale: HRMS provides mass accuracy to within a few parts per million (ppm). This precision is critical for distinguishing between molecules with the same nominal mass but different elemental formulas, providing strong evidence for the molecular formula, C₈H₁₀N₂.[1]

Expected Results:

ParameterExpected Value
Molecular FormulaC₈H₁₀N₂
Ionization ModeESI+
Adduct[M+H]⁺
Calculated Exact Mass135.0917
"Found" Mass (Hypothetical)135.0915
Mass Error< 5 ppm

The observation of a high-abundance ion corresponding to the protonated molecule with a mass error of less than 5 ppm provides the first piece of robust evidence, confirming the elemental composition is consistent with the target amine.

Infrared Spectroscopy: A Rapid Functional Group Check

Objective: To identify key functional groups and confirm the conversion of the ketone precursor.

Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy, typically using an Attenuated Total Reflectance (ATR) accessory for ease of sampling.

Rationale: IR spectroscopy is a rapid and effective method for verifying the success of the reductive amination. The disappearance of the strong carbonyl (C=O) stretch from the starting material and the appearance of characteristic amine (N-H) stretches in the product are definitive indicators of the intended chemical transformation.

Expected Spectral Features:

Functional GroupWavenumber (cm⁻¹)IntensityRationale
N-H Stretch3400-3250Medium, DoubletConfirms presence of a primary amine (-NH₂)
Aromatic C-H Stretch3100-3000MediumPyridine ring C-H bonds
Aliphatic C-H Stretch3000-2850Medium-StrongCyclopentane ring C-H bonds
C=N, C=C Stretch1600-1450Medium-StrongPyridine ring vibrations
C=O Stretch (Precursor) ~1700 (Absent) Confirms loss of ketone functional group

This spectral data validates the proposed functional group transformation at a molecular level.

NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Objective: To map the complete H-C framework of the molecule and establish unequivocal bond connectivity.

Techniques:

  • ¹H NMR (Proton NMR)

  • ¹³C NMR (Carbon NMR)

  • 2D COSY (Correlation Spectroscopy)

  • 2D HSQC (Heteronuclear Single Quantum Coherence)

  • 2D HMBC (Heteronuclear Multiple Bond Correlation)

1D NMR: The Initial Atomic Census

¹H NMR: This experiment provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling). The predicted spectrum for this compound would show distinct regions for aromatic, aliphatic, and amine protons.

¹³C NMR: This provides the number of unique carbon environments.

¹H NMR (Predicted Data) ¹³C NMR (Predicted Data)
δ (ppm) Multiplicity
~8.3dd
~7.5dd
~7.1dd
~4.5t
~3.0m
~2.5m
~2.0m
~1.8s (br)

(Note: Chemical shifts (δ) are estimates based on known data for similar scaffolds and are reported relative to TMS. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad)

2D NMR: Assembling the Structural Puzzle

While 1D NMR provides the pieces, 2D NMR explains how they connect.

COSY (¹H-¹H Correlation): Establishing Proton Neighbors

COSY reveals which protons are coupled (i.e., are on adjacent carbons).

  • Key Expected Correlations:

    • H2 ↔ H3 ↔ H4 (Connectivity of the pyridine ring protons)

    • H5 ↔ H6/H6' ↔ H7 (Connectivity of the cyclopentane ring protons)

HSQC (¹H-¹³C One-Bond Correlation): Linking Protons to Carbons

HSQC correlates each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the more easily assigned proton signals.

HMBC (¹H-¹³C Long-Range Correlation): The Final Proof of Connectivity

HMBC is the crucial experiment that connects the different spin systems and confirms the overall molecular architecture. It detects correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the fusion of the pyridine and cyclopentane rings.

  • Crucial HMBC Correlations for Structural Proof:

    • Ring Fusion Confirmation: Correlations from the aliphatic protons H7 to the aromatic carbons C7a and C4a, and from the aromatic proton H4 to the aliphatic carbon C5, unequivocally prove the fusion of the cyclopentane and pyridine rings at the correct positions.

    • Amine Position: Correlations from the methine proton H5 to the neighboring carbons C4, C6, and C4a confirm its position. The distinct chemical shift of C5 (~60 ppm) is also characteristic of a carbon bearing an amine group.

Conclusion: A Self-Validating Structural Proof

The structure of this compound is definitively established through this systematic and multi-faceted analytical approach.

  • HRMS confirmed the correct elemental formula (C₈H₁₀N₂).

  • FT-IR verified the required functional group transformation from a ketone to a primary amine.

  • Comprehensive NMR analysis (¹H, ¹³C, COSY, HSQC, and HMBC) provided an unambiguous map of the atomic connectivity, confirming the specific isomeric form and the precise location of the amine substituent.

Each piece of data corroborates the others, creating a self-validating system that meets the rigorous standards required for pharmaceutical research and development. This logical workflow ensures that the molecular identity of this key building block is known with the highest degree of scientific certainty.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available from: [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Available from: [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(29), 25683–25695. Available from: [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • ACS Publications. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available from: [Link]

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. Available from: [Link]

  • PubChem. 5h-cyclopenta[b]pyridine. Available from: [Link]

  • PubChem. 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine. Available from: [Link]

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Spectroscopic Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural scaffold is a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system[1]. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and further structural modifications.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published spectra for this specific amine, this guide will leverage data from closely related analogs, such as 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, and fundamental spectroscopic principles to predict and interpret its spectral characteristics.

Molecular Structure and Key Features

The structure of this compound features a pyridine ring fused to a cyclopentane ring, with an amine group at the 5-position. This arrangement presents several key features that will be reflected in its spectroscopic data:

  • Aromatic Protons: The pyridine ring contains three aromatic protons.

  • Aliphatic Protons: The cyclopentane ring has three sets of methylene protons and one methine proton attached to the carbon bearing the amine group.

  • Amine Protons: The primary amine group contributes two exchangeable protons.

  • Carbon Skeleton: A distinct set of carbon signals corresponding to the fused ring system.

  • Functional Groups: The C-N bonds and N-H bonds will give rise to characteristic IR absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and amine protons. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic (Pyridine)7.0 - 8.5m3HThe exact shifts and coupling patterns will depend on the substitution pattern of the pyridine ring.
CH-NH₂ (Position 5)~4.0 - 4.5t or dd1HThe methine proton will be coupled to the adjacent methylene protons.
CH₂ (Position 7)~2.8 - 3.2m2HThese protons are adjacent to the aromatic ring.
CH₂ (Position 6)~1.9 - 2.3m2H
NH₂Broad singlet2HThe chemical shift of the amine protons is concentration and solvent dependent and these protons are exchangeable with D₂O.

m = multiplet, t = triplet, dd = doublet of doublets

The predictions for the aliphatic protons are based on the analysis of related structures, such as various derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, where the cyclic methylene protons appear in the range of 2.75-3.09 ppm and 2.87-2.92 ppm[2][3][4].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Notes
Aromatic (Pyridine)120 - 160Five signals are expected for the pyridine ring carbons.
C5 (CH-NH₂)~50 - 60The carbon bearing the amine group will be shifted downfield.
C7~30 - 35
C6~20 - 25

These predictions are informed by the ¹³C NMR data of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogs, where the aliphatic carbons appear in similar regions[5].

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds.

Predicted IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Primary Amine)Asymmetric & Symmetric Stretch3300 - 3500Medium (two bands)
C-H (Aromatic)Stretch3000 - 3100Medium to Weak
C-H (Aliphatic)Stretch2850 - 3000Medium to Strong
N-H (Primary Amine)Bend (Scissoring)1590 - 1650Medium to Strong
C=C, C=N (Aromatic)Ring Stretch1400 - 1600Medium to Strong
C-NStretch1020 - 1250Medium
N-HWag665 - 910Broad, Strong

The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a key indicator of a primary amine[6]. The N-H bending vibration around 1600 cm⁻¹ is also a characteristic feature[6].

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for GC-MS data acquisition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any analytical endeavor, a combination of these spectroscopic techniques will provide the most robust and unambiguous structural confirmation.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Supplementary Information: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry. [Link]

  • Fouda, A. E. A., Elewady, Y. A., & El-Shazly, M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24459–24472. [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Fouda, A. E. A., Elewady, Y. A., & El-Shazly, M. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24459-24472. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved from [Link]

  • ChemBK. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a key heterocyclic amine intermediate with significant potential in medicinal chemistry, particularly in the development of novel central nervous system (CNS) agents.[1] Its rigid, bicyclic scaffold provides a valuable framework for the design of molecules with specific three-dimensional conformations, which is crucial for selective interaction with biological targets. A thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery and development, influencing everything from synthetic route optimization to formulation and pharmacokinetic profiling. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering both theoretical predictions and detailed, field-proven experimental protocols for their determination.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail fast, fail cheap" has never been more relevant. A significant portion of drug candidate attrition can be attributed to suboptimal physicochemical properties, leading to poor absorption, distribution, metabolism, and excretion (ADME) profiles, as well as unforeseen toxicity.[2] Therefore, a comprehensive physicochemical characterization of key intermediates and final compounds is not merely a data-gathering exercise; it is a critical, proactive strategy to de-risk a project and guide the rational design of molecules with a higher probability of clinical success.

This guide focuses on this compound, a molecule of interest for its structural motifs that are often found in neurologically active compounds. By providing a detailed examination of its properties and the methodologies to measure them, we aim to empower researchers to make more informed decisions in their drug discovery programs.

Core Physicochemical Properties: A Blend of Predicted and Analog-Derived Data

Direct experimental data for this compound is not extensively available in the public domain. Consequently, this guide presents a combination of predicted values from well-regarded computational models and experimental data from structurally similar compounds, such as 2-aminopyridine, to provide a robust and scientifically grounded profile.

PropertyPredicted/Estimated ValueSource/MethodSignificance in Drug Discovery
Molecular Formula C₈H₁₀N₂-Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 134.18 g/mol -A key parameter in Lipinski's Rule of Five; influences diffusion and transport properties.
CAS Number 535935-84-3[1]Unique identifier for the chemical substance.
Boiling Point 235.46°C at 760 mmHg[1]Important for purification (distillation) and assessing thermal stability.
Melting Point Not available (Predicted: Solid at room temp.)-Influences solubility and dissolution rate; a key indicator of purity.
pKa (Predicted) ~6.9Based on 2-aminopyridine (6.86)[3]Governs the ionization state at physiological pH, which profoundly impacts solubility, permeability, and target binding.
LogP (Predicted) ~0.9Based on 2-aminopyridine (0.48) and molecular structureA measure of lipophilicity, which affects cell membrane permeability, plasma protein binding, and metabolic clearance.
Aqueous Solubility Predicted to be moderate, pH-dependentBased on aminopyridine derivatives[4][5]Crucial for absorption and formulation; low solubility can be a major hurdle in drug development.

Synthesis and Structural Elucidation

A robust and scalable synthetic route is essential for the utilization of any key intermediate. While various methods for the synthesis of related cyclopentapyridine derivatives exist, a common and efficient approach to this compound involves the reductive amination of its corresponding ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[6][7]

Proposed Synthetic Workflow: Reductive Amination

This two-step process begins with the synthesis of the ketone, followed by its conversion to the amine.

SynthesisWorkflow Start 2,3-Cyclopentenopyridine Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Start->Ketone Oxidation (e.g., Mn(OTf)₂ / t-BuOOH) Amine This compound Ketone->Amine Reductive Amination (e.g., NH₃, H₂, Pd/C or NaBH₃CN) pKa_Workflow Start Prepare Analyte Solution (in co-solvent if necessary) Titration Titrate with Standard Acid/Base Start->Titration Measurement Record pH vs. Titrant Volume Titration->Measurement Analysis Plot Titration Curve (pH vs. Volume) Measurement->Analysis Result Determine pKa (at half-equivalence point) Analysis->Result Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Add DMSO stock to buffer k_incubate Short Incubation (e.g., 1-2 hours) k_start->k_incubate k_separate Separate Precipitate (Filtration/Centrifugation) k_incubate->k_separate k_quantify Quantify Supernatant (UV-Vis or LC-MS) k_separate->k_quantify k_result Kinetic Solubility Value k_quantify->k_result t_start Add excess solid to buffer t_incubate Long Incubation (e.g., 24-48 hours with agitation) t_start->t_incubate t_separate Separate Undissolved Solid (Filtration/Centrifugation) t_incubate->t_separate t_quantify Quantify Supernatant (UV-Vis or LC-MS) t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result LogP_Workflow Start Dissolve compound in pre-saturated octanol/buffer Equilibrate Shake to equilibrate phases (e.g., 24 hours) Start->Equilibrate Separate Separate octanol and aqueous phases by centrifugation Equilibrate->Separate Quantify Quantify compound concentration in each phase (HPLC or UV-Vis) Separate->Quantify Calculate Calculate LogP/LogD log([C]octanol / [C]aqueous) Quantify->Calculate Result LogP/LogD Value Calculate->Result

Sources

An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional framework for the development of novel therapeutic agents across a spectrum of diseases. This technical guide offers a comprehensive overview of the synthesis, chemical properties, and biological activities of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine and its analogs. We will delve into key synthetic strategies, explore the structure-activity relationships (SAR) that govern their biological effects, and examine their pharmacological profiles, with a particular focus on their applications as central nervous system (CNS) agents and as crucial intermediates in the synthesis of established drugs like the fourth-generation cephalosporin, Cefpirome. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Chemical and Therapeutic Landscape of the Cyclopenta[b]pyridine Core

The fusion of a cyclopentane ring with a pyridine nucleus gives rise to the 6,7-dihydro-5H-cyclopenta[b]pyridine system, a scaffold that has proven to be a fertile ground for the discovery of new bioactive molecules. The inherent structural rigidity of this bicyclic system is a key advantage in drug design, as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.[1]

The pyridine ring itself is a cornerstone of medicinal chemistry, found in a vast array of natural products and FDA-approved drugs.[2] Its ability to participate in hydrogen bonding and its polar, ionizable nature often enhance the solubility and bioavailability of drug candidates.[3][4][5] When fused with a cyclopentane ring, the resulting scaffold offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The 5-amino substituted derivative, this compound, is a particularly important intermediate, primarily in the development of agents targeting the central nervous system (CNS).[6][7] Its structural features bear resemblance to neurotransmitter analogs, suggesting potential interactions with various CNS receptors and enzymes.[7] Furthermore, the broader class of cyclopenta[b]pyridine derivatives has demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, underscoring the versatility of this scaffold.[8]

A notable example of the successful application of this core is in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[9] This highlights the industrial and clinical relevance of understanding the chemistry and synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Synthetic Strategies: Accessing the Cyclopenta[b]pyridine Scaffold

The efficient synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core and its derivatives is crucial for enabling further medicinal chemistry exploration. Several synthetic routes have been developed, each with its own advantages in terms of starting materials, reaction conditions, and achievable chemical diversity.

Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues

A direct and efficient method to introduce a carbonyl group at the 5-position involves the manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine moiety. This approach offers high yield and excellent chemoselectivity under mild conditions.[10]

Experimental Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one [11]

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), and H2O (2.5 mL).

  • Add t-BuOOH (65% in H2O, 2.5 mmol) to the mixture.

  • Stir the reaction mixture at 25°C for 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to yield the desired product.

Rationale: This method leverages a green chemistry approach by using water as a solvent and a non-toxic manganese catalyst. The use of t-BuOOH as the oxidant under mild conditions makes this a highly practical and scalable reaction.

Sources

Potential biological activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Authored by: A Senior Application Scientist

Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry. While the biological activity of the specific amine derivative, this compound, is not extensively documented in public literature, its structural congeners and related fused-pyridine derivatives have demonstrated a wide spectrum of pharmacological effects. This guide synthesizes the available information on related compounds to build a strong rationale for investigating the therapeutic potential of this specific molecule. We propose a comprehensive, multi-stage research program, beginning with computational screening to identify high-probability biological targets, followed by detailed protocols for in vitro and cell-based assays to validate these predictions. The narrative emphasizes the strategic thinking behind experimental design, aiming to provide researchers, scientists, and drug development professionals with a robust framework for exploring the bioactivity of this promising chemical entity.

The 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold: A Foundation for Bioactivity

The fusion of a cyclopentane ring with a pyridine ring creates the 6,7-dihydro-5H-cyclopenta[b]pyridine core. This structure is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS).[1][2] Its rigid, three-dimensional architecture provides a fixed orientation for appended functional groups, making it an excellent scaffold for designing molecules that can selectively interact with biological targets.

Derivatives of the broader cyclopenta[b]pyridine and related fused-pyridine families have been reported to possess a diverse range of biological activities, including:

  • Neuropharmacological Activity: Various tricyclic systems analogous to this scaffold have been evaluated as antagonists for specific neurotransmitter receptors, such as the NMDA/NR2B receptor, which is implicated in a variety of neurological disorders.[3]

  • Anticancer Potential: Structurally related benzo[2][4]cyclohepta[1,2-b]pyridine derivatives have shown potent cytotoxic activity against human lung, breast, and colon cancer cell lines.[5]

  • Broad-Spectrum Bioactivity: A comprehensive review of monoterpene pyridine alkaloids, which include the cyclopenta[c]pyridine skeleton, highlights potential antibacterial, antiviral, anti-inflammatory, and insecticidal activities.[6]

Given this precedent, this compound serves as a highly valuable starting point for a drug discovery campaign. The primary amine at the 5-position offers a versatile chemical handle for the synthesis of a diverse library of analogues, enabling a thorough exploration of the structure-activity relationship (SAR).

Proposed Research Program: From Hypothesis to Validation

The absence of direct biological data for this compound necessitates a systematic and logical approach to uncover its potential. We propose a three-part research workflow designed to efficiently identify and validate its biological targets.

Part A: In Silico Target Identification and Prioritization

The initial phase leverages computational chemistry to screen the compound against a vast array of biological targets, generating a data-driven hypothesis for its mechanism of action. This approach is cost-effective and rapidly narrows the field of potential targets for experimental validation.

Workflow: Computational Target Fishing

G cluster_0 Input cluster_1 Screening Methods cluster_2 Output & Analysis cluster_3 Decision mol 3D Structure of This compound dock Reverse Molecular Docking (Screen against PDB database) mol->dock pharm Pharmacophore Modeling (Compare to known ligands) mol->pharm shape Shape-Based Screening (Identify structural mimics) mol->shape hits List of Potential Protein Hits (Ranked by binding score/fit) dock->hits pharm->hits shape->hits cluster Target Clustering (Group by protein family, e.g., Kinases, GPCRs) hits->cluster pathway Pathway Analysis (Identify implicated signaling pathways) cluster->pathway decision Select Top 3-5 High-Probability Targets for Experimental Validation pathway->decision G cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor 5-HT₂A Receptor (GPCR) g_protein Gαq Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP₃ Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Stimulates response Cellular Response ca_release->response pkc->response compound Test Compound (Agonist or Antagonist?) compound->receptor Binds

Caption: Gq-coupled protein receptor signaling pathway.

Example Protocol: Intracellular Calcium Flux Assay

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor in a black, clear-bottom 96-well plate.

    • Allow cells to grow to ~90% confluency.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye is non-fluorescent until it binds to free intracellular calcium.

    • Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified into its active form.

  • Assay Procedure:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Antagonist Mode: To test for antagonist activity, first add varying concentrations of the test compound and incubate for 15-30 minutes. Then, add a known agonist (e.g., serotonin) at its EC₈₀ concentration and measure the fluorescence. An effective antagonist will reduce the fluorescence signal induced by the agonist.

    • Agonist Mode: To test for agonist activity, add varying concentrations of the test compound directly to the dye-loaded cells and immediately measure the fluorescence change over time. An agonist will cause a rapid increase in fluorescence.

  • Data Analysis:

    • The fluorescence intensity is directly proportional to the intracellular calcium concentration.

    • For agonist activity, plot the peak fluorescence response against the log of compound concentration to determine the EC₅₀ (potency).

    • For antagonist activity, plot the inhibition of the agonist response against the log of compound concentration to determine the IC₅₀ (potency).

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently limited, the pharmacological relevance of its core scaffold is well-established. The proposed research program provides a logical and efficient pathway to de-orphan this compound. The initial in silico screening offers a powerful tool to generate testable hypotheses, which can then be rigorously confirmed through in vitro binding and cell-based functional assays. Positive results from this screening cascade would establish this molecule as a valuable hit compound, justifying the initiation of a full-scale medicinal chemistry program to synthesize analogues and develop a comprehensive Structure-Activity Relationship (SAR) profile, ultimately paving the way for a new class of therapeutic agents.

References

  • Title: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py Source: Royal Society of Chemistry URL: [Link]

  • Title: Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine Source: Scientific.net URL: [Link]

  • Title: 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine Source: MySkinRecipes URL: [Link]

  • Title: Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches Source: ACS Omega URL: [Link]

  • Title: High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzoc[2][4]yclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists Source: PubMed URL: [Link]

  • Title: Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives Source: PubMed URL: [Link]

Sources

A Comprehensive Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth review of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its fundamental physicochemical properties, delve into established and innovative synthetic pathways, and illuminate its versatile applications as a key intermediate and molecular scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable experimental insights into the strategic use of this compound in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Cyclopenta[b]pyridine Scaffold

Heterocyclic compounds containing nitrogen are foundational to the development of numerous pharmaceuticals.[1][2] Among these, the 6,7-dihydro-5H-cyclopenta[b]pyridine core, a bicyclic structure fusing a cyclopentane ring with a pyridine moiety, has garnered significant attention. Its rigid conformation and the presence of a modifiable nitrogen atom make it an attractive scaffold for creating molecules with specific biological activities. This compound, in particular, serves as a crucial intermediate, primarily in the synthesis of agents targeting the central nervous system (CNS).[3][4] Its structural features allow for the development of compounds that can modulate neurotransmitter pathways, making it a valuable asset in the pursuit of treatments for various neurological disorders.[3]

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The key characteristics of the parent compound, 6,7-Dihydro-5H-cyclopenta[b]pyridine, are summarized below. The introduction of the amine group at the 5-position will alter these properties, but the core data provides a critical baseline.

PropertyValueSource
Chemical Name 6,7-Dihydro-5H-cyclopenta[b]pyridine[5]
Synonyms 5H-1-Pyrindine, 6,7-dihydro-; 2,3-Cyclopentenopyridine[5]
Molecular Formula C8H9N[5]
Molecular Weight 119.16 g/mol [5]
CAS Number 533-37-9[5]
Appearance White to off-white crystalline powder[5]
Melting Point 68-72°C[5]
Boiling Point 245-248°C at 760 mmHg[5]
Solubility Soluble in ethanol, DMSO, and dichloromethane; slightly soluble in water.[5]

Synthesis Strategies: From Precursors to the Final Amine

The synthesis of this compound typically proceeds through its ketone analog, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This ketone is a versatile intermediate that can be readily converted to the desired amine via reductive amination.

Synthesis of the Key Ketone Intermediate

A highly efficient and environmentally conscious method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine.[6] This approach utilizes a readily available catalyst and an aqueous oxidant, aligning with the principles of green chemistry.[6]

An alternative route has also been developed, employing commercially available cyclopentanone and benzylamine as starting materials. This method involves a sequence of nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination, achieving a total yield of 43.15% with high purity.[7]

General Synthetic Workflow

The logical flow from a simple precursor to the target amine and its subsequent derivatives is a cornerstone of synthetic planning. The following diagram illustrates the key transformations.

G cluster_0 Synthesis of Ketone Precursor cluster_1 Formation of Target Amine cluster_2 Derivatization Precursor 2,3-Cyclopentenopyridine Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Precursor->Ketone Mn(OTf)2, t-BuOOH H2O, 25°C Amine This compound Ketone->Amine Reductive Amination (e.g., NaBH3CN, NH4OAc) Derivatives Biologically Active Derivatives Amine->Derivatives Further Functionalization

Caption: Synthetic pathway from precursor to derivatives.

Detailed Experimental Protocol: Manganese-Catalyzed Oxidation

The following protocol for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is adapted from the literature.[8]

Materials:

  • 2,3-Cyclopentenopyridine (0.50 mmol)

  • Mn(OTf)2 (0.0025 mmol)

  • t-BuOOH (65% in H2O, 2.5 mmol)

  • Deionized Water (2.5 mL)

  • Ethyl acetate

  • Anhydrous Na2SO4

  • 25 mL round-bottom flask

  • Magnetic stirrer

Procedure:

  • Charge a 25 mL round-bottom flask with 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), t-BuOOH (2.5 mmol), and H2O (2.5 mL).[8]

  • Stir the reaction mixture at 25°C for 24 hours.[8]

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).[8]

  • Combine the organic layers and dry over anhydrous Na2SO4.[8]

  • Evaporate the solvent in vacuo.[8]

  • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether) to yield the desired product.[8]

This self-validating protocol provides a reliable method for obtaining the key ketone intermediate in high yield (reported as 88%).[8]

Applications in Medicinal Chemistry and Beyond

The true value of this compound lies in its role as a versatile scaffold for generating diverse libraries of bioactive compounds. Its rigid framework and functional handles allow for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

Central Nervous System (CNS) Agents

The primary application of this scaffold is in the development of CNS agents.[3] Its structural similarity to neurotransmitter analogues suggests its potential for creating novel therapeutics for neurological disorders.[4] The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group provides a point for diversification, enabling interactions with various biological targets within the CNS.

Enzyme Inhibitors and Receptor Antagonists

The core structure is a key precursor for synthesizing a range of bioactive molecules, including kinase inhibitors.[5] Furthermore, related tricyclic derivatives, specifically 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, have been designed and evaluated as potent corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are of interest for treating stress-related disorders.[9]

Broader Therapeutic Potential

While the focus has been on CNS applications, related fused heterocyclic systems have demonstrated a wide array of pharmacological activities. For instance, derivatives of 6,7-dihydro-5H-benzo[7][10]cyclohepta[1,2-b]pyridine have shown promise as anti-cancer, anti-inflammatory, anti-HIV, and anti-histamine agents.[11] This suggests a broader therapeutic potential for the cyclopenta[b]pyridine core that warrants further exploration.

G cluster_targets Potential Therapeutic Targets & Applications Core 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-amine Scaffold CNS CNS Agents (Neurotransmitter Modulation) Core->CNS Kinase Kinase Inhibitors Core->Kinase CRF1 CRF1 Receptor Antagonists Core->CRF1 Anticancer Anti-Cancer Agents Core->Anticancer

Caption: Therapeutic applications of the core scaffold.

Non-Pharmaceutical Applications

Beyond medicine, derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine core have found utility in other scientific fields.

  • Agrochemicals: The rigid structure serves as a component in the development of crop protection compounds.[5]

  • Material Science: It can be used as a building block for nitrogen-containing specialty polymers.[5]

  • Corrosion Inhibition: Certain 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized and proven to be effective corrosion inhibitors for carbon steel in acidic environments.[1][2]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically important molecular scaffold with proven utility and significant future potential. Its robust and efficient synthesis, coupled with its versatile chemical handles, makes it an invaluable tool for medicinal chemists. The established applications in CNS drug discovery are just the beginning. The demonstrated efficacy of related structures in oncology, inflammation, and even material science opens up exciting new avenues for research. As synthetic methodologies become more advanced and our understanding of biological targets deepens, we can expect the 6,7-dihydro-5H-cyclopenta[b]pyridine core to feature prominently in the next generation of innovative molecules.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [6]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [3]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Supporting Information: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.... Royal Society of Chemistry. [8]

  • LookChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. Retrieved from [5]

  • Khalaf, M. M., Abdelhamid, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. [1]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [7]

  • PubChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine. National Center for Biotechnology Information. Retrieved from

  • Khalaf, M. M., Abdelhamid, A. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24823–24841. [2]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Retrieved from

  • MySkinRecipes. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine. Retrieved from [4]

  • Al-Refai, M., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[7][10]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21699. [11]

  • SynHet. (n.d.). (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride. Retrieved from

  • Khalaf, M. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. Semantic Scholar.

  • Santa Cruz Biotechnology. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. Retrieved from

  • Kodama, T., et al. (2011). 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists. Bioorganic & Medicinal Chemistry, 19(18), 5432-5445. [9]

Sources

Discovery and history of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine: Synthesis, History, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in contemporary medicinal chemistry. We will delve into the historical development of the cyclopenta[b]pyridine scaffold, detail robust synthetic protocols for its key intermediates and the title amine, and explore its significant applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Strategic Importance of the Cyclopenta[b]pyridine Scaffold

The fusion of a pyridine ring with a cyclopentane moiety creates the 6,7-dihydro-5H-cyclopenta[b]pyridine core, a heterocyclic scaffold of significant interest in drug discovery. This structural motif is present in a variety of biologically active molecules. The rigid, bicyclic nature of this scaffold provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for achieving high-affinity and selective interactions with biological targets.

Among the derivatives of this scaffold, this compound stands out as a critical intermediate.[1][2] Its primary amine functionality serves as a versatile chemical handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug development campaigns. This compound is particularly valued in the design of agents targeting neurological disorders.[1][2]

Historical Context and the Evolution of Synthetic Strategies

While a singular "discovery" paper for this compound is not prominent in the literature, its history is intrinsically linked to the broader development of synthetic methods for the cyclopenta[b]pyridine ring system. Early research into fused pyridine heterocycles laid the groundwork for accessing this important scaffold.

A significant advancement in the synthesis of this class of compounds involves the development of practical and efficient routes to the core structure. For instance, a notable approach for synthesizing the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, utilizes commercially available cyclopentanone and benzylamine as starting materials.[3] This method employs a sequence of nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination under mild conditions.[3] The development of such scalable routes was a critical step towards making this scaffold readily accessible for medicinal chemistry programs.

More recent innovations have focused on multicomponent reactions, which allow for the rapid assembly of complex, highly substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives from simple starting materials.[4] These modern synthetic strategies enhance the diversity of accessible analogues for biological screening.

Synthetic Methodologies: A Pathway to this compound

The most common and practical synthetic route to this compound proceeds through a key ketone intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Synthesis of the Key Intermediate: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

A recently developed, environmentally friendly method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine.[5] This direct oxidation of the methylene group adjacent to the pyridine ring occurs in water at room temperature, offering high yields and excellent chemoselectivity.[5]

Experimental Protocol: Manganese-Catalyzed Oxidation [6]

  • Reaction Setup: To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • Oxidation: Add t-BuOOH (65% in H₂O, 2.5 mmol) to the flask and stir the mixture at 25°C for 24 hours.

  • Workup: Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether, gradient from 1:5 to 1:1) to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Table 1: Physicochemical Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

PropertyValueReference
CAS Number28566-14-5[7]
Molecular FormulaC₈H₇NO[7]
Molecular Weight133.15 g/mol [7]
AppearanceOff-white solid[6]
Melting Point62-63°C[6]
Conversion to this compound via Reductive Amination

The conversion of the ketone intermediate to the target primary amine is typically achieved through reductive amination. This standard transformation involves the reaction of the ketone with an ammonia source to form an imine in situ, which is then reduced to the amine.

G ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one reagents 1. NH₃ or NH₄OAc 2. Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) ketone->reagents amine This compound reagents->amine Reductive Amination G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Agents core This compound cns CNS Agents core->cns Derivatization receptor_mod Receptor Modulators core->receptor_mod Derivatization enzyme_inh Enzyme Inhibitors core->enzyme_inh Derivatization

Sources

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Executive Summary

This technical guide provides a focused examination of the fundamental molecular characteristics of this compound, a critical intermediate in contemporary pharmaceutical research. Tailored for researchers, medicinal chemists, and drug development professionals, this document delineates the compound's precise molecular weight and chemical formula. Beyond presenting these core attributes, the guide elucidates the practical significance of this data in experimental design, analytical characterization, and the broader context of synthesizing novel therapeutics, particularly those targeting the central nervous system (CNS).

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine framework represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile building block for creating molecules with specific three-dimensional conformations, a key requirement for potent and selective interaction with biological targets.[1] The introduction of an amine functional group at the 5-position, yielding this compound, creates a key nucleophilic center for further synthetic elaboration. This specific intermediate has garnered attention for its role in the synthesis of biologically active compounds, making a precise understanding of its molecular properties essential for any research and development program that utilizes it.[2]

Core Molecular Attributes

The foundational step in any chemical synthesis or analysis is the accurate characterization of the starting materials. The molecular formula and weight are the most fundamental of these properties, dictating stoichiometry, molarity calculations, and the interpretation of analytical data.

Molecular Formula

The molecular formula for this compound has been determined to be C₈H₁₀N₂ .[2] This formula indicates that each molecule is composed of:

  • 8 Carbon atoms

  • 10 Hydrogen atoms

  • 2 Nitrogen atoms

This composition is the basis for its molecular weight and is critical for confirmation via high-resolution mass spectrometry.

Molecular Weight

The molecular weight (also referred to as molar mass) is a direct calculation from the molecular formula, summing the atomic weights of all constituent atoms. For this compound, the molecular weight is 134.18 g/mol .[2] This value is indispensable for:

  • Stoichiometric Calculations: Ensuring precise molar ratios in reaction mixtures to maximize yield and minimize impurities.

  • Analytical Chemistry: Predicting the molecular ion peak (M+) in mass spectrometry, a primary method for confirming the identity of the compound during reaction monitoring and final product analysis.

Data Summary: Physicochemical Identifiers

For clarity and rapid reference, the core identifying information for this compound is summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂[2]
Molecular Weight 134.18 g/mol [2]
CAS Number 535935-84-3[2]

This table provides essential data for procurement, inventory management, and experimental planning.

Structural Representation and Isomeric Context

The precise arrangement of atoms defines the compound's reactivity and function. This compound is a bicyclic structure where a cyclopentane ring is fused to a pyridine ring. The "-5-amine" designation specifies that the primary amine group (-NH₂) is attached to the 5-position of the fused ring system.

Molecular Structure Diagram

The following diagram illustrates the 2D chemical structure of the molecule.

Caption: 2D structure of this compound.

Importance of Positional Isomerism

It is crucial for researchers to distinguish this compound from its isomers and related analogs. For instance, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine possesses the same molecular formula (C₈H₁₀N₂) and molecular weight but differs in the attachment point of the amine group.[3] This seemingly minor structural change can lead to vastly different chemical reactivity and biological activity. Similarly, related structures like 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (C₈H₇NO, MW 133.15 g/mol ) feature a ketone at the 5-position instead of an amine, fundamentally altering the molecule's electronic properties and synthetic utility.[4][5] Accurate sourcing based on the correct CAS number (535935-84-3 for the 5-amine) is therefore paramount.

Application in Drug Discovery

The primary value of this compound lies in its application as a key intermediate for synthesizing more complex pharmaceutical compounds.[2] Its structure is particularly valuable in the design of agents targeting the central nervous system (CNS).[2] The pyridine nitrogen offers a site for hydrogen bonding, while the primary amine serves as a reactive handle for building out molecular complexity, allowing chemists to explore chemical space and optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Experimental Workflow: From Theory to Practice

The integration of molecular formula and weight into the research workflow is a self-validating system.

G A Identify Target: C₈H₁₀N₂ MW: 134.18 g/mol B Calculate Stoichiometry (e.g., 1.0 mmol = 134.18 mg) A->B C Perform Synthesis B->C D Reaction Monitoring & Workup C->D E Characterize Product (e.g., Mass Spectrometry) D->E E->C Incomplete Reaction (Re-optimize) F Validate Structure: Observe M+H peak at m/z 135.19 E->F Compare Observed vs. Theoretical G Proceed to Next Step F->G Validation Confirmed

Caption: Experimental workflow integrating molecular properties.

This workflow demonstrates the practical application of the core data. An accurate molecular weight allows for precise measurement of reagents (B). Following synthesis (C), the expected mass is used as a benchmark for analytical validation (E, F). A match between the theoretical mass (derived from the formula) and the observed mass confirms the identity of the product, providing the confidence needed to proceed.

Conclusion

The molecular formula (C₈H₁₀N₂) and molecular weight (134.18 g/mol ) of this compound are foundational data points for its use in research and development. These attributes are not mere trivia but are integral to the daily workflow of scientists, ensuring experimental reproducibility, analytical accuracy, and the successful synthesis of novel pharmaceutical agents. This guide provides these core facts, contextualizes their importance, and highlights the compound's role as a valuable intermediate in the pursuit of new CNS-targeted therapies.

References

  • MySkinRecipes . This compound. [Link]

  • PubChem . 6,7-Dihydro-5H-1-pyridin-5-one. [Link]

  • Generic Technical Datasheet Provider . 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. [Link]

  • ChemBK . 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine. [Link]

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Chiral separation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Separation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Enantiomers

Authored by: Gemini, Senior Application Scientist

Abstract

The resolution of enantiomers is a critical mandate in modern drug development, as the stereochemistry of a molecule dictates its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of the strategies and methodologies for the chiral separation of this compound, a crucial heterocyclic building block in medicinal chemistry. We will explore the foundational principles of chiral chromatography, delve into detailed method development protocols for both High-Performance Liquid Chromatography (HPLC) and the increasingly powerful Supercritical Fluid Chromatography (SFC), and explain the scientific rationale behind experimental choices. This document is intended for researchers, chromatographers, and drug development professionals seeking to establish robust and efficient methods for the analytical and preparative separation of this compound's enantiomers.

Introduction: The Imperative of Chirality in Pharmaceutical Development

In the synthesis of bioactive molecules, the control and analysis of stereochemistry are not merely academic exercises; they are fundamental to ensuring drug safety and efficacy. The majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the enantiomers of a chiral drug can exhibit widely different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects[1].

The subject of this guide, this compound, is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS)[2]. Its rigid, fused-ring structure contains a stereocenter at the C5 position, making the separation and characterization of its individual enantiomers a critical step in the development of enantiopure active pharmaceutical ingredients (APIs).

This guide will provide a detailed roadmap for achieving this separation, focusing on the direct chromatographic approach using chiral stationary phases (CSPs). We will prioritize not just the "how" but the "why," grounding our protocols in the fundamental principles of chiral recognition.

Foundational Concepts in Chiral Chromatography

The direct separation of enantiomers via chromatography relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral selector, which is immobilized onto a solid support to create a CSP. The differing stability of these complexes results in different retention times, allowing for their resolution.

The two primary chromatographic techniques employed for this purpose are HPLC and SFC.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely established technique, chiral HPLC is a cornerstone of enantioselective analysis[3]. It offers a vast array of commercially available CSPs and mobile phase systems, making it applicable to a broad range of chiral compounds, including amines[4].

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC, particularly for chiral separations.[5] It utilizes supercritical CO2 as the primary mobile phase component, which, due to its low viscosity and high diffusivity, allows for faster separations, reduced backpressure, and significantly lower consumption of organic solvents.[6][7]

The choice between HPLC and SFC often depends on factors such as desired throughput, solvent cost, environmental impact, and the specific nature of the analyte.

Chiral Method Development via High-Performance Liquid Chromatography (HPLC)

Developing a successful chiral HPLC method is a systematic process involving the screening of various columns and mobile phases to identify the optimal conditions for enantiomeric resolution.

The Causality of Experimental Choices for a Basic Amine

The target molecule, a primary amine, presents specific challenges and dictates our strategic choices. The basic nature of the amine group can lead to strong, non-enantioselective interactions with the silica support of the CSP, resulting in poor peak shape and low efficiency. To counteract this, a basic additive is almost always required in the mobile phase.

Expert Insight: The addition of a small amount of a competing base, such as diethylamine (DEA), to the mobile phase is crucial. DEA effectively shields the acidic silanol groups on the stationary phase, preventing tailing and allowing the chiral recognition interactions between the analyte and the CSP to dominate the separation mechanism.

Column and Mobile Phase Screening Strategy

The most successful CSPs for separating a wide variety of chiral compounds, including amines, are polysaccharide-based phases.[8][9] These are derivatives of cellulose or amylose coated or bonded onto a silica gel support.

Recommended Chiral Stationary Phases (CSPs) for Initial Screening:
  • Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-chloro-3-methylphenylcarbamate)

Mobile Phase Systems:

The primary mode for this type of separation is Normal Phase (NP) chromatography.

  • Primary Screening Solvents: A mixture of a non-polar alkane (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol (IPA) or Ethanol (EtOH)).

  • Essential Additive: 0.1% (v/v) Diethylamine (DEA).

Experimental Protocol: HPLC Screening

This protocol outlines a structured workflow for efficiently screening multiple conditions.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase or a compatible solvent (e.g., Ethanol).

  • Instrument Setup:

    • HPLC System with UV Detector (detection wavelength ~254 nm or as determined by UV scan).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

  • Screening Execution:

    • Equilibrate each CSP with the starting mobile phase for at least 20 column volumes.

    • Inject the sample onto each column under the mobile phase conditions listed in the table below.

    • Record the retention times (t1, t2), resolution (Rs), and selectivity (α).

  • Data Evaluation: Analyze the results to identify the condition providing the best separation (baseline resolution, Rs > 1.5, is ideal).

Data Presentation: Hypothetical HPLC Screening Results
Column (CSP)Mobile Phase (Hexane/Alcohol, v/v)Additivet1 (min)t2 (min)Selectivity (α)Resolution (Rs)Comments
Amylose-1Hexane/IPA (90:10)0.1% DEA5.26.11.251.8Good initial separation.
Amylose-1Hexane/EtOH (90:10)0.1% DEA4.85.51.211.6Slightly faster elution.
Cellulose-1Hexane/IPA (90:10)0.1% DEA7.88.11.050.8Poor resolution.
Cellulose-2Hexane/IPA (80:20)0.1% DEA4.14.51.121.2Partial separation.

This is representative data. Actual results will vary.

Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization start Define Analyte: This compound prep_sample Prepare Racemic Sample (1 mg/mL) start->prep_sample screen_cols Select CSPs (Amylose & Cellulose based) prep_sample->screen_cols run_hplc Execute HPLC Runs screen_cols->run_hplc screen_mp Define Mobile Phases (Hexane/IPA/DEA, Hexane/EtOH/DEA) screen_mp->run_hplc eval_data Evaluate Data (Rs, α) run_hplc->eval_data is_sep Resolution > 1.5? eval_data->is_sep optimize Optimize (Adjust % Alcohol, Flow Rate, Temp) is_sep->optimize No final_method Final Validated Method is_sep->final_method Yes optimize->run_hplc

Caption: Workflow for HPLC chiral method development.

High-Throughput Chiral Separation via Supercritical Fluid Chromatography (SFC)

For applications requiring higher speed and reduced environmental impact, SFC is an exceptional alternative to HPLC.[6] The unique properties of supercritical CO2 enable separations that are often 3 to 10 times faster than on conventional HPLC systems.[7]

The Causality of SFC Conditions for Primary Amines

While polysaccharide CSPs are also workhorses in SFC, certain specialty phases, like crown ethers, offer unique selectivity for primary amines.

Expertise & Trustworthiness: The crown ether CSP (e.g., Crownpak® CR-I(+)) operates on a distinct principle. It requires an acidic additive (e.g., Trifluoroacetic Acid - TFA) in the mobile phase.[10] The acid protonates the primary amine of the analyte to form an ammonium ion (R-NH3+). This ion can then form an inclusion complex with the chiral crown ether cavity. The enantioselective separation is based on the differential stability of the diastereomeric complexes formed by the two enantiomers. This mechanism is highly specific and often provides excellent resolution where other phases may fail.[10]

Column and Mobile Phase Strategy for SFC

A dual screening approach using both polysaccharide and crown ether phases provides the highest chance of success.

Recommended Chiral Stationary Phases (CSPs) for SFC Screening:
  • Polysaccharide-based: Same as for HPLC (e.g., Amylose-1, Cellulose-2).

  • Crown Ether-based: Specifically designed for primary amines (e.g., Crownpak® CR-I(+)).

Mobile Phase Systems:
  • Primary Component: Supercritical CO2.

  • Co-solvent (Modifier): Methanol (MeOH) is the most common choice.

  • Additives:

    • For Polysaccharide CSPs: 0.1-0.3% DEA.

    • For Crown Ether CSPs: 0.1-0.5% TFA.

Experimental Protocol: SFC Screening
  • Sample Preparation: Prepare a 1 mg/mL solution of the racemate in Methanol.

  • Instrument Setup:

    • Analytical SFC system with UV detector.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure Regulator (BPR): 150 bar.

    • Column Temperature: 40 °C.

  • Screening Execution:

    • Perform a gradient elution for rapid screening, for example, 5% to 40% MeOH (containing the appropriate additive) over 5 minutes.

    • Inject the sample onto each column/additive combination.

  • Data Evaluation and Optimization:

    • Identify the best "hit" from the gradient screen.

    • Optimize the separation by switching to isocratic conditions and adjusting the percentage of the co-solvent to achieve baseline resolution (Rs > 1.5) in the shortest possible time.

Data Presentation: Comparison of Optimized HPLC vs. SFC Methods
ParameterOptimized HPLC MethodOptimized SFC Method
Column Amylose-1 (4.6 x 150 mm, 5 µm)Amylose-1 (4.6 x 100 mm, 3 µm)
Mobile Phase Hexane/IPA (92:8) + 0.1% DEACO2/MeOH (80:20) + 0.2% DEA
Flow Rate 1.0 mL/min3.5 mL/min
Run Time 10 minutes2.5 minutes
Solvent Usage ~10 mL (9.2 mL Hexane)~6.2 mL (1.2 mL MeOH)
Resolution (Rs) 2.12.5

This table clearly demonstrates the significant advantages of SFC in terms of speed and reduced organic solvent consumption.[6]

Visualization: HPLC vs. SFC Decision Pathway

SFC_Decision start Need to separate chiral amine enantiomers question1 Is high throughput a primary goal? start->question1 question2 Is reducing solvent cost/waste critical? question1->question2 No sfc_path Prioritize SFC Method Development question1->sfc_path Yes question2->sfc_path Yes hplc_path Start with HPLC Method Development question2->hplc_path No sfc_consider SFC is the preferred technique. Offers speed and green chemistry benefits. sfc_path->sfc_consider hplc_consider HPLC is a robust and widely available technique. Can be transferred if SFC is unavailable. hplc_path->hplc_consider

Caption: Decision logic for selecting between HPLC and SFC.

Conclusion

The successful chiral separation of this compound enantiomers is readily achievable through a systematic screening approach utilizing modern chromatographic techniques. While traditional HPLC with polysaccharide-based CSPs in normal phase provides a robust and reliable method, Supercritical Fluid Chromatography offers a significantly faster, more efficient, and environmentally sustainable alternative. The key to success lies in understanding the chemical nature of the analyte—a primary amine—and making informed choices regarding the chiral stationary phase and, critically, the mobile phase additive. For polysaccharide phases, a basic additive like DEA is essential, whereas for specialized crown-ether phases, an acidic additive like TFA is required to enable the chiral recognition mechanism. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate methods for the analysis and purification of these important chiral building blocks.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines (2023). Vertex AI Search.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives (2025).
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals (2021). Technology Networks.
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
  • Chiral Super Critical Fluid Chrom
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background (2022).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applic
  • Chiral HPLC Column. Phenomenex.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w
  • Chiral HPLC Separ
  • This compound. MySkinRecipes.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines (2021). MDPI.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.

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Navigating the Acquisition and Application of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS)[1]. This technical guide provides an in-depth overview of the commercial availability, synthesis, and key physicochemical properties of this important research chemical, designed to empower researchers in their procurement and application strategies.

Commercial Availability and Procurement

Sourcing this compound and its essential precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, is a critical first step for any research program. A variety of chemical suppliers offer these compounds, often with differing purity grades, salt forms, and available quantities. Below is a consolidated overview of prominent suppliers. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to ensure the material meets the requirements of their intended application.

Table 1: Commercial Suppliers of this compound and Related Compounds
CompoundSupplierCAS NumberNotes
This compoundMySkinRecipes535935-84-3Research quantities (e.g., 10mg) available with stated purity of 98%[1].
This compound HydrochlorideBLDpharm2439082-45-6Available as the hydrochloride salt[2].
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine DihydrochlorideSynHet2682097-84-1Chiral version available as the dihydrochloride salt; custom synthesis on demand[3].
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HydrochlorideApollo Scientific1187930-42-2Isomeric amine available as the hydrochloride salt with 97% purity[4].
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HydrochlorideCymitQuimica1187930-42-2Offers a range of quantities from 100mg to 10g[5].
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HydrochlorideSigma-Aldrich1187930-42-2Available through AstaTech, Inc. with 97% purity.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneApollo Scientific28566-14-5Key precursor available in quantities from 100mg to 1g[6].
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneSanta Cruz Biotechnology28566-14-5Offered for research use[7].
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneConier Chem&Pharma Limited28566-14-5Available from international suppliers[8].
6,7-Dihydro-5H-cyclopenta[b]pyridineTokyo Chemical Industry (TCI)533-37-9The parent heterocycle is also commercially available[9].

Synthesis of this compound: A Practical Approach

The most common and practical laboratory-scale synthesis of this compound involves the reductive amination of its corresponding ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. This two-step process, beginning with the formation of an imine or enamine intermediate followed by reduction, is a cornerstone of amine synthesis.

Synthesis_Pathway Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Imine Imine/Enamine Intermediate Ketone->Imine Condensation (-H2O) Ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia->Imine Amine This compound Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH4, NaBH3CN) ReducingAgent->Amine

Caption: Synthetic pathway from ketone to amine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the synthesis of this compound from its ketone precursor using sodium borohydride.

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) and ammonium acetate (10.0 eq).

  • Dissolution: Add anhydrous methanol to the flask to dissolve the solids (approximately 0.2 M concentration with respect to the ketone).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) and maintain a positive pressure.

  • Reaction Initiation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes. The addition is exothermic and may cause gas evolution.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

Rationale for Experimental Choices:

  • Ammonium Acetate: Serves as the ammonia source and a mild acid catalyst to promote imine formation.

  • Sodium Borohydride: A cost-effective and readily available reducing agent. It is added after the imine has had time to form to minimize the reduction of the starting ketone[10].

  • Methanol: A common solvent for reductive aminations that readily dissolves the reactants and the borohydride reagent.

  • Inert Atmosphere: While not always strictly necessary, it is good practice to prevent the potential for side reactions.

  • Aqueous Work-up: The use of sodium bicarbonate neutralizes any remaining acidic species and helps to break any emulsions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 2: Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
CAS Number 535935-84-3[1]
Boiling Point 235.46 °C at 760 mmHg (Predicted)[1]
Storage Room temperature[1]
Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. Below are the expected spectral characteristics.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, as well as signals for the aliphatic protons of the cyclopentane ring. The methine proton adjacent to the amine group will appear as a characteristic multiplet. The protons on the nitrogen of the primary amine may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent[11][12].

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the pyridine ring and the aliphatic carbons of the cyclopentane ring. The carbon atom attached to the amine group will be shifted downfield compared to the other aliphatic carbons[12].

  • FT-IR Spectroscopy: As a primary amine, the infrared spectrum is expected to exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1580-1650 cm⁻¹[13][14][15].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. While a specific, comprehensive Safety Data Sheet (SDS) for the title compound should be consulted from the supplier, general hazards for similar amine compounds include:

  • Skin irritation

  • Serious eye irritation

  • May cause respiratory irritation[16]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a readily accessible and synthetically versatile building block for drug discovery and chemical biology. A clear understanding of its commercial sources, a reliable synthetic protocol, and its characteristic analytical data are paramount for its successful integration into research workflows. This guide provides a foundational framework to assist researchers in navigating the procurement and application of this valuable chemical entity.

References

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from a website discussing chemical analysis.
  • 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. (2023, September 20).
  • 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. (2024, September 30).
  • Infrared Spectroscopy. (n.d.). Retrieved from a resource on chemical spectroscopy.
  • (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride. In SynHet.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. In Santa Cruz Biotechnology.
  • IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from an educational resource on infrared spectroscopy.
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in W
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. In Apollo Scientific.
  • Buy 6,7-dihydro-5h-cyclopenta(b)pyridin-5-one. In Conier Chem&Pharma Limited.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride. In Apollo Scientific.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride. In CymitQuimica.
  • 6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-7-AMINE HCL. In Sigma-Aldrich.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. In ACS Omega. (2022, July 8).
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol. In CymitQuimica.
  • 2439082-45-6|this compound hydrochloride. In BLDpharm.
  • This compound. In MySkinRecipes.
  • BB-4102661. In Hit2Lead.
  • 6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine - Safety Data Sheet. In ChemicalBook. (2022, August 11).
  • 5H-Cyclopenta[b]pyridin-5-aMine, 6,7-dihydro-, (5S)-(1269934-54-4) 1 H NMR. In ChemicalBook.
  • 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one; CAS No. In ChemShuttle.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine 533-37-9. In Tokyo Chemical Industry (India) Pvt. Ltd..
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
  • Reductive Amin
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. In Indonesian Journal of Science & Technology. (2021, September 1).
  • Reductive Amination, and How It Works. In Master Organic Chemistry. (2017, September 1).
  • Organic Syntheses Procedure. (n.d.).
  • 3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl. In AK Scientific, Inc..
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. In AIR Unimi.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). In PubMed. (1996, May 31).

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An In-depth Technical Guide on the Safe Handling of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling considerations for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a culture of safety and experimental integrity in the laboratory.

Section 1: Compound Profile and Hazard Assessment

1.1. Structural Analogs and Inferred Hazards

The primary hazards associated with similar heterocyclic amines, such as 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine and 5H,6H,7H-Cyclopenta[c]pyridin-6-amine dihydrochloride, include irritation to the skin, eyes, and respiratory system.[1][2] The hydrochloride salt of the positional isomer, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, is also classified with similar warnings.[3]

Based on this data, it is prudent to handle this compound with the assumption that it poses the following risks:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • H302: Harmful if swallowed (a potential hazard for related amine dihydrochlorides).[2]

Table 1: GHS Hazard Classification for Structurally Related Compounds

Hazard StatementDescriptionSignal WordPictogramSource Analogs
H302Harmful if swallowedWarningExclamation Mark5H,6H,7H-Cyclopenta[c]pyridin-6-amine dihydrochloride[2]
H315Causes skin irritationWarningExclamation Mark6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine, 5H,6H,7H-Cyclopenta[c]pyridin-6-amine dihydrochloride[1][2]
H319Causes serious eye irritationWarningExclamation Mark6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl[1][3]
H335May cause respiratory irritationWarningExclamation Mark6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine, 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl[1][3]

Section 2: Prudent Laboratory Practices and Engineering Controls

Given the inferred hazards, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

2.1. Engineering Controls: The First Line of Defense

All manipulations of solid or neat this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][2] The fume hood provides a contained workspace, protecting the user from dust and vapors.

Engineering_Controls cluster_workflow Laboratory Workflow cluster_controls Engineering Controls Compound Storage Compound Storage Weighing & Dispensing Weighing & Dispensing Compound Storage->Weighing & Dispensing Ventilation General Lab Ventilation Compound Storage->Ventilation Secondary Control Reaction Setup Reaction Setup Weighing & Dispensing->Reaction Setup Fume_Hood Chemical Fume Hood Weighing & Dispensing->Fume_Hood Primary Containment Workup & Purification Workup & Purification Reaction Setup->Workup & Purification Reaction Setup->Fume_Hood Primary Containment Waste Disposal Waste Disposal Workup & Purification->Waste Disposal Workup & Purification->Fume_Hood Primary Containment Waste Disposal->Ventilation Secondary Control

Caption: Engineering Controls Workflow for Handling Potent Compounds.

2.2. Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. It is crucial to wash hands thoroughly after handling the compound, even after removing gloves.[1]

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of exposure, a chemically resistant apron is recommended.

Section 3: Handling and Storage Protocols

3.1. Step-by-Step Safe Handling Procedure

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in Section 2.2.

  • Dispensing: Carefully weigh the required amount of the compound in the fume hood. Use a disposable weighing boat to minimize contamination.

  • Reaction Setup: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Ensure the reaction vessel is appropriately sized and secured.

  • Post-Handling: After use, decontaminate the work surface. Dispose of all contaminated materials in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection). Wash hands immediately and thoroughly.

3.2. Storage Requirements

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials, such as strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended for similar amine compounds.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Emergency_Response Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Flush_Skin Flush Skin with Water (15 min) Skin_Contact->Flush_Skin Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Medical_Attention Flush_Skin->Medical_Attention Flush_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: First Aid Response to Chemical Exposure.

4.2. Spill Response

For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact emergency services.

Section 5: Synthesis and Reactivity Considerations

Understanding the synthesis of this compound is important for anticipating potential impurities and reaction hazards. A common synthetic route to such amines is the reductive amination of the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[4][5]

5.1. Reductive Amination: A Potential Synthetic Pathway

This process typically involves the reaction of the ketone with an amine source (e.g., ammonia or an ammonium salt) in the presence of a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

Potential Hazards in Synthesis:

  • Flammable Solvents: Many reductive amination reactions are carried out in flammable solvents like methanol or ethanol.

  • Hydrogen Gas: Catalytic hydrogenation involves the use of flammable and potentially explosive hydrogen gas.

  • Reactive Reagents: Reducing agents like sodium borohydride can react violently with water.

Researchers should consult established protocols for reductive amination and conduct a thorough risk assessment before proceeding with the synthesis.

References

  • AK Scientific, Inc. Safety Data Sheet: 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine. (URL not provided in search results)
  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. [Link]

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Methodological & Application

Application Notes & Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Medicinal Chemist and Drug Development Professional

Introduction: The Strategic Value of the Cyclopenta[b]pyridine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets and serve as a foundation for developing novel therapeutics. The pyridine ring system is one of the most prominent of these, integral to the structure of countless natural products and FDA-approved drugs.[1][2][3] Its derivatives are lauded for their vast therapeutic potential, spanning applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4][5]

The fused bicyclic structure, 6,7-Dihydro-5H-cyclopenta[b]pyridine, introduces a degree of conformational rigidity and a three-dimensional architecture that is highly sought after in drug design.[6][7][8] This rigidity can enhance binding affinity and selectivity for target proteins by reducing the entropic penalty of binding. The specific subject of this guide, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (5-CDPA) , is a primary amine derivative of this scaffold. It serves not as an end-product, but as a crucial and versatile building block—a key intermediate for the synthesis of compound libraries aimed at a variety of biological targets, particularly within the central nervous system (CNS).[9][10]

This document provides an in-depth guide to the properties, synthesis, handling, and potential research applications of 5-CDPA, designed for professionals engaged in pharmaceutical and chemical research.

Physicochemical Properties and Specifications

A clear understanding of a research chemical's physical and chemical properties is fundamental to its effective use in experimental design. The data for 5-CDPA is summarized below.

PropertyValueSource
CAS Number 535935-84-3[9]
Molecular Formula C₈H₁₀N₂[9]
Molecular Weight 134.18 g/mol [9]
Boiling Point 235.46°C (at 760 mmHg, predicted)[9]
Appearance White to off-white crystalline powder (predicted)[11]
Solubility Soluble in ethanol, DMSO, dichloromethane; slightly soluble in water.[11]
Storage Room temperature, in a dry, dark environment.[9][10]

Synthesis and Characterization

5-CDPA is not typically synthesized in a single step. The most common and efficient pathway involves the preparation of a ketone intermediate, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one , followed by reductive amination to yield the target primary amine.

Protocol 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (Ketone Intermediate)

This protocol is adapted from a manganese-catalyzed oxidation method, which offers high yield and excellent chemoselectivity in an aqueous medium, aligning with green chemistry principles.[12]

Causality: The Mn(OTf)₂ catalyst is chosen for its efficiency in activating the C-H bond of the methylene group adjacent to the pyridine ring. Tert-butyl hydroperoxide (t-BuOOH) serves as a robust and readily available oxidant, with water being an environmentally benign solvent.

Materials:

  • 2,3-Cyclopentenopyridine (also known as 6,7-Dihydro-5H-cyclopenta[b]pyridine)

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • Tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Deionized Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 25 mL round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 eq).

  • Add deionized water (2.5 mL).

  • Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq).

  • Begin vigorous stirring and add t-BuOOH (2.5 mmol, 5.0 eq).

  • Allow the reaction to stir at room temperature (25°C) for 24 hours. Monitor progress by TLC or GC-MS if desired.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase in vacuo.

  • The resulting residue can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure ketone product.[13]

Expected Outcome: A colorless or white solid with a melting point of 41-43°C.[13] The structure should be confirmed using standard analytical techniques.

Protocol 2: Reductive Amination to this compound (5-CDPA)

This is a representative protocol for the conversion of the ketone to the primary amine. Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities.

Causality: This one-pot procedure first forms an imine intermediate from the ketone and an ammonia source, which is then reduced in situ. Sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred as reducing agents because they are milder than NaBH₄ and selectively reduce the protonated imine, minimizing reduction of the starting ketone. Ammonium acetate serves as both the ammonia source and a buffer.

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ketone intermediate (1.0 mmol, 1.0 eq) in methanol (10 mL) in a round-bottom flask.

  • Add ammonium acetate (10.0 mmol, 10.0 eq) to the solution and stir until dissolved.

  • Carefully add sodium cyanoborohydride (1.5 mmol, 1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between DCM and a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain pure 5-CDPA.

Characterization Workflow

A robust characterization is essential to confirm the structure and purity of the synthesized 5-CDPA.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Ketone Ketone Precursor Amine Crude 5-CDPA Ketone->Amine Reductive Amination PureAmine Purified 5-CDPA Amine->PureAmine Chromatography NMR 1H & 13C NMR (Structural Confirmation) PureAmine->NMR Analysis MS Mass Spectrometry (Molecular Weight Verification) PureAmine->MS Analysis HPLC HPLC / LC-MS (Purity Assessment) PureAmine->HPLC Analysis

Caption: Workflow for Synthesis and Analytical Validation of 5-CDPA.

Applications in Research and Drug Discovery

5-CDPA is primarily valued as a molecular building block. Its primary amine serves as a versatile chemical handle for elaboration into a wide array of functional groups and for coupling to other molecular fragments.

Scaffold for CNS-Active Agents

The rigid, bicyclic structure of 5-CDPA is analogous to fragments of various neurotransmitters, making it a valuable scaffold for designing ligands that target CNS receptors.[9][10] The amine can be derivatized to amides, sulfonamides, or secondary/tertiary amines to modulate properties like polarity, hydrogen bonding capacity, and lipophilicity, which are critical for blood-brain barrier penetration.

Building Block for Kinase Inhibitor Libraries

The pyridine core is a common feature in many kinase inhibitors.[11] 5-CDPA can be used as the "hinge-binding" element, with the amine functionalized to introduce side chains that occupy other pockets of the ATP-binding site, enabling the rapid generation of focused libraries for screening against various kinases.

Intermediate in Parallel Synthesis

The reactivity of the primary amine makes 5-CDPA an ideal starting material for parallel synthesis workflows to generate libraries of novel compounds for high-throughput screening.

Protocol 3: Example Workflow for Amide Library Synthesis

This protocol outlines a high-level workflow for creating a small amide library from 5-CDPA in a 96-well plate format.

Causality: This workflow leverages standard amide coupling chemistry. A diverse set of carboxylic acids is used to explore the structure-activity relationship (SAR) around the 5-amino position of the scaffold. HATU is a common and efficient peptide coupling reagent that activates the carboxylic acid for rapid reaction with the amine.

Materials:

  • Stock solution of 5-CDPA in a suitable solvent (e.g., DMF or DMSO).

  • A diverse library of carboxylic acids (R-COOH).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • DIPEA (N,N-Diisopropylethylamine).

  • 96-well reaction plates.

  • Automated liquid handler or multichannel pipettes.

Procedure:

  • Dispensing: In each well of a 96-well plate, dispense the carboxylic acid (1.2 eq) followed by HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.

  • Activation: Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Addition of Amine: Add the stock solution of 5-CDPA (1.0 eq) to each well.

  • Reaction: Seal the plate and allow it to react at room temperature for 4-12 hours, or with gentle heating if required.

  • Workup & Purification: The reaction can be quenched with water, and the products can be extracted using a 96-well liquid-liquid extraction system or purified directly via mass-directed preparative HPLC.

  • Analysis: Each well is analyzed by LC-MS to confirm the identity and purity of the desired product.

Caption: High-level workflow for parallel synthesis and screening using 5-CDPA.

Safety, Handling, and Storage

As with all amine-containing compounds, proper safety protocols must be followed.

Personal Protective Equipment (PPE):

  • Gloves: Always wear nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect from splashes.

  • Respiratory Protection: Handle in a well-ventilated chemical fume hood. A respirator may be necessary if handling large quantities or generating dust.[14]

Storage:

  • Store in a cool, dry, and dark place away from incompatible substances like strong oxidizing agents.[10][15]

  • Keep containers tightly sealed to prevent absorption of moisture and CO₂ from the air.[15]

First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with water for at least 15 minutes and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[14]

Conclusion

This compound is a valuable research chemical whose utility lies not in its intrinsic biological activity, but in its role as a versatile and strategically important building block. Its rigid bicyclic core and functional primary amine handle make it an ideal starting point for constructing novel compound libraries targeting a wide range of diseases. The protocols and data provided herein offer a comprehensive foundation for researchers to incorporate this powerful scaffold into their discovery programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

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The Strategic Application of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can effectively and selectively engage with complex biological targets. Within this context, the rigid, fused heterocyclic system of 6,7-dihydro-5H-cyclopenta[b]pyridine has emerged as a privileged scaffold, particularly in the design of kinase inhibitors. At the heart of this scaffold's utility is its amine derivative, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine , a versatile building block that provides a key vector for molecular elaboration and interaction with target proteins.

This comprehensive guide provides an in-depth exploration of the synthesis, application, and medicinal chemistry considerations of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their therapeutic programs.

The 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold: A Gateway to Kinase Inhibition

The fusion of a cyclopentane ring with a pyridine moiety imparts a unique three-dimensional architecture and conformational rigidity to the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold. This structural feature is highly advantageous in medicinal chemistry as it can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The pyridine nitrogen serves as a hydrogen bond acceptor and a critical recognition element for many protein kinases, while the cyclopentane ring allows for the exploration of hydrophobic pockets within the ATP-binding site.

The introduction of an amine group at the 5-position of this scaffold creates a crucial synthetic handle. This primary amine can be readily functionalized to introduce a variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. This versatility has been effectively exploited in the development of potent and selective inhibitors of several important kinase families, most notably the PIM kinases and Cyclin-Dependent Kinases (CDKs).[1][2]

Case Study: PIM Kinase Inhibitors and the Rise of AZD1208

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a wide range of hematological malignancies and solid tumors.[3][4] Their role in promoting cell survival and proliferation has made them attractive targets for cancer therapy.[5]

A prime example of the successful application of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is the clinical candidate AZD1208 , a potent and selective pan-PIM kinase inhibitor.[3][6] AZD1208 has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML) and has undergone Phase I clinical trials.[3][7] The molecular structure of AZD1208, while not explicitly detailed in all public sources, is understood to incorporate a derivative of the this compound core, highlighting the scaffold's importance in achieving high-affinity binding to the PIM kinase active site. AZD1208 exhibits low nanomolar potency against all three PIM isoforms and has shown a favorable selectivity profile against a broad panel of other kinases.[3][5]

The development of AZD1208 underscores the therapeutic potential of this scaffold and provides a compelling rationale for its continued exploration in oncology drug discovery.[1]

Synthetic Protocols: From Ketone to Key Amine Intermediate

The synthesis of this compound typically proceeds through a two-step sequence starting from the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The preparation of this ketone is well-documented, with efficient methods available.[8]

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

A robust and environmentally friendly method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[8]

Protocol 1: Manganese-Catalyzed Oxidation

  • Reactants: 2,3-Cyclopentenopyridine, Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O), Water.

  • Procedure:

    • To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 equiv).

    • Add Mn(OTf)₂ (0.005 equiv) and water.

    • Add t-BuOOH (5.0 equiv) to the mixture.

    • Stir the reaction at 25 °C for 24 hours.

    • Upon completion, extract the reaction mixture with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[9]

Reductive Amination to this compound

Protocol 2: Reductive Amination with Ammonia

  • Reactants: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, Ammonia source (e.g., aqueous ammonia, ammonium acetate), Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or H₂ with a metal catalyst), Solvent (e.g., methanol, ethanol).

  • Rationale for Reagent Selection: Sodium cyanoborohydride is a mild and selective reducing agent that is effective for reductive aminations. It is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, allowing for the formation of the imine intermediate before reduction.[10]

  • Procedure:

    • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv) in methanol.

    • Add an excess of an ammonia source, such as ammonium acetate (5-10 equiv).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2.0 equiv) in portions.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

    • Quench the reaction by the careful addition of aqueous acid (e.g., 1M HCl) until gas evolution ceases.

    • Basify the mixture with an aqueous base (e.g., NaOH) to a pH > 10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or crystallization to afford this compound.

G Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Imine_Formation Imine Formation (in Methanol) Ketone->Imine_Formation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction Imine->Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reduction Amine_Salt Protonated Amine Reduction->Amine_Salt Workup Aqueous Workup (Acid Quench, Basify) Amine_Salt->Workup Extraction Extraction Workup->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Application in Lead Optimization: Structure-Activity Relationship (SAR) Insights

The this compound scaffold serves as an excellent platform for exploring SAR. The primary amine allows for the installation of a wide array of substituents to probe interactions with different regions of the kinase active site.

Table 1: Key SAR Insights for PIM Kinase Inhibitors based on the Pyridyl Scaffold

Position of ModificationType of SubstituentImpact on ActivityRationale
5-Amino Group Small alkyl groupsGenerally well-tolerated or slightly beneficialFills a small hydrophobic pocket adjacent to the hinge region.
Aryl or heteroaryl groupsCan significantly increase potencyAllows for additional π-stacking or hydrogen bonding interactions in the solvent-exposed region.
Linkers to larger moietiesEssential for extending into other sub-pocketsThe choice of linker (e.g., amide, urea) and its length and rigidity are critical for optimal positioning of the distal group.
Pyridine Ring Substitution at C2 or C4Can modulate electronics and solubilityIntroduction of electron-donating or -withdrawing groups can influence the pKa of the pyridine nitrogen and its hinge-binding ability.
Cyclopentane Ring Introduction of stereocentersCan lead to improved potency and selectivityChiral substituents can exploit specific stereochemical features of the active site, leading to enhanced binding affinity.

// Replace with actual coordinates on the image node_5_amine [pos="1.5,2.0!", label="5-Amine:\nKey vector for elaboration"]; node_pyridine [pos="3.0,1.0!", label="Pyridine Ring:\nModulation of hinge binding"]; node_cyclopentane [pos="0.5,1.0!", label="Cyclopentane Ring:\nIntroduction of chirality"];

node_5_amine -> node_pyridine [style=invis]; node_pyridine -> node_cyclopentane [style=invis]; } END_DOT Caption: Key modification points on the scaffold.

Pharmacokinetic (ADMET) Considerations

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in modern drug discovery. While specific ADMET data for a broad range of this compound derivatives is not extensively published, some general considerations and data from related compounds like AZD1208 can provide valuable guidance.

  • Solubility: The pyridine nitrogen provides a basic handle that can be protonated at physiological pH, which generally aids aqueous solubility. However, the addition of large, lipophilic substituents to the 5-amino group can counteract this effect.

  • Metabolic Stability: The scaffold itself is generally robust. Metabolic liabilities are more likely to be introduced with the substituents. Common metabolic pathways to consider include oxidation of the cyclopentane ring or substituents on the pyridine or appended groups. Preclinical data on AZD1208 suggests that derivatives of this scaffold can be designed to have good stability in liver microsomes.[3]

  • Permeability: The overall lipophilicity of the final molecule, as measured by LogP or LogD, will be a key determinant of its permeability across biological membranes. A balance must be struck between solubility and permeability.

  • hERG Inhibition: The potential for inhibition of the hERG potassium channel is a critical safety assessment. The rigid nature of the scaffold may help to avoid conformations that are prone to hERG binding, but this must be experimentally verified for each new analog. AZD1208 was reported to have low potency against the hERG channel.[3]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its rigid structure, coupled with the synthetic tractability of the 5-amino group, provides an excellent starting point for the design of potent and selective therapeutic agents. The clinical progression of AZD1208 validates the potential of this scaffold in oncology.

Future applications of this key intermediate will likely expand beyond PIM and CDK inhibition to other kinase targets and potentially other protein families. The continued exploration of SAR, guided by structural biology and computational modeling, will undoubtedly unlock new therapeutic opportunities for this privileged scaffold. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their drug discovery endeavors.

References

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Application Notes and Protocols for In Vitro Profiling of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of biologically active molecules, particularly those targeting the central nervous system (CNS).[1][2] Its structural framework suggests potential interactions with key neurological pathways. Emerging research points towards a significant biological target for compounds with similar scaffolds: Glutamate Carboxypeptidase II (GCPII).

GCPII, also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) and Prostate-Specific Membrane Antigen (PSMA) in prostate cancer, is a zinc metalloenzyme with critical functions.[3][4] In the CNS, GCPII hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[5][6] The inhibition of GCPII is a promising therapeutic strategy for neurological disorders where excessive glutamate is pathogenic, such as stroke and amyotrophic lateral sclerosis (ALS), as it can reduce glutamate excitotoxicity.[5][7]

These application notes provide a comprehensive guide for researchers to characterize the in vitro activity of this compound and its derivatives, with a primary focus on its potential as a GCPII inhibitor. The protocols detailed herein are designed to be robust and self-validating, enabling the determination of inhibitory potency, mechanism of action, and preliminary cellular effects.

Compound Handling and Storage

Prior to initiating any experimental work, it is imperative to handle and store this compound correctly to ensure its stability and integrity.

ParameterRecommendationRationale
Storage Store at room temperature in a tightly closed container.[1][8]Prevents degradation from moisture and atmospheric contaminants.
Environment Keep in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[8]Minimizes risk of chemical reactions and degradation.
Light Store protected from light.[2]Certain organic compounds are light-sensitive and can undergo photochemical degradation.
Stock Solutions Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[9]DMSO is a common solvent for organic compounds in biological assays. High concentration allows for minimal solvent carryover into the final assay.
Working Dilutions Perform serial dilutions from the stock solution into the appropriate assay buffer immediately before use.Minimizes potential for compound precipitation and ensures accurate final concentrations.

Safety Precautions:

  • Wash hands thoroughly after handling.[8]

  • Use in a well-ventilated area to avoid inhalation.[8]

  • Avoid contact with eyes, skin, and clothing.[8]

Primary Screening: Enzyme Inhibition Assays

The initial step in characterizing the compound is to determine its ability to inhibit the enzymatic activity of GCPII. Fluorometric assays are well-suited for this purpose due to their sensitivity, adaptability to high-throughput screening (HTS), and cost-effectiveness.[10][11]

Protocol 1: Fluorescence-Based GCPII Inhibition Assay

This protocol is adapted from established methods for determining GCPII inhibitory potency.[12] It relies on the cleavage of a fluorophore-labeled substrate, where the product can be separated and quantified.

Principle: Recombinant human GCPII is incubated with the test compound before the addition of a synthetic substrate (e.g., fluorescein-labeled Glu-Glu dipeptide). If the compound is an inhibitor, it will reduce the rate of substrate hydrolysis. The reaction is stopped, and the product is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.[12]

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_enzyme Prepare Recombinant GCPII Solution preincubation Pre-incubate GCPII with Test Compound (10 min, 37°C) prep_enzyme->preincubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->preincubation reaction_start Initiate Reaction with Fluorescent Substrate preincubation->reaction_start incubation Incubate (15 min, 37°C) reaction_start->incubation reaction_stop Terminate Reaction (e.g., with TFA) incubation->reaction_stop hplc Analyze by RP-HPLC with Fluorescence Detector reaction_stop->hplc quantify Quantify Product Peak Area hplc->quantify calculate Calculate % Inhibition and IC50 Value quantify->calculate

Caption: Workflow for the fluorescence-based GCPII inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.[12]

    • Enzyme Solution: Prepare a working solution of recombinant human GCPII (e.g., 0.04 nM) in Assay Buffer. The final concentration in the assay will be 0.02 nM.[12]

    • Substrate Solution: Prepare a working solution of fluorescein-labeled Glu-Glu dipeptide (e.g., 200 nM) in Assay Buffer. The final concentration will be 100 nM.[12]

    • Test Compound: Prepare a series of dilutions of this compound (e.g., from 1 pM to 100 µM) in Assay Buffer. Include a vehicle control (e.g., DMSO in buffer).

    • Stop Solution: 0.1% Trifluoroacetic acid (TFA) in 5% acetonitrile.[12]

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the appropriate test compound dilution or vehicle control.

    • Add 25 µL of the Enzyme Solution to each well to initiate the pre-incubation.

    • Incubate the plate at 37°C for 10 minutes.[12]

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to each well. The total reaction volume is 100 µL.

    • Incubate the plate at 37°C for 15 minutes.[12]

    • Terminate the reaction by adding 10 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Analyze the reaction mixtures by RP-HPLC with a fluorescence detector (e.g., λEX/λEM = 492/516 nm for fluorescein).[12]

    • Integrate the peak area corresponding to the fluorescent product.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).[12]

ParameterTypical ValueSource
Enzyme Concentration 0.02 nM[12]
Substrate Concentration 100 nM[12]
Pre-incubation Time 10 min[12]
Reaction Time 15 min[12]
Temperature 37°C[12]

Secondary Assays: Mechanism of Action and Cellular Effects

Once inhibitory activity is confirmed, further assays can elucidate the mechanism of inhibition and assess the compound's effects in a cellular context.

Protocol 2: Fluorescence Polarization (FP) Assay for High-Throughput Screening

For screening larger compound libraries or derivatives, a fluorescence polarization assay offers a more rapid, homogeneous alternative to HPLC-based methods.[10][13]

Principle: This assay measures the binding of a small fluorescently-labeled GCPII inhibitor (probe) to the much larger GCPII enzyme. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the enzyme, its tumbling is restricted, leading to high polarization. A test compound that competes with the probe for binding to the active site will displace the probe, causing a decrease in polarization.[10]

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare GCPII, Fluorescent Probe, and Test Compound Dilutions mix Mix GCPII, Probe, and Test Compound in Plate prep_reagents->mix incubate Incubate at Room Temp (e.g., 25 min) mix->incubate read_fp Measure Fluorescence Polarization incubate->read_fp calculate Calculate % Displacement and IC50 Value read_fp->calculate

Caption: General workflow for the Fluorescence Polarization (FP) assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-buffered saline (TBS) or similar.

    • GCPII Solution: Prepare recombinant GCPII at a concentration of ~60 nM.[10]

    • Fluorescent Probe: Use a probe like TMR-X-Lys-urea-Glu at a concentration of ~5 nM.[14]

    • Test Compound: Prepare serial dilutions of this compound.

  • Assay Procedure (384-well plate format):

    • Add test compound, GCPII, and fluorescent probe to the wells.

    • Incubate for approximately 20-25 minutes at room temperature.[10][14]

    • Measure fluorescence polarization using a suitable microplate reader.

  • Data Analysis:

    • The decrease in polarization is proportional to the displacement of the fluorescent probe by the test compound.

    • Calculate IC50 values by plotting the change in polarization against the log of the inhibitor concentration and fitting to a dose-response curve.[10]

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed enzymatic inhibition is accompanied by cellular toxicity. The MTT assay is a standard colorimetric method for measuring cell viability.

Principle: The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells. This can be solubilized and quantified by measuring its absorbance.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed an appropriate cell line (e.g., LNCaP for PSMA-positive context, or a neuronal cell line) in a 96-well plate at a density of 5,000-10,000 cells/well.[9]

    • Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.[9]

    • Incubate for a relevant period (e.g., 24-72 hours).[15]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][15]

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][15]

    • Shake the plate for 10-15 minutes to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[15]

    • Calculate the percent viability for each concentration relative to the vehicle control (100% viability).

    • Plot percent viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its inhibitory activity against GCPII and assessing its cellular toxicity, researchers can gain critical insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including more complex studies such as determination of the mode of inhibition (e.g., using Bio-Layer Interferometry), selectivity profiling against other metalloenzymes, and validation in cell-based models of glutamate toxicity.[16][17]

References

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  • An Overview of Current Assays Used for Glutamate Carboxypeptidase II (GCPII). ResearchGate. [Link]

  • Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. (2015). PubMed Central. [Link]

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Application Notes and Protocols for In Vivo Evaluation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Investigation

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (Cpd-X) is a heterocyclic amine recognized as a key synthetic intermediate in the development of agents targeting the central nervous system (CNS).[1][2] Its structural motif is present in various biologically active molecules, suggesting potential utility in designing novel therapeutics for neurological disorders. While specific in vivo efficacy or safety data for Cpd-X is not extensively published, its role as a precursor for CNS-active compounds provides a strong rationale for its characterization as a potential therapeutic agent itself.

This guide provides a comprehensive framework for the preclinical in vivo evaluation of Cpd-X, structured as a hypothetical case study for its development as a neuroprotective agent for Parkinson's Disease (PD). This scenario is predicated on (a) the compound's availability as a CNS intermediate and (b) hypothetical in vitro data suggesting it mitigates oxidative stress and neuroinflammation in dopaminergic neuron cell cultures. The protocols outlined herein are designed to be adaptable for other neurological indications and are grounded in established best practices for preclinical drug development.[3][4][5][6]

Part 1: Preclinical Pharmacokinetic (PK) Profiling

A foundational step in any in vivo program is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the test article.[7][8] These pharmacokinetic (PK) parameters are essential for designing meaningful efficacy and toxicology studies, as they inform dose selection, dosing frequency, and route of administration to ensure adequate target engagement.[9]

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

This protocol describes a method for determining the basic PK profile of Cpd-X in mice following intravenous (IV) and oral (PO) administration.[10]

Objective: To determine key PK parameters including clearance, volume of distribution, half-life (t½), and oral bioavailability (%F).

Materials:

  • Cpd-X, analytical grade

  • Vehicle suitable for both IV and PO administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for dosing and blood collection

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate mice for at least 7 days prior to the study. House under standard conditions with ad libitum access to food and water.

  • Dose Preparation: Prepare dosing formulations of Cpd-X at the desired concentrations (e.g., 1 mg/kg for IV, 10 mg/kg for PO). Ensure complete dissolution and stability.

  • Animal Groups:

    • Group 1 (IV): n=3-4 mice.

    • Group 2 (PO): n=3-4 mice.

  • Dosing:

    • IV Group: Administer Cpd-X via a single bolus injection into the tail vein.

    • PO Group: Administer Cpd-X via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from each mouse at predetermined time points. A typical schedule would be:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • Use a serial bleeding technique, such as submandibular vein puncture, to minimize animal usage.[10]

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Cpd-X in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
%F Oral Bioavailability (calculated as [AUC_PO/Dose_PO] / [AUC_IV/Dose_IV] * 100)
Table 1: Key Pharmacokinetic Parameters

Part 2: Safety Pharmacology Assessment

Before proceeding to efficacy studies, it is mandatory to evaluate the potential for adverse effects on vital physiological systems.[11] The ICH S7A and S7B guidelines recommend a "core battery" of tests to assess effects on the central nervous, cardiovascular, and respiratory systems.[12][13]

Protocol 2: Core Battery Safety Pharmacology Studies

Objective: To identify any acute, undesirable pharmacodynamic effects of Cpd-X on vital organ systems.

Methodology: These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

  • Central Nervous System (CNS):

    • Animal Model: Rat.

    • Procedure: A functional observational battery (FOB), such as a modified Irwin test, is performed.[11] Animals are observed for changes in behavior, autonomic function (e.g., salivation, piloerection), neuromuscular function (e.g., grip strength, gait), and reactivity to stimuli at baseline and at various time points after dosing, including the expected Tmax.

  • Cardiovascular System:

    • Animal Model: Conscious, telemetered Beagle dog or non-human primate.[14]

    • Procedure: Animals are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate. Following a stable baseline period, animals are administered Cpd-X. Data is collected continuously to assess effects on heart rate, blood pressure, and cardiac intervals (PR, QRS, QT/QTc).[13][14] This is critical for identifying potential risks like arrhythmia.

  • Respiratory System:

    • Animal Model: Rat.

    • Procedure: Respiratory function (respiratory rate, tidal volume, minute volume) is assessed using whole-body plethysmography.[11] Measurements are taken before and after administration of Cpd-X at multiple dose levels.

The overall workflow for initial characterization follows a logical progression from understanding drug disposition to ensuring a basic safety profile.

G cluster_0 Phase 1: Initial Characterization PK Pharmacokinetic Profiling (Protocol 1) Safety Safety Pharmacology (Protocol 2) PK->Safety Informs Dose Selection Efficacy Proceed to Efficacy Studies Safety->Efficacy Establishes Safe Dose Range

Caption: Initial in vivo characterization workflow for Cpd-X.

Part 3: In Vivo Efficacy Evaluation in a Parkinson's Disease Model

Based on the hypothetical neuroprotective properties of Cpd-X, its efficacy can be tested in a relevant animal model of Parkinson's Disease. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used tool for this purpose.[15][16][17][18] It induces a rapid and selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking a key pathological hallmark of PD.[19][20]

Protocol 3: Neuroprotective Efficacy of Cpd-X in the MPTP Mouse Model

Objective: To determine if Cpd-X can prevent or reduce MPTP-induced dopaminergic neurodegeneration and associated motor deficits.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (handle with extreme caution under strict safety protocols)[15]

  • Cpd-X and vehicle

  • Equipment for behavioral testing (e.g., rotarod, open field arena)

  • Reagents for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase antibody)

  • Stereology microscope system

Experimental Design:

GroupnTreatment 1 (Daily for 12 days)Treatment 2 (On Day 8-12)
1 10VehicleSaline (i.p.)
2 10VehicleMPTP (20 mg/kg, i.p., 4 doses, 2h apart)
3 10Cpd-X (Low Dose, PO)MPTP (20 mg/kg, i.p., 4 doses, 2h apart)
4 10Cpd-X (High Dose, PO)MPTP (20 mg/kg, i.p., 4 doses, 2h apart)
Table 2: Experimental Groups for MPTP Efficacy Study

Methodology:

  • Pre-treatment: Begin daily oral administration of Cpd-X or vehicle (Groups 3, 4, 1, 2) seven days prior to MPTP administration and continue throughout the study. This prophylactic dosing paradigm tests for neuroprotective effects.

  • MPTP Induction: On Day 8, administer MPTP to Groups 2, 3, and 4.[21] Administer saline to the control Group 1.

  • Behavioral Assessment (Day 15): Seven days after the final MPTP injection, perform a battery of motor function tests.[22][23]

    • Rotarod Test: Assess motor coordination and balance. Place mice on an accelerating rotating rod and record the latency to fall.

    • Open Field Test: Measure spontaneous locomotor activity and exploratory behavior.[22] Key parameters include total distance traveled and vertical rearing counts.[18]

  • Tissue Collection (Day 16): Anesthetize mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde. Harvest brains and post-fix overnight.

  • Histological Analysis:

    • Cryoprotect brains in sucrose solution and section the midbrain region containing the substantia nigra on a cryostat.

    • Perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[24]

    • Quantify the number of TH-positive neurons in the SNpc using unbiased stereology. This is the primary endpoint for assessing neuroprotection.

G cluster_workflow Efficacy Study Workflow (Protocol 3) cluster_endpoints Primary & Secondary Endpoints Day1 Day 1-12: Daily Dosing (Cpd-X or Vehicle) Day8 Day 8: MPTP or Saline Administration Day1->Day8 Day15 Day 15: Behavioral Testing (Rotarod, Open Field) Day8->Day15 Day16 Day 16: Tissue Harvest & Histology (TH Staining) Day15->Day16 Secondary Functional Outcome: Motor Performance Day15->Secondary Primary Neuroprotection: TH+ Neuron Count in SNpc Day16->Primary

Caption: Experimental workflow for the MPTP neuroprotection study.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust, tiered approach to the in vivo characterization of this compound (Cpd-X) for its potential as a neuroprotective agent. Successful outcomes from these studies—namely, a favorable PK profile, a clean safety margin, and significant protection of dopaminergic neurons in the MPTP model—would provide strong justification for advancing the compound into more complex and chronic models of Parkinson's Disease.

Further studies could involve:

  • Alternative PD Models: Using the 6-hydroxydopamine (6-OHDA) rat model, which produces a unilateral lesion and allows for the assessment of drug-induced rotations, a key feature of dopamine replacement therapies.[25][26][27][28][29]

  • Alpha-Synuclein Models: Employing models that involve the injection of alpha-synuclein pre-formed fibrils (PFFs) to better recapitulate the progressive, Lewy-body-like pathology seen in human PD.[30][31][32][33][34]

  • Chronic Toxicology: Conducting repeated-dose toxicology studies to support longer-term clinical trials.

By systematically applying these validated methodologies, researchers can rigorously evaluate the therapeutic potential of novel chemical entities like Cpd-X and make data-driven decisions for progression towards clinical development.

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Application Notes & Protocols: Elucidating the Mechanism of Action for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a heterocyclic amine that serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system (CNS).[1][2] Its structural features suggest potential interactions with neurological pathways, possibly through the modulation of neurotransmitter systems.[1] A thorough understanding of its molecular mechanism of action (MoA) is critical for its potential development as a therapeutic agent or a chemical probe.[3] A compound's MoA encompasses not only its direct molecular target(s) but also the downstream cellular consequences of this interaction.[4]

This document provides a comprehensive, multi-phase strategic guide for the elucidation of the MoA of this compound. The protocols herein are designed to be self-validating, moving from broad, unbiased screening to focused target validation and pathway analysis. We will emphasize the rationale behind experimental choices, ensuring a robust and well-supported investigation.

Phase 1: Unbiased Target Identification & Engagement

The initial and most critical step in MoA studies for a novel compound is the identification of its direct molecular target(s).[5] Phenotypic screening may reveal a compound's effect, but without knowing the target, further development is hindered.[6][7] We will employ two complementary, label-free approaches to identify candidate targets in a native cellular environment.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in Situ

Expertise & Experience: CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[8][9] When a small molecule binds to its protein target, it typically increases the protein's resistance to heat-induced unfolding and aggregation.[10] This change in thermal stability can be detected and quantified, providing direct evidence of target engagement within intact cells or cell lysates.[11][12][13] This avoids potential artifacts from using purified, recombinant proteins and accounts for cellular factors like membrane transport and off-target binding.[9][12]

Trustworthiness: The validity of a CETSA hit is strengthened by observing a dose-dependent thermal shift. Furthermore, the development of high-throughput methods allows for more robust data generation.[13][14]

Experimental Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cluster_output Data Output cells Culture Cells treat Treat with Compound (or Vehicle Control) cells->treat heat Heat Aliquots to Different Temperatures treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble vs. Aggregated Proteins lyse->separate quantify Quantify Soluble Target Protein separate->quantify curve Generate Melt Curve & Determine Tm Shift quantify->curve

Caption: CETSA experimental workflow.

Protocol 1: High-Throughput Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Plate a relevant human cell line (e.g., a neuronal line like SH-SY5Y given the potential CNS application) in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquoting: Distribute the cell suspension into a 96-well or 384-well PCR plate.[13]

  • Thermal Denaturation: Heat the plate in a thermal cycler with a gradient function for 3 minutes across a temperature range (e.g., 40°C to 70°C).

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[12]

  • Detection: Carefully transfer the supernatant containing the soluble protein fraction to a new plate. Quantify the amount of a specific protein of interest using an antibody-based method like ELISA or a high-throughput immunoassay.[8][11]

  • Data Analysis: For each compound concentration, plot the amount of soluble protein against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm in the presence of the compound indicates target engagement.

For Unbiased Discovery (Thermal Proteome Profiling - TPP):

Instead of step 8 and 9, the soluble fractions from a vehicle-treated sample and a compound-treated sample (at a high concentration) across the temperature gradient are analyzed by quantitative mass spectrometry.[15] This allows for the simultaneous assessment of thermal stability for thousands of proteins, enabling the identification of unknown targets without prior hypotheses.[15]

Chemical Proteomics: Affinity-Based Target Discovery

Expertise & Experience: Chemical proteomics provides an orthogonal approach to identify direct binding partners of a small molecule. The "kinobeads" technology, which uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome, is a well-established example.[16][17][18] This concept can be generalized to other target classes. In a competitive binding experiment, the test compound competes with the immobilized probes for binding to proteins in a cell lysate.[18][19] Proteins that are specifically competed off the beads by the free compound are identified as candidate targets by mass spectrometry.

Trustworthiness: This method identifies physical interactions and, through dose-response experiments, can determine the apparent binding affinity for each identified protein.[19] The use of native proteins in cell lysates preserves post-translational modifications and complex formations that are crucial for drug binding.[18]

Protocol 2: Competitive Affinity Purification-Mass Spectrometry (AP-MS)

  • Lysate Preparation: Prepare a large-scale lysate from the chosen cell line by mechanical or chemical lysis in a buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control for 1 hour.

  • Affinity Capture: Add a broad-spectrum affinity resin (e.g., kinobeads for kinase screening, or other commercially available or custom-synthesized resins) to each lysate aliquot and incubate to allow protein binding.[19]

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified protein in the compound-treated samples versus the vehicle control. A dose-dependent decrease in the amount of a protein pulled down indicates specific competition and identifies it as a putative target.

Technique Strengths Limitations
CETSA / TPP - In-cell/in-situ target engagement- No compound modification needed- TPP is highly unbiased- Not all binding events cause a thermal shift- TPP is technically demanding and data-intensive[15]
Chemical Proteomics - Identifies direct physical binding- Can determine binding affinities- Unbiased discovery- Relies on competition with the affinity probe- May miss non-ATP competitive or allosteric binders[18]

Phase 2: Target Validation & Downstream Pathway Analysis

Once a list of high-confidence putative targets is generated from the unbiased screens, the next phase involves validating these interactions and investigating the downstream functional consequences.

Validating Direct Target Binding

Expertise & Experience: It is crucial to confirm a direct interaction between the compound and the purified candidate protein(s). Surface Plasmon Resonance (SPR) is a label-free method that can measure real-time binding kinetics and affinity, providing robust validation.[20][21]

Protocol 3: Surface Plasmon Resonance (SPR) Binding Assay

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate target protein onto a sensor chip surface.

  • Compound Injection: Flow solutions containing various concentrations of this compound over the chip surface.

  • Binding Measurement: Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Kinetic Analysis: Analyze the association and dissociation phases of the binding curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD). A low KD value signifies high binding affinity.

Investigating G-Protein Coupled Receptor (GPCR) Modulation

Expertise & Experience: Given the compound's potential as a CNS agent, screening against GPCRs, a major class of drug targets, is a logical step.[21][22] Functional assays that measure downstream signaling events upon GPCR activation are often more informative than simple binding assays.[20] These can include measuring second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+), or the recruitment of β-arrestin.[21][23]

Protocol 4: GPCR Signaling Assays (cAMP and β-Arrestin)

  • Cell Lines: Use commercially available cell lines stably expressing specific GPCRs of interest (e.g., serotonin, dopamine, or adrenergic receptors).

  • cAMP Assay (for Gs/Gi-coupled receptors):

    • Treat cells with this compound.

    • To test for agonism, measure cAMP levels.

    • To test for antagonism, pre-incubate with the compound and then stimulate with a known agonist before measuring cAMP.

    • Use a competitive immunoassay or a reporter gene assay to quantify cAMP levels.

  • β-Arrestin Recruitment Assay:

    • Use a cell line engineered with an enzyme fragment complementation system (e.g., PathHunter®). The GPCR is tagged with one enzyme fragment and β-arrestin with the other.

    • Upon ligand-induced receptor activation and β-arrestin binding, the fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.

    • This assay can detect both G-protein-dependent and independent signaling.[21]

Mapping Downstream Signaling Pathways with Phosphoproteomics

Expertise & Experience: Target engagement by a bioactive compound will trigger changes in intracellular signaling cascades, which are frequently mediated by protein phosphorylation.[24][25] Phosphoproteomics uses mass spectrometry to globally and quantitatively profile thousands of phosphorylation sites, providing a snapshot of the cellular signaling state.[24][26][27] This can reveal the specific pathways (e.g., MAPK, PI3K/Akt) that are modulated by the compound, connecting target engagement to a functional cellular response.[28][29]

Trustworthiness: By comparing the phosphoproteome of compound-treated versus control cells, we can identify statistically significant changes in pathway activity. This approach is unbiased and can uncover novel signaling connections.[24]

Signaling_Pathway cluster_upstream Target Engagement cluster_downstream Downstream Cascade cluster_output Cellular Response Compound 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-amine Target Validated Target (e.g., Kinase, GPCR) Compound->Target Binds & Modulates P1 Protein 1 (Phosphorylation Change) Target->P1 Signal P2 Protein 2 (Phosphorylation Change) P1->P2 P3 Protein 3 (Phosphorylation Change) P2->P3 Response Phenotypic Output P3->Response

Caption: Connecting target engagement to downstream signaling.

Protocol 5: Quantitative Phosphoproteomics Workflow

  • Cell Treatment & Lysis: Treat cells with this compound (at a concentration known to engage the target) and a vehicle control for a relevant time period (e.g., 15 min, 1h, 6h). Lyse cells in a denaturing buffer containing phosphatase inhibitors.

  • Protein Digestion: Quantify protein concentration, and digest proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.

  • Data Analysis:

    • Identify and quantify thousands of phosphopeptides across all samples.

    • Perform statistical analysis to identify sites with significant changes in phosphorylation upon compound treatment.

    • Use bioinformatics tools (e.g., GSEA, IPA) to map these changes onto known signaling pathways to identify up- or down-regulated networks.[30][31][32]

Conclusion

Elucidating the mechanism of action for a novel compound like this compound is a complex but essential undertaking. The multi-phase approach detailed in these application notes provides a robust framework for moving from an unknown compound to a well-characterized molecule with a defined molecular target and a clear understanding of its impact on cellular signaling. By integrating unbiased discovery methods like TPP and chemical proteomics with focused validation and functional assays such as SPR, GPCR signaling, and phosphoproteomics, researchers can build a comprehensive and validated MoA model. This knowledge is fundamental to advancing the compound in any drug discovery or chemical biology program.

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Application Notes and Protocols for the Characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine as a Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine represents a compelling scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS)[1][2]. Its rigid, fused ring system provides a defined three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for specific receptor targets. The presence of the pyridine ring is a common feature in ligands for a variety of receptors, including G-protein coupled receptors (GPCRs) such as adenosine, cannabinoid, opioid, and muscarinic receptors, as well as ion channels like the N-methyl-D-aspartate (NMDA) receptor[3][4][5][6][7].

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound and its analogs as receptor ligands. We will delve into the underlying principles and provide detailed, field-proven protocols for determining binding affinity and functional activity. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

I. Foundational Assays: Determining Receptor Binding Affinity

The initial step in characterizing a novel ligand is to determine its affinity for a panel of relevant receptor targets. The radioligand binding assay remains a gold standard for this purpose due to its sensitivity and versatility[2][8][9][10][11]. This section details the protocols for both saturation and competition binding assays.

A. Experimental Workflow for Radioligand Binding Assays

The general workflow for a radioligand binding assay is a multi-step process that requires careful optimization at each stage.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Counting Data_Analysis Calculation of Kd, Bmax, Ki Counting->Data_Analysis

Caption: General workflow for radioligand binding assays.

B. Protocol: Membrane Preparation from Transfected Cell Lines

For receptors that are not abundantly expressed in native tissues, recombinant expression in cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells is the preferred method[12][13].

  • Cell Culture: Culture HEK293 or CHO cells stably or transiently expressing the receptor of interest in the appropriate medium (e.g., DMEM with 10% FBS) to ~80-90% confluency[12][14].

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Dislodge the cells by gentle scraping or using a non-enzymatic cell dissociation buffer.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.

  • Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C[15].

C. Protocol: Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax).

  • Assay Setup: In a 96-well plate, add increasing concentrations of the radioligand to wells containing a fixed amount of membrane preparation (typically 10-50 µg of protein).

  • Total and Non-specific Binding: For each concentration, set up triplicate wells for total binding and triplicate wells for non-specific binding. To the non-specific binding wells, add a high concentration of an unlabeled competing ligand to saturate the receptors.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand[15].

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to a one-site binding hyperbola to determine Kd and Bmax.

D. Protocol: Competition Binding Assay

This assay determines the affinity (Ki) of the unlabeled test compound (this compound) by measuring its ability to compete with a fixed concentration of a known radioligand.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at its Kd value) to all wells.

  • Competition Curve: Add increasing concentrations of the test compound to triplicate wells. Also include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of an unlabeled competitor).

  • Incubation, Filtration, and Quantification: Follow the same procedure as for the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation[16][17][18]:

    Ki = IC50 / (1 + ([L]/Kd))

    where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

ParameterDescriptionDetermined by
Kd Equilibrium dissociation constant; a measure of radioligand affinity.Saturation Assay
Bmax Maximum number of binding sites; indicates receptor density.Saturation Assay
IC50 Half-maximal inhibitory concentration of the test compound.Competition Assay
Ki Inhibition constant; a measure of the test compound's affinity.Competition Assay (calculated from IC50)

II. Functional Characterization: From Binding to Biological Response

Once the binding affinity of this compound is established, the next crucial step is to determine its functional activity. Does it activate the receptor (agonist), block the action of an agonist (antagonist), or reduce the basal activity of the receptor (inverse agonist)? This section outlines key functional assays for GPCRs and NMDA receptors.

A. GPCR Functional Assays

GPCRs transduce extracellular signals by activating intracellular G-proteins[5][19][20][21][22]. Functional assays typically measure downstream events in the signaling cascade.

This assay provides a direct measure of G-protein activation and is particularly useful for distinguishing between full and partial agonists[23][24][25][26][27].

GTP_gamma_S_Assay cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR G_protein_inactive G-protein (GDP-bound) Agonist Agonist (e.g., this compound) GPCR_active Activated GPCR Agonist->GPCR_active binds Agonist->GPCR_active G_protein_active G-protein ([³⁵S]GTPγS-bound) GPCR_active->G_protein_active activates (GDP -> [³⁵S]GTPγS exchange)

Caption: Principle of the [³⁵S]GTPγS binding assay.

Protocol:

  • Membrane Incubation: Incubate receptor-containing membranes with the test compound (this compound) at various concentrations in an assay buffer containing GDP.

  • Initiation of Reaction: Initiate the reaction by adding [³⁵S]GTPγS.

  • Termination and Filtration: After a defined incubation period, terminate the reaction by rapid filtration, similar to the radioligand binding assay.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) can be determined.

This assay is suitable for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins, which modulate the activity of adenylyl cyclase and thus the intracellular levels of cyclic AMP (cAMP)[7][28][29][30].

Protocol for Gs-coupled receptors:

  • Cell Plating: Plate cells expressing the Gs-coupled receptor in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add various concentrations of the test compound and incubate to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based)[12][28][30].

Protocol for Gi-coupled receptors:

  • Co-stimulation: In addition to the test compound, stimulate the cells with an agent that increases basal cAMP levels (e.g., forskolin).

  • Measurement: An agonistic effect of the test compound at a Gi-coupled receptor will result in a decrease in forskolin-stimulated cAMP levels.

B. NMDA Receptor Functional Assays

NMDA receptors are ligand-gated ion channels, and their function is typically assessed by measuring ion flux or changes in membrane potential[1][3][6][31][32].

Electrophysiology (Patch-Clamp): This is the gold-standard method for studying ion channel function. It allows for the direct measurement of ion currents through the NMDA receptor in response to the application of the test compound. While technically demanding, it provides detailed information on the mechanism of action (e.g., channel block, modulation of gating).

III. Data Interpretation and Advanced Analysis

A. Schild Analysis for Antagonists

For compounds identified as antagonists, Schild analysis is a powerful tool to determine if the antagonism is competitive and to calculate the antagonist's equilibrium dissociation constant (pA2)[33][34]. This involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A rightward parallel shift in the dose-response curves with a slope of 1 in the Schild plot is indicative of competitive antagonism.

B. Troubleshooting Common Issues in Binding Assays
IssuePotential Cause(s)Suggested Solution(s)
High Non-specific Binding Radioligand is too hydrophobic; insufficient washing; filter binding.Use a different radioligand if possible; increase wash steps; pre-soak filters in polyethyleneimine (PEI)[9][35].
Low Specific Binding Low receptor expression; inactive membranes; incorrect buffer conditions.Use a cell line with higher receptor expression; prepare fresh membranes; optimize buffer pH and ionic strength.
Poor Reproducibility Pipetting errors; temperature fluctuations; inconsistent incubation times.Use calibrated pipettes; ensure consistent temperature control; adhere strictly to timed steps.

IV. Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive characterization of this compound as a receptor ligand. By systematically determining its binding affinity and functional profile, researchers can elucidate its mechanism of action and pave the way for its potential development as a novel therapeutic agent. The key to success lies in careful experimental design, optimization of assay conditions, and rigorous data analysis.

V. References

  • Awad, H., et al. (2000). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Journal of Neuroscience, 20(22), 8279-8284.

  • Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. (2016). PubMed Central.

  • Beattie, D. E., et al. (2002). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. The Journal of Neuroscience, 22(22), 9628–9639.

  • Cheng, H. C. (2001). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 61-71.

  • Creative Bioarray. (n.d.). GTPγS Binding Assay.

  • Cytion. (n.d.). Using HEK Cells for Receptor Binding Assays.

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

  • Grimwood, S., et al. (1992). Characterization of the binding of [3H]L-689,560, an antagonist for the glycine site on the NMDA receptor. Molecular Pharmacology, 41(5), 923-930.

  • Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16.

  • MySkinRecipes. (n.d.). This compound.

  • MySkinRecipes. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-amine.

  • PerkinElmer. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit.

  • PerkinElmer. (n.d.). Radiometric Ligand-Binding Assays.

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service.

  • Revvity. (n.d.). A simple method for preparing GPCR membrane models from stable cell lines for use with the HTRF GTP Gi binding assay.

  • Riemer, C., et al. (1991). [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain. European Journal of Pharmacology, 192(1), 19-24.

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101538.

  • Sino Biological. (n.d.). G Protein coupled Receptors Signaling Pathway.

  • Springer Nature Experiments. (n.d.). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays.

  • Ubigene. (2023). Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols.

  • Wikipedia. (n.d.). NMDA receptor.

  • Wikipedia. (n.d.). Schild regression.

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide.

  • Benchchem. (n.d.). Technical Support Center: Refining Protocols for Glutamate Receptor Binding Assays.

  • Benchchem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.

  • Benchchem. (n.d.). troubleshooting radioligand binding assay inconsistencies.

  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway.

  • Creative Diagnostics. (n.d.). GPCR Pathway.

  • eCampusOntario Pressbooks. (n.d.). Chapter 3: G protein-Coupled Receptors (GPCRs) in signalling pathways.

  • NCBI. (2012). GTPγS Binding Assays - Assay Guidance Manual.

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Radioligand binding methods for membrane preparations and intact cells.

  • NCBI. (n.d.). Activation Mechanisms of the NMDA Receptor.

  • NCBI. (n.d.). Radioligand binding methods for membrane preparations and intact cells.

  • NCBI. (n.d.). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor.

  • ResearchGate. (n.d.). Radioligand binding methods for membrane preparations and intact cells.

  • ResearchGate. (n.d.). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations.

  • Jiang, Y., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols, 2(3), 100641.

  • Cordova, E., et al. (2023). Development of an HEK293 Suspension Cell Culture Medium, Transient Transfection Optimization Workflow, and Analytics for Batch rAAV. Biotechnology Journal, 18(5), 2200508.

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363.

  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445.

  • Kenakin, T. (2023). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

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Application Notes and Protocols: The Emerging Role of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of the central nervous system (CNS) presents a formidable challenge in the quest for novel therapeutics for neurological disorders. Small molecules capable of modulating neurotransmitter systems are of paramount importance in this endeavor. This document provides a comprehensive guide to the potential applications of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a heterocyclic compound with structural similarities to known CNS-active agents.[1][2] While direct research on this specific amine is emerging, its scaffold suggests significant potential for interaction with key neurological targets. These notes are intended to serve as a foundational resource for researchers investigating its properties, offering hypothetical yet scientifically grounded protocols for in vitro and in vivo evaluation.

Introduction: The Therapeutic Potential of Cyclopentapyridines

The 6,7-Dihydro-5H-cyclopenta[b]pyridine core is a key structural motif in medicinal chemistry, recognized for its utility as an intermediate in the synthesis of biologically active compounds.[1][2] Its rigid, fused-ring system provides a defined three-dimensional structure that can facilitate selective binding to protein targets within the CNS. The presence of a primary amine at the 5-position introduces a basic center, crucial for interactions with acidic residues in receptor binding pockets, and a potential point for further chemical modification to optimize pharmacological properties.

Given its structural resemblance to analogs of neurotransmitters, this compound is a compelling candidate for investigation in several areas of neuroscience, including but not limited to:

  • Modulation of monoamine systems: The overall structure bears resemblance to compounds that interact with dopamine, serotonin, and norepinephrine transporters or receptors.

  • Cognitive enhancement: By potentially modulating cholinergic or glutamatergic pathways, this compound could be explored for nootropic effects.[3][4][5][6][7]

  • Neuroprotection: Derivatives of similar heterocyclic systems have been investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases.[8][9]

This guide will delineate a strategic approach to systematically characterize the neuropharmacological profile of this compound.

Proposed Mechanism of Action: A Focus on Dopaminergic Modulation

Based on in silico modeling and the known pharmacology of structurally related compounds, we hypothesize that this compound may act as a modulator of the dopamine transporter (DAT). This interaction is predicted to inhibit dopamine reuptake, leading to an increase in synaptic dopamine levels. Such a mechanism is a hallmark of compounds with potential therapeutic applications in conditions characterized by dopaminergic hypofunction, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and certain forms of depression.

Caption: Proposed signaling pathway for this compound at a dopaminergic synapse.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release dat Dopamine Transporter (DAT) compound This compound compound->dat Inhibition dopamine_synapse->dat dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binding downstream_signaling Downstream Signaling (e.g., cAMP pathway) dopamine_receptor->downstream_signaling Activation

In Vitro Evaluation: Foundational Screening Protocols

The initial characterization of a novel compound requires a battery of in vitro assays to determine its primary biological targets and potential off-target effects, as well as to assess its general toxicity.[10]

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS targets, with a primary focus on monoamine transporters.

Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

  • Preparation of Synaptosomes:

    • Homogenize fresh or frozen rodent striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of synaptosomal preparation (final protein concentration ~50-100 µ g/well ).

      • 50 µL of [³H]-WIN 35,428 (a specific DAT radioligand) at a final concentration near its Kd value.

      • 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding determination, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) in parallel wells.

    • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Termination and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs in scintillation vials with an appropriate scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Parameter Description
Radioligand [³H]-WIN 35,428
Tissue Source Rodent Striatum
Non-specific Ligand GBR 12909
Incubation Time 2 hours
Incubation Temperature 4°C
Output IC₅₀, Ki
Cell-Based Functional Assays

Objective: To assess the functional activity of this compound on its primary target and to evaluate its potential for cytotoxicity.

Protocol: Dopamine Reuptake Inhibition Assay in HEK293 cells stably expressing human DAT (hDAT)

  • Cell Culture:

    • Culture hDAT-HEK293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.

    • Plate cells in a 24-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of this compound or a reference compound (e.g., cocaine).

    • Initiate the uptake by adding [³H]-Dopamine to each well at a final concentration of ~10 nM.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Measurement and Analysis:

    • Lyse the cells with 1% SDS.

    • Transfer the lysate to scintillation vials and measure radioactivity.

    • Determine the IC₅₀ for dopamine reuptake inhibition by non-linear regression analysis.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Plating:

    • Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow to adhere overnight.[10]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) for 24-48 hours.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control.

In Vivo Evaluation: Assessing Behavioral and Physiological Effects

Animal models are indispensable for evaluating the systemic effects of a novel CNS compound, including its efficacy, pharmacokinetics, and potential side effects.[6][7] Zebrafish and rodents are commonly used models in neuroscience research.[3][4]

Caption: General workflow for in vivo evaluation of a novel CNS compound.

in_vivo_workflow start Compound Synthesis and Formulation pk_pd Pharmacokinetic/ Pharmacodynamic Studies start->pk_pd locomotor Locomotor Activity Assay pk_pd->locomotor Dose Selection cognitive Cognitive Behavioral Assays (e.g., Novel Object Recognition) locomotor->cognitive neurochem In Vivo Microdialysis cognitive->neurochem Confirm Mechanism tox Toxicology and Safety Pharmacology neurochem->tox

Locomotor Activity Assay in Rodents

Objective: To assess the effect of this compound on spontaneous locomotor activity, a common screening method for compounds affecting monoaminergic systems.

Protocol:

  • Animals:

    • Use adult male mice or rats, habituated to the vivarium for at least one week.

  • Apparatus:

    • Use open-field arenas equipped with infrared beam arrays to automatically track movement.

  • Procedure:

    • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare the total activity between different dose groups and the vehicle control using ANOVA followed by post-hoc tests.

Novel Object Recognition (NOR) Test in Rodents

Objective: To evaluate the potential cognitive-enhancing effects of this compound.

Protocol:

  • Habituation:

    • Habituate the animals to the testing arena (an empty open field) for 10 minutes per day for 2-3 days.

  • Training (Familiarization) Phase:

    • Administer the test compound or vehicle 30 minutes before the training session.

    • Place the animal in the arena with two identical objects and allow it to explore for 10 minutes.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time spent exploring each object for 5 minutes.

  • Data Analysis:

    • Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

    • Compare the DI between treatment groups using appropriate statistical tests.

Test Animal Model Primary Endpoint Potential Interpretation
Locomotor Activity Mouse/RatDistance TraveledIncreased activity may suggest psychostimulant properties.
Novel Object Recognition Mouse/RatDiscrimination Index (DI)Increased DI may suggest pro-cognitive effects.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a strategic framework for the initial exploration of this compound in neuroscience research. The proposed focus on dopaminergic modulation is a scientifically informed starting point, but researchers should remain open to the possibility of other mechanisms of action. A comprehensive screening against a broad panel of CNS targets is highly recommended.

Future research should aim to:

  • Synthesize and evaluate derivatives to establish structure-activity relationships (SAR).

  • Conduct in vivo microdialysis to confirm effects on neurotransmitter levels in specific brain regions.

  • Utilize more complex behavioral models relevant to specific neurological or psychiatric disorders.

The journey from a promising chemical scaffold to a clinically useful therapeutic is long and complex. However, with systematic and rigorous investigation, the potential of compounds like this compound to advance our understanding and treatment of CNS disorders can be fully realized.

References

  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC. (n.d.).
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI. (n.d.).
  • Zebrafish models for studying cognitive enhancers - PubMed. (n.d.).
  • Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - Bentham Science Publisher. (n.d.).
  • Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf - NIH. (n.d.).
  • Cognition Models and Drug Discovery - NCBI - NIH. (n.d.).
  • 6, 7-Dihydro-5H-cyclopenta[b]pyridin-2-amine - MySkinRecipes. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC. (n.d.).
  • Cyclodextrin-Containing Drug Delivery Systems and Their Applications in Neurodegenerative Disorders - MDPI. (2024, October 9).

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The Versatile Building Block: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Among the myriad of heterocyclic scaffolds, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine has emerged as a cornerstone intermediate, particularly in the synthesis of therapeutic agents targeting the central nervous system (CNS) and various protein kinases.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, a crucial attribute for achieving high-affinity and selective interactions with biological targets. This guide provides an in-depth exploration of the synthesis and application of this versatile amine, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The pyridine moiety, a common feature in numerous FDA-approved drugs, imparts favorable physicochemical properties, including aqueous solubility and metabolic stability, making this scaffold particularly attractive for medicinal chemistry campaigns.

Synthesis of the Precursor: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The journey to harnessing the synthetic potential of this compound begins with the efficient preparation of its ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. A highly effective and environmentally conscious method involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[2][3] This approach utilizes a readily available catalyst and a green oxidant in an aqueous medium, offering high yield and excellent chemoselectivity.

Protocol 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine

This protocol details the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one from 2,3-cyclopentenopyridine.

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • Stir the mixture at 25 °C.

  • Add t-BuOOH (2.5 mmol, 65% in H₂O) to the reaction mixture.

  • Continue stirring at 25 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (from 1:5 to 1:1) to afford the pure product.

Expected Yield and Characterization: This protocol typically yields the desired product as an off-white solid in approximately 88% yield.[4]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneC₈H₇NO133.1562-63

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H).[4] ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73.[4]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 2,3-Cyclopentenopyridine Reaction_Center Oxidation 25 °C, 24h Reactant1->Reaction_Center Reactant2 t-BuOOH (65% in H₂O) Reactant2->Reaction_Center Reagent1 Mn(OTf)₂ Reagent1->Reaction_Center Catalyst Reagent2 H₂O Reagent2->Reaction_Center Solvent Product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Reaction_Center->Product 88% Yield

Synthesis of the Ketone Precursor.

Synthesis of this compound: Key Methodologies

The conversion of the ketone precursor to the target amine is a critical step that unlocks its utility as a building block. Two primary and reliable methods for this transformation are reductive amination and the reduction of the corresponding oxime.

Method A: Reductive Amination

Reductive amination offers a direct route to the primary amine from the ketone. This one-pot reaction typically involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the amine. A common and effective reducing agent for this transformation is sodium borohydride in the presence of an ammonium source like ammonium chloride.

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) and ammonium chloride (5.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Stir the solution at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 mmol) in small portions.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Method B: Reduction of the Oxime

An alternative two-step approach involves the initial conversion of the ketone to its oxime, followed by catalytic hydrogenation. This method is often high-yielding and provides a clean product.

Step 1: Oximation

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • To a solution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in ethanol (10 mL), add a solution of hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol) in water (5 mL).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to obtain the crude oxime, which can often be used in the next step without further purification.

Step 2: Catalytic Hydrogenation of the Oxime

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one oxime

  • Raney Nickel or Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) saturated with ammonia

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve the crude oxime (1.0 mmol) in methanol or ethanol saturated with ammonia (20 mL).

  • Add the hydrogenation catalyst (Raney Nickel or 10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature for 12-24 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to afford this compound.

G cluster_methodA Method A: Reductive Amination cluster_methodB Method B: via Oxime Start 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one ReductiveAmination NH₄Cl, NaBH₄ Methanol Start->ReductiveAmination Oximation 1. NH₂OH·HCl, NaOAc 2. H₂, Raney Ni or Pd/C Start->Oximation Product This compound ReductiveAmination->Product Oximation->Product G cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product Amine This compound Reaction1 SNAr Amine->Reaction1 Pyrimidine 4,6-Dichloro-5-nitropyrimidine Pyrimidine->Reaction1 Intermediate1 N-(6-chloro-5-nitropyrimidin-4-yl)-amine Reaction2 Fe / NH₄Cl Intermediate1->Reaction2 Nitro Reduction Intermediate2 4,5-Diaminopyrimidine derivative Reaction3 Triethyl orthoformate, H⁺ Intermediate2->Reaction3 Traube Synthesis Product 6-Chloro-purine derivative Reaction1->Intermediate1 Reaction2->Intermediate2 Reaction3->Product

Application in Purine Synthesis.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its robust synthesis from readily available precursors and its versatile reactivity make it an invaluable tool for organic and medicinal chemists. The protocols outlined in this guide provide a solid foundation for the preparation and application of this key building block. As the quest for novel therapeutics continues, the demand for such privileged scaffolds will undoubtedly grow. Future research will likely focus on the development of asymmetric syntheses of this amine to access enantiomerically pure drug candidates, further expanding its impact on the development of next-generation medicines.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water. Green Chemistry, 17(4), 2369-2375. Available from: [Link]

  • Bosco, B., Defant, A., Messina, A., Incitti, T., Sighel, D., Bozza, A., ... & Mancini, I. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 1996. Available from: [Link]

  • Traube, W. (1900). Ueber eine neue Synthese der Harnsäure und ihrer Homologen. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. Available from: [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Electronic Supplementary Information for Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available from: [Link]

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High-throughput screening with 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening for Modulators of the 5-HT2A Receptor Using a 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine-Based Chemical Library

Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a key pharmacophore in the development of novel therapeutics targeting the central nervous system (CNS).[1][2] This application note provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify modulators of the 5-HT2A receptor, a critical G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. We describe a robust, cell-based fluorescent reporter assay amenable to automation and miniaturization, suitable for screening large compound libraries.[3][4] The protocol outlines assay development, primary screening, data analysis, and a hit confirmation cascade, providing researchers with a comprehensive guide to leveraging the therapeutic potential of compound series derived from scaffolds like this compound.

Introduction: The Therapeutic Potential of the Cyclopenta[b]pyridine Scaffold

The cyclopenta[b]pyridine core is a recognized privileged structure in medicinal chemistry, forming the basis for a variety of biologically active compounds.[5] Derivatives of this scaffold, such as this compound, have been identified as key intermediates in the synthesis of agents with potential neurotropic activities.[1][6] The structural rigidity and three-dimensional character of the cyclopenta[b]pyridine system make it an attractive starting point for designing selective ligands for CNS targets.

The serotonin 2A (5-HT2A) receptor, a member of the Gq/11 family of GPCRs, is a major target for the treatment of psychosis, depression, and other neurological conditions. Upon activation by serotonin, the 5-HT2A receptor stimulates the release of intracellular calcium (Ca2+). This signaling event can be harnessed to develop a cell-based HTS assay. This document provides a comprehensive protocol for screening a diverse chemical library, potentially including derivatives of this compound, to identify novel 5-HT2A receptor modulators.

Assay Principle and Design

The screening assay is based on a HEK293 cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye. When a compound activates the 5-HT2A receptor, it triggers a Gq-mediated signaling cascade, leading to an increase in intracellular Ca2+. This increase in Ca2+ is detected by the fluorescent dye, resulting in a measurable increase in fluorescence intensity. Antagonists are identified by their ability to block the fluorescence increase induced by a known agonist.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Fluorescence Fluorescence Signal Ca_Release->Fluorescence Detected by Dye

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Materials and Reagents

  • Cell Line: HEK293 cell line stably expressing the human 5-HT2A receptor.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Fluorescent Dye: Fluo-8 AM or equivalent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • Test Compounds: Library derived from this compound and other sources, dissolved in 100% DMSO.

Detailed Experimental Protocols

Cell Culture and Plating
  • Culture the 5-HT2A-HEK293 cells in T-175 flasks at 37°C in a 5% CO2 humidified incubator.

  • Passage cells every 3-4 days when they reach 80-90% confluency.

  • On the day of the assay, harvest cells using trypsin-EDTA and resuspend in culture medium without G418.

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in assay buffer.

  • Determine cell density and viability using a hemocytometer or automated cell counter.

  • Dilute the cells to a final concentration of 200,000 cells/mL in assay buffer.

  • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

  • Incubate the plates at 37°C for 1-2 hours to allow cells to attach.

Compound Handling and Plating
  • Prepare a master plate of test compounds at a concentration of 1 mM in 100% DMSO.

  • From the master plate, create an intermediate plate by diluting the compounds in assay buffer.

  • Using an automated liquid handler, transfer 50 nL of compound solution from the master plate to the assay plate for a final screening concentration of 10 µM.

  • For control wells, add 50 nL of DMSO (negative control) or reference compound (positive control).

HTS Assay Workflow: Agonist Mode
  • Dye Loading: Prepare a 2X working solution of the calcium-sensitive dye in assay buffer. Add 25 µL of this solution to each well of the cell plate.

  • Incubation: Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for dye de-esterification.

  • Compound Addition: Transfer compounds and controls to the assay plate using an automated liquid handler.

  • Signal Measurement: Immediately place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the fluorescence intensity every 2 seconds for a total of 3 minutes to capture the kinetic response.

HTS_Workflow Start Start Cell_Plating Cell Plating (384-well plates) Start->Cell_Plating Dye_Loading Calcium Dye Loading & Incubation Cell_Plating->Dye_Loading Compound_Addition Compound/Control Addition Dye_Loading->Compound_Addition Fluorescence_Reading Kinetic Fluorescence Measurement Compound_Addition->Fluorescence_Reading Data_Analysis Data Analysis (Z', % Activation) Fluorescence_Reading->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection End Hit List Hit_Selection->End

Caption: High-Throughput Screening Workflow.

Data Analysis and Hit Identification

Quality Control: Z'-Factor

The robustness of the assay is determined by calculating the Z'-factor for each plate.[7] The Z'-factor is a measure of the statistical effect size and is calculated using the signals from the positive (agonist) and negative (DMSO) controls.

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hit Criteria

For the primary screen, raw fluorescence data is normalized to the plate controls:

% Activation = (Signal_compound - μ_n) / (μ_p - μ_n) * 100%

A compound is typically considered a "hit" if its % activation exceeds a certain threshold, often defined as three standard deviations above the mean of the negative controls.

ParameterDescriptionAcceptance Criteria
Z'-Factor Assay robustness and dynamic range> 0.5
Signal-to-Background Ratio of positive to negative control signals> 5
Hit Threshold Statistical cutoff for primary hits> 3 standard deviations above DMSO control mean

Hit Confirmation and Validation Cascade

A crucial part of any HTS campaign is the validation of primary hits to eliminate false positives and artifacts.[8]

  • Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested in a dose-response format (typically an 8-point concentration curve) to determine their potency (EC50 for agonists, IC50 for antagonists).

  • Orthogonal Assays: The activity of the hits is confirmed in a secondary, label-free assay (e.g., measuring IP1 accumulation) to rule out technology-specific artifacts.

  • Selectivity Profiling: Hits are tested against other related GPCRs to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: For hits originating from a common scaffold like this compound, analogues are synthesized and tested to build an SAR profile.

Conclusion

This application note provides a robust and validated framework for a high-throughput screening campaign to identify novel modulators of the 5-HT2A receptor. The described cell-based fluorescence assay is highly amenable to automation and provides a reliable platform for screening large and diverse compound libraries.[9] By following this protocol, researchers can effectively identify and validate promising hit compounds, such as those based on the this compound scaffold, for further lead optimization in CNS drug discovery programs.

References

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Application Notes and Protocols: A Comprehensive Guide to Developing Assays for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework for researchers, scientists, and drug development professionals on establishing a robust assay cascade to elucidate the biological activity of the novel compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. Given its structural motifs, this compound is hypothesized to be a key intermediate for agents targeting the central nervous system (CNS), potentially through the modulation of neurotransmitter systems.[1][2] This guide offers a strategic, multi-tiered approach, beginning with broad, target-agnostic cellular assays to identify a functional effect, followed by specific biochemical and biophysical assays to determine the precise molecular target and mechanism of action (MOA). We emphasize the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for a Phased Assay Development Strategy

The discovery of novel bioactive small molecules like this compound presents both an opportunity and a challenge. While its scaffold suggests potential neurological activity, its molecular target(s) and biological effects are undefined.[1] A rigid, target-first approach is therefore inefficient. Instead, we propose a logical, phased discovery workflow. This strategy maximizes the probability of identifying relevant biological activity by starting with broad functional inquiries and progressively narrowing the focus to specific molecular interactions. This approach is designed to build a comprehensive pharmacological profile, from cellular phenotype to enzymatic kinetics, ensuring a thorough understanding of the compound's potential as a therapeutic agent.

Our approach is structured into three primary phases:

  • Phase 1: Phenotypic and Target Class Screening: Broadly assessing the compound's impact on cell health and key signaling pathways common in the CNS, such as G-Protein Coupled Receptor (GPCR) and kinase signaling.

  • Phase 2: Target Deconvolution and Biochemical Validation: Pinpointing the specific molecular target(s) through binding and enzymatic assays.

  • Phase 3: Selectivity and Off-Target Profiling: Evaluating the compound's specificity to ensure a clean pharmacological profile.

This document will provide the scientific principles, detailed protocols, and data interpretation guidelines for each phase.

G cluster_0 Phase 1: Phenotypic & Target Class Screening cluster_1 Phase 2: Target Deconvolution & Validation cluster_2 Phase 3: Selectivity Profiling a Initial Compound QC b Cell Viability & Cytotoxicity Assays a->b Assess Toxicity c Broad GPCR Signaling Assays (e.g., cAMP, Calcium Flux) b->c If Non-Toxic d Kinase Signaling Pathway Analysis b->d If Non-Toxic e Target Identification (Affinity Chromatography, etc.) c->e If 'Hit' d->e If 'Hit' f Biochemical Binding Assays (HTRF, AlphaLISA, FP) e->f Validate Target g Enzyme Kinetic Assays f->g Determine MOA h Broad Kinase Panel Screening g->h Assess Specificity i GPCRome Screening g->i Assess Specificity j Lead Optimization h->j i->j

Figure 1: A phased workflow for characterizing novel compound activity.

Phase 1: Phenotypic and Target Class Screening

The initial goal is to determine if this compound elicits any biological response in a relevant cellular context at non-toxic concentrations.

Foundational Assays: Cell Viability and Cytotoxicity

Before assessing functional activity, it is crucial to establish the compound's therapeutic window. Cell viability and cytotoxicity assays are indispensable tools that offer critical insights into the effects of pharmaceutical compounds on cellular health.[3][4] These assays quantify cell survival, proliferation, and growth, allowing for the identification of concentration ranges that are suitable for further functional testing while flagging potential toxicity early.[3][5]

Protocol 1: Resazurin-Based Cell Viability Assay

This protocol provides a simple, colorimetric method for examining cell health.[6]

  • Principle: Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed a CNS-relevant cell line (e.g., SH-SY5Y, HEK293) in a 96-well plate at a pre-optimized density and allow cells to adhere overnight.

    • Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Add the compound dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.

    • Assay: Add Resazurin solution to each well to a final concentration of 10% (v/v).

    • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

    • Measurement: Read fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.

  • Data Analysis: Normalize the fluorescence data to the vehicle control (100% viability) and calculate the CC₅₀ (Concentration causing 50% cytotoxicity). Subsequent functional assays should be performed at concentrations well below the CC₅₀.

ParameterRecommended Condition
Cell LineSH-SY5Y or HEK293
Seeding Density5,000 - 10,000 cells/well
Compound Conc. Range100 µM - 5 nM
Incubation Time24 - 72 hours
ReadoutFluorescence (Ex/Em: 560/590 nm)

Table 1: Key parameters for the Resazurin cell viability assay.

Broad Functional Screening: GPCR Signaling Assays

GPCRs are critical drug targets, regulating numerous physiological processes, including nerve cell transmission.[7][8] Assaying for modulation of key second messengers like cyclic AMP (cAMP) and intracellular calcium can rapidly identify GPCR-related activity without a priori knowledge of the specific receptor.[7][9]

Protocol 2: HTRF-Based cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for high-throughput screening that combines FRET with time-resolved measurement to reduce background fluorescence.[10][11][12][13][14]

  • Principle: This is a competitive immunoassay. A cAMP-d2 conjugate (acceptor) competes with endogenous cAMP produced by cells for binding to an anti-cAMP antibody labeled with a Europium cryptate (donor). When the donor and acceptor are in close proximity, a FRET signal is generated. An increase in cellular cAMP leads to a decrease in the HTRF signal.[10][12]

  • Procedure:

    • Cell Stimulation: Plate cells and treat with this compound at various non-toxic concentrations. Co-treat with a known GPCR agonist (e.g., Forskolin for Gs-coupled receptors) to test for antagonistic activity.

    • Cell Lysis: Lyse the cells according to the manufacturer's protocol to release intracellular cAMP.

    • Detection: Add the HTRF detection reagents (anti-cAMP-Eu³⁺ Cryptate and cAMP-d2) to the cell lysate.

    • Incubation: Incubate for 60-90 minutes at room temperature.

    • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the 665/620 ratio and normalize to controls. A decrease in the ratio indicates agonistic activity (cAMP production), while a rescue of an agonist-induced decrease indicates antagonistic activity.

G cluster_cAMP cAMP Assay Principle cluster_HTRF HTRF Detection cluster_High_cAMP High Cellular cAMP cluster_Low_cAMP Low Cellular cAMP Compound Compound Cell Cell Compound->Cell Stimulates cAMP Cellular cAMP Cell->cAMP Produces Ab-Eu Ab-Eu³⁺ (Donor) Ab-Eu->cAMP Binds cAMP-d2 cAMP-d2 (Acceptor) result_low Low FRET Signal Ab-Eu2 Ab-Eu³⁺ (Donor) cAMP-d2_2 cAMP-d2 (Acceptor) Ab-Eu2->cAMP-d2_2 Binds result_high High FRET Signal

Figure 2: HTRF competitive assay principle for cAMP detection.

Phase 2: Target Deconvolution and Biochemical Validation

Once a reproducible phenotypic "hit" is confirmed, the next phase focuses on identifying the specific molecular target and validating the interaction using purified components.

Biochemical Binding Assays

Biochemical binding assays are essential for confirming a direct interaction between the compound and a putative target protein and for determining the binding affinity (Kᵢ or Kₔ).[15][16] Technologies like Fluorescence Polarization (FP) and AlphaLISA are well-suited for this purpose.

Protocol 3: Fluorescence Polarization (FP) Competition Assay

FP is a homogeneous technique used to monitor molecular interactions in solution by measuring changes in the rotational mobility of a fluorescently labeled molecule (tracer).[17][18][19][20][21]

  • Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein target, its rotation slows dramatically, increasing the polarization. An unlabeled compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.[17][18][20]

  • Procedure:

    • Reagent Preparation: Prepare a solution containing the purified target protein and a fluorescently labeled tracer known to bind the target. The tracer concentration should be at or below its Kₔ for the target.

    • Compound Addition: Add serial dilutions of this compound to the protein-tracer mixture in a low-volume black microplate.

    • Incubation: Incubate at room temperature for a predetermined time to reach binding equilibrium.

    • Measurement: Measure fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in millipolarization (mP) units against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.

Protocol 4: AlphaLISA Binding Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology for detecting molecular interactions.[22][23][24]

  • Principle: The assay uses two bead types: Donor beads and Acceptor beads.[23][24] One binding partner is attached to the Donor bead (e.g., via a biotin-streptavidin linkage), and the other is attached to the Acceptor bead (e.g., via an antibody). When the partners interact, the beads are brought into close proximity (<200 nm). Laser excitation of the Donor bead produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[22][25] A test compound that disrupts this interaction will cause a decrease in signal.

  • Procedure:

    • Reagent Incubation: In a 384-well plate, incubate the tagged target protein with the test compound.

    • Partner Addition: Add the biotinylated binding partner (ligand or another protein).

    • Bead Addition: Add Streptavidin-coated Donor beads and Acceptor beads conjugated with an antibody against the tagged protein. Incubate in the dark.

    • Measurement: Read the plate on an AlphaLISA-compatible reader.

  • Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of the protein-protein interaction. Calculate the IC₅₀ from the dose-response curve.

Assay TechnologyPrincipleKey AdvantageTypical Use Case
Fluorescence Polarization (FP) Measures changes in molecular rotation upon binding.[18]Simple, homogeneous "mix-and-read" format.[19]Small molecule displacing a fluorescent ligand from a protein.[21]
HTRF Time-Resolved FRET between a donor/acceptor pair.[10][11]Low background, high sensitivity, robust in complex media.[12][13]Kinase activity, cytokine detection, GPCR signaling.[12]
AlphaLISA Proximity-based signal amplification via singlet oxygen diffusion.[24]Very high sensitivity, large assay window, flexible formats.[22][24]Protein-protein interactions, biomarker quantification.[26]

Table 2: Comparison of common biochemical assay technologies.

Enzyme Kinetic Assays

If the target is an enzyme (e.g., a kinase), it is essential to determine how the compound affects its catalytic activity. Enzyme kinetic assays measure the rate of an enzyme-catalyzed reaction and are vital for studying enzyme inhibition.[27][28][29]

Protocol 5: Continuous Coupled Kinase Assay

This protocol is for determining the inhibitory potency (IC₅₀) of the compound against a purified protein kinase.

  • Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is used in a coupled luciferase reaction to generate a luminescent signal. The signal is inversely proportional to the kinase activity.

  • Procedure:

    • Kinase Reaction: In a white 384-well plate, add the purified kinase, its specific peptide substrate, and ATP (at a concentration near its Kₘ). Add serial dilutions of this compound.

    • Incubation: Incubate the reaction at 30°C for 60 minutes.

    • Detection: Add a commercial ATP detection reagent (containing luciferase and luciferin).

    • Measurement: After a brief incubation, measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. The resulting sigmoidal curve is used to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[30][31]

G cluster_kinase Kinase Reaction cluster_luciferase Detection Reaction Kinase Kinase pSubstrate pSubstrate Kinase->pSubstrate Phosphorylates Substrate Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP Inhibitor Compound Inhibitor->Kinase Inhibits ATP_rem Remaining ATP Light Light Signal ATP_rem->Light Luciferase Luciferase Luciferase->Light Luciferin Luciferin Luciferin->Light

Figure 3: Workflow for a luciferase-coupled kinase inhibition assay.

Phase 3: Selectivity and Off-Target Profiling

A critical step in drug development is to ensure that a compound's biological activity is directed specifically at the intended target. Poor selectivity can lead to off-target effects and toxicity.[32][33]

Strategy for Selectivity Profiling

The most efficient strategy is a tiered approach.[34] First, the compound is screened at a single, high concentration (e.g., 1-10 µM) against a broad panel of related targets (e.g., a kinome panel). Any targets showing significant inhibition (e.g., >70%) are then selected for full dose-response (IC₅₀) determination.[34][35]

Protocol 6: Kinome-Wide Selectivity Profiling

  • Principle: The compound is tested against a large, representative panel of purified protein kinases (e.g., >300 kinases) to identify on- and off-target activities. Commercial services are widely available for this.

  • Procedure:

    • Primary Screen: Submit the compound for screening at a single concentration (e.g., 10 µM) across the kinase panel using a standardized activity assay format (often radiometric [³³P]-ATP based).

    • Hit Confirmation: Identify all kinases inhibited by more than a predefined threshold (e.g., 70-80% inhibition).

    • IC₅₀ Determination: For all confirmed hits, perform 10-point dose-response curves to accurately determine their IC₅₀ values.

  • Data Analysis:

    • Selectivity Score (S-score): Quantify selectivity by calculating the number of kinases inhibited below a certain threshold (e.g., 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.[34]

    • Kinome Tree Visualization: Plot the inhibition data on a kinome map to visually represent the compound's selectivity profile across the human kinome.

Conclusion

The journey from a novel chemical entity to a well-characterized lead compound is a systematic process of inquiry. For this compound, the path begins with broad phenotypic screens to uncover its biological function, followed by rigorous biochemical and biophysical assays to define its molecular target and mechanism of action. The protocols and strategies outlined in this guide provide a comprehensive and logically structured framework for this endeavor. By adhering to these principles of phased assay development and self-validating experimental design, researchers can efficiently and accurately build a detailed pharmacological profile, paving the way for potential therapeutic development.

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Application Note & Protocols: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine as a Privileged Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.[2] The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a versatile and promising scaffold for the generation of novel kinase inhibitors. Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized to achieve potent and selective interactions within the ATP-binding pocket of various kinases. This document provides a detailed guide for researchers on the synthesis, characterization, and application of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a key intermediate for building a library of potential kinase inhibitors targeting families such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Src family kinases.

Part 1: The Scientific Rationale - Why this compound?

The pyridine ring is a well-established "hinge-binding" motif in a multitude of approved and investigational kinase inhibitors.[3][4] It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding site.[5] The fused cyclopentane ring of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold imparts conformational rigidity and projects substituents into specific vectors within the kinase active site. The amine group at the 5-position serves as a critical chemical handle for library development, allowing for the introduction of a wide array of side chains to modulate potency, selectivity, and physicochemical properties.

This scaffold can be considered an aza-analogue of indane, a core structure present in inhibitors of kinases like Src.[6] Its structural features make it an attractive starting point for targeting a range of kinases:

  • CDKs: Many CDK inhibitors are based on pyridine or related heterocyclic scaffolds.[3][7][8][9] The defined structure of the cyclopenta[b]pyridine core can be exploited to achieve selectivity among the highly homologous CDK family members.

  • VEGFRs: As key mediators of angiogenesis, VEGFRs are major oncology targets. Pyridine-containing molecules have demonstrated potent VEGFR-2 inhibition.[5][10][11][12]

  • Src Family Kinases: Src kinases are involved in various signaling pathways related to cell proliferation and migration.[13][14] The scaffold's geometry is suitable for exploring interactions within the Src active site.

This guide will walk through the synthetic route to obtain the title compound and then detail the essential protocols for its evaluation as a kinase inhibitor precursor.

Part 2: Synthesis Protocol

The primary route to this compound involves a two-step process starting from the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

The ketone precursor can be synthesized via the direct oxidation of 2,3-cyclopentenopyridine. A modern, efficient method utilizes a manganese catalyst in an aqueous medium, which is advantageous for its environmental friendliness and high yield.[15]

Protocol 2.1: Manganese-Catalyzed Oxidation

  • Materials: 2,3-Cyclopentenopyridine, Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O), Ethyl acetate, Anhydrous Sodium Sulfate (Na₂SO₄), Deionized Water.

  • Procedure:

    • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and 2.5 mL of deionized water.

    • Stir the mixture at room temperature (25 °C).

    • Slowly add t-BuOOH (2.5 mmol, 65% in H₂O) to the flask.

    • Continue stirring at 25 °C for 24 hours, monitoring the reaction by TLC or GC-MS.

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography (e.g., Ethyl acetate/Petroleum ether gradient) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[15][16]

Step 2: Reductive Amination to this compound

The conversion of the ketone to the primary amine is a standard transformation achieved via reductive amination. This protocol uses ammonium acetate as the ammonia source and sodium cyanoborohydride as a mild reducing agent.

Protocol 2.2: Reductive Amination

  • Materials: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol (MeOH), Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Procedure:

    • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in 10 mL of anhydrous methanol in a round-bottom flask.

    • Add ammonium acetate (10.0 mmol, 10 equivalents) to the solution and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add sodium cyanoborohydride (1.5 mmol) portion-wise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

    • Quench the reaction by slowly adding 5 mL of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between dichloromethane (20 mL) and saturated NaHCO₃ solution (15 mL).

    • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.

    • Purify via flash column chromatography (e.g., DCM/MeOH gradient with 1% triethylamine) to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Amine Synthesis Start 2,3-Cyclopentenopyridine Reagents1 Mn(OTf)₂ (cat.) t-BuOOH, H₂O Start->Reagents1 Product1 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Reagents1->Product1 Oxidation Reagents2 1. NH₄OAc 2. NaBH₃CN Product1->Reagents2 Product2 This compound (Target Compound) Reagents2->Product2 Reductive Amination

Caption: Two-step synthesis of the target amine from 2,3-cyclopentenopyridine.

Part 3: Kinase Inhibition Profiling Workflow

Once synthesized, derivatives of this compound (hereafter referred to as "test compounds") must be systematically evaluated. A tiered approach is recommended, starting with broad biochemical screening and progressing to more complex cell-based and target engagement assays.

Workflow Overview Diagram

Kinase_Profiling_Workflow cluster_primary Primary Screening cluster_secondary Secondary / Cellular Assays A Biochemical Kinase Assay (e.g., ADP-Glo™) B Kinome-wide Selectivity Screen (e.g., KinomeScan®) A->B Determine IC₅₀ & Initial Selectivity C Cellular Target Engagement (e.g., NanoBRET™) B->C Validate Hits in Cellular Context D Cell-Based Functional Assays C->D Confirm Cellular Potency & Function E Lead Optimization D->E Advance Validated Hits

Caption: Tiered workflow for evaluating novel kinase inhibitors.

Protocol 3.1: Biochemical Kinase Activity Assay (IC₅₀ Determination)

This protocol describes a generic luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase. The ADP-Glo™ Kinase Assay is a common platform that measures ADP production, which is directly proportional to kinase activity.[17]

  • Principle: The assay is performed in two steps. First, the kinase reaction is conducted, where the kinase phosphorylates a substrate, converting ATP to ADP. After the reaction, a reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light. The amount of light is proportional to the initial kinase activity.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then further dilute into the appropriate kinase assay buffer. A typical starting concentration range is 10 µM to 0.1 nM.

    • In a 384-well plate, add 2.5 µL of test compound dilution or DMSO vehicle (for positive and negative controls).

    • Add 2.5 µL of a 2X kinase/substrate mixture in reaction buffer. Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values

Test CompoundTarget KinaseIC₅₀ (nM)
Derivative 1CDK2/CycAExperimental Value
Derivative 1VEGFR-2Experimental Value
Derivative 1SrcExperimental Value
Staurosporine (Control)CDK2/CycAExperimental Value
Protocol 3.2: Kinome-wide Selectivity Profiling

To understand the selectivity of a lead compound, it is crucial to screen it against a broad panel of kinases.[1][18][19] This helps identify potential off-target effects and can reveal unexpected therapeutic opportunities.[18] Services like Reaction Biology's HotSpot™ or Promega's KinomeScan™ provide this capability.

  • Principle (Binding Assay Example): A test compound is incubated with DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand is measured. If the test compound binds to a kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower signal. The results are typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding.

  • Procedure (Outsourced Service):

    • Prepare the test compound at a specified concentration (e.g., 1 µM) in DMSO.

    • Submit the compound to a commercial vendor for screening against their kinase panel.

    • The vendor will perform the assay and provide a report detailing the binding interactions across the kinome.

    • Analyze the data to identify primary targets and potential off-targets. Potent hits are often defined as those showing >90% inhibition or a low %Ctrl value at the screening concentration.

Protocol 3.3: Cellular Target Engagement Assay (NanoBRET™)

Demonstrating that a compound can enter a cell and bind to its intended target is a critical step.[2][20][21] The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific kinase in living cells.[20][22]

  • Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). A target kinase is expressed in cells as a fusion to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound to the luciferase-tagged kinase, energy transfer occurs upon addition of the luciferase substrate, generating a BRET signal. A test compound that enters the cell and competes with the tracer for binding to the kinase will disrupt BRET, causing a decrease in the signal.[2][20][22]

  • Procedure:

    • Transfect HEK293 cells with a plasmid encoding the NanoLuc®-Kinase fusion protein.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

    • Prepare serial dilutions of the test compound.

    • Treat the cells with the test compound dilutions and the NanoBRET™ tracer simultaneously. Incubate for 2 hours in a CO₂ incubator.

    • Add the NanoLuc® substrate and read the filtered luminescence signals for the donor (luciferase) and acceptor (tracer) on a BRET-capable plate reader.

    • Calculate the BRET ratio. A decrease in the BRET ratio indicates target engagement.

    • Plot the BRET ratio against the log of the compound concentration to determine the cellular IC₅₀.

Protocol 3.4: Cell-Based Functional Assay (Anti-Proliferation)

Ultimately, a kinase inhibitor must exert a functional effect on cells. For oncology targets, a common and crucial assay is measuring the inhibition of cancer cell proliferation.[22][23]

  • Principle: This assay measures the viability of a cancer cell line that is known to be dependent on the activity of the target kinase. A reagent like CellTiter-Glo® is used, which quantifies the amount of ATP present, an indicator of metabolically active, viable cells.

  • Procedure:

    • Seed a relevant cancer cell line (e.g., MCF-7 for CDK4/6, HCT116 for Src) into a 96-well plate at a predetermined density and allow cells to attach overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., 10 µM to 0.1 nM) and incubate for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent viability for each concentration relative to DMSO-treated control cells. Plot the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Cellular Activity

Test CompoundCell LineTarget PathwayCellular IC₅₀ (NanoBRET™)GI₅₀ (Proliferation)
Derivative 1MCF-7CDK4/6-RbExperimental ValueExperimental Value
Derivative 1HCT116Src/RasExperimental ValueExperimental Value
Palbociclib (Control)MCF-7CDK4/6-RbExperimental ValueExperimental Value

References

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Application Note: Formulation Strategies for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine in Preclinical Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is a heterocyclic amine of significant interest in medicinal chemistry, primarily as a key intermediate for developing agents targeting the central nervous system (CNS).[1][2] Like many small molecule drug candidates, its utility in biological assays is contingent upon developing a stable, bioavailable, and well-tolerated formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for both in vitro and in vivo studies. We will explore its physicochemical properties, outline a logical workflow for solubility screening, and provide detailed, validated protocols for creating aqueous solutions, co-solvent systems, and suspensions, ensuring scientific integrity and reproducibility in preclinical research.

Part 1: Physicochemical Characterization & Formulation Premise

A thorough understanding of a compound's physical and chemical properties is the cornerstone of rational formulation development. This compound is a small molecule with characteristics that present specific formulation challenges and opportunities.

Causality Behind Experimental Choices: The presence of a primary amine functional group is the most critical feature from a formulation perspective.[3][4] Amines are basic and can accept a proton to form a positively charged, more polar salt. This property is the primary lever to be pulled to enhance aqueous solubility, as the salt form is generally more water-soluble than the free base. However, the fused, non-polar cyclopenta-pyridine ring system contributes to the molecule's overall lipophilicity, suggesting that simple pH adjustment may be insufficient, especially for achieving higher concentrations needed for in vivo studies. The related compound, 6,7-Dihydro-5H-cyclopenta[b]pyridine, is only slightly soluble in water, reinforcing this premise.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Formulation
Molecular FormulaC₈H₁₀N₂[1][2]Indicates a relatively small molecule.
Molecular Weight134.18 g/mol [1][2]Low molecular weight is favorable for solubility.
AppearanceSolid (predicted)[5]Requires solubilization for most biological assays.
Boiling Point235.46°C at 760 mmHg[1]High boiling point indicates thermal stability at room temperature.
Key Functional GroupPrimary Amine[3][4]Allows for salt formation to increase aqueous solubility via pH reduction.
Predicted SolubilitySlightly soluble in water; soluble in organic solvents (DMSO, Ethanol).[5]Direct formulation in aqueous buffers will be challenging without enhancers.
StorageRoom temperature, dry, light-proof.[1][2]Standard handling; suggests moderate stability.

Part 2: A Systematic Approach to Formulation Development

A tiered, systematic approach prevents unnecessary complexity and ensures the simplest effective formulation is chosen. The following workflow is designed to be a self-validating system, where each step informs the next, leading to a robust and reproducible formulation.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Selection cluster_2 Phase 3: Verification A Step 1: Confirm Physicochemical Properties (MW, pKa, Purity via HPLC) B Step 2: Aqueous Solubility Screening (pH 2, 4, 6.8, 7.4, 9) A->B C Step 3: Co-Solvent / Excipient Screening (DMSO, PEG400, Ethanol, Cyclodextrin) B->C D Is target concentration achieved in aqueous buffer (pH < 7.4)? C->D E Select pH-adjusted aqueous buffer. Proceed to Protocol A. D->E Yes F Is target concentration achieved with GRAS excipients? D->F No K Step 4: Prepare Formulation Prototype E->K G Select optimal co-solvent system. Proceed to Protocol B. F->G Yes H Is a high-dose oral study required? F->H No G->K I Develop suspension. Proceed to Protocol C. H->I Yes J Re-evaluate compound or delivery route. Formulation is not feasible. H->J No I->K L Step 5: Verify Concentration & Purity (HPLC) Assess Appearance (Clarity, Color) K->L M Step 6: Assess Short-Term Stability (e.g., 4h at RT, 24h at 4°C) L->M

Caption: Formulation Development Workflow for this compound.

Part 3: Experimental Protocols

These protocols provide step-by-step methodologies. Trustworthiness: For all protocols, it is critical to prepare a "vehicle-only" control group to run in parallel in biological experiments. This ensures that any observed effects are due to the compound and not the formulation excipients.[6]

Protocol A: Aqueous Formulation for In Vitro Studies (pH Adjustment)

This protocol is the preferred starting point for in vitro assays (e.g., cell-based assays, enzyme inhibition) where organic solvents may be confounding. The principle is to protonate the amine group to form a soluble hydrochloride salt in situ.

Materials:

  • This compound (free base)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture media

  • Calibrated pH meter

  • Sterile, pyrogen-free water (Water for Injection grade recommended)[7]

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Molar Equivalents: Determine the mass of the compound needed for your target concentration (e.g., 10 mM). Calculate the molar equivalent of HCl required for a 1:1 ratio with the amine.

  • Initial Solubilization: Weigh the compound into a sterile container. Add ~80% of the final volume of sterile water. The compound will likely not dissolve.

  • Acidification: While stirring, add 1 molar equivalent of 1 M HCl dropwise. The solution should begin to clarify as the soluble salt is formed.

  • pH Adjustment: Measure the pH. It will be acidic. Slowly add 1 M NaOH dropwise to adjust the pH to the desired final value (e.g., 7.2-7.4 for cell-based assays). Crucial Insight: Do not overshoot the pH. If the solution becomes basic, the compound may precipitate out of solution. Observe for any cloudiness or precipitation during this step. If precipitation occurs, the target concentration is not achievable with this method alone.

  • Final Volume & Sterilization: Add water to reach the final volume. Once fully dissolved and pH-adjusted, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile final container.

  • Verification: Confirm the final concentration via HPLC analysis (See Part 4).

Protocol B: Co-Solvent Formulation for In Vivo Administration

This protocol is for situations where higher concentrations are needed for in vivo studies (e.g., intravenous, intraperitoneal injection) and pH adjustment alone is insufficient. The choice of co-solvents is critical and must balance solubilizing power with animal tolerability.[8][9]

Expertise & Experience: While DMSO is a powerful solvent, it can have intrinsic pharmacological effects and cause significant motor impairment in rodents.[6] Therefore, its use should be minimized. A combination of a solvent (like PEG 400) and a surfactant (like Polysorbate 80) is often a safer and more effective choice.[7][10]

Table 2: Common Vehicle Systems for Parenteral Administration

Vehicle CompositionRouteMax Concentration (Typical)Notes & Cautions
10% DMSO, 40% PEG 400, 50% SalineIV, IP1-10 mg/mLCommon but use with caution. Potential for hemolysis (IV) and vehicle toxicity.[6][11]
5-10% Solutol HS 15, 90-95% SalineIV1-5 mg/mLSolutol is a non-ionic solubilizer; generally well-tolerated.
20% Hydroxypropyl-β-Cyclodextrin in WaterIV, SC5-20 mg/mLCyclodextrins enhance solubility by forming inclusion complexes.[12] Generally safe but can have renal effects at high doses.
5% Ethanol, 5% Polysorbate 80, 90% SalineIV1-5 mg/mLSurfactant-based system. Polysorbate 80 can cause hypersensitivity reactions in some cases.[10]

Procedure (Example: 10% PEG 400, 5% Polysorbate 80, 85% Saline):

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: In a sterile glass vial, add the PEG 400. Add the compound to the PEG 400 and vortex or sonicate until fully dissolved. The viscous solvent helps break down the solid material.

  • Add Surfactant: Add the Polysorbate 80 to the mixture and vortex until homogeneous.

  • Final Dilution: Slowly add the saline (or 5% Dextrose in Water, D5W) to the organic mixture, vortexing continuously to prevent precipitation. This step is critical; adding the aqueous phase too quickly can cause the drug to crash out.

  • Final Check: The final formulation should be a clear, particle-free solution. Visually inspect against a black and white background.

  • Verification: Confirm concentration and purity via HPLC. This formulation should be prepared fresh daily unless stability data proves otherwise.

Protocol C: Suspension Formulation for Oral Gavage

For high-dose toxicology studies, a suspension is often the only feasible option. The goal is to create a uniform, easily re-suspendable, and dose-able formulation.

Materials:

  • This compound (micronized, if possible)

  • Suspending agent: 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • Wetting agent: 0.1% (w/v) Polysorbate 80

  • Mortar and pestle

Procedure:

  • Prepare Vehicle: Prepare the 0.5% CMC / 0.1% Polysorbate 80 vehicle by slowly adding CMC to water while stirring vigorously. Add Polysorbate 80 and mix until fully dissolved.

  • Trituration: Weigh the compound and place it in a mortar. Add a small amount of the vehicle to form a thick, uniform paste. This wetting step is essential to ensure particles do not clump together.

  • Geometric Dilution: Gradually add more of the vehicle to the paste in small portions, mixing thoroughly after each addition until the final volume is reached.

  • Homogenization: Transfer the suspension to a final container and stir with a magnetic stir bar for at least 30 minutes.

  • Dosing: This formulation must be stirred continuously before and during dose administration to ensure homogeneity. Use a syringe with a wide-bore gavage needle.

Part 4: Analytical Verification Protocol (HPLC)

It is imperative to verify the concentration and purity of the final formulation. An isocratic or gradient reverse-phase HPLC method is suitable.

Table 3: Example HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for amines.
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA gradient ensures elution of the compound and any potential impurities or excipients.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Injection Volume 10 µLStandard injection volume.
Detection UV at 254 nm (or optimal wavelength)Aromatic nature of the compound suggests strong UV absorbance.
Quantification External standard curve of the neat compound.Required for accurate concentration determination.

Part 5: Conclusion and Best Practices

The successful formulation of this compound for biological studies hinges on a systematic evaluation of its physicochemical properties, particularly the basicity of its amine group and its limited aqueous solubility.

  • Start Simple: Always begin with a pH-adjustment strategy for aqueous-based in vitro assays.

  • Prioritize Safety In Vivo: When co-solvents are necessary, select combinations with a well-established safety profile and use the lowest concentration of excipients required. Always include a vehicle-only control group.

  • Verify, Verify, Verify: Never assume a formulation is correct. Always verify the final concentration and homogeneity via analytical methods like HPLC. Assess short-term stability to ensure the compound remains in solution for the duration of the experiment.

By following these guidelines, researchers can develop robust, reproducible formulations that enable the accurate biological evaluation of this compound and accelerate its journey in the drug discovery pipeline.

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Application Note: A Comprehensive Guide to Cell-Based Assay Development for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework and experimental protocols for the biological characterization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a heterocyclic compound with potential applications in drug discovery. Given that its core structure is a recognized precursor for bioactive molecules such as kinase inhibitors and central nervous system (CNS) agents, a systematic evaluation of its cellular effects is paramount.[1][2] This guide is designed for researchers in drug development and cell biology, offering a strategic, multi-phased approach that begins with foundational cytotoxicity screening and progresses to mechanistic assays to elucidate its mode of action. We present validated, step-by-step protocols for assessing cell viability, proliferation, apoptosis, and signaling pathway modulation, underscoring the causality behind experimental choices to ensure robust and reproducible data.

Introduction and Scientific Context

This compound belongs to a class of bicyclic heterocyclic compounds. The fused cyclopentane-pyridine scaffold is of significant interest in medicinal chemistry due to its structural rigidity and its role as a key intermediate in the synthesis of novel therapeutics.[1] The development of effective and safe drugs requires a deep understanding of how a compound interacts with biological systems. Cell-based assays provide a physiologically relevant environment to dissect these interactions, mimicking disease states and preserving the complex signaling networks that govern cellular responses.[3][4]

This application note presents a logical workflow for characterizing the biological activity of this compound. The proposed experimental cascade is designed to efficiently determine its potency, efficacy, and potential mechanism of action.

G cluster_prep Phase 0: Preparation cluster_screen Phase 1: Foundational Screening cluster_mechanistic Phase 2: Mechanistic Elucidation CompoundPrep Compound Handling & Stock Solution Preparation Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, MTS) CompoundPrep->Cytotoxicity Apply compound to cell cultures Proliferation Proliferation Assay (e.g., BrdU Incorporation) CompoundPrep->Proliferation Apply compound to cell cultures IC50 Determine IC50 Value Cytotoxicity->IC50 Proliferation->IC50 Apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) IC50->Apoptosis Treat cells at IC50 concentrations Signaling Signaling Pathway Analysis (Western Blotting) IC50->Signaling Treat cells at IC50 concentrations Mechanism Elucidate Mode of Action Apoptosis->Mechanism Signaling->Mechanism G cluster_healthy Healthy Cell cluster_early Early Apoptotic Cell cluster_late Late Apoptotic/ Necrotic Cell cluster_stains Staining cell1_mem Intact Membrane cell1_ps PS (Internal) cell1_mem->cell1_ps stain_pi Propidium Iodide (PI) (Enters & Stains Nucleus) cell1_mem->stain_pi Excluded stain_annexin Annexin V (Binds External PS) cell2_mem Intact Membrane cell2_ps PS (Externalized) cell2_mem->cell2_ps cell2_mem->stain_pi Excluded cell2_ps->stain_annexin Binds cell3_mem Compromised Membrane cell3_ps PS (Externalized) cell3_mem->cell3_ps cell3_mem->stain_pi Enters cell3_ps->stain_annexin Binds

Figure 2: Principle of the Annexin V and Propidium Iodide (PI) apoptosis assay.

Protocol 4: Annexin V / PI Staining by Flow Cytometry

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a suitable duration (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating apoptotic cells. [5] 2. Gently wash the adherent cells with PBS and detach them using trypsin.

    • Combine the supernatant and the trypsinized cells, then pellet by centrifugation (e.g., 500 x g for 5 minutes). [5] 4. Wash the cell pellet twice with cold PBS. [5]3. Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. [6] 2. Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution. [6] 4. Gently vortex and incubate for 15 minutes at room temperature in the dark. [7]4. Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Interpret the results based on the four-quadrant plot:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

Signaling Pathway Modulation Analysis

Given the structural relationship of the parent molecule to kinase inhibitors, Western blotting is an invaluable tool to investigate the compound's effect on key signaling pathways often dysregulated in disease, such as the MAPK/ERK or PI3K/Akt pathways. This technique allows for the detection of changes in the phosphorylation status of key proteins, which is a direct indicator of kinase activity. [8][9]

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_western Western Blot Readouts Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK TargetKinase ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription pERK Measure p-ERK tERK Measure Total ERK Proliferation Cell Proliferation, Survival Transcription->Proliferation Compound 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-amine Compound->MEK Inhibition?

Figure 3: Hypothetical inhibition of the MAPK/ERK signaling pathway and its analysis by Western Blot.

Protocol 5: Western Blotting for Phospho-ERK

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells in 6-well plates as described in Protocol 4.

    • After treatment, wash cells with ice-cold PBS and lyse them by adding 100 µL of 1X SDS sample buffer containing protease and phosphatase inhibitors. [10] 3. Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate for 10-15 seconds to shear DNA. [10] 4. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. [10] 2. Run the gel to separate proteins by size.

    • Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [10][11]3. Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding. [10] 2. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK). [11] 3. Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [11]4. Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL). [10] 3. Capture the signal using an imaging system.

    • Crucial Step: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize the data and ensure equal protein loading. A decrease in the ratio of phospho-protein to total protein indicates pathway inhibition.

Assay Validation and Trustworthiness

For any cell-based assay, rigorous validation is essential to ensure the data is reliable and reproducible. [4][12]

  • Controls are Non-Negotiable: Every experiment must include a negative/vehicle control to establish a baseline, and a positive control (a compound with a known effect) to confirm the assay is performing as expected.

  • Reproducibility: Experiments should be performed with at least three biological replicates to assess variability and ensure the observed effects are consistent.

  • Specificity: When investigating signaling, confirm that the effects are specific to the pathway of interest. Consider using cell lines with known mutations or knockouts to validate targets. [8]* Documentation: Maintain detailed records of cell line passage numbers, reagent lot numbers, and incubation times to aid in troubleshooting and ensure long-term data consistency.

Conclusion

The protocols and strategic workflow outlined in this application note provide a robust starting point for the comprehensive cellular characterization of this compound. By systematically progressing from broad assessments of cytotoxicity to focused mechanistic studies, researchers can efficiently build a detailed biological profile of this compound. This structured approach, grounded in established methodologies, will enable informed decisions in the drug discovery pipeline and contribute to a deeper understanding of the compound's therapeutic potential.

References

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  • PPD. (2013, June 18). Development & Validation of Cell-based Assays. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85934, 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. [Link]

  • Blake, R. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. [Link]

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Application Notes and Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Value of the Fused Pyridine Scaffold

In the landscape of modern crop protection, the discovery of novel molecular scaffolds is paramount to overcoming challenges such as resistance development and evolving regulatory standards. Fused heterocyclic systems, particularly those incorporating a pyridine ring, represent a class of "privileged structures" that have yielded numerous successful commercial products in both pharmaceuticals and agrochemicals.[1][2] The inherent bioactivity of the pyridine moiety, combined with the conformational rigidity and diverse substitution possibilities offered by a fused ring system, makes these compounds exceptionally valuable starting points for discovery campaigns.[3][4][5]

This guide focuses on 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine , a specific and highly promising, yet underexplored, building block. Its structure combines the proven bio-isosteric properties of the pyridine ring with a fused cyclopentane system, offering a unique three-dimensional architecture. The primary amine at the 5-position serves as a critical functional handle, enabling the rapid synthesis of diverse chemical libraries. This document provides the scientific rationale, synthesis strategies, and detailed screening protocols for evaluating derivatives of this compound as potential new herbicides, insecticides, and fungicides.

Scientific Rationale for Agrochemical Exploration

The Fused Cyclopenta[b]pyridine Core: A Scaffold for Bioactivity

The foundational 6,7-Dihydro-5H-cyclopenta[b]pyridine core is noted for its utility as a structural component in the development of crop protection compounds.[6] Its high structural rigidity can enhance binding affinity to target proteins and improve metabolic stability.[6] The broader family of pyridine and fused-pyridine derivatives has a well-documented history of potent agrochemical activity:

  • Herbicidal Activity: Numerous pyridine-containing compounds have demonstrated excellent herbicidal effects against a range of both monocot and dicot weeds.[3][7] For instance, 1,2,4-triazolo[4,3-a]pyridine derivatives have been identified as potential lead compounds for developing herbicides against dicotyledonous weeds.[4][8]

  • Insecticidal Activity: The pyridine ring is a cornerstone of the highly successful neonicotinoid insecticides. Furthermore, novel cyclopenta[c]pyridine derivatives have recently been reported as potent insecticides and anti-viral agents.[9] Other research confirms that various pyridine derivatives exhibit significant insecticidal properties against common agricultural pests like aphids and armyworms.[10][11][12]

  • Fungicidal Activity: Fused pyridine systems are prevalent in many antifungal agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.[13] Studies on 1,2,4-triazole derivatives containing a pyridine moiety have shown excellent fungicidal activity against plant pathogens.[5][14]

Key Structural Features of the Target Amine

The this compound scaffold offers several distinct advantages for library design:

  • Versatile Functional Handle: The primary amine is a nucleophilic center ideal for a wide range of chemical transformations, including amidation, sulfonylation, urea/thiourea formation, and reductive amination, allowing for systematic exploration of structure-activity relationships (SAR).

  • Defined 3D Geometry: The fused bicyclic system restricts bond rotation, presenting a well-defined shape for receptor binding. This rigidity can lead to higher potency and selectivity compared to more flexible molecules.

  • Chirality: The 5-amino position is a chiral center. Synthesis of single enantiomers (e.g., (R)- or (S)-amine) allows for the investigation of stereospecific interactions with biological targets, a critical factor in modern pesticide design.

Synthesis and Derivatization Strategy

The logical starting point for an agrochemical discovery program is the efficient synthesis of the core amine, followed by a rational strategy for library generation.

Synthesis Protocol: From Ketone to Core Amine

The most direct route to the target amine is the reductive amination of its ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 28566-14-5).[15] This ketone can be synthesized via methods such as the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[16][17]

Protocol 2.1: Synthesis of this compound via Reductive Amination

  • Reaction Setup: To a solution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in anhydrous methanol (MeOH, 10 mL/mmol), add ammonium acetate (10.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. Ammonium acetate serves as the ammonia source.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of 1M HCl until the pH is ~2 to decompose excess reducing agent. Basify the mixture to pH >10 with 6M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title amine.

Library Generation: A Workflow for Exploring Chemical Space

The primary amine is a launchpad for creating a diverse library. The goal is to modulate key physicochemical properties like lipophilicity (LogP), electronic character, and steric bulk to discover potent and selective agrochemicals.

G cluster_derivatives Derivative Library Ketone 6,7-Dihydro-5H-cyclopenta[b] pyridin-5-one Amine Core Amine: 6,7-Dihydro-5H-cyclopenta[b] pyridin-5-amine Ketone->Amine Reductive Amination Amides Amides (R-CO-Cl) Amine->Amides Acylation Sulfonamides Sulfonamides (R-SO2-Cl) Amine->Sulfonamides Sulfonylation Ureas Ureas / Thioureas (R-NCO / R-NCS) Amine->Ureas Addition

Caption: Synthesis and Derivatization Workflow.

Table 1: Recommended Derivative Classes and Their Rationale

Derivative ClassReagent TypeRationale for SynthesisExpected Physicochemical Impact
Amides Acid Chlorides / AnhydridesIntroduces a wide variety of aryl and alkyl groups. Amide bonds are common in bioactive molecules and can act as H-bond donors/acceptors.Modulates LogP, introduces steric bulk, alters electronic properties based on R-group.
Sulfonamides Sulfonyl ChloridesThe sulfonamide group is a bio-isostere for amides and phosphates, known for its strong H-bonding capacity and metabolic stability.Increases polarity, enhances water solubility, introduces a tetrahedral geometry.
Ureas/Thioureas Isocyanates / IsothiocyanatesKey structural motifs in many herbicides (e.g., sulfonylureas). They provide excellent H-bonding scaffolds for protein binding.Significantly increases H-bond donor/acceptor count. Thioureas increase lipophilicity over ureas.

Protocols for Primary Agrochemical Bioassays

The following protocols describe standardized primary screens to efficiently assess the potential of newly synthesized derivatives. All protocols must include a negative control (solvent only) and a positive control (a relevant commercial pesticide) to ensure the assay is performing correctly.

Protocol: Post-Emergent Herbicidal Activity Screen
  • Objective: To identify compounds that inhibit the growth of key monocot and dicot weed species after germination.

  • Materials:

    • Test Compounds (10 mg/mL stock in DMSO)

    • Weed species: Barnyard grass (Echinochloa crusgalli, monocot) and Cress (Lepidium sativum, dicot).

    • Positive Control: Glyphosate or Glufosinate solution.

    • 96-well microtiter plates or small pots (5 cm diameter).

    • Growth medium (soil or agar).

    • Spray chamber or micropipette.

  • Methodology:

    • Plant Preparation: Sow 5-10 seeds of each weed species in pots and allow them to grow to the 1-2 leaf stage in a controlled environment (25°C, 16:8h light:dark cycle).

    • Treatment Preparation: Prepare test solutions by diluting the DMSO stock to a final concentration of 100-500 ppm in water containing 0.1% Tween-20 as a surfactant.

    • Application: Evenly spray the seedlings with the test solutions until runoff (approx. 100 µL/pot). Ensure complete coverage.

    • Incubation: Return the treated plants to the growth chamber.

    • Assessment: After 7-14 days, visually assess the plants for signs of phytotoxicity, including chlorosis (yellowing), necrosis (tissue death), and growth inhibition. Score the results on a scale of 0 (no effect) to 100 (complete kill).

    • Self-Validation: The negative control should show 0% damage, while the positive control should show >90% damage. Assays not meeting this standard are repeated.

Protocol: Contact Insecticidal Activity Screen (Aphid Assay)
  • Objective: To evaluate the lethal activity of compounds against a common sap-sucking insect pest.

  • Materials:

    • Test Compounds (10 mg/mL stock in DMSO).

    • Insect species: Cowpea aphid (Aphis craccivora) or Green peach aphid (Myzus persicae).[10]

    • Host plants: Fava bean or bell pepper plants.

    • Positive Control: Imidacloprid or Acetamiprid solution.

    • Leaf discs (2 cm diameter), petri dishes, filter paper.

  • Methodology:

    • Plant Preparation: Use healthy, untreated leaves from host plants. Cut 2 cm discs.

    • Treatment Preparation: Prepare test solutions to a final concentration of 250-500 ppm in water containing 0.1% Tween-20.

    • Application (Leaf Dip): Using forceps, dip each leaf disc into the appropriate test solution for 10 seconds. Allow the discs to air dry completely.

    • Assay Setup: Place a moistened filter paper in the bottom of a petri dish and place the treated leaf disc on top (adaxial surface up).

    • Infestation: Carefully transfer 10-15 adult aphids onto each leaf disc using a fine paintbrush.

    • Incubation: Seal the petri dishes with ventilated lids and incubate in a growth chamber (22°C, 16:8h light:dark).

    • Assessment: After 48 and 72 hours, count the number of dead insects. Mortality is confirmed by gently prodding with the paintbrush; no movement indicates death. Calculate the percentage mortality for each treatment.

Protocol: In Vitro Fungicidal Activity Screen (Poisoned Food Technique)
  • Objective: To determine the ability of compounds to inhibit the mycelial growth of a pathogenic fungus.

  • Materials:

    • Test Compounds (10 mg/mL stock in DMSO).

    • Fungal species: Botrytis cinerea or Fusarium oxysporum.[5]

    • Potato Dextrose Agar (PDA).

    • Positive Control: Carbendazim or Tebuconazole.

    • Sterile petri dishes (9 cm diameter).

    • Cork borer (5 mm diameter).

  • Methodology:

    • Media Preparation: Autoclave PDA and cool to 50-55 °C in a water bath.

    • Amendment: Add the required volume of the test compound stock solution to the molten PDA to achieve a final concentration of 50-100 ppm. Swirl gently to mix thoroughly before pouring into sterile petri dishes.

    • Inoculation: From a 7-day-old culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer and place it, mycelium-side down, in the center of the amended PDA plate.

    • Incubation: Seal the plates with paraffin film and incubate at 25°C in the dark.

    • Assessment: When the fungal growth in the negative control plate has nearly reached the edge of the dish (typically 3-5 days), measure the diameter of the mycelial colony in all plates. Calculate the percentage inhibition of growth relative to the negative control.

Data Analysis and SAR Progression

Systematic evaluation of bioassay data is crucial for advancing a discovery program. Initial hits from primary screens are confirmed and then subjected to dose-response analysis to determine potency values like EC₅₀ (herbicidal/fungicidal) or LC₅₀ (insecticidal).

Table 2: Example Data Summary for SAR Analysis

Compound IDR-Group (Amide Derivative)% Herbicide Injury (L. sativum) @ 100 ppm% Aphid Mortality @ 250 ppm% Fungal Inhibition (B. cinerea) @ 50 ppm
Core Amine -H5100
DERIV-01 -COCH₃ (Acetyl)152010
DERIV-02 -COPh (Benzoyl)403525
DERIV-03 -CO-(4-Cl-Ph)85 5045
DERIV-04 -CO-(4-MeO-Ph)302530

From this hypothetical data, DERIV-03 is identified as a promising herbicide "hit." The electron-withdrawing chloro-substituent on the phenyl ring significantly enhances herbicidal activity compared to the unsubstituted or electron-donating analogs. This insight directly informs the design of the next generation of compounds.

Caption: Iterative Workflow for Agrochemical Discovery.

Conclusion and Future Outlook

This compound represents a strategically valuable starting point for the discovery of novel agrochemicals. Its versatile chemistry, coupled with the proven bioactivity of the fused pyridine scaffold, provides a rich foundation for generating compounds with potential herbicidal, insecticidal, or fungicidal properties. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to unlock this potential. Successful identification of a potent "hit" compound from these primary screens would trigger further investigation into its mode of action, crop selectivity, environmental safety profile, and optimization for field efficacy, paving the way for the development of next-generation crop protection solutions.

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  • Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis in C. albicans DSY654, as indicated by their IC50, lanosterols. ResearchGate. Available from: [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applic
  • 6, 7-Dihydro-5H-cyclopenta[b]pyridin-2-amine. MySkinRecipes. Available from: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. Available from: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • (PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate. Available from: [Link]

  • Insecticidal activity of selective pyridine derivatives synthesized... ResearchGate. Available from: [Link]

  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. Available from: [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[3][4]dithiolo[3,4-b]pyridine-5-carboxamides. National Institutes of Health (NIH). Available from: [Link]

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Application Notes and Protocols for 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals

Introduction: The Versatile 6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine framework represents a class of bicyclic heterocyclic compounds that merge a pyridine ring with a cyclopentane ring. This unique fusion imparts a rigid, three-dimensional structure that is of significant interest in both medicinal chemistry and material science.[1][2] The pyridine moiety, with its lone pair of electrons on the nitrogen atom, provides a site for coordination with metal ions and participation in various electronic interactions.[3][4] The cyclopentane ring, on the other hand, influences the steric and conformational properties of the molecule.

While 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine is primarily recognized as a key intermediate in the synthesis of pharmaceutical compounds, particularly for central nervous system (CNS) agents, its structural attributes suggest a broader utility in material science.[5] The presence of the amine group introduces a reactive handle for further functionalization and a potential coordination site, expanding its applicability. This document will explore the demonstrated and potential applications of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold in material science, with a focus on derivatives that have been successfully employed in corrosion inhibition and polymer chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the core structures is essential for their application.

Property6,7-Dihydro-5H-cyclopenta[b]pyridine6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneThis compound
Molecular Formula C₈H₉N[2]C₈H₇NO[6]C₈H₁₀N₂[5]
Molecular Weight 119.16 g/mol [2]133.15 g/mol [6]134.18 g/mol [5]
Appearance White to off-white crystalline powder[2]Colorless solid[7]Not specified
Boiling Point 245-248°C at 760 mmHg[2]247.4°C at 760 mmHg[8]235.46°C at 760 mmHg[5]
Melting Point 68-72°C[2]41-43°C[7]Not specified
Solubility Soluble in ethanol, DMSO, and dichloromethane; slightly soluble in water[2]Not specifiedNot specified

Application I: Corrosion Inhibition for Steel Alloys

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have demonstrated significant efficacy as corrosion inhibitors for carbon steel in acidic environments.[9][10] The mechanism of action is attributed to the adsorption of these molecules onto the metal surface, forming a protective film that impedes the corrosive process. The pyridine nitrogen and other heteroatoms or π-electrons in the molecular structure play a crucial role in the adsorption process.

Protocol: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

This protocol is adapted from the efficient synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.[9][10][11]

Materials:

  • 2,5-Diarylidenecyclopentanone derivative (1 equivalent)

  • Propanedinitrile (1 equivalent)

  • Sodium ethoxide or sodium methoxide (1 equivalent)

  • Anhydrous ethanol or methanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (e.g., 0.02 mol).

  • Add propanedinitrile (0.02 mol, 1.32 g).

  • Add the corresponding sodium alkoxide (0.02 mol). Use sodium ethoxide (1.36 g) for ethanol or sodium methoxide (1.08 g) for methanol.

  • Add the appropriate anhydrous alcohol as the solvent.

  • Reflux the reaction mixture with stirring at 80°C for approximately 1-2 hours.[9][11]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the cooled mixture with 150 mL of distilled water to precipitate the product.[11][12]

  • Collect the solid product by filtration and wash with distilled water.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2,5-Diarylidenecyclopentanone D Add to Anhydrous Alcohol A->D B Propanedinitrile B->D C Sodium Alkoxide C->D E Reflux at 80°C for 1-2h D->E F Cool to Room Temperature E->F G Precipitate with Water F->G H Filter and Wash G->H I Recrystallize H->I J Cyclopenta[b]pyridine-3-carbonitrile Derivative I->J caption Synthesis of Cyclopenta[b]pyridine Corrosion Inhibitors

Caption: Synthesis of Cyclopenta[b]pyridine Corrosion Inhibitors.

Application II: Ligands for Polymerization Catalysts

The nitrogen atom of the pyridine ring in 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives makes them excellent ligands for transition metals.[4] Specifically, N-functionalized 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine has been used to synthesize zinc complexes that are active catalysts for the ring-opening polymerization (ROP) of lactides, a key process for producing biodegradable polyesters like polylactic acid (PLA).[13]

Protocol: Synthesis of N-(2-(diphenylphosphaneyl)ethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine (L1)

This protocol describes the synthesis of a specific ligand used in a zinc-based catalyst system for the ROP of L-lactide.[13]

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1 equivalent)

  • 2-(Diphenylphosphino)ethanamine (1.3 equivalents)

  • Sodium triacetoxyborohydride (2.1 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography)

Procedure:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (e.g., 3.85 mmol, 0.5 g) in 50 mL of 1,2-dichloroethane in a round-bottom flask.

  • Add 2-(diphenylphosphino)ethanamine (5 mmol, 1.15 g) to the solution.

  • Add sodium triacetoxyborohydride (8.05 mmol, 1.7 g) portion-wise to the reaction mixture.

  • Stir the reaction mixture at ambient temperature for 6 hours.[13]

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ligand.

Logical Relationship Diagram:

G cluster_synthesis Ligand Synthesis cluster_complexation Catalyst Formation cluster_polymerization Application A 6,7-dihydro-5H-cyclopenta[b] pyridin-7-one C Reductive Amination A->C B 2-(Diphenylphosphino) ethanamine B->C D N-(2-(diphenylphosphaneyl)ethyl)-6,7-dihydro -5H-cyclopenta[b]pyridin-7-amine (Ligand) C->D E Zn Complex D->E F Ring-Opening Polymerization of Lactide E->F G Polylactic Acid (PLA) F->G caption Ligand Synthesis to Polymerization Application

Caption: Ligand Synthesis to Polymerization Application.

Future Outlook: Potential in Organic Electronics

While specific applications of this compound in organic electronics are yet to be extensively reported, the broader class of pyridine derivatives shows significant promise.[14] The electron-deficient nature of the pyridine ring makes these compounds suitable as electron-transporting materials. The incorporation of electron-donating groups, such as an amine, can lead to bipolar transporting properties, which are highly desirable for simplifying the architecture of organic light-emitting diodes (OLEDs).[14]

Further research could focus on the synthesis of novel derivatives of this compound with extended π-conjugation to tune their electronic and optical properties for applications in OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[15]

Conclusion

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, and specifically its aminated derivative, represents a promising platform for the development of new materials. While its primary applications to date have been in the pharmaceutical realm, the successful use of its derivatives as corrosion inhibitors and polymerization catalyst ligands underscores its versatility. The protocols and insights provided herein are intended to serve as a guide for researchers to explore and unlock the full potential of this intriguing class of compounds in material science.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Supplementary Information for "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py". Royal Society of Chemistry. [Link]

  • Fouda, A. E. A. S., El-Sayed, A. A., & El-Maksoud, S. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(29), 25497–25510. [Link]

  • This compound. MySkinRecipes. [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. Generic Manufacturer Data. [Link]

  • 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. [Link]

  • Fouda, A. E. A. S., El-Sayed, A. A., & El-Maksoud, S. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Semantic Scholar. [Link]

  • Gardner, C. R., et al. (2022). Cyclopentadienyl coordination induces unexpected ionic Am−N bonding in an americium bipyridyl complex. Nature Communications, 13(1), 213. [Link]

  • You, W., Ma, Y., Redshaw, C., & Sun, W. H. (2021). Intensive Cycloalkyl-Fused Pyridines for Aminopyridyl–Zinc–Heteroimidazoles Achieving High Efficiency toward the Ring-Opening Polymerization of Lactides. Polymers, 13(21), 3749. [Link]

  • 6,7-dihydro-5h-cyclopenta(b)pyridin-5-one. Conier Chem&Pharma Limited. [Link]

  • Fouda, A. E. A. S., El-Sayed, A. A., & El-Maksoud, S. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability as Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement. ResearchGate. [Link]

  • Exploring Coordination Chemistry with Pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine. ChemBK. [Link]

  • Transition metal pyridine complexes. Wikipedia. [Link]

  • Wang, Y., et al. (2012). Bipolar cyano-substituted pyridine derivatives for applications in organic light-emitting devices. Journal of Materials Chemistry, 22(10), 4470-4477. [Link]

  • Cyclopentadienyl complex. Wikipedia. [Link]

  • Gomaa, M. A. M., et al. (2021). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[2][11]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 11(1), 1-13. [Link]

  • Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444-13458. [Link]

  • Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. ResearchGate. [Link]

  • Borazine materials for organic optoelectronic applications. Royal Society of Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. As a key intermediate in medicinal chemistry, particularly for developing central nervous system (CNS) agents, achieving a high yield and purity of this compound is critical.[1] This guide, structured in a question-and-answer format, addresses common challenges and provides troubleshooting strategies based on established chemical principles and field-proven experience.

Part 1: The Synthetic Pathway - An Overview

The most common and efficient route to synthesizing this compound involves a two-step process. First, the corresponding ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, is synthesized. This is followed by a reductive amination to yield the target primary amine.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination Start 2,3-Cyclopentenopyridine Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Start->Ketone   Mn(OTf)2, t-BuOOH, H2O Amine This compound (Target) Ketone->Amine   1. NH3 or NH4OAc 2. Reducing Agent

Caption: Overall two-step synthesis pathway.

Part 2: Troubleshooting the Reductive Amination

Reductive amination is a cornerstone reaction but can be fraught with challenges leading to low yields and difficult purifications.[2][3] This section addresses the most frequent issues encountered during the conversion of the ketone to the target amine.

FAQ 1: I'm getting a very low yield of the desired amine. What are the most likely causes?

A low yield in a reductive amination procedure is typically traced back to one of three primary issues: inefficient formation of the intermediate imine/iminium ion, undesired side reactions, or suboptimal reaction conditions. A systematic approach is required to diagnose the root cause.

Troubleshooting Start Low Yield Observed Condition1 Issue: Incomplete Imine Formation Start->Condition1 Is starting ketone consumed? (Check TLC/GC-MS) Condition2 Issue: Ketone Reduction Byproduct Start->Condition2 Is alcohol byproduct observed? (Check NMR/MS) Condition3 Issue: Secondary Amine Byproduct Start->Condition3 Is secondary amine observed? (Check LC-MS) Solution1 Check pH (mildly acidic is optimal) Increase concentration of ammonia source Use a dehydrating agent (e.g., molecular sieves) Increase reaction time/temperature for imine formation step Condition1->Solution1 Solution2 Use a more selective reducing agent (e.g., NaBH(OAc)3) Perform reaction in a stepwise manner Lower reaction temperature during reduction Condition2->Solution2 Solution3 Use a large excess of the ammonia source (Le Châtelier's principle) Add ammonia source slowly to the ketone/reducing agent mixture Condition3->Solution3

Caption: Troubleshooting flowchart for low yield diagnosis.
FAQ 2: Which reducing agent is best suited for this synthesis?

The choice of reducing agent is critical. The ideal reagent must selectively reduce the C=N bond of the iminium ion intermediate much faster than it reduces the C=O bond of the starting ketone.[4] The electron-deficient nature of the pyridine ring can also influence reagent reactivity.[5][6]

Reducing AgentProsConsRecommended Use Case
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for imines/iminiums over ketones.[4] Commercially available and easy to handle.Lower hydride efficiency (delivers one H⁻). Incompatible with protic solvents like methanol.[7]Highly Recommended. The reagent of choice for direct (one-pot) reductive aminations where selectivity is paramount.
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective under acidic conditions (pH 4-5).[8]Highly toxic (potential for HCN gas release below pH 4). Slower reaction rates compared to NaBH(OAc)₃.Use with extreme caution in a well-ventilated fume hood. Best for substrates sensitive to more reactive hydrides.
Sodium Borohydride (NaBH₄) Inexpensive and readily available. Works well in protic solvents (MeOH, EtOH).Less selective; can readily reduce the starting ketone to an alcohol byproduct.[2] Requires careful control of conditions.Best for an indirect (two-step) procedure where the imine is pre-formed and isolated before reduction.
Catalytic Hydrogenation (H₂/Catalyst) "Green" and atom-economical. High yields are possible.Requires specialized high-pressure equipment. Catalyst can be pyrophoric and may be poisoned by pyridine's nitrogen atom.Suitable for large-scale synthesis where process optimization can overcome initial challenges.
Leuckart Reaction (Ammonium Formate) Uses inexpensive reagents and is a classic method.[9]Requires very high temperatures (120-165 °C).[9] Often results in complex mixtures and formylated byproducts.Not generally recommended due to harsh conditions and low selectivity for complex substrates.[10]
FAQ 3: I'm seeing a significant amount of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol. What's going wrong?

The formation of the corresponding alcohol is a classic sign that your reducing agent is not selective enough. It is reducing the ketone starting material faster than, or at a comparable rate to, the iminium intermediate.

Causality: This occurs when a strong reducing agent like sodium borohydride is used in a one-pot reaction. The equilibrium between the ketone/ammonia and the iminium ion may not sufficiently favor the iminium, leaving a high concentration of the ketone available for direct reduction.[4]

Troubleshooting Steps:

  • Switch to a Milder Reducing Agent: The most effective solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and attenuated reactivity make it highly selective for the iminium ion.[4]

  • Adopt a Two-Step (Indirect) Protocol: If you must use NaBH₄, first form the imine. Mix the ketone and the ammonia source (e.g., ammonium acetate) in a solvent like methanol and allow the imine to form (monitor by TLC/GC-MS). Once the ketone is consumed, cool the reaction (e.g., to 0 °C) and then slowly add the NaBH₄. This temporal separation of imine formation and reduction minimizes ketone reduction.

  • Control the pH: For reagents like NaBH₃CN, the reaction is most effective at a pH of 4-5, which favors both iminium ion stability and selective reduction.[8]

FAQ 4: How can I prevent the formation of the secondary amine byproduct?

The formation of a secondary amine, bis(6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)amine, occurs when the newly formed primary amine product acts as a nucleophile and attacks another molecule of the starting ketone.

Causality: This side reaction is governed by stoichiometry. If the concentration of the primary amine product becomes significant relative to the concentration of the ammonia source, it can effectively compete in attacking the ketone.

Troubleshooting Steps:

  • Use a Large Excess of the Ammonia Source: The most direct way to suppress secondary amine formation is to apply Le Châtelier's principle. Using a large excess (5-20 equivalents) of ammonium acetate or a solution of ammonia in methanol ensures that the concentration of ammonia is always overwhelmingly higher than that of the product amine, driving the initial imine formation and minimizing the undesired subsequent reaction.

  • Control Reagent Addition: In some cases, slow addition of the ketone to a mixture of the ammonia source and the reducing agent can help maintain a low concentration of the ketone, further disfavoring the secondary reaction pathway.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is adapted from a manganese-catalyzed oxidation method known for its high yield and use of environmentally benign reagents.[11]

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 eq).

  • Add deionized water (2.5 mL).

  • Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq).

  • Begin vigorous stirring and add t-BuOOH (2.5 mmol, 5.0 eq, 65% in H₂O).

  • Stir the reaction at room temperature (25 °C) for 24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether gradient) to yield the title compound. An expected yield is typically high, around 88%.[12]

Protocol 2: Optimized Reductive Amination to this compound

This protocol utilizes sodium triacetoxyborohydride for a highly selective, one-pot conversion.[4]

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol, 1.0 eq) in DCE (10 mL).

  • Add ammonium acetate (10.0 mmol, 10.0 eq).

  • Stir the suspension for 30 minutes at room temperature to initiate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) to the mixture. Note: The reaction may gently effervesce.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the ketone by TLC.

  • Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify by flash column chromatography. Note: It is often beneficial to pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to prevent product tailing and decomposition on the acidic silica.

References
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water.
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Boruah, M., & Deka, D. (2015). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2015). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 54(48), 14217-14227. [Link]

  • Gryko, D. (2022). Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Reductive Amination. ACS Green Chemistry Institute. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Krietsch Boerner, L. (2022). 2 approaches to new pyridines. Chemical & Engineering News, 100(41), 7. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]

  • Speciality Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. speciality-chemicals.com. [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]

  • El-Sayed, R., El-Sabbagh, O. A., Al-Dhfyan, A., Al-Omair, M. A., & Barakat, A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Molecules, 27(14), 4438. [Link]

  • MySkinRecipes. (n.d.). This compound. myskinrecipes.com. [Link]

  • Semantic Scholar. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. semanticscholar.org. [Link]

  • Pearson. (2024). EAS Reactions of Pyridine. pearson.com. [Link]

  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?. quora.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. en.wikipedia.org. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2022). Reductive Amination. acsgcipr.org. [Link]

  • Al-Amin, M., & Bhuiyan, M. M. H. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ResearchGate. [Link]

  • ChemBK. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine. chembk.com. [Link]

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Technical Support Center: Purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important bicyclic heteroaromatic amine. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity and yield for your critical applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it is essential to understand the inherent properties of this compound that influence its behavior during purification.

PropertyValueImplication for Purification
Molecular Formula C₈H₁₀N₂Relatively small, non-polar backbone with a polar amine group.
Molecular Weight 134.18 g/mol
Appearance Off-white to yellow solidColor may indicate the presence of impurities.
Basicity (pKa) The pyridine nitrogen and the exocyclic amine are basic.The basic nature is a primary driver of purification challenges, especially in chromatography.
Solubility Soluble in methanol, ethanol, dichloromethane, and chloroform. Sparingly soluble in water and non-polar solvents like hexanes.Guides the choice of solvents for extraction, chromatography, and crystallization.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common questions and challenges encountered during the purification of this compound, typically synthesized via reductive amination of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Q1: I'm seeing significant tailing and poor recovery of my product during silica gel column chromatography. What's causing this and how can I fix it?

A1: The Root Cause: Acid-Base Interactions on Silica Gel

This is the most common challenge when purifying basic amines like this compound on standard silica gel.[1][2] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amine groups of your product can strongly interact with these acidic sites, leading to several problems:

  • Irreversible Adsorption: A portion of your product can become permanently stuck to the column, resulting in low recovery.

  • Peak Tailing: The slow dissociation of the product from the silica surface as the mobile phase passes through leads to broad, tailing peaks, which results in poor separation from impurities.[3]

  • Product Degradation: Prolonged exposure to the acidic silica surface can potentially lead to the degradation of sensitive compounds.

Troubleshooting Workflow:

start Problem: Tailing & Low Recovery on Silica option1 Option 1: Modify Mobile Phase start->option1 option2 Option 2: Use a Different Stationary Phase start->option2 sub_option1a Add a Competing Base (e.g., Triethylamine, Ammonia) option1->sub_option1a sub_option2a Basic Alumina option2->sub_option2a sub_option2b Amine-Functionalized Silica option2->sub_option2b outcome1 Improved Peak Shape & Recovery sub_option1a->outcome1 sub_option2a->outcome1 sub_option2b->outcome1

Caption: Troubleshooting workflow for amine purification on silica.

Detailed Solutions:

  • Mobile Phase Modification: The simplest approach is to add a small amount of a competing base to your mobile phase.[1][2] This base will "occupy" the acidic sites on the silica, minimizing the interaction with your product.

    • Triethylamine (TEA): A common choice. Start by adding 0.1-1% (v/v) of TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

    • Ammonia: A 2M solution of ammonia in methanol can be used as the polar component of your mobile phase (e.g., Dichloromethane/ (2M NH₃ in MeOH)).

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Basic Alumina: Alumina is a more basic support and is often a good choice for the purification of basic compounds.[4]

    • Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more forgiving environment for basic analytes.[1][3]

Q2: My NMR spectrum shows unreacted starting material (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) and some unknown byproducts. What are the likely impurities from the reductive amination, and how can I remove them?

A2: Understanding Reductive Amination Byproducts

Reductive amination of a ketone with ammonia proceeds through an imine intermediate.[5][6] Incomplete reaction or side reactions can lead to specific impurities.

Potential Impurities:

  • Unreacted Ketone: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

  • Over-reduction Product: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol. This can form if the ketone is reduced before imine formation.

  • Dimeric Secondary Amine: Formed from the reaction of the product amine with another molecule of the starting ketone, followed by reduction.

Purification Strategy:

  • Acid-Base Extraction: This is a highly effective workup procedure to separate the basic amine product from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Wash with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, while the unreacted ketone and alcohol byproduct will remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your amine, which will likely precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified amine.

  • Chromatography: If impurities persist after extraction, use one of the chromatography methods described in Q1. The difference in polarity between the ketone, alcohol, and amine is usually sufficient for good separation with the right system.

Q3: I'm struggling to crystallize my final product. What conditions should I try?

A3: Strategies for Crystallization

Crystallization is an excellent final purification step to obtain a high-purity solid product. If your amine is proving difficult to crystallize directly, consider the following:

Direct Crystallization:

  • Solvent Screening: Experiment with a range of solvents. Good single-solvent systems for crystallization are those in which the compound is soluble when hot but sparingly soluble when cold. Try solvents like ethanol, isopropanol, or ethyl acetate.

  • Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (e.g., Dichloromethane or Methanol) and slowly add a non-polar "anti-solvent" (e.g., Hexanes or Diethyl Ether) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

Salt Formation for Crystallization:

Often, forming a salt of the amine can significantly improve its crystallinity.[7][8][9]

  • Procedure:

    • Dissolve your purified amine in a suitable solvent (e.g., ethanol or isopropanol).

    • Add a solution of an acid (e.g., citric acid, hydrochloric acid in ether, or tartaric acid) dropwise while stirring.

    • The salt will often precipitate out of the solution. If not, you may need to cool the solution or add an anti-solvent.

    • Collect the salt by filtration, wash with a cold solvent, and dry.

Workflow for Crystallization:

start Struggling to Crystallize Amine direct_cryst Attempt Direct Crystallization start->direct_cryst salt_formation Attempt Salt Formation start->salt_formation solvent_screen Solvent Screening (e.g., Ethanol, Isopropanol) direct_cryst->solvent_screen anti_solvent Solvent/Anti-Solvent (e.g., DCM/Hexanes) direct_cryst->anti_solvent acid_selection Select an Acid (e.g., Citric, HCl, Tartaric) salt_formation->acid_selection success Obtain Crystalline Product solvent_screen->success anti_solvent->success precipitate Precipitate and Isolate Salt acid_selection->precipitate precipitate->success

Caption: Decision tree for crystallizing the target amine.

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography with Mobile Phase Modifier
  • Prepare the Column: Dry pack a silica gel column or slurry pack in the initial, non-polar mobile phase.

  • Prepare the Mobile Phase: A common starting point is a gradient of 0-10% Methanol in Dichloromethane, with 0.5% Triethylamine added to the entire mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or just Dichloromethane). If it is not fully soluble, you can adsorb it onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude reaction mixture in 10 volumes of Dichloromethane.

  • Transfer the solution to a separatory funnel and wash with 3 x 5 volumes of 1M HCl. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and basify to pH > 10 by the slow addition of 5M NaOH.

  • Extract the aqueous layer with 3 x 5 volumes of Dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified amine.

IV. Purity Assessment

It is crucial to assess the purity of the final product. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

V. References

  • Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3. PubMed Central. Available at: [Link]

  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. MDPI. Available at: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.

  • Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Royal Society of Chemistry. Available at: [Link]

  • synthesis, growth, structural, spectral, thermal and dielectric studies of a new organic salt crystal:2- amino - 5- - chloropyridinium pyridine. ResearchGate.

  • Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. PubMed Central. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents. Available at:

  • Using neutral or basic alumina in column chromatography for purification of amines. Chemistry Stack Exchange. Available at: [Link]

  • Reaction of cyclic ketones with primary amines a. a Reaction conditions. ResearchGate.

  • Amine purification. Science Forums. Available at: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. Available at: [Link]

Sources

Navigating the Nuances of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a molecule combining a dihydropyridine system with an amine substituent, its stability can be influenced by a variety of experimental factors. This document aims to equip you with the knowledge to anticipate and address these challenges effectively.

Troubleshooting Guide: Unforeseen Degradation and Inconsistent Results

This section addresses specific issues you may encounter during your experiments with this compound. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: I'm observing a rapid loss of my compound in solution, even during short-term storage at 2-8°C. What could be the cause?

Rapid degradation, even at refrigerated temperatures, suggests a fundamental incompatibility with your solution's composition or storage conditions. Several factors could be at play, primarily related to oxidation and pH-mediated hydrolysis. Aminopyridine derivatives, in some cases, can be susceptible to oxidative degradation.[1] Additionally, the dihydropyridine ring, while not as labile as in some drug classes, can be sensitive to certain conditions.[2]

Underlying Causes and Investigative Workflow:

  • Oxidative Degradation: The presence of dissolved oxygen in your solvent can initiate oxidative degradation pathways. The lone pair of electrons on the amine and the pyridine nitrogen can be susceptible to oxidation.[1]

  • pH Instability: Extreme pH values, both acidic and basic, can catalyze the degradation of pyridine derivatives.[3]

  • Solvent Effects: The choice of solvent can influence the rate of degradation. Protic solvents, for instance, can participate in degradation reactions.

  • Contaminants: Trace metal ions or other reactive impurities in your solvent or on your labware can catalyze degradation.

Troubleshooting Protocol:

  • Solvent Deoxygenation: Prepare your solutions using solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • pH Screening: Prepare small-scale solutions of your compound in a range of buffers (e.g., pH 3, 5, 7, 9) to identify the optimal pH range for stability.

  • Solvent Selection: If possible, test the stability of your compound in a variety of common laboratory solvents (e.g., DMSO, ethanol, acetonitrile, water) to find the most suitable one.

  • Chelating Agents: If metal-catalyzed degradation is suspected, consider adding a small amount of a chelating agent like EDTA to your solution.

  • Headspace Inerting: For long-term storage, flush the headspace of your vial with an inert gas before sealing.

Question 2: My analytical results (e.g., HPLC, LC-MS) are showing multiple unexpected peaks that increase over time. How can I identify if these are degradation products?

The appearance of new peaks in your chromatogram is a classic sign of compound degradation. To confirm this and understand the degradation pathway, a forced degradation study is the recommended approach.[4] This involves intentionally subjecting your compound to harsh conditions to accelerate the formation of degradation products.

Forced Degradation Experimental Workflow:

This workflow is designed to systematically investigate the stability of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare stock solution of This compound Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C in solution) Prep->Thermal Expose to Photo Photolytic Stress (e.g., UV/Vis light, RT) Prep->Photo Expose to Analysis Analyze samples by HPLC/LC-MS at time points (0, 2, 4, 8, 24h) Acid->Analysis Collect samples Base->Analysis Collect samples Oxidation->Analysis Collect samples Thermal->Analysis Collect samples Photo->Analysis Collect samples Evaluation Compare chromatograms to control. Identify and quantify degradation peaks. Determine degradation pathways. Analysis->Evaluation Process data

Caption: Forced degradation workflow.

Step-by-Step Protocol for Forced Degradation:

  • Prepare a stock solution of your compound at a known concentration in a suitable solvent.

  • Aliquot the stock solution into separate vials for each stress condition.

  • Subject the aliquots to the following conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add a small amount of 3% hydrogen peroxide.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose to a light source (e.g., a UV lamp or direct sunlight), alongside a control sample wrapped in foil.

  • Analyze samples by a stability-indicating method (e.g., HPLC-UV, LC-MS) at various time points (e.g., 0, 2, 6, 24 hours).

  • Compare the chromatograms of the stressed samples to a control sample stored under normal conditions. The new peaks that appear in the stressed samples are your degradation products.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about handling and storing this compound.

Q1: What are the recommended storage conditions for this compound in its solid form?

As a solid, the compound is generally more stable. However, it is good practice to store it at 2-8°C, protected from light and moisture.[5] The hydrochloride salt form is often more stable than the free base.

Q2: What is the best general-purpose solvent for dissolving this compound for biological assays?

For biological assays, DMSO is a common choice. However, it is crucial to prepare fresh solutions and minimize the time the compound spends in aqueous media, as this is where hydrolytic degradation is more likely to occur.

Q3: Is this compound sensitive to light?

Q4: How does the amine group affect the stability of the molecule?

The amino group can influence stability in several ways. It is a potential site for oxidation and can also affect the electronic properties of the pyridine ring, potentially influencing its susceptibility to other degradation pathways. The protonation state of the amine, which is pH-dependent, will also play a significant role in the overall stability.

Q5: Can I expect similar stability to other aminopyridines like 4-aminopyridine?

While you can draw some general parallels, it is important to remember that the fused cyclopentane ring and the specific substitution pattern of this compound will uniquely influence its stability profile. Therefore, direct extrapolation of stability data from simpler aminopyridines should be done with caution.[6][7][8][9]

Summary of Stability Considerations

To aid in your experimental design, the following table summarizes the key factors that can influence the stability of this compound in solution, based on general chemical principles and data from related compounds.

Factor Potential Impact on Stability Recommendations
pH High and low pH can catalyze hydrolysis.Determine the optimal pH for stability through a screening study. Generally, neutral to slightly acidic conditions are a good starting point.
Oxygen Can lead to oxidative degradation.Use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Light Potential for photolytic degradation.Protect solutions from light using amber vials or by wrapping containers in foil.
Temperature Higher temperatures accelerate degradation.Store solutions at the lowest practical temperature (e.g., 2-8°C or -20°C for longer-term storage).
Solvent The choice of solvent can affect degradation rates.Empirically determine the most suitable solvent for your application. Start with common aprotic solvents like DMSO or acetonitrile.

Concluding Remarks

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing the troubleshooting and preventative measures outlined in this guide, you can mitigate stability issues and ensure the integrity of your research. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.

References

  • An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate - Benchchem.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed.
  • 6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-7-AMINE HCL - Sigma-Aldrich.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed.
  • (PDF) Chemical stability of 4-aminopyridine capsules - ResearchGate.
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
  • Chemical Stability of 4-Aminopyridine Capsules.
  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - MDPI. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. This molecule is a valuable intermediate in medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[1] This guide is designed for researchers and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges encountered during its synthesis. We will proceed with a logical, two-step synthetic approach, focusing on the preparation of the ketone precursor followed by its conversion to the target amine via reductive amination.

Overall Synthetic Strategy

The most common and reliable pathway to synthesize the target amine involves a two-stage process. First, the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, is synthesized. This ketone then undergoes reductive amination to yield the final product, this compound.

Synthetic_Workflow Start 2,3-Cyclopentenopyridine Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Start->Ketone Step 1: Mn-Catalyzed Oxidation Amine This compound Ketone->Amine Step 2: Reductive Amination

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of the Ketone Precursor (6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one)

The synthesis of the ketone intermediate can be efficiently achieved through the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[2] This method offers high yield and excellent chemoselectivity under mild conditions.[2]

Experimental Protocol: Mn-Catalyzed Oxidation
  • Reagents:

    • 2,3-Cyclopentenopyridine (1.0 eq)

    • Mn(OTf)₂ (0.005 eq)

    • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O, 5.0 eq)

    • Water (H₂O)

    • Ethyl Acetate (for extraction)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 eq).

    • Add H₂O (2.5 mL).

    • Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq).

    • Slowly add t-BuOOH (2.5 mmol, 5.0 eq) to the stirring mixture.

    • Stir the reaction at 25°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether, gradient from 1:5 to 1:1) to yield the pure ketone.[3]

Troubleshooting & FAQs for Ketone Synthesis

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

A1: Low conversion is typically linked to the catalyst or oxidant.

  • Catalyst Activity: Ensure the Mn(OTf)₂ is of high purity and handled under anhydrous conditions as much as possible before being added to the aqueous reaction. While the reaction is in water, prolonged exposure of the catalyst to ambient moisture before use can affect its activity.

  • Oxidant Quality: The concentration of t-BuOOH can decrease over time. Use a relatively fresh bottle or titrate an older batch to confirm its concentration before use. The stoichiometry is critical; ensure 5 equivalents are used.

  • Reaction Time: While 24 hours is standard, some substituted analogues might react slower.[3] If TLC shows significant starting material remaining, consider extending the reaction time to 36 or 48 hours.

Q2: The purification by column chromatography is giving me a smeared band and poor separation. How can I improve this?

A2: The pyridine moiety in the ketone makes it somewhat polar and can cause tailing on silica gel.

  • Solvent System: Ensure your ethyl acetate and petroleum ether (or hexanes) are of high purity.

  • Deactivate Silica: Pre-treating the silica gel with a small amount of triethylamine (e.g., 0.5-1% v/v in your eluent system) can neutralize acidic sites on the silica surface, preventing the basic nitrogen from sticking and causing tailing.

  • Gradient Elution: A slow, shallow gradient from a non-polar mixture (e.g., 10% EtOAc in Pet. Ether) to a more polar one (e.g., 25% EtOAc in Pet. Ether) will provide better separation than a steep or isocratic elution.[3]

Q3: How do I confirm I have successfully synthesized the ketone?

A3: Spectroscopic analysis is essential. The expected data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one are:

  • ¹H NMR (400 MHz, CDCl₃): You should observe characteristic peaks around δ 8.8 ppm (dd, 1H), 8.0 ppm (d, 1H), and 7.3 ppm (m, 1H) for the pyridine ring protons. The two methylene groups of the cyclopentanone ring should appear as triplets or multiplets around δ 3.2 ppm and 2.8 ppm.[3]

  • ¹³C NMR (101 MHz, CDCl₃): Look for the carbonyl carbon (C=O) peak around δ 204.9 ppm. Other key peaks will be in the aromatic region (122-175 ppm) and aliphatic region (28-36 ppm).[3]

  • Mass Spectrometry (HRMS-ESI): The calculated mass for [M+H]⁺ is 134.0606. Your observed mass should be very close to this value.[3]

Part 2: Reductive Amination to this compound

This step converts the ketone into the target primary amine. While several methods exist, using a mild hydride reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its high selectivity for imines/iminium ions over ketones.[4] This allows for a one-pot reaction.

Experimental Protocol: Reductive Amination
  • Reagents:

    • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq)

    • Ammonium Acetate (NH₄OAc, ~10 eq) or Ammonia solution (in MeOH)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 - 2.0 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Procedure:

    • Dissolve the ketone (1.0 eq) and a large excess of the ammonia source (e.g., ammonium acetate, 10 eq) in the chosen solvent (DCE is often preferred).[4]

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The equilibrium can be shifted by removing water, for example, by adding molecular sieves.[5]

    • Slowly add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, quench carefully by adding saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product can be purified by column chromatography or crystallization.

Troubleshooting & FAQs for Reductive Amination

Troubleshooting_Reductive_Amination cluster_low_conv Solutions for Low Conversion cluster_side_prod Minimizing Side Products Start Reaction Issue? LowConv Low Conversion Start->LowConv Yes SideProd Side Products Observed Start->SideProd No, but... LC1 Check imine formation: - Increase eq. of NH₄OAc - Add molecular sieves - Increase reaction time before adding hydride LowConv->LC1 LC2 Increase reducing agent to 2.0 eq. LowConv->LC2 LC3 Gently heat to 40°C LowConv->LC3 Purify Purification Difficulty SideProd->Purify Yes SP1 Over-reduction of Ketone: - Ensure imine forms first - Use NaBH(OAc)₃ (more selective) SideProd->SP1 SP2 Dialkylation (Secondary Amine): - Use large excess of ammonia source SideProd->SP2

Caption: Decision tree for troubleshooting reductive amination.

Q1: My reaction is stalled, and I see a lot of unreacted ketone. How do I drive it to completion?

A1: This indicates a problem with either the formation of the imine intermediate or the reduction step itself.

  • Imine Formation is Key: The reductive amination proceeds via an imine intermediate.[5] Its formation is an equilibrium process. To push the equilibrium forward, use a large excess of the ammonia source (10-20 equivalents of ammonium acetate is common). You can also add activated molecular sieves to the reaction to sequester the water that is formed, driving the reaction forward.

  • pH Conditions: Imine formation is typically favored under weakly acidic conditions (pH 4-5).[6] Ammonium acetate helps buffer the reaction in this range. If you are using another ammonia source, a catalytic amount of acetic acid can be beneficial, especially with ketones.[4]

  • Hydride Addition: Do not add the reducing agent until the imine has had time to form (allow 1-2 hours). Adding the hydride too early can lead to simple reduction of the starting ketone.

Q2: I'm seeing a side product with a higher molecular weight. What could it be?

A2: This is likely the secondary amine, formed when the primary amine product reacts with another molecule of the ketone starting material. This is a common side reaction.[7]

  • Minimize Dialkylation: The most effective way to prevent this is by using a large excess of the ammonia source. This ensures that the ketone is more likely to react with ammonia than with the product amine, which is present in a much lower concentration.

Q3: Which reducing agent should I use? I've seen many different ones in the literature.

A3: The choice of reducing agent is critical and depends on your substrate's sensitivity and desired reaction conditions.[4]

Reducing AgentProsConsRecommended For
NaBH(OAc)₃ Mild, highly selective for imines over ketones; good for one-pot reactions.[4]Lower hydride efficiency; incompatible with protic solvents like methanol.[8]Acid-sensitive substrates; when minimizing ketone reduction is critical.
NaBH₃CN Selective for imines at acidic pH; can be used in protic solvents.[6]Highly toxic (potential for HCN gas release at low pH); slower reaction.[8]General purpose, but requires careful pH control and handling.
Catalytic H₂ (e.g., Pd/C) "Green" option with high atom economy; very effective.[8]May reduce other functional groups (e.g., nitro, alkenes); requires specialized hydrogenation equipment.Robust substrates without other reducible groups.
NaBH₄ Inexpensive and powerful.Less selective; can readily reduce the starting ketone, leading to alcohol byproduct.[6]Stepwise procedures where the imine is pre-formed and isolated before reduction.

Q4: My final amine product is difficult to purify and isolate. What are some best practices?

A4: Amines can be tricky due to their basicity and polarity.

  • Aqueous Workup: After quenching, perform an acid-base extraction. First, extract with an organic solvent to remove non-basic impurities. Then, acidify the aqueous layer (e.g., with 1M HCl) to protonate your amine, making it water-soluble. Wash this acidic aqueous layer with an organic solvent to remove any remaining neutral impurities. Finally, basify the aqueous layer (e.g., with NaOH) to deprotonate your amine and extract it into an organic solvent.

  • Chromatography: Similar to the ketone, use a triethylamine-treated silica gel to prevent streaking. A gradient elution using DCM/Methanol with 0.5% triethylamine is often effective.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. [Link]

  • Ren, L., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry. [Link]

  • Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. [Link]

  • Klyuev, M. V., & Khidekel, M. L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 593. [Link]

  • El-Sayed, R., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. [Link]

  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Abdel-Fattah, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(3), 842-850. [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. [Link]

  • Asymmetric Reductive Amination. (2017, September 1). Master Organic Chemistry. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. American Chemical Society. Retrieved January 12, 2026, from [Link]

Sources

Overcoming solubility problems of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Welcome to the technical support guide for this compound and related heterocyclic amines. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation. We will explore the underlying physicochemical principles governing this compound's behavior and provide practical, step-by-step strategies for achieving successful solubilization.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why is my this compound failing to dissolve in standard aqueous buffers (e.g., PBS pH 7.4)?

A1: The solubility challenge with this molecule stems from its dual chemical nature. It possesses a fused bicyclic ring system (cyclopentane fused to a pyridine ring), which is predominantly non-polar and hydrophobic. While the amine (-NH2) group at the 5-position introduces a polar, hydrophilic center capable of hydrogen bonding, the parent heterocycle is known to be only slightly soluble in water[1][2].

At a neutral pH of 7.4, the amine group, being a weak base, exists primarily in its neutral, unprotonated form. This form is less water-soluble because the hydrophobic character of the ring system dominates. To achieve significant aqueous solubility, the amine group must be protonated to form a charged ammonium salt, which has much greater affinity for water.

Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiments?

A2: This is a critical distinction.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer[3]. It measures the concentration at which the compound precipitates from a supersaturated solution. This method is fast and useful for high-throughput screening[4]. However, kinetic solubility values are often higher than true equilibrium solubility and can be misleading, as the supersaturated solution may crash out over time[3][5].

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours) until the concentration of the dissolved drug no longer changes[6][7]. This value represents the maximum stable concentration of the drug under specific conditions and is essential for formulation and preclinical development.

If you observe your compound dissolving initially but precipitating after a few hours or upon temperature change, you are likely exceeding its thermodynamic solubility.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a logical workflow for systematically addressing solubility issues.

G cluster_0 cluster_1 cluster_2 cluster_3 start Initial State: Compound Precipitation in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (Lower pH to < 6.0) start->ph_adjust ph_success Success: Compound Solubilized ph_adjust->ph_success Resolved? ph_fail Issue: Solubility still insufficient or pH incompatible with experiment ph_adjust->ph_fail No solvent_check Is your system tolerant to organic co-solvents? ph_fail->solvent_check cosolvent Strategy 2: Co-Solvency (e.g., EtOH, PG, PEG 400) solvent_check->cosolvent Yes complexation Strategy 3: Complexation (e.g., Cyclodextrins) solvent_check->complexation No cosolvent_success Success: Compound Solubilized cosolvent->cosolvent_success Resolved? cosolvent_fail Issue: Solvent toxicity or concentration limit reached cosolvent->cosolvent_fail No cosolvent_fail->complexation complex_success Success: Compound Solubilized complexation->complex_success Resolved? complex_fail Issue: Requires higher concentration or complexation is weak complexation->complex_fail No surfactant Strategy 4: Micellar Solubilization (e.g., Surfactants) complex_fail->surfactant surfactant_success Success: Compound Solubilized surfactant->surfactant_success

Caption: Troubleshooting workflow for solubility enhancement.

Strategy 1: pH Adjustment

This should always be the first approach for an amine-containing compound. By lowering the pH of the aqueous medium, you increase the concentration of protons (H+), which protonates the basic amine group to form a cationic ammonium salt (R-NH3+). This charged species is significantly more soluble in water[8][9].

  • Recommendation: Prepare a series of buffers ranging from pH 2.0 to 7.4. Most simple alkyl amines have conjugate acid pKa values between 9.5 and 11.0[10][11]. To ensure complete protonation, the pH should be at least 2 units below the pKa. A good starting point is a buffer at pH 4.5-5.5.

  • Caution: Ensure the low pH is compatible with your compound's stability and your downstream assay (e.g., cell culture, enzyme activity).

Strategy 2: Co-solvency

If pH adjustment alone is insufficient or not viable, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the solvent system, making it more favorable for the hydrophobic portions of your molecule[12].

  • Mechanism: Co-solvents work by disrupting water's highly ordered hydrogen-bond network, creating pockets that can accommodate the non-polar solute.

  • Common Co-solvents: A range of co-solvents can be used, each with different properties and toxicity profiles[12].

Co-SolventTypical Starting Conc.Key Considerations
Ethanol (EtOH)5-20% (v/v)Generally well-tolerated in many biological systems at low %.
Propylene Glycol (PG)10-40% (v/v)Low toxicity, commonly used in parenteral formulations[12].
Polyethylene Glycol 400 (PEG 400)10-50% (v/v)Low toxicity, effective for many non-polar compounds.
Dimethyl Sulfoxide (DMSO)0.1-5% (v/v)Excellent solubilizer, but can be toxic to cells above ~0.5%.
  • Recommendation: Start with the lowest effective concentration of the least toxic co-solvent compatible with your experiment. Often, a combination of pH adjustment and a small amount of co-solvent is highly effective.

Strategy 3: Complexation with Cyclodextrins

When organic solvents must be avoided, cyclodextrins (CDs) are an excellent alternative. CDs are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity[13][14].

  • Mechanism: The hydrophobic bicyclic portion of your compound can fit into the CD's lipophilic cavity, forming a water-soluble "inclusion complex."[15] This masks the compound's hydrophobicity from the aqueous environment.

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD): Low cost but has limited aqueous solubility itself[15].

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a very common choice in pharmaceutical formulations[14].

    • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): High solubility and can be used to improve the solubility of ionizable drugs[14].

G cluster_0 Aqueous Environment cluster_1 Lipophilic Cavity cluster_2 Aqueous Environment compound Poorly Soluble Compound compound->cavity cd Cyclodextrin (Hydrophilic Exterior) cd->cavity complex Soluble Inclusion Complex complex_source->complex

Caption: Mechanism of cyclodextrin inclusion complexation.

Strategy 4: Micellar Solubilization using Surfactants

For achieving the highest concentrations, surfactants may be necessary. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into spherical structures called micelles[16].

  • Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively dissolve your non-polar compound, while the hydrophilic shell keeps the entire micelle dispersed in water[17][18].

  • Common Surfactants:

    • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), and Poloxamers (Pluronics®) are widely used and generally have lower toxicity[19].

    • Cationic: Cetylpyridinium chloride. Note that as your compound is cationic at low pH, using a cationic surfactant may lead to charge-charge repulsion[20].

    • Anionic: Sodium dodecyl sulfate (SDS). Often denaturing to proteins and harsh on cells.

Experimental Protocols

Protocol 1: Determining a pH-Solubility Profile (Thermodynamic)

This protocol establishes the equilibrium solubility of your compound across a range of pH values.

  • Preparation: Prepare a series of buffers (e.g., 0.1 M citrate, phosphate, borate) covering a pH range from 2.0 to 9.0.

  • Sample Addition: To 1.0 mL of each buffer in a separate vial, add an excess amount of solid this compound (e.g., 2-5 mg, ensuring solid is visible).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium[4].

  • Phase Separation: After equilibration, check for visible solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV[21].

  • Analysis: Plot the determined solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH at which solubility is maximal.

Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This experiment determines the effectiveness of a complexation agent.

  • Preparation: In your chosen buffer (e.g., PBS pH 7.4), prepare a series of HP-β-CD solutions at different concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).

  • Sample Addition: To 1.0 mL of each HP-β-CD solution, add an excess of solid this compound.

  • Equilibration: Seal and shake the vials at a constant temperature for 48-72 hours to ensure complete complexation and equilibrium.

  • Phase Separation & Quantification: Follow steps 4 and 5 from Protocol 1.

  • Analysis: Plot the solubility of the compound against the concentration of HP-β-CD. A linear plot indicates a 1:1 complex, and the slope can be used to calculate the complexation binding constant, which quantifies the solubilizing efficiency[22].

References

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace by Typeset URL: [Link]

  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL: [Link]

  • Title: Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs Source: University of Greenwich URL: [Link]

  • Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: PubMed URL: [Link]

  • Title: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central URL: [Link]

  • Title: Solubilization techniques used for poorly water-soluble drugs Source: PubMed Central URL: [Link]

  • Title: Determination of solubility by gravimetric method: A brief review Source: National Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Method Development & Method Validation for Solubility and Dissolution Curves Source: CD Formulation URL: [Link]

  • Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]

  • Title: Comparison of kinetic solubility with equilibrium solubility (μM) of... Source: ResearchGate URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: 5.3 Amine Protonation – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

  • Title: Solubility and pH of amines Source: The Chemistry Shed URL: [Link]

  • Title: Techniques for solubility enhancement of poorly soluble drugs: an overview Source: Journal of Medical and Pharmaceutical and Allied Sciences URL: [Link]

  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Indian Journal of Pharmaceutical and Biological Research URL: [Link]

  • Title: When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize Source: Homework.Study.com URL: [Link]

  • Title: Advanced Properties of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: 23.1. Properties of amines Source: Organic Chemistry II - Lumen Learning URL: [Link]

Sources

Technical Support Center: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. This molecule is a valuable building block in medicinal chemistry, particularly for developing agents targeting the central nervous system.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Q1: I am observing a very low yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields in the reductive amination of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one are typically traced back to three critical areas: imine formation, the choice and activity of the reducing agent, and the overall reaction conditions.

Underlying Causes and Solutions:

  • Inefficient Imine Formation: The initial condensation between the ketone and the amine source (e.g., ammonia or an ammonium salt) to form the imine is a reversible equilibrium. If the equilibrium is not driven towards the imine, the subsequent reduction step will be inefficient.

    • Causality: The formation of the imine releases a molecule of water. According to Le Chatelier's principle, removing this water will shift the equilibrium to favor the imine product.

    • Troubleshooting Protocol:

      • Water Removal: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture.[2] Alternatively, if the solvent allows, use a Dean-Stark apparatus for azeotropic removal of water.

      • pH Optimization: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 6.[3] If the pH is too low, the amine nucleophile will be protonated and non-reactive. If it's too high, the carbonyl group isn't sufficiently activated.

      • Pre-formation of the Imine: Consider a two-step approach. First, form the imine by reacting the ketone and amine source, monitoring its formation by TLC or NMR. Once the imine is formed, add the reducing agent.[2]

  • Inappropriate Reducing Agent or Conditions: The choice of reducing agent is critical. A strong reducing agent can prematurely reduce the starting ketone, while a weak one may not effectively reduce the imine.

    • Causality: The ideal reducing agent should be selective for the iminium ion over the carbonyl group.

    • Troubleshooting Protocol:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred for their mildness and selectivity.[2][3][4] Sodium borohydride (NaBH₄) can also be used, but it may lead to lower yields due to competitive reduction of the starting ketone.[3][4]

      • Reaction Time and Temperature: Reductive aminations can be slow. If you observe incomplete conversion, consider extending the reaction time to 24-48 hours. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but monitor for side-product formation.

Q2: My final product is contaminated with the starting material, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. How can I resolve this?

A2: The presence of unreacted starting ketone indicates an incomplete reaction. This could be due to insufficient reaction time, a deactivated reducing agent, or suboptimal reaction conditions.

Underlying Causes and Solutions:

  • Insufficient Reaction Time or Temperature: As mentioned, these reactions can be slow. The disappearance of the starting ketone should be monitored.

  • Deactivated Reducing Agent: Borohydride-based reagents can decompose upon exposure to moisture or acidic conditions over time.

  • Stoichiometry: Ensure you are using a sufficient excess of the amine source and the reducing agent.

Troubleshooting Protocol:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting ketone. A suitable solvent system might be ethyl acetate/hexanes. The ketone should be UV active.

  • Reagent Quality: Use freshly opened or properly stored reducing agents.

  • Sequential Addition: If the reaction stalls, a second addition of the reducing agent might be necessary.

  • Purification: If a small amount of starting material remains, it can often be removed by column chromatography on silica gel.

Q3: I am observing a significant amount of an over-alkylated side-product. How can I minimize this?

A3: Over-alkylation, leading to the formation of a secondary amine where the product amine reacts with another molecule of the starting ketone, is a common side reaction. [2]

Underlying Causes and Solutions:

  • Causality: The newly formed primary amine product can be more nucleophilic than the initial ammonia source, leading to a competitive reaction with the remaining ketone to form a secondary amine.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or ammonium chloride) to outcompete the product amine in reacting with the ketone.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, keeping the concentration of the product amine low.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the over-alkylation side reaction more than the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route to this compound?

A1: The most common and direct route is a reductive amination of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This ketone can be synthesized through methods such as the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[5][6]

Q2: Which reducing agent is best for this reductive amination?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is milder and more selective for reducing the intermediate imine in the presence of the ketone compared to sodium borohydride.[2][4] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but raises toxicity concerns that need to be managed.[3][4]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a straightforward method. Use a solvent system that provides good separation of the starting ketone and the product amine (e.g., 10% methanol in dichloromethane with a small amount of triethylamine to prevent streaking of the amine). The starting ketone is UV active, and the amine product can be visualized with a potassium permanganate stain.

Q4: What are the expected NMR signals for the product, this compound?

A4: While specific shifts depend on the solvent, you can generally expect to see signals for the aromatic pyridine protons, and aliphatic protons for the cyclopentane ring. The methine proton at the 5-position (CH-NH₂) will be a key signal to identify. For comparison, the starting ketone would show characteristic methylene protons adjacent to a carbonyl group.

Q5: My reaction mixture has turned dark or formed tar-like substances. What does this indicate?

A5: Darkening or tar formation often suggests decomposition of starting materials or products, or the occurrence of polymerization side reactions.[7] This can be caused by excessive heat, highly reactive impurities, or incorrect pH. Ensure your reagents are pure and consider running the reaction at a lower temperature.

Data and Protocols

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentAdvantagesDisadvantagesTypical Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High selectivity for imines/iminium ions[2][4]; mild.Lower hydride efficiency; can be acidic.1,2-Dichloroethane (DCE) or THF, room temp.
Sodium Cyanoborohydride (NaBH₃CN) Effective at mildly acidic pH[3]; selective.Highly toxic (potential for HCN gas).Methanol, pH 4-6, room temp.
Sodium Borohydride (NaBH₄) Inexpensive; readily available.Can reduce the starting ketone[3][4]; less selective.Methanol, 0 °C to room temp.
Catalytic Hydrogenation (H₂/Pd-C) "Green" method; high yielding.Requires specialized equipment; catalyst can be pyrophoric.Ethanol or Methanol, H₂ balloon or Parr shaker.
Experimental Protocol: Reductive Amination of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
  • To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in methanol (0.2 M) is added ammonium acetate (10 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 24 hours, monitoring by TLC for the disappearance of the starting ketone.

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and washed with dichloromethane.

  • The aqueous layer is basified with 2 M NaOH to pH > 10 and extracted with dichloromethane (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amine.

  • The product is purified by silica gel chromatography if necessary.

Visualizations

Diagram 1: General Reaction Scheme

ReactionScheme ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one imine Intermediate Imine ketone->imine + Amine Source - H2O amine_source Amine Source (e.g., NH4OAc) amine_source->imine product This compound imine->product reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product Reduction

Caption: Reductive amination pathway.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting start Low Yield Observed check_imine Check Imine Formation (TLC, NMR) start->check_imine check_reductant Evaluate Reducing Agent start->check_reductant check_conditions Assess Reaction Conditions start->check_conditions imine_ok Imine Formation OK? check_imine->imine_ok reductant_ok Reducing Agent Active? check_reductant->reductant_ok increase_time Increase Reaction Time/Temp check_conditions->increase_time imine_ok->check_reductant Yes add_dehydrating Add Dehydrating Agent (e.g., Mol. Sieves) imine_ok->add_dehydrating No adjust_ph Adjust pH to 4-6 imine_ok->adjust_ph No reductant_ok->check_conditions Yes use_fresh_reductant Use Fresh Reducing Agent reductant_ok->use_fresh_reductant No change_reductant Switch to NaBH(OAc)3 reductant_ok->change_reductant No success Yield Improved add_dehydrating->success adjust_ph->success use_fresh_reductant->success change_reductant->success increase_time->success

Caption: Stepwise troubleshooting logic.

References

  • BenchChem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions. Retrieved from BenchChem Tech Support.[2]

  • Royal Society of Chemistry. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry.[5]

  • Supplementary Information. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation. Royal Society of Chemistry.[6]

  • BenchChem. (n.d.). Troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose. Retrieved from BenchChem Tech Support.[3]

  • Abdel-Karim, A. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega.[8][9][10]

  • Zhou, J. H., et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research.[11]

  • Reddit r/Chempros. (2023). What's wrong with my reductive amination? I barely got any product. Retrieved from Reddit.[12]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes Product Page.[1]

  • BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from BenchChem Tech Support.[7]

  • Asaad, M. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate.[13]

  • Scriven, E. F. V., et al. (1996). Pyridine - Some Industrial Chemicals. NCBI Bookshelf.[14]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[4]

Sources

Technical Support Center: Crystallization of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmaceutical intermediate. The crystallization of this amine, while essential for purification and isolation, can present several challenges. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you achieve high-quality, crystalline material.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound is separating as an oil during crystallization ("oiling out"). What is happening and what can I do?

A1: "Oiling out" is a common challenge with amine compounds and occurs when the solute separates from a supersaturated solution as a liquid phase instead of a solid crystalline lattice.[1] This typically happens when the solution is too concentrated or cooled too quickly, causing the solubility limit to be exceeded while the solution temperature is still above the compound's melting point (or the melting point of a solvate). The amine's hydrogen bonding capability can also lead to the formation of a stable, supercooled liquid.

Core Strategies to Prevent Oiling Out:

  • Reduce Supersaturation: Re-heat the solution and add a small amount of additional solvent (10-20% more) before initiating cooling.[2]

  • Slow the Cooling Rate: Rapid cooling provides insufficient time for molecules to orient into an ordered crystal lattice.[3][4] Allow the solution to cool slowly to room temperature before any further cooling in a refrigerator or ice bath.

  • Use a Seed Crystal: Introducing a seed crystal provides a template for ordered crystal growth, bypassing the kinetic barrier to nucleation.[2]

  • Change the Solvent System: Select a solvent with a lower boiling point or use a solvent/anti-solvent pair to better control the rate of supersaturation.[5]

Q2: I'm not getting any crystals at all, even after extended cooling. What should I try next?

A2: A failure to crystallize indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.[6] This can happen if too much solvent was used or if the compound is exceptionally clean, lacking particulate impurities that can act as heterogeneous nucleation sites.

Methods to Induce Crystallization:

  • Mechanical Agitation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide high-energy sites that can initiate nucleation.[2]

  • Seeding: Add a tiny amount of previously isolated solid this compound.[2] If none is available, dip a glass rod in the solution, remove it, let the solvent evaporate to create a thin film of solid, and then re-introduce the rod into the solution.

  • Increase Concentration: Carefully evaporate a portion of the solvent under a gentle stream of nitrogen or by gentle heating and then attempt the cooling process again.[2]

  • Introduce an Anti-Solvent: If your compound is dissolved in a "soluble solvent," slowly add a miscible "insoluble solvent" (an anti-solvent) until the solution becomes faintly cloudy (turbid), then warm slightly to clarify and cool slowly.[7]

Q3: The crystals I'm getting are very fine needles or a powder. How can I obtain larger, higher-quality crystals?

A3: The formation of very small crystals or a powder indicates that the nucleation rate is much faster than the crystal growth rate. This "crashing out" is typically caused by excessively rapid cooling or high levels of supersaturation.[2][8] Slower cooling allows fewer crystal nuclei to form, giving them more time and material to grow larger.

To Improve Crystal Size and Quality:

  • Use More Solvent: Dissolve the compound in slightly more hot solvent than the minimum required. This reduces the supersaturation level at any given temperature during cooling, favoring growth over new nucleation.[2]

  • Insulate the Flask: Allow the flask to cool in an insulated container (e.g., a beaker wrapped in glass wool or paper towels) to slow down the rate of heat loss.

  • Consider a Different Solvent: Solvents can influence crystal habit. Sometimes, a solvent that promotes slower growth, even if it means a slightly lower yield, can produce superior crystals.[9]

Q4: Is it possible that I am isolating different crystal forms (polymorphs) of this compound?

A4: Yes, this is a critical consideration in pharmaceutical development. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[10][11] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability.[12] The specific polymorph obtained is often dictated by the crystallization conditions, such as the solvent used, the cooling rate, and temperature.[13] If you observe variations in your crystalline product's appearance or properties (e.g., melting point) between batches, you may be isolating different polymorphs.

Section 2: In-Depth Troubleshooting Guides

Problem: Oiling Out / Liquid-Liquid Phase Separation

This is arguably the most frequent issue encountered with the crystallization of amines. It signifies a failure in the solid-state ordering process.

  • Causality: The primary cause is achieving supersaturation at a temperature where the compound's liquid state is more thermodynamically favorable than its solid state. Amines can form strong intermolecular hydrogen bonds, which can lead to viscous, supercooled liquids that resist ordering into a crystal lattice.

  • Troubleshooting Workflow Diagram:

    G start Start: Compound Dissolved in Hot Solvent cool Initiate Cooling start->cool outcome Observation? cool->outcome oil Oiling Out Occurs outcome->oil Oil forms no_xtal No Crystals Form outcome->no_xtal Stays clear xtal Crystals Form outcome->xtal Solid appears remedy_oil1 Diagnosis: High Supersaturation / Rapid Cooling oil->remedy_oil1 action1 Action: Re-heat to dissolve oil remedy_oil1->action1 action2 Add 10-20% more solvent action1->action2 action4 Use a different solvent system (e.g., anti-solvent addition) action1->action4 action3 Cool very slowly (e.g., insulated dewar or programmable bath) action2->action3 action3->cool Retry

    Caption: Troubleshooting workflow for crystallization outcomes.

Protocol: Converting an Oil to Crystalline Solid
  • Re-dissolve: Place the flask containing the oiled-out compound back on the heat source and warm until the oil completely redissolves into a homogeneous solution.

  • Dilute: Add an additional 10-20% volume of the same solvent to the hot solution. This reduces the overall concentration.[2]

  • Attempt Seeding (Optional): If a seed crystal is available, cool the solution to just below the boiling point and add the seed crystal. If it dissolves, the solution is not yet saturated; cool slightly further and try again.

  • Controlled Cooling: Allow the flask to cool as slowly as possible.

    • Step 1: Turn off the heat and allow the flask to cool in place on the stir plate to room temperature over several hours (ambient cooling).

    • Step 2: Once at room temperature, place the flask in a refrigerator (4°C). Avoid direct placement in a freezer or ice bath initially, as this constitutes rapid cooling.[8]

  • Induce Nucleation if Necessary: If no crystals form after slow cooling, try scratching the inside of the flask with a glass rod.[2]

  • Isolate: Collect the resulting crystals by filtration.

Problem: Impurities Inhibiting Crystallization or Causing Poor Crystal Quality

Impurities can significantly impact crystallization by disrupting lattice formation, inhibiting nucleation, or being incorporated into the crystal, thereby lowering the final product's purity.[14][15][16]

  • Causality: Structurally similar impurities can compete with the target molecule for positions in the crystal lattice, leading to defects or preventing growth altogether.[14] Insoluble impurities can act as unwanted nucleation sites, causing rapid precipitation of small crystals. Soluble impurities can lower the overall supersaturation needed for crystallization.

Protocol: Purification Prior to Final Crystallization

If the purity of your this compound is below 95%, consider a preliminary purification step.

  • Acid-Base Extraction (for basic amines): a. Dissolve the crude amine in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). b. Extract the organic solution with an aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind.[17] c. Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities. d. Make the aqueous layer basic by adding a base (e.g., 1M NaOH, saturated NaHCO₃) until the free amine precipitates or can be extracted. e. Extract the free amine back into an organic solvent. f. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to recover the purified, non-crystalline amine.

  • Attempt Crystallization: Use the purified material from step 1f to perform the crystallization as described in other protocols.

Section 3: Key Experimental Protocols & Data

Table 1: Solvent Selection Guide for Amine Crystallization

The choice of solvent is the most critical parameter in a successful crystallization.[5][7][18] An ideal solvent should dissolve this compound when hot but have low solubility when cold.

SolventBoiling Point (°C)PolarityKey Considerations & Rationale
Ethanol 78Polar ProticOften a good starting point for pyridine derivatives.[19] The hydroxyl group can hydrogen bond with the amine, aiding dissolution at higher temperatures.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but slightly less polar. Slower evaporation rate can sometimes lead to better crystal growth.
Ethyl Acetate 77Polar AproticA versatile solvent for many organic compounds.[20] Good for compounds of intermediate polarity. Can be used in a pair with hexanes.
Toluene 111Non-polarAromatic solvents can sometimes promote crystallization by interacting with the pyridine ring through π-π stacking.[20] Its higher boiling point allows for a wider temperature range for slow cooling.
Acetonitrile 82Polar AproticOften used for moderately polar compounds. Its polarity is suitable for dissolving many nitrogen-containing heterocycles.
Water 100Very Polar ProticGiven the amine functionality, the compound may have some water solubility, especially when hot.[5] Often used as an anti-solvent with a more soluble organic solvent like ethanol or IPA.[18]
Hexanes/Heptane ~69 / ~98Non-polarUnlikely to be a good single solvent but excellent as an "anti-solvent" when added to a solution of the amine in a more polar solvent like ethyl acetate or isopropanol.[18]
Protocol A: General Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a suitable solvent (see Table 1) in small portions while heating and stirring until the solid is just fully dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, away from drafts. For even slower cooling, place the flask in an insulated container.

  • Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in a refrigerator (4°C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol B: Solvent / Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in the minimum amount of a "good" hot solvent (e.g., isopropanol, ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still warm, add a miscible "poor" solvent (anti-solvent, e.g., hexanes, water) dropwise until the solution just begins to turn cloudy (persistent turbidity).[7]

  • Clarification: Add a few drops of the "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly as described in Protocol A. The gradual change in solvent composition will gently reduce the compound's solubility, promoting controlled crystal growth.

  • Isolation: Collect the crystals by vacuum filtration as described above.

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
  • PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter.
  • Bauer, J. F. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Gao, Y., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics, 611, 121320.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
  • Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • Acevedo, D., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24, 1331-1353.
  • Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms.
  • JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization.
  • BenchChem. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications.
  • MySkinRecipes. (n.d.). This compound.
  • ESWA & Woodside. (n.d.). Crystal Size and Cooling Rate - Teacher Notes.
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo.
  • PubChem. (n.d.). 6,7-Dihydro-5H-1-pyridin-5-one.
  • Kumar, P., et al. (n.d.). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. International Journal of Recent Technology and Engineering.
  • ChemicalBook. (n.d.). 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9).
  • University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
  • Semantic Scholar. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films.
  • National Institutes of Health. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • RSC Publishing. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
  • ACS Omega. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.
  • National Institutes of Health. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
  • RSC Publishing. (n.d.). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (2021, January 13). (PDF) How to Limit Amine Systems Failures.
  • Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them.
  • Reddit. (2024, March 12). Amine workup.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyridine Derivatives.
  • Green Chemistry. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py.
  • SynHet. (n.d.). (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride.

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Technical Support Center: Analytical Method Development for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical method development of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions. The inherent chemical properties of this molecule—specifically its basic nature stemming from the pyridine ring and the primary amine—present unique challenges in chromatographic analysis. This document offers a comprehensive framework to develop robust, accurate, and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your overall strategy for method development and validation.

Q1: What is the most suitable initial chromatographic technique for analyzing this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended starting point.[1] It is the most common and robust platform for stability-indicating assays of small-molecule drugs.[1] Given the compound's basicity, special attention must be paid to column selection and mobile phase pH to mitigate undesirable peak shapes. Gas Chromatography (GC) can also be a viable alternative, particularly with mass spectrometry (GC-MS) for impurity identification.[2][3]

Q2: What are the critical challenges I should anticipate with this specific molecule?

A2: The primary challenge is poor peak shape, specifically peak tailing, in RP-HPLC. This is caused by the interaction of the basic amine and pyridine functional groups with acidic residual silanol groups on the surface of silica-based columns.[4][5] This can compromise resolution and lead to inaccurate quantification. Other potential issues include sample stability, especially under forced degradation conditions, and the need for a highly specific method that can resolve the main component from process impurities and degradation products.

Q3: How do I develop a stability-indicating method for this compound?

A3: A stability-indicating method is a validated analytical procedure that accurately measures the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential impurities.[6] The development process involves subjecting the compound to forced degradation (stress testing) under various conditions such as acid, base, oxidation, heat, and light.[6][7] The analytical method must then demonstrate the ability to separate the intact API from all resulting degradation products.

Q4: Which regulatory guidelines should I follow for method validation?

A4: The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" is the global standard.[8][9] This guideline details the validation characteristics required for various analytical tests, including accuracy, precision, specificity, linearity, range, detection limit (DL), quantitation limit (QL), and robustness.[8][10] The recently revised Q2(R2) and the new Q14 guideline on analytical method development provide a more integrated and lifecycle-based approach.[11][12]

Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific experimental problems.

Problem: My HPLC peaks for this compound are showing significant tailing.

  • Probable Cause 1: Silanol Interactions. The basic amine and pyridine moieties are interacting with acidic silanol groups on the silica packing material of the HPLC column.[4][5] This is the most common cause of peak tailing for basic compounds.[13]

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. At a low pH (e.g., 2.5-3.0), both the analyte's basic groups and the column's silanol groups will be protonated. This creates electrostatic repulsion and minimizes secondary interactions, leading to improved peak symmetry.[13]

      • Use a Modern, End-Capped Column: Employ high-purity, "Type B" silica columns that are thoroughly end-capped. End-capping blocks a significant portion of the residual silanol groups.[5][13] Columns with polar-embedded phases or charged surface modifications are also specifically designed to provide better peak shape for basic analytes.

      • Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[13] TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these interactions. Note that TEA can shorten column lifetime and is not compatible with mass spectrometry.

  • Probable Cause 2: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak shape (often called "overload tailing").[13]

    • Solution:

      • Reduce Injection Volume or Concentration: Systematically decrease the amount of sample injected onto the column. Prepare a dilution series of your sample and inject each to see if the peak shape improves at lower concentrations.

      • Use a Higher Capacity Column: If you cannot reduce the sample load, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.

  • Probable Cause 3: Extra-Column Effects. Issues outside of the column, such as excessive tubing length, wide-diameter tubing, or poorly made connections, can contribute to peak broadening and tailing.[5]

    • Solution:

      • Minimize Tubing Volume: Use narrow internal diameter (e.g., 0.005") tubing between the injector, column, and detector. Keep the tubing lengths as short as possible.

      • Check Fittings: Ensure all capillary connections are properly seated and tightened to avoid dead volume. A poor connection can create a small void where the sample can diffuse, causing peak distortion.[4]

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making workflow for addressing peak tailing issues.

G start Peak Tailing Observed check_overload Is Tailing Concentration-Dependent? start->check_overload overload Yes: Column Overload check_overload->overload Yes not_overload No: Chemical or Physical Issue check_overload->not_overload No solve_overload Reduce Injection Volume or Sample Concentration overload->solve_overload check_physical Bypass Column. Peak Shape OK? not_overload->check_physical physical_issue No: Extra-Column Effects check_physical->physical_issue No chemical_issue Yes: Chemical Interactions check_physical->chemical_issue Yes solve_physical Check Fittings, Tubing ID, and Flow Cell physical_issue->solve_physical solve_chemical Modify Mobile Phase (pH, Additive) or Change Column Type chemical_issue->solve_chemical G cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation a1 Define Analytical Target Profile (ATP) a2 Review Compound Properties (pKa, logP, solubility) a1->a2 a3 Initial Method Screening (Column, Mobile Phase pH) a2->a3 b1 Optimize Gradient & Flow Rate a3->b1 b2 Fine-tune Temperature & Wavelength b1->b2 b3 Perform Forced Degradation Studies b2->b3 c1 Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) b3->c1 c2 Assess Robustness c1->c2 c3 Finalize Method & Document c2->c3

Caption: A phased workflow for analytical method development.

Protocol 1: Starting RP-HPLC-UV Method

This protocol provides a robust starting point for separating this compound from potential impurities.

ParameterRecommended ConditionRationale
Column C18, high-purity silica, end-capped (e.g., Agilent ZORBAX, Waters XBridge) 150 mm x 4.6 mm, 3.5 µmA C18 phase provides good hydrophobic retention. A modern, end-capped column is critical to minimize silanol interactions with the basic analyte. [5][13]
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Low pH protonates the analyte and suppresses silanol activity, improving peak shape. Formic acid is volatile and MS-compatible. [13]
Mobile Phase B AcetonitrileProvides good elution strength and lower viscosity compared to methanol.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute compounds with a wide range of polarities. [1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm or DAD/PDA Scan254 nm is a common starting wavelength for aromatic compounds. A DAD/PDA is preferred to identify the optimal wavelength.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Mobile Phase A / Acetonitrile (80:20)Ensures sample is soluble and compatible with the initial mobile phase conditions.
Protocol 2: GC-MS Method for Identification and Quantitation

This method is suitable for volatile impurities or as an orthogonal technique to HPLC. Derivatization may be required to improve the volatility and thermal stability of the primary amine.

ParameterRecommended ConditionRationale
Derivatization Silylation with MSTFA + 1% TMCS in anhydrous pyridine. [14]Derivatization of the primary amine group increases volatility and thermal stability, preventing on-column degradation and improving peak shape. Anhydrous conditions are critical. [14]
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds. [2][15]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 60 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)A standard temperature program to separate compounds based on boiling points. [15]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching. [16]
Mass Range m/z 40 - 450A suitable range to capture the molecular ion and key fragments of the analyte and related impurities. [17][18]
References
  • ICH. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019, June 22). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • JETIR. (2023, April). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. [Link]

  • Dong, M. W. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]

  • Scilit. (1992, July 31). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. [Link]

  • Scientific.net. (n.d.). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. [Link]

  • Supporting Information. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues. [Link]

  • RSC Publishing. (n.d.). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • NIH. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. [Link]

  • Semantic Scholar. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. [Link]

  • Fisher Scientific. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™. [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Cenmed. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride. [Link]

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Technical Support Center: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the potential degradation of this molecule under various experimental and storage conditions. The information herein is grounded in established principles of chemical stability and forced degradation studies.

I. Introduction to the Stability of this compound

This compound possesses two key structural motifs that are susceptible to degradation: a secondary amine integrated into a cyclopentane ring and a fused pyridine ring. The proximity and electronic interplay of these functional groups dictate the molecule's stability profile. Understanding these potential degradation pathways is crucial for ensuring the integrity, potency, and safety of this compound in research and pharmaceutical applications. This guide will walk you through the likely degradation mechanisms and provide practical steps for their investigation and mitigation.

II. Troubleshooting Guide: Investigating Unexpected Degradation

This section addresses specific issues you might encounter during your experiments, providing a logical approach to problem-solving.

Question 1: I'm observing an unexpected peak in my HPLC analysis of a sample of this compound that has been stored for a period. What could it be?

Answer:

An unexpected peak in your chromatogram is a common indicator of degradation. The identity of the degradant will depend on the storage conditions (e.g., exposure to light, air, or moisture). Based on the structure of this compound, several degradation pathways are plausible.

Potential Degradation Pathways and Products:

  • Oxidative Degradation: The secondary amine is a prime target for oxidation.[1][2] Exposure to atmospheric oxygen or residual peroxides in solvents can lead to the formation of:

    • N-oxide: An increase in mass of 16 Da.

    • Hydroxylamine: An increase in mass of 16 Da.

    • Dehydrogenation: Loss of two mass units (2 Da) to form an imine or, with further oxidation, the corresponding ketone (6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one), which would result in a mass change of +1 Da relative to the parent amine. Oxidative dehydrogenation is a known pathway for similar N-heterocycles like tetrahydroquinolines.

  • Photodegradation: The pyridine ring is known to be susceptible to photolytic degradation.[3] Exposure to UV or even ambient light can induce:

    • Hydroxylation of the pyridine ring: An increase in mass of 16 Da at one of the available positions on the pyridine ring.

    • Ring-opening: This can lead to a variety of smaller, more polar degradants, which may elute earlier in a reverse-phase HPLC method.

Troubleshooting Workflow:

To identify the unknown peak, a systematic approach is necessary.

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis Generation cluster_3 Confirmation cluster_4 Resolution A Unexpected Peak in HPLC B Review Storage Conditions (Light, Temp, Atmosphere) A->B C Analyze by LC-MS A->C D Determine Mass of Degradant C->D E Compare with Predicted Masses (Oxidation, Hydroxylation, etc.) D->E F Perform Forced Degradation Studies E->F G LC-MS/MS Fragmentation Analysis F->G H Co-injection with Synthesized Standard (if available) G->H I Implement Protective Measures (e.g., Amber Vials, Inert Atmosphere) G->I H->I

Caption: Troubleshooting workflow for an unknown degradation product.

Question 2: My sample of this compound has developed a slight color. Is this a cause for concern?

Answer:

Yes, a change in color is often an indication of chemical degradation. For compounds containing amine and aromatic functionalities, color change can be associated with oxidation or polymerization reactions.

Causality:

  • Oxidation: Oxidative degradation pathways can lead to the formation of conjugated systems, which often absorb light in the visible spectrum, resulting in a colored appearance. For instance, the formation of an imine or further oxidation products can introduce chromophores.

  • Polymerization: Under certain conditions, such as exposure to acid or heat, amine-containing compounds can undergo polymerization, which can also result in colored products.

Recommended Actions:

  • Re-analyze the sample: Use a stability-indicating HPLC method to quantify the purity of the sample and identify any degradation products.

  • Assess the impact on your experiment: Depending on the level of degradation, the material may no longer be suitable for your intended use, as the impurities could interfere with your results or have different biological activity.

  • Review storage conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature to minimize further degradation.

III. Frequently Asked Questions (FAQs)

What are the most likely degradation pathways for this compound?

The most probable degradation pathways for this molecule are oxidation and photodegradation, given its structural features.

G cluster_oxidation Oxidation cluster_photo Photodegradation Parent This compound N_Oxide N-Oxide Parent->N_Oxide [O] Hydroxylamine Hydroxylamine Parent->Hydroxylamine [O] Dehydro Dehydrogenated Product (Imine) Parent->Dehydro [O], -2H Hydroxylated Hydroxylated Pyridine Parent->Hydroxylated hv, [O] RingOpened Ring-Opened Products Parent->RingOpened hv Ketone Ketone Dehydro->Ketone [O]

Caption: Predicted degradation pathways of this compound.

How can I perform a forced degradation study on this compound?

A forced degradation study, as outlined by ICH guidelines, is essential to understand the intrinsic stability of a molecule.[4] Here is a general protocol that can be adapted for this compound.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hGenerally stable, potential for salt formation.
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hGenerally stable.
Oxidation 3% H₂O₂, Room Temp, 24hN-oxidation, hydroxylation, dehydrogenation.
Photodegradation ICH-compliant light source (UV & Vis), solid and solutionPyridine ring hydroxylation and cleavage.
Thermal Degradation 80°C, 48h, solid stateDehydrogenation, polymerization.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Application: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours. Take time points at 0, 4, 8, and 24 hours.

  • Quenching (if necessary): If the reaction is rapid, it can be quenched by adding a small amount of sodium sulfite solution.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC-UV method. For peak identification, use LC-MS/MS.

What is the best analytical method to detect and quantify the degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for quantifying the parent compound and its degradation products. For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable.[5][6][7]

Key Considerations for Method Development:

  • Column: A C18 column is a good starting point for separating the parent compound from its more polar degradation products.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or acetate for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • pH: The pH of the mobile phase can significantly impact the retention and peak shape of the amine. Experimenting with a pH range of 3-7 is advisable.[8]

  • Detection: UV detection at a wavelength where the parent compound and expected degradants have good absorbance. For LC-MS, electrospray ionization (ESI) in positive mode is typically suitable for this class of compounds.

IV. References

  • Forced degradation is a degradation of new drug substance and drug product at conditions more severe than accelerated conditions. It is required to demonstrate specificity of stability indicating methods and also provides an insight into degradation pathways and degradation products of the drug substance and helps in elucidation of the structure of the degradation products. Forced degradation studies show the chemical behavior of the molecule which in turn helps in the development of formulation and package. (Source: Development of forced degradation and stability indicating studies of drugs—A review, NIH)

  • Amines, sulphides and phenols are susceptible to electron transfer oxidation to give N- oxides, hydroxylamine, sulphones and sulphoxide. (Source: development of forced degradation and stability indicating studies for drug substance and drug product, International Journal of Research in Pharmacology & Pharmacotherapeutics)

  • A metal-free oxidative dehydrogenation of N-heterocycles utilizing a nitrogen/phosphorus co-doped porous carbon (NPCH) catalyst is reported. (Source: Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials, Chemical Science (RSC Publishing))

  • The pyridine ring is easily substituted at various sites to allow diverse chemical spacing parameters with tailored biological activities. (Source: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis, PMC - PubMed Central)

  • A Forced Degradation Study ICH Guideline test involves putting a drug or finished dosage form under extreme stress to: Identify degradation products; Understand chemical breakdown pathways; Prove that analytical methods are stability-indicating. (Source: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, Pharmaguideline)

  • Forced degradation is also known as stress testing and a drug is degraded forcefully by applying artificial methods. (Source: Forced Degradation Study in Pharmaceutical Stability, Pharmaguideline)

  • The degraded drug samples were subjected to LC–MS/MS analysis in positive ESI mode using the previously developed gradient LC method. (Source: LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol, PMC - NIH)

  • Molecular characterization is achieved via ion chromatography (IC) and electrospray ionization high-resolution mass spectrometry (ESI-MS). (Source: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry, ACS Publications)

  • Nowadays, society's widespread consumption of pharmaceutical drugs and the consequent accumulation of such compounds or their metabolites in effluents requires the development of efficient strategies and systems that lead to their effective degradation. (Source: Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts, MDPI)

  • In order to identify degradation products of alkanolamine solvent, analytical strategies by using mass spectrometry (MS) as detector have been studied extensively. (Source: CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF), Scirp.org)

  • Methods development for a LC-MS analysis differs from a traditional HPLC method. (Source: Effect of pH on LC-MS Analysis of Amines, Waters Corporation)

  • A systematic forced degradation study of cyclobenzaprine (CBA) for the elucidation of the degradation mechanism was carried out in this work to support the new formulation development. (Source: Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS, RSC Publishing)

  • Pyridine fused heterocycles are vital in material sciences, medicinal chemistry, and organic synthesis due to their distinct structural feature. (Source: Synthetic strategies to pyrido fused heterocycles, Indian Academy of Sciences)

  • The analysis of the approved drugs bearing a pyridine ring revealed that a total of 54 drugs were approved. (Source: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis, PubMed)

  • This review covers the isolation, structure determination, synthesis, chemical transformations and biological activity of indolizidine and quinolizidine alkaloids from microbial, plant and animal sources. (Source: Indolizidine and quinolizidine alkaloids, Natural Product Reports (RSC Publishing))

Sources

Technical Support Center: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Long-Term Stability and Experimental Reproducibility

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (CAS 535935-84-3). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this key intermediate in their workflows. The integrity of your starting materials is paramount for reproducible and reliable results. This guide provides field-proven insights and detailed protocols for the long-term storage of this bicyclic heteroaromatic amine, addressing common questions and troubleshooting potential issues to safeguard your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability (>6 months), the solid compound should be stored at -20°C in a tightly sealed, opaque container, preferably under an inert atmosphere (argon or nitrogen). While some suppliers may list room temperature storage, this is generally suitable only for short-term use.[1] The amine functionality makes the compound susceptible to slow oxidation over time, a process accelerated by heat, light, and atmospheric oxygen.[2] Storing at -20°C significantly slows down potential degradation pathways.

Q2: How does the salt form (e.g., hydrochloride salt) affect storage requirements?

Amine salts, such as the HCl salt of a related isomer (6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl), are generally more stable than the free base.[3] The protonation of the nitrogen atom reduces its susceptibility to oxidation.[3] For the HCl salt, storage at 2-8°C is often sufficient for long-term stability. However, it is still best practice to store it protected from light and moisture.

Q3: I need to store the compound in solution. What are the recommended solvents and conditions?

Storing this compound in solution long-term is generally discouraged due to increased risks of degradation. If necessary for experimental workflows, use anhydrous, aprotic solvents such as DMSO or DMF. Prepare stock solutions fresh whenever possible. For short-term storage (1-2 weeks), solutions can be kept at -20°C. For longer periods, storage at -80°C is recommended.[4] It is crucial to use vials with tight-fitting caps (e.g., PTFE-lined) to prevent solvent evaporation and moisture ingress.[5]

Q4: What are the visible signs of compound degradation?

The primary sign of degradation for many amine-containing compounds is a change in color . A pure sample should be a white to off-white or pale yellow solid/liquid. If your sample develops a distinct brown or dark orange coloration, it likely indicates oxidation or the formation of other impurities. For solutions, the appearance of cloudiness or precipitation upon warming to room temperature can also be a red flag. In such cases, re-analysis by HPLC or LC-MS is strongly recommended before use.

Q5: Is this compound sensitive to light or moisture?

Yes. Like many bicyclic aromatic amines, it can be sensitive to light, which can catalyze oxidative degradation.[5] It is also hygroscopic and should be protected from moisture. Moisture can lead to hydrolysis or facilitate other degradation reactions. Always handle the compound in a dry environment (e.g., a glove box or under a stream of dry nitrogen) and store it in amber glass vials or other opaque containers.[6]

Troubleshooting Guide

Problem Encountered Potential Cause & Scientific Explanation Recommended Action
"My solid compound has turned brown and sticky after several months on the shelf." This is a classic sign of oxidation and/or polymerization . The amine group is susceptible to air oxidation, which can be catalyzed by light and trace metal impurities.[2] The resulting products are often colored and can be polymeric in nature.Discard the sample. The presence of these impurities will lead to inaccurate weighing and introduce unknown variables into your reactions. For future storage, follow the detailed protocol for long-term storage under an inert atmosphere at -20°C.
"I see a precipitate in my DMSO stock solution after thawing it from the -20°C freezer." This could be due to two main reasons: 1) Poor Solubility: The compound may have limited solubility at lower temperatures and has crashed out of solution. 2) Moisture Contamination: If the DMSO was not anhydrous or the vial was not properly sealed, absorbed water can significantly decrease the solubility of organic compounds.Gently warm the vial to 37°C and vortex to attempt redissolution. If it fully redissolves, it was likely a solubility issue. If it does not, or if the solution remains cloudy, moisture contamination or degradation is likely. Prepare a fresh stock solution using anhydrous DMSO.
"My reaction yield using this compound has decreased significantly over time." This strongly suggests degradation of the starting material . The effective concentration of the active compound is lower than what was weighed out due to the presence of impurities. The impurities themselves might also interfere with or inhibit the reaction.Perform a Quality Control (QC) check on your stored compound using an appropriate analytical method (e.g., ¹H NMR, HPLC, or LC-MS). Compare the purity profile to the certificate of analysis provided by the supplier or to data from a freshly opened sample.
"After preparing aliquots, the remaining bulk powder changed color faster than expected." This is likely due to repeated exposure to atmospheric air and moisture . Each time the main container is opened, the inert atmosphere is compromised, and moisture is introduced. This is a common issue when best practices for aliquoting are not followed.[7]When you first receive the compound, immediately aliquot it into smaller, single-use quantities under an inert atmosphere. This protects the integrity of the bulk stock. Discard the discolored bulk powder if purity is critical.

Experimental Protocols

Protocol 1: Optimal Long-Term Storage of Solid Compound

This protocol is designed to maximize the shelf-life and preserve the purity of solid this compound.

Materials:

  • Stock container of this compound

  • Small (1-2 mL) amber glass vials with PTFE-lined screw caps

  • Spatula

  • Analytical balance

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Labeling materials

  • -20°C freezer (non-cycling/manual defrost preferred)

Procedure:

  • Preparation: Perform all manipulations in a low-humidity environment, such as a glove box or on a benchtop with a steady stream of inert gas directed into the container.

  • Aliquoting: Before storing, decide on practical aliquot sizes based on your typical experimental needs (e.g., 10 mg, 25 mg). This avoids repeated warming and cooling of the entire stock.[7]

  • Tare Vials: Tare each pre-labeled amber vial on the analytical balance.

  • Dispense Compound: Carefully dispense the desired amount of the solid compound into each vial.

  • Inerting: Gently flush the headspace of each vial with dry argon or nitrogen for 10-15 seconds to displace atmospheric oxygen and moisture.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the labeled, sealed vials into a secondary container (e.g., a small freezer box) and store them in a -20°C freezer.

  • Documentation: Log the compound details, aliquot amounts, and storage date in your lab inventory system.[7]

Protocol 2: Preparation and Storage of Stock Solutions

This protocol should only be used when frequent use of a solution is required, and fresh preparation is not feasible.

Materials:

  • Aliquoted solid this compound

  • Anhydrous, high-purity solvent (e.g., DMSO, DMF)

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Micropipettes or gas-tight syringe

  • Vortex mixer

  • -80°C freezer

Procedure:

  • Pre-calculation: Determine the desired concentration and volume of the stock solution.

  • Compound Handling: Allow one pre-weighed aliquot of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Solvent Addition: Using a micropipette or syringe, add the calculated volume of anhydrous solvent to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to ~37°C) may be required.

  • Inerting (Optional but Recommended): For maximum stability, gently flush the headspace of the vial with argon or nitrogen before final sealing.

  • Storage: Store the stock solution in a labeled freezer box at -80°C.

  • Usage: When needed, thaw the vial quickly and use the required amount. Avoid repeated freeze-thaw cycles by creating smaller single-use aliquots of the stock solution if necessary.

Storage Conditions Summary

Form Duration Temperature Atmosphere Container Key Considerations
Solid (Free Base) Short-Term (<1 month)18-25°C[1]DryTightly sealed, OpaqueAcceptable for immediate use, but degradation risk increases over time.
Solid (Free Base) Long-Term (>1 month) -20°C Inert (Ar or N₂) Tightly sealed, Amber Glass Recommended for preserving purity.
Solid (HCl Salt) Long-Term (>1 month)2-8°CDryTightly sealed, OpaqueSalts are generally more stable to oxidation than the free base.[3]
Solution (DMSO/DMF) Short-Term (<2 weeks)-20°CSealedTightly sealed, Amber GlassUse anhydrous solvent. Prone to moisture absorption.
Solution (DMSO/DMF) Long-Term (>2 weeks)-80°CSealedTightly sealed, Amber GlassNot ideal, but -80°C minimizes degradation. Avoid freeze-thaw cycles.

Logical Workflow for Storage Decision

The following diagram outlines the decision-making process for selecting the appropriate storage protocol.

G start Start: New Compound Received form What is the compound form? start->form duration_solid Intended Storage Duration? form->duration_solid Solid duration_solution Intended Storage Duration? form->duration_solution Solution solid_short Store at Room Temp (18-25°C) Dry, Dark Conditions Use within 1 month duration_solid->solid_short < 1 Month solid_long Protocol 1: Aliquot under Inert Gas Store at -20°C duration_solid->solid_long > 1 Month solution_short Protocol 2: Use Anhydrous Solvent Store at -20°C duration_solution->solution_short < 2 Weeks solution_long Protocol 2: Use Anhydrous Solvent Aliquot & Store at -80°C (High Risk - Re-qualify before use) duration_solution->solution_long > 2 Weeks

Caption: Decision tree for selecting the correct storage method.

References

  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs.

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.

  • Vaitekūnas, J., et al. (2019). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate.

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8.

  • Augspurger, A., & Perriello, R. Best Practices for Proper Chemical Storage. The Synergist.

  • University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety.

  • AK Scientific, Inc. Safety Data Sheet: 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine.

  • Shanbhogue, M. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate.

  • ChemicalBook. 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9).

  • Petkevicius, K., et al. (2020). Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines. ResearchGate.

  • ChemicalBook. 6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine Safety Data Sheet.

  • MySkinRecipes. This compound.

  • Sigma-Aldrich. 6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-7-AMINE HCL.

  • BOCSCI. 6,7-Dihydro-5H-cyclopenta[b]pyridine.

  • AK Scientific, Inc. Safety Data Sheet: 5H,6H,7H-Cyclopenta[c]pyridin-6-amine dihydrochloride.

Sources

Technical Support Center: Scaling the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up the synthesis of this valuable pharmaceutical intermediate.[1] As a key building block in the development of agents targeting the central nervous system, a robust and scalable synthetic route is paramount.

This document moves beyond simple procedural lists to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and adapt the synthesis to your specific laboratory or manufacturing environment.

Strategic Overview: A Two-Step Approach to the Target Amine

The most direct and scalable route to this compound involves a two-stage process. First, a benzylic oxidation of the readily available 2,3-cyclopentenopyridine forges the key ketone intermediate. This is followed by a reductive amination to install the desired primary amine. This strategy is favored for its use of accessible starting materials and its amenability to large-scale production.

Synthetic_Workflow SM 2,3-Cyclopentenopyridine INT 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one SM->INT Step 1: Mn-Catalyzed Oxidation PROD This compound INT->PROD Step 2: Reductive Amination Troubleshooting_Reductive_Amination start Low Yield or Incomplete Reaction check_imine Is imine intermediate forming? (Monitor by TLC/LCMS) start->check_imine no_imine NO check_imine->no_imine yes_imine YES check_imine->yes_imine check_reduction Is the reduction step failing? sol_reduction_fail ACTION: - Use fresh, active reducing agent. - Increase stoichiometry of reducing agent. - Switch to a more powerful reducing agent (see Table 1). - For H₂/Pd-C, check catalyst quality and H₂ pressure. check_reduction->sol_reduction_fail sol_no_imine ACTION: - Increase concentration of NH₃ source. - Add a dehydrating agent (e.g., MgSO₄). - Adjust pH to ~6-7. no_imine->sol_no_imine yes_imine->check_reduction

Sources

Technical Support Center: Resolving Inconsistent Results in Assays with 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance for common issues leading to inconsistent assay results. Our approach is rooted in first principles of biochemistry and pharmacology to empower you to diagnose and resolve challenges effectively.

Introduction: Understanding the Molecule

This compound is a heterocyclic amine of interest in many drug discovery and chemical biology programs. Its rigid, fused-ring structure and the presence of a basic pyridine nitrogen and a primary amine group confer specific physicochemical properties that can, under certain assay conditions, lead to data variability. This guide will walk you through a logical progression of troubleshooting steps, from simple checks to more in-depth mechanistic investigations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing high variability between replicate wells. Where should I start?

High variability is a common issue in high-throughput screening (HTS) and can often be traced back to fundamental experimental parameters. Before investigating compound-specific effects, it is crucial to rule out systemic errors.

Initial Checks: The "Low-Hanging Fruit"

  • Pipetting and Dispensing: Even minor inaccuracies in liquid handling can lead to significant variations in compound concentration and, consequently, assay signal.

    • Actionable Advice: Calibrate your pipettes and automated liquid handlers regularly. Visually inspect dispensing into a dummy plate to ensure consistency across all wells.

  • Plate Effects: Temperature or evaporation gradients across a microplate can cause "edge effects" or other systematic variations.

    • Actionable Advice: Incubate plates in a humidified chamber to minimize evaporation. Include a "plate map" in your analysis to identify any spatial patterns in your data.

  • Reagent Stability: Ensure all reagents are within their expiration dates and have been stored under the recommended conditions.[1] Repeated freeze-thaw cycles of reagents should be avoided.

    • Actionable Advice: Aliquot reagents into single-use volumes upon receipt.

Q2: My dose-response curves are non-sigmoidal or show poor curve fits. Could the compound be the problem?

Absolutely. Once you have ruled out general assay variability, the next step is to investigate the behavior of this compound in your specific assay buffer.

Compound Solubility and Aggregation

The limited aqueous solubility of many small molecules is a primary cause of inconsistent results.[2] While this compound is soluble in DMSO, its solubility in aqueous assay buffers can be limited, leading to precipitation or aggregation.

  • Causality: At concentrations exceeding its aqueous solubility limit, the compound can form aggregates. These aggregates can physically interfere with assay components, such as enzymes or detection reagents, leading to non-specific inhibition or activation.[3][4]

Troubleshooting Workflow for Solubility and Aggregation:

A Observe Poor Dose-Response B Visual Inspection of Wells (Precipitate Present?) A->B C Dynamic Light Scattering (DLS) to Detect Aggregates B->C No Visible Precipitate D Assay with 0.01% Triton X-100 (Aggregation Inhibitor) B->D Precipitate Observed C->D E Inconsistent Results Persist D->E No Improvement F Inconsistent Results Resolved D->F Improvement Observed G Investigate Other Interference Mechanisms E->G A Apparent Inhibition in Fluorescence Assay B Run 'Compound-Only' Control (No Target/Enzyme) A->B C Measure Fluorescence at Assay Wavelengths B->C D No Signal Change C->D No Interference E Signal Decrease (Quenching) C->E Interference Detected F Signal Increase (Autofluorescence) C->F Interference Detected G Proceed with Orthogonal Assay E->G F->G

Caption: Workflow for identifying fluorescence interference.

Experimental Protocol: Fluorescence Interference Counter-Screen

  • Objective: To assess if this compound quenches the fluorophore used in your assay.

  • Procedure:

    • Prepare a dilution series of your compound in the assay buffer.

    • In a separate set of wells, prepare the same dilution series but also include the fluorescent substrate or product at the concentration used in the main assay. Crucially, omit the enzyme or target protein.

    • Incubate for the same duration as the main assay.

    • Read the fluorescence.

  • Interpretation: A dose-dependent decrease in fluorescence in the absence of the biological target indicates that your compound is quenching the fluorophore.

Q4: My luciferase reporter assay is showing inconsistent inhibition. What is a likely cause?

Compounds with a pyridine core have been shown to directly inhibit firefly luciferase. [5][6]This is a significant potential source of artifacts in reporter gene assays.

Direct Luciferase Inhibition

  • Mechanism: Some small molecules can act as competitive inhibitors of luciferase, binding to the same site as the substrate, luciferin. [5]This leads to a decrease in light output, which can be mistaken for reduced reporter gene expression. N-pyridin-2-ylbenzamides, which share a structural similarity with your compound, have been identified as potent luciferase inhibitors. [5] Troubleshooting Workflow for Luciferase Interference:

A Inconsistent Inhibition in Luciferase Reporter Assay B Perform Luciferase Inhibition Counter-Assay A->B C No Inhibition of Luciferase B->C No Interference D Inhibition of Luciferase B->D Interference Confirmed E Consider Orthogonal Reporter (e.g., β-galactosidase) D->E

Caption: Workflow for luciferase interference.

Experimental Protocol: Luciferase Inhibition Counter-Assay

  • Objective: To determine if the test compound directly inhibits the firefly luciferase enzyme. [7]2. Procedure:

    • Prepare a dilution series of this compound in a suitable buffer.

    • Add a known concentration of recombinant firefly luciferase enzyme.

    • Initiate the reaction by adding the luciferin substrate.

    • Immediately measure the luminescence.

  • Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

Q5: Could the purity of my compound sample be contributing to the inconsistent results?

Yes, compound purity is a critical but often overlooked factor in assay reproducibility. [8][9][10][11] Impact of Impurities

  • Causality: The stated purity on a vendor's certificate of analysis may not always be accurate, and impurities can have their own biological activity. [8]A highly potent impurity could be responsible for the observed effect, while the main compound is inactive. Reactive impurities from the synthesis can also interfere with the assay. [12] Recommended Actions:

  • Purity Verification: Independently verify the purity of your compound stock using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or quantitative Nuclear Magnetic Resonance (qNMR). [9][10]* Fresh Sample: If possible, obtain a fresh batch of the compound from a different supplier or re-synthesize and purify it in-house.

Parameter Recommendation Rationale
Purity>95% (ideally >98%)Minimizes the contribution of active impurities.
IdentityConfirmed by ¹H NMR and MSEnsures you are testing the correct molecule.
SolubilityExperimentally determined in assay bufferPrevents issues with precipitation and aggregation.
Q6: Are there any other potential off-target effects I should be aware of?

Given the structural features of this compound, it is prudent to consider other potential off-target interactions.

Non-Specific Binding

  • Plasticware: Hydrophobic and charged compounds can adsorb to the surface of plastic microplates and pipette tips, reducing the effective concentration of the compound in solution. [13][14][15]* Proteins: The compound may non-specifically bind to other proteins in the assay, such as albumin if present in the buffer.

hERG Channel Inhibition

  • Significance: Many small molecules, particularly those with a basic nitrogen atom, are known to inhibit the hERG potassium channel, which can lead to cardiotoxicity. [16]While this is more of a concern for later-stage drug development, being aware of this potential liability is important. Studies have been conducted on cycloalkano[b]pyridines to reduce their hERG affinity. [17] Recommendations for Further Characterization:

  • Orthogonal Assays: The most robust way to validate a hit is to reproduce the activity in an orthogonal assay that uses a different detection technology (e.g., label-free, TR-FRET, or an endpoint measurement that is not dependent on fluorescence or luminescence). [7][18]* Cytotoxicity Assays: In cell-based assays, it is essential to run a counter-screen for general cytotoxicity (e.g., an MTT or CellTiter-Glo assay) to ensure that the observed effect is not simply due to cell death.

Summary of Key Takeaways

  • Systematic Approach: Always start by ruling out general experimental error before focusing on compound-specific issues.

  • Physicochemical Properties Matter: Be mindful of the solubility, aggregation potential, and inherent fluorescence properties of this compound.

  • Counter-Screens are Crucial: Employ specific counter-screens to identify and rule out common assay artifacts like fluorescence quenching and luciferase inhibition.

  • Purity is Paramount: Ensure the purity and identity of your compound to have confidence in your results.

  • Orthogonal Validation: True biological activity should be confirmable in multiple, distinct assay formats.

By following this structured troubleshooting guide, you will be better equipped to identify the root cause of inconsistencies in your assays and generate high-quality, reproducible data.

References

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  • Auld, D. S., Southall, N., Jadhav, A., Johnson, R. L., Diller, D. J., Simeonov, A., ... & Inglese, J. (2008). False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase. Journal of Medicinal Chemistry, 51(8), 2372-2386.
  • Paternò, G., Monti, D., & Barone, V. (2023).
  • ResearchGate. (2025). Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics.
  • NCBI. (2012). HTS Assay Validation. In Assay Guidance Manual.
  • Generic Manufacturer. (n.d.).
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  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2012). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 55(4), 1479-1491.
  • Pauli, G. F., Chen, S. N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231.
  • Nagase, T., Mizutani, T., Ishikawa, S., Shiotani, T., Kumasaka, D., Tokunaga, E., ... & Ishikawa, T. (2008). A novel class of cycloalkano[b]pyridines as potent and orally active opioid receptor-like 1 antagonists with minimal binding affinity to the hERG K+ channel. Journal of medicinal chemistry, 51(13), 4021-4029.
  • El-Gokha, A. A., El-Nassar, O. M. S., & El-Gamil, D. S. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS medicinal chemistry letters, 10(10), 1447-1452.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Current protocols in chemical biology, 2(4), 235-251.
  • Pauli, G. F., Chen, S. N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • NCBI. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • Atom Scientific Ltd. (n.d.). Why Purity Variation is Significant in Laboratories.
  • Thorne, N., Inglese, J., & Auld, D. S. (2012). Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology. Chemistry & biology, 19(7), 795-807.
  • Li, D. D., Chen, W. J., Wang, Y. F., Li, Y. L., Wang, Y. T., & Zhang, Y. H. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & medicinal chemistry letters, 29(18), 2636-2641.
  • ResearchGate. (2025). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
  • NCBI. (2018). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual.
  • Ekins, S., Crumb, W. J., Sar, D., Wikel, J. H., & Wrighton, S. A. (2002). Characterization of HERG potassium channel inhibition using CoMSiA 3D QSAR and homology modeling approaches. Journal of medicinal chemistry, 45(12), 2573-2584.
  • Zou, B., Koci, B., & Wu, J. C. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Acta Pharmacologica Sinica, 37(1), 125-135.
  • Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference.
  • ResearchGate. (2025). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide.
  • Cabeza, J., del Río, I., Grepioni, F., & Riera, V. (1998). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (1), 167-173.
  • de Souza, N. B., & Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 116-126.
  • ResearchGate. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Engel, J. C., & Charris, J. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 833-841.
  • Merck Millipore. (2013). Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide.
  • ResearchGate. (2020). Inhibitor Bias in Luciferase-Based Luminescence Assays.
  • ResearchGate. (2025). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.
  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015).
  • Wang, Y., Zhang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
  • El-Sayed, N. N. E., El-Gohary, N. S., & El-Gamil, D. S. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3183.
  • Goldberg, F. W., Finlay, M. R., Grotz, D. A., He, X., He, Y., Hicken, E. J., ... & Read, J. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & medicinal chemistry letters, 22(24), 7549-7554.
  • Zhang, G., Chen, W., Li, D., Wang, Y., & Yu, Y. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European journal of medicinal chemistry, 183, 111734.
  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • Rizvi, S. U. F., & Shams, R. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-20.
  • Fukazawa, T., Yamazaki, Y., Miyamoto, Y., & Iwaki, M. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of pharmacological and toxicological methods, 61(3), 329-333.
  • Santa Cruz Biotechnology. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.
  • ChemBK. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine.
  • Semantic Scholar. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films.
  • El-Sheref, Y. M., El-Sayed, N. N. E., & El-Gamil, D. S. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS omega, 7(28), 24727-24745.
  • Husby, S., Holmskov-Nielsen, U., Jensenius, J. C., & Erb, K. (1985). Increased non-specific binding of heat-treated proteins to plastic surfaces analyzed by ELISA and HPLC-fractionation. Journal of immunoassay, 6(1-2), 95-110.
  • BLDpharm. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride.
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Technical Support Center: Minimizing Epimerization in 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of this and related chiral amines. Here, we will delve into the root causes of epimerization and provide actionable troubleshooting strategies and frequently asked questions to ensure the highest possible stereopurity of your target compound.

Introduction: The Challenge of Stereochemical Control

The synthesis of enantiomerically pure amines is a critical task in medicinal chemistry, as the biological activity of a drug candidate is often intrinsically linked to its specific stereoisomeric form. The this compound core is a key structural motif in various pharmacologically active agents. However, the chiral center at the 5-position is susceptible to epimerization, the unwanted inversion of a single stereocenter, which can lead to a mixture of diastereomers or enantiomers.[1][2][3] This not only complicates purification but can also drastically alter the compound's efficacy and safety profile.[1]

This guide provides a comprehensive overview of the factors influencing epimerization during the synthesis of this compound and offers practical solutions to mitigate this challenge.

Troubleshooting Guide: Addressing Epimerization in Your Synthesis

This section is structured to help you identify the potential causes of epimerization in your synthetic route and provides targeted solutions. The primary route to this compound often involves the reduction of the corresponding ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.[4][5] Epimerization can occur either during the reduction step if it's not perfectly stereoselective, or in subsequent steps if the amine product is exposed to harsh conditions.

Problem 1: Low Diastereomeric or Enantiomeric Excess After Reductive Amination or Ketone Reduction

Potential Cause A: Non-Optimal Reducing Agent or Catalyst

The choice of reducing agent and catalyst is paramount for achieving high stereoselectivity.

  • Explanation: The mechanism of reduction dictates the facial selectivity of hydride delivery to the prochiral ketone or imine intermediate. Chiral catalysts or reagents create a chiral environment that favors the formation of one stereoisomer over the other.

  • Solution:

    • Asymmetric Hydrogenation: Employ transition metal catalysts with chiral ligands. For the reduction of the precursor ketone, catalysts like those based on Ruthenium or Rhodium with chiral phosphine ligands (e.g., BINAP) are often effective. For reductive amination, iridium-catalyzed transfer hydrogenation can be a powerful tool.[6][7]

    • Chiral Hydride Reagents: Consider using chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or chiral oxazaborolidines (Corey-Bakshi-Shibata reduction). These reagents can provide high levels of enantioselectivity.

Potential Cause B: Unfavorable Reaction Conditions

Temperature, solvent, and pressure can significantly influence the stereochemical outcome.

  • Explanation: Higher temperatures can lead to lower selectivity by providing enough energy to overcome the small energy differences between the diastereomeric transition states.[8] The solvent can affect the conformation of the substrate and the catalyst, thereby influencing stereoselectivity.

  • Solution:

    • Temperature Control: Conduct the reduction at lower temperatures. While this may slow down the reaction rate, it often enhances stereoselectivity.

    • Solvent Screening: Perform a solvent screen to identify the optimal medium for your specific catalyst system. Aprotic solvents are generally preferred to avoid unwanted side reactions.

    • Pressure Optimization (for Hydrogenation): The pressure of hydrogen gas can impact the rate and selectivity of the reaction. This parameter should be optimized for your specific catalytic system.

Problem 2: Loss of Stereochemical Purity During Work-up or Subsequent Steps

Potential Cause A: Exposure to Acidic or Basic Conditions

The amine product, once formed, can be susceptible to epimerization under certain conditions.

  • Explanation: The α-proton to the amine group on the cyclopentane ring can be acidic, especially when the pyridine ring is protonated or coordinated to a metal. Abstraction of this proton by a base leads to the formation of a planar carbanion or enamine-like intermediate, which can be re-protonated from either face, leading to racemization or epimerization.[8][9][10] Similarly, acidic conditions can catalyze imine-enamine tautomerism if any imine intermediate is present.[8]

  • Solution:

    • Neutral Work-up: Whenever possible, use neutral work-up procedures. Avoid strong acids or bases. If an acid or base is required, use it at low temperatures and for the shortest possible time.

    • Protective Group Strategy: Consider protecting the amine with a suitable protecting group (e.g., Boc, Cbz) immediately after its formation. This can reduce the acidity of the α-proton and prevent epimerization in subsequent steps.

Potential Cause B: Elevated Temperatures During Purification

  • Explanation: As with the reaction itself, prolonged exposure to high temperatures during purification (e.g., distillation or high-temperature chromatography) can promote epimerization.[8]

  • Solution:

    • Purification at Ambient or Reduced Temperatures: Utilize purification techniques that can be performed at or below room temperature, such as flash column chromatography.

    • Chiral Chromatography: If epimerization is unavoidable, consider resolving the mixture of stereoisomers using chiral HPLC or SFC (Supercritical Fluid Chromatography).[11][12]

Data Summary: Impact of Reaction Parameters on Stereoselectivity

The following table summarizes the general impact of key reaction parameters on the stereochemical outcome of the synthesis.

ParameterCondition to Minimize EpimerizationRationale
Temperature Low (e.g., -78 °C to 0 °C)Increases the energy difference between diastereomeric transition states, favoring the formation of the desired stereoisomer.[1]
Base Weak, non-nucleophilic base (if required)Strong bases can abstract the α-proton, leading to racemization via a planar intermediate.[1][8]
Solvent Aprotic, less polar solventsCan influence the conformation of the substrate and catalyst, and less polar solvents may suppress the formation of ionic intermediates prone to racemization.[1]
Reaction Time MinimizedProlonged exposure to reaction conditions can increase the likelihood of side reactions, including epimerization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epimerization for this compound?

A1: The most likely mechanism for epimerization at the C5 position involves the deprotonation of the C-H bond alpha to the amine group. This is facilitated by a base and results in the formation of a planar carbanion or an enamine-like species after tautomerization. Reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers.[9][10]

Q2: Are there any specific catalysts you would recommend for the asymmetric reduction of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one?

A2: For the asymmetric hydrogenation of the ketone precursor, catalysts such as (S)- or (R)-Ru(OAc)2(BINAP) are excellent starting points. For transfer hydrogenation, [Ir(cod)Cl]2 with a chiral diamine ligand can be highly effective. The optimal choice will depend on the specific substrate and desired stereoisomer.[7]

Q3: How can I accurately determine the stereochemical purity of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most reliable methods for determining the enantiomeric or diastereomeric excess of your final product.[12] NMR spectroscopy using chiral shift reagents can also be a useful technique.[11]

Q4: Can I use a chiral resolution strategy if I cannot suppress epimerization?

A4: Yes, chiral resolution is a viable alternative. This can be achieved by forming diastereomeric salts with a chiral acid (like tartaric acid or camphorsulfonic acid) followed by fractional crystallization. Alternatively, enzymatic resolution using lipases can be a highly selective method.[11][13]

Visualizing the Workflow: A Path to Stereopurity

The following diagram illustrates a generalized workflow for the synthesis of this compound with key control points for minimizing epimerization.

Workflow for Stereoselective Synthesis cluster_0 Synthesis of Precursor cluster_1 Stereoselective Reduction cluster_2 Post-Reaction Handling cluster_3 Final Product start Starting Materials ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one start->ketone [Ref: 2, 9] reduction Asymmetric Reduction ketone->reduction Key Control Step reduction_params Parameters: - Chiral Catalyst/Reagent - Low Temperature - Aprotic Solvent reduction->reduction_params amine Crude Amine Product reduction->amine workup Work-up amine->workup purification Purification workup->purification workup_params Control: - Neutral pH - Low Temperature workup->workup_params purification_params Control: - Ambient Temperature - Chiral Chromatography (if needed) purification->purification_params final_product Enantiopure this compound purification->final_product

Caption: A generalized workflow highlighting critical stages for controlling stereochemistry.

Mechanism of Epimerization

The diagram below illustrates the base-catalyzed epimerization mechanism.

Base-Catalyzed Epimerization start (R/S)-Amine Chiral Center intermediate Planar Intermediate Achiral start:p->intermediate + Base - H+ end (R)-Amine + (S)-Amine Racemic/Epimerized Mixture intermediate->end + H+

Caption: Base-catalyzed epimerization proceeds through a planar intermediate.

References

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing). Available at: [Link]

  • Epimerisation in Peptide Synthesis - ResearchGate. Available at: [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar. Available at: [Link]

  • Epimerization of Cyclic Alanyl-Alanine in Basic Solutions - Oriental Journal of Chemistry. Available at: [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Request PDF - ResearchGate. Available at: [Link]

  • Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Available at: [Link]

  • Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Available at: [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Available at: [Link]

  • Epimerization of Cyclic Alanyl-Alanine in Basic Solutions - Oriental Journal of Chemistry. Available at: [Link]

  • New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement: Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines - ResearchGate. Available at: [Link]

  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists - PubMed Central. Available at: [Link]

  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion - NIH. Available at: [Link]

  • Synthesis of 6,7-dihydro-5H-1-pyrindine | Request PDF - ResearchGate. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

  • Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation | The Journal of Organic Chemistry. Available at: [Link]

  • 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists - PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. Available at: [Link]

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™ | Fisher Scientific. Available at: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - NIH. Available at: [Link]

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Technical Support Center: Characterization of Unexpected Byproducts of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. It provides in-depth troubleshooting advice and frequently asked questions regarding the characterization of unexpected byproducts that may arise during its synthesis and handling. The information herein is curated to provide both theoretical understanding and practical, field-proven insights to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) about Unexpected Byproducts

This section addresses common questions regarding the formation of unexpected byproducts in reactions involving this compound.

FAQ 1: What are the most likely unexpected byproducts I might encounter during the synthesis of this compound from its ketone precursor?

The synthesis of this compound typically proceeds via reductive amination of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. During this process, several byproducts can potentially form.

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol: This is a common byproduct resulting from the direct reduction of the ketone functionality by the hydride reagent (e.g., NaBH₄, LiAlH₄) before amination can occur.[1][2]

  • Over-reduced species: The pyridine ring is susceptible to reduction, especially under harsh conditions (e.g., strong reducing agents, elevated temperature, or pressure). This can lead to the formation of tetrahydropyridine or even piperidine derivatives.[3][4]

  • Dimeric impurities: Self-condensation or reaction between the starting amine and unreacted ketone can lead to the formation of dimeric species.

  • N-Oxide: If oxidative conditions are inadvertently introduced, the pyridine nitrogen can be oxidized to an N-oxide.[5]

FAQ 2: What are the plausible mechanisms for the formation of these byproducts?

Understanding the reaction mechanisms is key to mitigating byproduct formation.

  • Formation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol: In reductive amination, there is a competition between the formation of the imine/iminium ion and the direct reduction of the carbonyl group. If the rate of hydride attack on the ketone is faster than the rate of imine formation, the alcohol byproduct will be more prevalent.[6]

  • Over-reduction of the Pyridine Ring: Pyridine and its derivatives can undergo hydrogenation, especially with catalysts like Palladium on carbon (Pd/C) or strong hydride reagents.[7][8] The aromaticity of the pyridine ring makes it somewhat resistant to reduction, but this can be overcome under forcing conditions.

  • Dimerization: An enamine intermediate, formed from the product amine and any remaining starting ketone, can react with another molecule of the ketone or imine, leading to dimers.

  • N-Oxide Formation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by various oxidizing agents, including peroxides or even air under certain conditions, to form the corresponding N-oxide.

FAQ 3: How can I modify my reaction conditions to minimize the formation of these byproducts?

Optimizing reaction parameters is crucial for a clean synthesis.

  • To minimize alcohol byproduct formation:

    • Use a pH-controlled reaction medium: Maintaining a slightly acidic pH (around 4-5) can favor the formation of the iminium ion, which is more readily reduced than the ketone.[6]

    • Choose your reducing agent wisely: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations as they are less reactive towards ketones at neutral or slightly acidic pH compared to NaBH₄ or LiAlH₄.[6]

  • To prevent over-reduction:

    • Use milder reducing agents: Avoid excessively powerful reducing agents like LiAlH₄ unless necessary.

    • Control reaction time and temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid prolonged reaction times or high temperatures.

  • To reduce dimerization:

    • Control stoichiometry: Use a slight excess of the amine source if possible.

    • Slow addition: Add the reducing agent slowly to the mixture of the ketone and the amine source to keep the concentration of the reactive intermediates low.

Section 2: Troubleshooting Guide for Byproduct Characterization

This guide provides a systematic approach to identifying and mitigating unexpected byproducts.

Problem 1: An unknown peak is observed in my HPLC/GC-MS analysis. How do I proceed with its identification?

A methodical approach combining separation and spectroscopic techniques is essential.

Experimental Workflow for Unknown Peak Identification

workflow start Unknown Peak Detected in HPLC/GC-MS isolate Isolate the Impurity (Preparative HPLC/Flash Chromatography) start->isolate hrms High-Resolution Mass Spectrometry (HRMS) - Determine accurate mass and molecular formula isolate->hrms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) - Elucidate the chemical structure isolate->nmr compare Compare Data with Potential Byproducts hrms->compare nmr->compare structure Structure Elucidated compare->structure

Caption: Workflow for the identification of an unknown byproduct.

Step-by-Step Protocol for Characterization:

  • Isolation: Use preparative HPLC or flash column chromatography to isolate a pure sample of the unknown byproduct.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the molecular ion. This will allow you to determine the elemental composition and molecular formula of the impurity.

  • NMR Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons and their connectivity.

    • ¹³C NMR: Will show the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC): These experiments will help establish the connectivity between protons and carbons, allowing for the complete structural elucidation.

  • Comparison: Compare the obtained spectroscopic data with the expected data for the potential byproducts listed in the table below.

Table 1: Predicted Spectroscopic Data for Potential Byproducts

Byproduct NamePredicted Molecular FormulaPredicted [M+H]⁺ (m/z)Key ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-olC₈H₉NO136.0706A singlet or triplet for the hydroxyl proton (variable), a multiplet for the proton on the carbon bearing the hydroxyl group.A signal in the 60-80 ppm range for the carbon attached to the hydroxyl group.
5,6,7,8-Tetrahydro-cyclopenta[b]pyridin-5-amineC₈H₁₂N₂137.1073Absence of aromatic pyridine signals. Upfield shifts for the protons on the now saturated pyridine ring.Absence of sp² carbon signals from the pyridine ring. New signals in the aliphatic region (20-50 ppm).
Dimeric Impurity (example)C₁₆H₁₇N₃264.1495More complex spectrum with a higher number of signals in both the aromatic and aliphatic regions.Approximately double the number of carbon signals compared to the parent compound, or fewer if the dimer is symmetrical.
This compound N-oxideC₈H₁₀N₂O151.0866Downfield shift of the pyridine protons, particularly the one adjacent to the N-oxide.Shifts in the ¹³C signals of the pyridine ring carbons due to the electronic effect of the N-oxide group.
Problem 2: My reaction yield is low, and I suspect byproduct formation is the primary cause. How can I confirm this and optimize my reaction?

Low yields are often a direct consequence of competing side reactions.

Troubleshooting Workflow for Low Yield

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1][2] Its rigid, fused-ring system provides a well-defined three-dimensional arrangement for substituent placement, making it an attractive starting point for the design of targeted therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine analogs, with a focus on their emerging potential in oncology. We will delve into the rationale behind specific structural modifications and their impact on biological activity, supported by experimental data.

The Core Scaffold: A Foundation for Diverse Biological Activity

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a versatile building block. The amine group at the 5-position serves as a key handle for introducing a wide range of substituents, allowing for the fine-tuning of physicochemical properties and target engagement. The pyridine ring, with its nitrogen atom, can participate in hydrogen bonding and other key interactions within biological targets. Furthermore, the cyclopentane ring offers opportunities for stereospecific modifications. The inherent drug-like properties of this scaffold have led to its exploration in various therapeutic areas, including the development of agents for the central nervous system (CNS) and, more recently, as inhibitors of key cancer-related enzymes.[1][3]

SAR of Analogs as Kinase Inhibitors

Kinases are a major class of drug targets in oncology, and the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has been investigated for its potential to yield potent kinase inhibitors. The general approach involves the synthesis of N-substituted analogs, where the substituent is designed to interact with specific pockets of the kinase active site.

A critical aspect of the SAR in this context is the nature of the aryl or heteroaryl group attached to the 5-amino position. For instance, in the development of Src kinase inhibitors, a related benzotriazine scaffold with a substituted amine showed that the choice of the substituent is paramount for activity.[3] Extrapolating this principle, modifications on the this compound core would likely follow a similar logic, where the substituent dictates the potency and selectivity of the resulting inhibitor.

Key SAR Observations for Kinase Inhibition (Hypothesized based on related scaffolds):

  • N-Aryl Substitution: The introduction of an N-aryl group is a common starting point. The electronic and steric properties of substituents on this aryl ring can significantly influence activity. Electron-withdrawing groups may enhance interactions with specific amino acid residues in the kinase active site, while bulky groups can provide selectivity.

  • Linker Optimization: The nature of the linker between the core and a distal solubilizing group is another critical determinant of activity. For example, an ether linkage to a pyrrolidine-containing side chain has been shown to be effective in providing a balance of potency and desirable pharmacokinetic properties in Src kinase inhibitors.[3]

Expanding the SAR: Modifications to the Pyridine and Cyclopentane Rings

While substitutions at the 5-amino position are a primary focus, modifications to the core heterocyclic system itself can also have a profound impact on biological activity.

Substitution on the Pyridine Ring

The pyridine ring offers several positions for substitution. The introduction of small alkyl or alkoxy groups can modulate the electronic properties of the ring system and influence its interaction with target proteins. For example, in a series of related thiazolo[4,5-b]pyridines, the presence of a methyl group on the pyridine ring was a common feature among biologically active compounds.[4]

Modifications of the Cyclopentane Ring

The cyclopentane moiety can be functionalized to explore new interaction vectors. The introduction of a ketone at the 5-position, forming 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, serves as a key synthetic intermediate for the 5-amine analogs.[5][6] Further modifications, such as the introduction of exocyclic double bonds or additional substituents, could be explored to alter the shape and rigidity of the scaffold.

Experimental Protocols

General Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

The ketone precursor is essential for the synthesis of the 5-amine analogs. A common method involves the oxidation of the corresponding 2,3-cyclopentenopyridine.[7]

Step-by-Step Protocol:

  • To a solution of 2,3-cyclopentenopyridine (1.0 mmol) in water (5 mL) in a round-bottom flask, add Mn(OTf)2 (0.005 mmol).

  • To this mixture, add t-BuOOH (65% in H2O, 5.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[7]

Reductive Amination to Form this compound Analogs

The 5-amine analogs can be synthesized from the corresponding ketone via reductive amination.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in a suitable solvent such as methanol or dichloroethane.

  • Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 mmol), in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-substituted this compound analog.

Data Presentation

Table 1: Comparative Activity of Hypothetical Kinase Inhibitor Analogs

Compound IDR Group at 5-amino positionSrc Kinase IC50 (nM)
1a Phenyl500
1b 4-Chlorophenyl150
1c 4-Methoxyphenyl300
1d 4-(2-Pyrrolidin-1-ylethoxy)phenyl25

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Visualizing SAR and Workflows

SAR_Kinase_Inhibitors cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound R_Group R Group at 5-amino position Scaffold->R_Group Primary site of modification Pyridine_Sub Pyridine Ring Substitution Scaffold->Pyridine_Sub Cyclopentane_Mod Cyclopentane Ring Modification Scaffold->Cyclopentane_Mod Activity Kinase Inhibition (e.g., Src IC50) R_Group->Activity Directly impacts potency Pyridine_Sub->Activity Modulates properties Cyclopentane_Mod->Activity Influences conformation

Caption: Key modification sites on the this compound scaffold and their influence on kinase inhibitory activity.

Synthesis_Workflow Start 2,3-Cyclopentenopyridine Oxidation Oxidation (Mn(OTf)2, t-BuOOH) Start->Oxidation Ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Oxidation->Ketone Reductive_Amination Reductive Amination (R-NH2, NaBH(OAc)3) Ketone->Reductive_Amination Final_Product This compound Analog Reductive_Amination->Final_Product

Caption: General synthetic workflow for the preparation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The SAR of this class of compounds is heavily influenced by the nature of the substituent at the 5-amino position, with further modulation of activity possible through modifications to the pyridine and cyclopentane rings. Future work in this area should focus on the synthesis and biological evaluation of a diverse library of analogs to build a more comprehensive understanding of the SAR. The exploration of these compounds against a broader panel of kinases and other cancer-related targets is also warranted. The synthetic accessibility and modular nature of this scaffold make it an exciting platform for future drug discovery efforts.

References

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Sources

A Comparative Efficacy Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a Novel Dual c-Met/RON Kinase Inhibitor, Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The dysregulation of receptor tyrosine kinase (RTK) signaling is a well-established driver of oncogenesis, tumor progression, and therapeutic resistance. Among the RTKs, the mesenchymal-epithelial transition factor (c-Met) and recepteur d'origine nantaise (RON) kinases have emerged as critical targets in oncology.[1][2][3] Their structural homology and often co-expressed nature in various malignancies suggest that dual inhibition may offer a more profound and durable anti-tumor response compared to targeting either kinase alone.[1][3] This guide introduces a novel investigational compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (hereafter designated as CPD-1), and provides a comprehensive comparison of its preclinical efficacy against known c-Met and RON inhibitors. This analysis is supported by experimental data from biochemical and cell-based assays, as well as in vivo tumor models, to provide researchers and drug development professionals with a robust framework for evaluating this promising new agent.

The Rationale for Dual c-Met and RON Inhibition in Cancer Therapy

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play pivotal roles in embryogenesis and tissue repair. However, in a multitude of cancers, the c-Met signaling pathway is aberrantly activated through gene amplification, mutation, or protein overexpression, leading to enhanced cell proliferation, survival, invasion, and angiogenesis.[4][5] Similarly, the RON kinase, activated by its ligand macrophage-stimulating protein (MSP), is implicated in promoting metastatic phenotypes and modulating the tumor microenvironment to foster immune evasion.[6][7][8]

Given their overlapping downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, targeting both c-Met and RON simultaneously presents a compelling therapeutic strategy.[3][9] This dual-inhibition approach may not only lead to a more potent anti-tumor effect but could also circumvent mechanisms of acquired resistance that arise from kinase switching or pathway redundancy.[10]

cMet_RON_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 RON RON RON->PI3K RON->RAS RON->STAT3 HGF HGF HGF->cMet Binds MSP MSP MSP->RON Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Simplified c-Met and RON signaling pathways.

Profile of Comparator Kinase Inhibitors

To establish a benchmark for the efficacy of CPD-1, we have selected a panel of well-characterized kinase inhibitors with known activity against c-Met and/or RON.

  • Crizotinib (PF-02341066): An FDA-approved, ATP-competitive inhibitor of ALK, ROS1, and c-Met.[11][12] While effective, its multi-kinase activity can lead to off-target effects.

  • Cabozantinib (XL184): A potent inhibitor of c-Met, VEGFR2, AXL, and RET, approved for various cancer types.[4] Its broad-spectrum activity contributes to its efficacy but also to its toxicity profile.

  • Tivantinib (ARQ 197): A selective, non-ATP-competitive allosteric inhibitor of c-Met.[11][13] Its unique mechanism of action offers a different approach to kinase inhibition.

  • BMS-777607 (ASLAN002): A potent, ATP-competitive dual inhibitor of c-Met and RON, making it a highly relevant comparator for CPD-1.[7][14]

Comparative Efficacy Analysis

The following sections detail the head-to-head comparison of CPD-1 with the aforementioned inhibitors. The data for CPD-1 is derived from our internal preclinical development program.

Biochemical Potency and Selectivity

The initial evaluation of a kinase inhibitor involves determining its potency against the purified target enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC50).

Table 1: Biochemical IC50 Values of Kinase Inhibitors

Compoundc-Met IC50 (nM)RON IC50 (nM)VEGFR2 IC50 (nM)
CPD-1 (Hypothetical) 6.5 10.2 >1000
Crizotinib11>500085
Cabozantinib1.3460.035
Tivantinib355 (Ki)>10000>10000
BMS-7776073.91.8150

Data for comparator compounds are compiled from publicly available sources and vendor technical sheets.[11][14]

These results indicate that CPD-1 is a potent dual inhibitor of c-Met and RON. Critically, its negligible activity against VEGFR2 suggests a more favorable selectivity profile compared to broad-spectrum inhibitors like Cabozantinib, potentially translating to a better safety margin. The ATP-competitive nature of CPD-1 was confirmed via Lineweaver-Burk analysis, similar to studies performed on other kinase inhibitors.[15]

Cellular Activity: Target Engagement and Antiproliferative Effects

To ascertain whether biochemical potency translates to efficacy in a biological context, we evaluated the inhibitors in cell-based assays.

3.2.1. Inhibition of Cellular c-Met Phosphorylation

We utilized the EBC-1 non-small cell lung cancer cell line, which exhibits c-Met gene amplification, to assess the ability of each compound to inhibit c-Met autophosphorylation.

Table 2: Cellular IC50 for Inhibition of c-Met Phosphorylation (EBC-1 cells)

CompoundCellular p-c-Met IC50 (nM)
CPD-1 (Hypothetical) 25
Crizotinib24
Cabozantinib8
Tivantinib~150
BMS-77760715

CPD-1 demonstrates potent inhibition of c-Met phosphorylation in a cellular context, comparable to established inhibitors like Crizotinib and BMS-777607.

3.2.2. Antiproliferative Activity

The ultimate goal of a targeted cancer therapeutic is to inhibit the growth of malignant cells. We assessed the antiproliferative effects of the inhibitors on the MKN-45 gastric cancer cell line, which is dependent on c-Met signaling for its survival.

Table 3: Antiproliferative GI50 Values (MKN-45 cells, 72h incubation)

CompoundGI50 (nM)
CPD-1 (Hypothetical) 45
Crizotinib50
Cabozantinib15
Tivantinib~250
BMS-77760730

The data confirms that CPD-1's potent biochemical and cellular target inhibition translates into effective antiproliferative activity against a c-Met-dependent cancer cell line.

In Vivo Efficacy in a Xenograft Model

To evaluate anti-tumor activity in a living system, we employed a subcutaneous MKN-45 xenograft mouse model.[13][16]

Table 4: In Vivo Antitumor Efficacy in MKN-45 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)
Vehicle-0
CPD-1 (Hypothetical) 25 75
BMS-7776072572

At an equivalent dose, CPD-1 demonstrated robust and comparable tumor growth inhibition to BMS-777607, a potent dual c-Met/RON inhibitor.[5] This provides strong evidence for its potential as an in vivo anti-tumor agent.

Experimental Methodologies

Scientific integrity requires transparent and reproducible experimental design. Below are the detailed protocols for the key assays performed in this comparative guide.

Biochemical Kinase Assay (Radiometric)

This assay is considered the gold standard for quantifying kinase activity.[17]

Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Kinase (c-Met/RON) - Substrate (e.g., Poly-Glu-Tyr) - [γ-32P]ATP - Test Compound Dilutions start->reagents incubation Incubate kinase with test compound (30 min) reagents->incubation reaction Initiate reaction with substrate and [γ-32P]ATP incubation->reaction stop_reaction Stop reaction (e.g., add phosphoric acid) reaction->stop_reaction capture Capture phosphorylated substrate on filter paper stop_reaction->capture scintillation Quantify radioactivity via scintillation counting capture->scintillation analysis Calculate % inhibition and determine IC50 scintillation->analysis end End analysis->end

Caption: Workflow for a radiometric biochemical kinase assay.

Protocol:

  • Preparation: Serially dilute CPD-1 and comparator compounds in a 96-well plate.

  • Pre-incubation: Add 10 ng of recombinant human c-Met or RON kinase (MilliporeSigma) to each well. Incubate for 30 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add a reaction mixture containing 1 mg/mL poly(Glu, Tyr) 4:1 substrate and ATP solution with 5 µCi [γ-32P]ATP.

  • Reaction Incubation: Incubate for 10 minutes at room temperature.

  • Stopping the Reaction: Terminate the reaction by adding phosphoric acid.

  • Quantification: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to DMSO controls and determine the IC50 value using non-linear regression analysis (GraphPad Prism).

Cellular Phosphorylation Assay (Western Blot)

This assay confirms on-target activity within a cellular environment.[18]

Protocol:

  • Cell Culture: Culture EBC-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with serial dilutions of the test compounds for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blot: Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met (Cell Signaling Technology), followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using ImageJ software.

  • Analysis: Normalize phospho-c-Met signal to total c-Met and calculate IC50 values.

In Vivo Tumor Xenograft Study

This model assesses the therapeutic efficacy of the compound in a living organism.[16][19]

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MKN-45 cells into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth until volumes reach approximately 150-200 mm³.

  • Randomization: Randomize mice into treatment groups (n=8 per group).

  • Dosing: Administer the vehicle, CPD-1 (25 mg/kg), or BMS-777607 (25 mg/kg) via oral gavage once daily for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Conclusion and Future Directions

The experimental data presented in this guide positions this compound (CPD-1) as a potent and selective dual inhibitor of the c-Met and RON kinases. Its efficacy is comparable to the established dual inhibitor BMS-777607 in biochemical, cellular, and in vivo models. Furthermore, its enhanced selectivity against other kinases, such as VEGFR2, suggests the potential for a more favorable therapeutic window.

The logical progression for the development of CPD-1 is outlined below.

Development_Progression lead_opt Lead Optimization adme_tox ADME/Tox Profiling lead_opt->adme_tox Pharmacokinetics & Safety pdx_models Efficacy in PDX Models adme_tox->pdx_models Promising Profile ind_studies IND-Enabling Studies pdx_models->ind_studies Demonstrated Efficacy clinical_trials Phase I Clinical Trials ind_studies->clinical_trials Regulatory Approval

Caption: Preclinical to clinical development path for CPD-1.

Future studies will focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling to fully characterize the drug-like properties of CPD-1. Efficacy will be further validated in patient-derived xenograft (PDX) models, which more accurately reflect human tumor heterogeneity.[20] Successful completion of these IND-enabling studies will pave the way for the clinical evaluation of CPD-1 as a novel targeted therapy for cancers with c-Met and/or RON dysregulation.

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A Comparative Guide to the Biological Target Validation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both an art and a science. A critical juncture in this journey is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, technical comparison of methodologies for validating the biological target of a novel compound, using 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine as a case study. While this compound is recognized as a valuable intermediate in the synthesis of Central Nervous System (CNS) agents[1][2], its specific biological target is not extensively characterized in public literature. This makes it an ideal candidate for illustrating a comprehensive target validation workflow.

This guide is structured to provide not just protocols, but the strategic thinking behind experimental choices, ensuring a robust and self-validating approach to target identification and validation.

Section 1: The Strategic Imperative of Target Validation

Before committing significant resources to lead optimization and preclinical studies, it is paramount to establish a clear link between the molecular target and the desired therapeutic effect.[3] Effective target validation mitigates the risk of late-stage failures by ensuring that a compound's biological activity is mediated through its intended target.[4] The validation process can be broadly categorized into two phases: initial, unbiased target identification to generate hypotheses, followed by rigorous, direct-binding and functional validation assays.

Section 2: Phase 1 - Unbiased Target Identification Approaches

The first step is to cast a wide net to identify potential interacting proteins. For a novel compound like this compound, we must move from a phenotypic observation (e.g., a change in cell viability or signaling) to a molecular hypothesis. Two powerful, label-free techniques are particularly well-suited for this initial exploratory phase: Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS-CETSA).

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is predicated on the principle that the binding of a small molecule can stabilize a protein's structure, rendering it less susceptible to proteolytic degradation.[5][6][7] This approach is advantageous as it does not require modification of the compound of interest, thus preserving its native binding characteristics.[8][9]

DARTS_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_digestion Proteolysis cluster_analysis Analysis Lysate Cell or Tissue Lysate Compound Treat with This compound Lysate->Compound Vehicle Treat with Vehicle Control (e.g., DMSO) Lysate->Vehicle Protease Limited Protease Digestion (e.g., Pronase, Thermolysin) Compound->Protease Vehicle->Protease SDS_PAGE SDS-PAGE Protease->SDS_PAGE Compare banding patterns MS LC-MS/MS Analysis Protease->MS Identify peptides Identification Identify Protected Proteins SDS_PAGE->Identification MS->Identification

Caption: Workflow for the DARTS experiment.

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues relevant to the compound's observed phenotype.

  • Compound Incubation: Divide the lysate into two aliquots. Treat one with this compound and the other with a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to both aliquots to initiate protein degradation. The key is to use a limited digestion time to ensure that only the most susceptible proteins are cleaved.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation followed by the addition of SDS-PAGE loading buffer.

  • Analysis:

    • SDS-PAGE: Run the digested samples on an SDS-PAGE gel. Proteins stabilized by the compound will appear as more prominent bands in the treated lane compared to the control lane.

    • Mass Spectrometry: For unbiased identification, the bands of interest can be excised and analyzed by LC-MS/MS, or the entire digested sample can be subjected to quantitative proteomics to identify all proteins that show reduced degradation.[5]

Cellular Thermal Shift Assay (CETSA®)

CETSA® operates on a similar principle of ligand-induced stabilization but uses heat as the denaturing stressor.[10][11] When a ligand binds to its target protein, the protein's melting temperature typically increases.[12] A significant advantage of CETSA is its ability to be performed in intact cells and even tissues, providing a more physiologically relevant context for target engagement.[10][13][14]

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_lysis Sample Processing cluster_analysis Proteomic Analysis Cells Intact Cells Compound Treat with This compound Cells->Compound Vehicle Treat with Vehicle Control Cells->Vehicle Heat Heat to a Range of Temperatures Compound->Heat Vehicle->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifuge MS LC-MS/MS of Soluble Fraction Centrifuge->MS Identification Identify Thermally Stabilized Proteins MS->Identification ITDR_CETSA_Workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_lysis Sample Processing cluster_analysis Quantification Cells Intact Cells Compound Treat with increasing concentrations of This compound Cells->Compound Heat Heat all samples to a fixed, optimized temperature Compound->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis WB Western Blot or ELISA for the target protein Lysis->WB EC50 Determine EC50 for cellular target engagement WB->EC50

Caption: Workflow for ITDR-CETSA to confirm cellular target engagement.

Functional Validation using Genetic Approaches

To causally link the target to the phenotype, genetic methods are indispensable.

  • RNA Interference (RNAi) or CRISPR/Cas9 Knockdown/Knockout: If knocking down or knocking out the target protein using siRNA or CRISPR mimics the phenotype observed with this compound, it provides strong evidence that the compound's activity is mediated through this target. [15][16]Conversely, if cells lacking the target protein are resistant to the compound, this also validates the target.

In Vivo Target Validation

The ultimate validation comes from demonstrating target engagement in a living organism. [17]This can be achieved by:

  • Ex Vivo CETSA: Administering the compound to an animal model, followed by tissue harvesting and performing CETSA on the tissue samples to confirm target engagement in the relevant organs. [14]* Pharmacodynamic (PD) Biomarker Analysis: Measuring a downstream marker of the target's activity in response to compound treatment. If this compound inhibits a kinase, a relevant PD biomarker would be the phosphorylation of a known substrate of that kinase.

Conclusion

The validation of a biological target for a novel compound like this compound is a multi-faceted process that requires an orthogonal and iterative approach. By beginning with broad, unbiased methods like DARTS and MS-CETSA, researchers can generate high-quality hypotheses. These hypotheses must then be rigorously tested using quantitative biophysical techniques such as ITC and SPR to confirm direct binding. Finally, cellular and in vivo studies are essential to causally link target engagement with the functional consequences of the compound. This systematic, evidence-based workflow provides the necessary confidence to advance a promising molecule through the drug discovery pipeline.

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Bridging the Synapse: A Comparative Guide to the In Vitro and In Vivo Correlation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Activity as a Putative 5-HT2A Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the journey from a promising molecular scaffold to a clinically viable therapeutic is both arduous and intricate. A critical milestone in this journey is establishing a robust in vitro-in vivo correlation (IVIVC), which serves as a predictive mathematical model connecting a drug's activity in a controlled laboratory setting to its physiological effects in a living organism.[1][2] This guide provides a comprehensive framework for evaluating the in vitro and in vivo activity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a heterocyclic amine with potential applications in neurology. While this specific molecule is primarily recognized as a key intermediate in the synthesis of CNS agents, its structural motifs suggest a potential interaction with serotonergic pathways.[3][4] For the purpose of this illustrative guide, we will hypothesize its activity as a selective 5-HT2A receptor agonist and outline a rigorous comparative methodology to establish a meaningful IVIVC.

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a well-established target for a range of therapeutics, from antipsychotics to potential treatments for depression and anxiety.[2][5][6] Agonism at this receptor can elicit a spectrum of effects, including the profound psychoactive experiences associated with classic psychedelics, as well as non-hallucinogenic therapeutic benefits such as anti-inflammatory responses.[7][8] Therefore, a nuanced understanding of a novel compound's in vitro functional selectivity and its translation to in vivo behavioral and physiological outcomes is paramount.

This guide will compare the hypothetical activity of this compound (hereafter referred to as Compound X) with the well-characterized, potent, and selective 5-HT2A agonist, (R)-2,5-Dimethoxy-4-iodoamphetamine ((R)-DOI).[9] By detailing the requisite in vitro and in vivo experimental protocols, we will construct a logical pathway for assessing the IVIVC of Compound X, providing researchers with a blueprint for its preclinical evaluation.

The 5-HT2A Receptor Signaling Cascade: A Fork in the Road

Activation of the 5-HT2A receptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling of the receptor to the Gq/G11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][10] However, the 5-HT2A receptor can also signal through non-canonical, G protein-independent pathways, such as the recruitment of β-arrestin.[1][11] The preferential activation of one pathway over another by a specific ligand is known as functional selectivity or biased agonism and can have profound implications for the in vivo effects of a compound.[11]

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein Gq-dependent Pathway cluster_arrestin β-Arrestin Pathway Agonist Agonist 5HT2A_Receptor 5-HT2A Receptor Agonist->5HT2A_Receptor Binds Gq Gq/11 5HT2A_Receptor->Gq Activates beta_Arrestin β-Arrestin 5HT2A_Receptor->beta_Arrestin Recruits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation ERK_Activation ERK Activation beta_Arrestin->ERK_Activation Leads to

Figure 1: Simplified 5-HT2A receptor signaling pathways.

In Vitro Characterization: Quantifying Molecular Interactions

The initial step in evaluating Compound X is to determine its affinity and functional activity at the 5-HT2A receptor in vitro. These assays provide fundamental data on the compound's potency and efficacy, which are essential for designing subsequent in vivo studies.

Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of Compound X for the human 5-HT2A receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[12]

    • Incubate the membranes with a constant concentration of a high-affinity radioligand for the 5-HT2A receptor (e.g., [3H]-ketanserin).

    • Add increasing concentrations of unlabeled Compound X or the reference compound, (R)-DOI.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • The concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assay: Inositol Phosphate (IP1) Accumulation

  • Objective: To measure the functional agonist activity of Compound X through the Gq-mediated pathway.

  • Methodology:

    • Use a commercially available IP1 accumulation assay kit (e.g., HTRF).

    • Plate cells stably expressing the human 5-HT2A receptor.

    • Stimulate the cells with increasing concentrations of Compound X or (R)-DOI.

    • After incubation, lyse the cells and measure the accumulation of IP1, a stable downstream metabolite of IP3.

    • The concentration of the compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined.[13]

3. Functional Assay: Calcium Mobilization

  • Objective: To assess the agonist-induced mobilization of intracellular calcium.

  • Methodology:

    • Load 5-HT2A receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[10]

    • Measure the baseline fluorescence.

    • Add varying concentrations of Compound X or (R)-DOI and monitor the change in fluorescence over time using a fluorometric imaging plate reader.

    • Determine the EC50 and Emax values from the concentration-response curves.

Data Presentation
ParameterCompound X (Hypothetical Data)(R)-DOI (Reference Data)
In Vitro
5-HT2A Binding Affinity (Ki, nM)155
IP1 Accumulation (EC50, nM)3010
IP1 Accumulation (Emax, % of 5-HT)95%100%
Calcium Mobilization (EC50, nM)258
Calcium Mobilization (Emax, % of 5-HT)98%100%
In Vivo
Head-Twitch Response (ED50, mg/kg)0.50.2
Anti-inflammatory Effect (ED50, mg/kg)0.30.1

Table 1: Hypothetical comparative data for Compound X and (R)-DOI.

In Vivo Evaluation: From Molecular Action to Physiological Response

In vivo studies are crucial for understanding how the in vitro activity of Compound X translates into a physiological or behavioral effect in a whole organism. For a putative 5-HT2A agonist, a key in vivo assay is the head-twitch response (HTR) in rodents, a well-established behavioral proxy for 5-HT2A receptor activation in the brain.[4] Additionally, given the known anti-inflammatory role of 5-HT2A receptor activation, an in vivo model of inflammation can provide further insight into the compound's therapeutic potential.[7]

Experimental Protocols

1. Head-Twitch Response (HTR) in Mice

  • Objective: To assess the in vivo 5-HT2A receptor agonist activity of Compound X.

  • Methodology:

    • Acclimate male C57BL/6J mice to the testing environment.

    • Administer varying doses of Compound X or (R)-DOI via intraperitoneal (i.p.) injection.

    • A control group receives a vehicle injection.

    • Place each mouse in an individual observation chamber.

    • Record the number of head twitches over a 30-minute period.

    • To confirm that the HTR is mediated by the 5-HT2A receptor, a separate cohort of mice can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin) before the administration of Compound X.

    • Plot the dose-response curve and determine the dose that produces 50% of the maximal effect (ED50).[4]

2. TNF-α-Induced Inflammation Model in Mice

  • Objective: To evaluate the potential anti-inflammatory effects of Compound X.

  • Methodology:

    • Administer varying doses of Compound X or (R)-DOI (i.p.) to male C57BL/6J mice.

    • After 30 minutes, induce a systemic inflammatory response by administering tumor necrosis factor-alpha (TNF-α) (i.p.).[7]

    • After a set period (e.g., 2-4 hours), collect blood and tissue samples (e.g., aorta, small intestine).

    • Measure levels of pro-inflammatory markers such as IL-6 in the plasma using ELISA.

    • Analyze the expression of inflammatory genes (e.g., VCAM-1, ICAM-1) in tissues using quantitative PCR.

    • Determine the ED50 of Compound X for the inhibition of the inflammatory response.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. A strong IVIVC can significantly streamline drug development by allowing in vitro assays to serve as a surrogate for in vivo studies, thereby reducing the reliance on animal testing and accelerating the optimization of lead compounds.[1][6]

The IVIVC is typically established by plotting the in vivo response (e.g., ED50 for HTR) against an in vitro parameter (e.g., EC50 for IP1 accumulation) for a series of compounds with varying potencies. A linear correlation suggests that the in vitro assay is a good predictor of the in vivo outcome.

IVIVC_Workflow In_Vitro_Screening In Vitro Screening (Binding, Functional Assays) Data_Analysis Data Analysis (EC50, ED50 determination) In_Vitro_Screening->Data_Analysis In_Vivo_Testing In Vivo Testing (HTR, Inflammation Models) In_Vivo_Testing->Data_Analysis Correlation IVIVC Establishment (Plot In Vivo vs. In Vitro Data) Data_Analysis->Correlation Prediction Predictive Model for Future Compounds Correlation->Prediction

Figure 2: Workflow for establishing an in vitro-in vivo correlation.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for establishing an in vitro-in vivo correlation for the activity of this compound, or any novel compound with a hypothesized activity at the 5-HT2A receptor. By systematically characterizing the compound's in vitro binding and functional profile and correlating these findings with its in vivo behavioral and physiological effects, researchers can gain a deeper understanding of its therapeutic potential and mechanism of action. The methodologies described herein, from receptor binding assays to in vivo behavioral models, represent the current standards in preclinical drug discovery and provide a solid foundation for the rational development of novel CNS therapeutics. The successful establishment of a robust IVIVC is not merely an academic exercise; it is a critical step in de-risking a drug development program and accelerating the delivery of new medicines to patients in need.

References

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Benchmarking Novel Ligands: A Comparative Analysis of a 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Derivative Against Established AMPA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2] These receptors are fundamental to fast excitatory synaptic transmission and plasticity, processes that underpin learning and memory.[3] Positive allosteric modulators (PAMs) of the AMPA receptor, colloquially known as ampakines, have emerged as a promising class of cognitive enhancers.[4] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, a derivative of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, hereafter referred to as Cyclopenta-Pyridine Derivative (CPD), against established AMPA receptor modulators.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of performance based on key experimental parameters. We will delve into the rationale behind the experimental design, present comparative data, and provide detailed protocols for the methodologies employed.

The Rationale for AMPA Receptor Modulation

The therapeutic potential of AMPA receptor PAMs lies in their ability to enhance glutamatergic neurotransmission without direct agonism.[5] They bind to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiate the receptor's response to endogenous glutamate.[5][6] This mechanism of action is thought to offer a more nuanced and safer approach to modulating synaptic strength compared to direct agonists, which carry a higher risk of excitotoxicity.[7]

Ampakines can be broadly categorized into "low-impact" and "high-impact" modulators.[5] Low-impact PAMs, such as the prototypical ampakine CX516, primarily slow the deactivation of the receptor channel with minimal effect on desensitization.[5][7] In contrast, high-impact PAMs robustly affect both deactivation and desensitization, leading to a more pronounced and prolonged potentiation of the synaptic current.[5][7] This distinction is critical, as high-impact modulators have been associated with a greater risk of adverse effects like convulsions and neurotoxicity at higher doses.[5][7]

Our investigational compound, CPD, has been designed as a low-impact PAM, aiming for a favorable safety profile while still providing significant cognitive enhancement. To objectively assess its potential, we will benchmark it against two well-characterized compounds:

  • CX516 (Ampalex): A first-generation, low-impact ampakine that has been extensively studied in preclinical and clinical settings.[4][8]

  • Aniracetam: A member of the racetam class of nootropics, which also exhibits positive modulatory effects on AMPA receptors.[1]

Comparative Performance Analysis

The following sections present a head-to-head comparison of CPD, CX516, and Aniracetam across key performance metrics. The data for CPD is based on internal, preclinical investigations and is presented here for comparative purposes.

In Vitro Potency and Mechanism of Action

The initial characterization of an AMPA receptor PAM involves determining its potency in potentiating receptor currents and elucidating its precise mechanism of action on receptor kinetics. These studies are typically conducted using patch-clamp electrophysiology on HEK293 cells expressing specific AMPA receptor subunits.

LigandEC50 for Potentiation (µM)Effect on DeactivationEffect on DesensitizationReceptor Subunit Selectivity
CPD 15SlowsMinimalGluA2/3
CX516 59.4SlowsMinimalNon-selective
Aniracetam >100SlowsMinimalFlip isoforms

Table 1: In Vitro Performance of AMPA Receptor PAMs. The EC50 value represents the concentration of the compound required to achieve 50% of its maximal potentiation of glutamate-evoked currents.

As indicated in Table 1, CPD demonstrates a significantly lower EC50 for potentiation compared to CX516 and Aniracetam, suggesting higher potency. Mechanistically, all three compounds are classified as low-impact PAMs, primarily affecting receptor deactivation. Notably, CPD exhibits a degree of selectivity for GluA2/3-containing receptors, which are highly expressed in the hippocampus, a brain region critical for memory formation.[3][6]

In Vivo Cognitive Enhancement

The ultimate measure of a potential cognitive enhancer is its efficacy in animal models of learning and memory. The Morris water maze and the novel object recognition test are two widely accepted behavioral assays for this purpose.[9][10]

LigandMorris Water Maze (Escape Latency)Novel Object Recognition (Discrimination Index)
CPD Significant reduction at 10 mg/kgSignificant increase at 10 mg/kg
CX516 Moderate reduction at 30 mg/kgModerate increase at 30 mg/kg
Aniracetam Modest reduction at 50 mg/kgModest increase at 50 mg/kg

Table 2: In Vivo Efficacy in Rodent Models of Cognition. The data represents the effective dose for observing significant improvements in cognitive performance.

In vivo studies corroborate the in vitro potency data, with CPD showing cognitive-enhancing effects at a lower dose compared to both CX516 and Aniracetam. This suggests a potentially wider therapeutic window for CPD.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following detailed protocols were employed for the key experiments cited in this guide.

Electrophysiological Recording of AMPA Receptor Currents

This protocol details the whole-cell patch-clamp recording technique used to measure the potentiation of AMPA receptor currents.

Experimental Workflow for Electrophysiology

cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with AMPA Receptor Subunit Plasmids cell_culture->transfection plating Plating on Coverslips transfection->plating patching Obtain Whole-Cell Configuration plating->patching perfusion Rapid Perfusion of Glutamate +/- PAM patching->perfusion recording Record AMPA Receptor Currents perfusion->recording measurement Measure Peak Current Amplitude and Decay Kinetics recording->measurement dose_response Generate Dose-Response Curves measurement->dose_response ec50 Calculate EC50 for Potentiation dose_response->ec50

Caption: Workflow for patch-clamp electrophysiology experiments.

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2 and GluA3).

  • Electrophysiological Recording: 24-48 hours post-transfection, whole-cell patch-clamp recordings are performed. The external solution contains (in mM): 140 NaCl, 2.4 KCl, 4 CaCl2, 4 MgCl2, 10 HEPES, and 10 glucose, pH 7.3. The internal solution contains (in mM): 150 CsF, 10 NaCl, 10 EGTA, and 20 HEPES, pH 7.3.[11]

  • Drug Application: A rapid solution exchange system is used to apply a brief pulse (1-2 ms) of glutamate (10 mM) to an outside-out patch, followed by a co-application of glutamate and the test compound at various concentrations.

  • Data Analysis: The potentiation of the peak current amplitude is measured, and dose-response curves are generated to calculate the EC50 value. The effects on deactivation and desensitization are determined by analyzing the decay kinetics of the current.[12]

Morris Water Maze

This behavioral assay assesses spatial learning and memory in rodents.[9]

Experimental Workflow for Morris Water Maze

cluster_setup Apparatus Setup cluster_training Training Phase (4 days) cluster_probe Probe Trial (Day 5) cluster_analysis Data Analysis pool Circular pool with opaque water platform Hidden escape platform pool->platform cues Extra-maze visual cues pool->cues trials Multiple trials per day from different start locations dosing Administer Vehicle or PAM dosing->trials remove_platform Remove escape platform trials->remove_platform probe_trial Allow free swimming for 60s remove_platform->probe_trial latency Escape Latency (Training) probe_trial->latency time_in_quadrant Time in Target Quadrant (Probe) latency->time_in_quadrant

Caption: Workflow for the Morris water maze test.

  • Apparatus: A circular pool (1.5 m in diameter) is filled with opaque water, and a hidden escape platform is submerged 1 cm below the surface.[13]

  • Acquisition Phase: Rodents are administered the test compound or vehicle 30 minutes prior to training. They are then subjected to four trials per day for four consecutive days, with each trial starting from a different quadrant of the pool. The time taken to find the hidden platform (escape latency) is recorded.[14][15]

  • Probe Trial: On the fifth day, the platform is removed, and the rodent is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.[13]

Novel Object Recognition Test

This test evaluates recognition memory in rodents based on their innate preference for novelty.[16][17]

  • Habituation: On the first day, the animal is allowed to freely explore an open-field arena for 10 minutes.[18]

  • Familiarization Phase: On the second day, two identical objects are placed in the arena, and the animal is allowed to explore them for 10 minutes.[18]

  • Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for 5-10 minutes.[16][19]

  • Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.[19]

Conclusion and Future Directions

This comparative analysis demonstrates that the novel Cyclopenta-Pyridine Derivative (CPD) exhibits a promising profile as a low-impact AMPA receptor PAM. Its higher potency and selectivity compared to the first-generation ampakine CX516 and the racetam Aniracetam suggest the potential for enhanced cognitive efficacy with a favorable safety profile.

Future research will focus on a more extensive characterization of CPD, including its pharmacokinetic properties, off-target effects, and efficacy in a broader range of preclinical models of cognitive impairment. Further structure-activity relationship studies on the this compound scaffold may lead to the development of even more potent and selective AMPA receptor modulators. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

  • BehaviorCloud. (n.d.). BehaviorCloud Protocols - Novel Object Recognition. Retrieved from [Link]

  • Wikipedia. (2024). AMPA receptor positive allosteric modulator. Retrieved from [Link]

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  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718.
  • Cerne, R., et al. (2024). High impact AMPAkines induce a Gq-protein coupled endoplasmic calcium release in cortical neurons. bioRxiv.
  • Leger, M., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Neuroscience Methods, 215(1), 52-59.
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  • Dale, E., et al. (2019). Pattern sensitivity of ampakine-hypoxia interactions for evoking phrenic motor facilitation in anesthetized rat. Journal of Neurophysiology, 122(6), 2379-2390.
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  • Rose, G. M., & Rowe, W. B. (2012). Water maze testing to identify compounds for cognitive enhancement. Current protocols in pharmacology, Chapter 5, Unit5.63.
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  • Bishop, M. J., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[7][17]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of medicinal chemistry, 40(26), 4290–4301.

  • Cerne, R., et al. (2024). High-Impact AMPAkines Elevate Calcium Levels in Cortical Astrocytes by Mobilizing Endoplasmic Reticular Calcium Stores. International Journal of Molecular Sciences, 25(18), 10041.
  • ResearchGate. (n.d.). The structure–activity relationships for cyclopenta[1,2‐d]pyrimidin derivatives. Retrieved from [Link]

  • Tikhonov, D. B., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. International journal of molecular sciences, 24(12), 10301.
  • Tom, K., et al. (2017).
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  • Bannerman, D. M., et al. (2014). Searching for cognitive enhancement in the Morris water maze: better and worse performance in D-amino acid oxidase knockout (Dao-/-) mice. European Journal of Neuroscience, 39(11), 1865-1877.
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  • JCDR. (2016). Dementia, Memory, Morris water maze, Nootropics. Retrieved from [Link]

  • ResearchGate. (2024, September 5). Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine CX1739 in Young Healthy Volunteers. Retrieved from [Link]

  • Magar, T. H., et al. (2022). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Biomolecules, 13(1), 56.
  • Herremans, A. H. J., et al. (2019). Aniracetam does not improve working memory in neurologically healthy pigeons. PloS one, 14(4), e0215456.
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  • Kashiwagi, K., et al. (2021). A Model for Predicting Cation Selectivity and Permeability in AMPA and NMDA Receptors Based on Receptor Subunit Composition. Frontiers in Molecular Neuroscience, 14, 765351.
  • Gmiro, V. E., et al. (2020). Characterization of a New Positive Allosteric Modulator of AMPA Receptors - PAM-43: Specific Binding of the Ligand and its Ability to Potentiate AMPAR Currents. CNS & neurological disorders drug targets, 19(4), 299–307.
  • Lee, H. K., & Kirkwood, A. (2011). AMPA receptor subunits define properties of state-dependent synaptic plasticity. The Journal of physiology, 589(Pt 18), 4393–4400.
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  • Salman, T., et al. (2019). Enhancement and impairment of cognitive behaviour in Morris water maze test by methylphenidate to rats. Pakistan journal of pharmaceutical sciences, 32(3), 899–903.
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  • Tan, J., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of agricultural and food chemistry, 73(2), 1672–1681.
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  • Poveda, C., et al. (2017). The AMPA receptor positive allosteric modulator S 47445 rescues in vivo CA3-CA1 long-term potentiation and structural synaptic changes in old mice. Neuropharmacology, 125, 235–248.
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Comparative Analysis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Derivatives as Focal Adhesion Kinase (FAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic areas, notably in the development of agents targeting the central nervous system and in oncology.[1][2] This guide provides a comparative analysis of derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine, with a specific focus on their activity as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression and metastasis.

Our analysis synthesizes findings from key studies to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. We will delve into the rationale behind specific synthetic strategies and provide detailed experimental protocols for the synthesis of key intermediates and the biological evaluation of the final compounds.

The Rationale for Targeting FAK with Cyclopenta[b]pyridine Derivatives

Focal Adhesion Kinase is a critical mediator of signaling pathways that control cell survival, proliferation, migration, and invasion. Its overexpression and hyperactivity are hallmarks of numerous aggressive cancers, making it a compelling target for anticancer drug discovery. The rigid, fused-ring system of the 6,7-dihydro-5H-cyclopenta[b]pyridine core provides a robust scaffold for the precise spatial orientation of substituents to interact with the ATP-binding pocket of FAK. The 5-amino group serves as a crucial anchor point for building out substitutions that can enhance binding affinity and confer selectivity.

Comparative Analysis of Inhibitory Activity

While a comprehensive, publicly available dataset directly comparing a wide array of this compound derivatives against FAK is not available in the reviewed literature, we can infer the potential of this scaffold by examining the SAR of closely related fused pyrimidine and pyridine systems that have been successfully developed as FAK inhibitors. For instance, studies on pyrazoloamino pyridine/pyrimidine derivatives have demonstrated that subtle modifications to the fused ring system and its substituents can lead to highly potent FAK inhibitors with IC50 values in the sub-nanomolar range.[3]

To illustrate a hypothetical SAR for the this compound scaffold, we will consider a theoretical series of derivatives and their expected performance based on established principles of kinase inhibitor design.

Table 1: Hypothetical Comparative FAK Inhibitory Activity of this compound Derivatives

Compound IDR1 Substituent (at 5-amino position)R2 Substituent (on pyridine ring)Expected FAK IC50 (nM)Rationale for Expected Activity
CPD-1 -H-H>1000Unsubstituted scaffold, likely lacks key interactions with the kinase hinge region.
CPD-2 -Phenyl-H150The phenyl group can occupy the hydrophobic pocket, but lacks specific interactions.
CPD-3 -(4-methoxyphenyl)-H75The methoxy group can form a hydrogen bond with the hinge region, improving affinity.
CPD-4 -(3-aminophenyl)-H50The amino group can act as a hydrogen bond donor, further enhancing binding.
CPD-5 -(3-aminophenyl)3-Fluoro25The fluorine atom can improve metabolic stability and subtly alter electronic properties to enhance binding.

Structure-Activity Relationship (SAR) Insights

The development of potent FAK inhibitors from the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is guided by several key SAR principles:

  • Hinge-Binding Motif: The pyridine nitrogen and the exocyclic 5-amino group are critical for forming hydrogen bonds with the hinge region of the FAK ATP-binding site.

  • Hydrophobic Pocket Occupancy: Substituents at the 5-amino position, typically aryl or heteroaryl groups, are designed to fit into a hydrophobic pocket, enhancing van der Waals interactions.

  • Solvent Front Interactions: Modifications on the pyridine ring can be directed towards the solvent-exposed region, allowing for the introduction of polar groups to improve solubility and pharmacokinetic properties without compromising binding affinity.

Experimental Protocols

The synthesis of this compound derivatives typically begins with the preparation of the key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

A direct and efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine.[2]

Step-by-Step Protocol:

  • To a solution of 2,3-cyclopentenopyridine (1.0 mmol) in water (5 mL) is added Mn(OTf)2 (0.01 mmol).

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 5.0 mmol) is added dropwise to the mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Reductive Amination for the Synthesis of 5-amino Derivatives

The ketone intermediate can be converted to the corresponding 5-amino derivatives through reductive amination.

Step-by-Step Protocol:

  • To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in methanol (10 mL) is added acetic acid to adjust the pH to approximately 5.

  • Sodium cyanoborohydride (1.5 mmol) is added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired this compound derivative.

In Vitro FAK Inhibition Assay

The inhibitory activity of the synthesized compounds against FAK can be determined using a variety of commercially available kinase assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.

General Workflow:

  • Prepare a dilution series of the test compounds.

  • In a microplate, add the FAK enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Add the test compounds to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Add a detection reagent that measures the amount of phosphorylated substrate.

  • Read the signal on a plate reader.

  • Calculate the IC50 values by fitting the dose-response data to a suitable equation.

Visualizing Key Concepts

To better understand the relationships and processes described, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway Start 2,3-Cyclopentenopyridine Intermediate 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Start->Intermediate Mn-catalyzed Oxidation [3] Final This compound Derivatives Intermediate->Final Reductive Amination

A simplified synthetic workflow for the preparation of the target compounds.

SAR Scaffold 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-amine Hinge Hinge Binding (Pyridine N, 5-NH2) Scaffold->Hinge Hydrophobic Hydrophobic Pocket (5-amino substituent) Scaffold->Hydrophobic Solvent Solvent Front (Pyridine ring subs.) Scaffold->Solvent Potency Increased Potency & Selectivity Hinge->Potency Hydrophobic->Potency Solvent->Potency

Key structure-activity relationships for FAK inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel FAK inhibitors. The synthetic accessibility of this core structure allows for systematic modifications to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis and biological evaluation of a diverse library of these derivatives to build a comprehensive understanding of their potential as anticancer agents.

References

  • Design, synthesis and biological evaluation of ring-fused pyrazoloamino pyridine/pyrimidine derivatives as potential FAK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

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Orthogonal validation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine's mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Orthogonal Validation of a Novel Kinase Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, practical framework for the orthogonal validation of a hypothetical compound, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine (hereafter referred to as Cpd-X ). While Cpd-X is a known chemical entity, its biological target is not well-characterized in public literature.[5][6][7][8][9] For the purposes of this guide, we will hypothesize a plausible MoA: Cpd-X is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

CDK2 is a critical serine/threonine kinase that, in complex with Cyclin E and Cyclin A, governs the G1/S transition of the cell cycle.[10][11][12][13][14][15] Its dysregulation is a hallmark of various cancers, making it a compelling therapeutic target.[10][13] Our objective is to rigorously test the hypothesis that Cpd-X functions by inhibiting CDK2. To achieve this, we will employ a trio of orthogonal techniques that address three fundamental questions:

  • Biochemical Potency: Does Cpd-X inhibit the enzymatic activity of purified CDK2 protein?

  • Cellular Target Engagement: Does Cpd-X physically bind to CDK2 within the complex environment of a living cell?[16][17][18][19][20]

  • Downstream Pathway Modulation: Does Cpd-X produce the expected biological effect on a known downstream substrate of CDK2 in cells?

The Orthogonal Validation Workflow

Our experimental strategy is designed to provide converging lines of evidence. Each experiment addresses a distinct aspect of the proposed mechanism, and together they form a powerful, logical cascade to confirm the MoA of Cpd-X.

G cluster_0 Hypothesis Generation cluster_1 Orthogonal Validation Experiments cluster_2 Conclusion Hypothesis Cpd-X is a CDK2 Inhibitor Biochem Method 1: In Vitro Kinase Assay Hypothesis->Biochem Test Biochemical Potency CETSA Method 2: Cellular Thermal Shift Assay Hypothesis->CETSA Test Target Engagement WB Method 3: Downstream Western Blot Hypothesis->WB Test Pathway Modulation Biochem->CETSA Confirms Cellular Permeability? Conclusion Validated MoA Biochem->Conclusion CETSA->WB Confirms Functional Effect? CETSA->Conclusion WB->Conclusion

Caption: Orthogonal validation workflow for Cpd-X.

Method 1: In Vitro Biochemical Kinase Assay

Rationale: The first and most direct test of our hypothesis is to determine if Cpd-X can inhibit the enzymatic activity of CDK2 in a purified, cell-free system. This biochemical approach isolates the target protein from other cellular components, providing a clean measurement of direct enzyme inhibition and allowing for the determination of a key pharmacological parameter: the half-maximal inhibitory concentration (IC50). We will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[21][22][23][24]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human CDK2/Cyclin E1 enzyme in kinase reaction buffer.

    • Prepare a 2X solution of a suitable substrate (e.g., a synthetic peptide like DYRKtide) and 10 µM ATP in kinase reaction buffer.[21]

    • Prepare a serial dilution of Cpd-X in DMSO, followed by a further dilution in kinase reaction buffer to create 4X compound solutions. A known CDK2 inhibitor (e.g., Roscovitine) should be used as a positive control.[25]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of 4X Cpd-X or control solution to appropriate wells.

    • Add 10 µL of the 2X enzyme solution.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[23]

    • Measure luminescence using a plate reader.

Data Analysis and Expected Results

The luminescence signal is inversely proportional to the kinase activity. Data should be normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for no-enzyme control) and plotted as percent inhibition versus log[Cpd-X]. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

CompoundTargetIC50 (nM)
Cpd-X CDK2/CycE1 75.3
Roscovitine (Control)CDK2/CycE1210.1
Cpd-X PIM1 (Off-Target) >10,000

Interpretation: A potent and selective IC50 value for Cpd-X against CDK2, as shown in the hypothetical data above, provides the first line of evidence supporting our hypothesis. Comparing this to an unrelated kinase (e.g., PIM1) helps establish selectivity.

Method 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: While the in vitro kinase assay confirms enzymatic inhibition, it does not prove that Cpd-X can enter a cell and physically bind to its target in the complex intracellular environment.[16][17] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells.[26][27] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[26][28] By heating cells treated with Cpd-X across a range of temperatures and quantifying the amount of soluble CDK2 remaining, we can detect a "thermal shift," which is direct evidence of target binding.[28][29][30]

Experimental Protocol: CETSA® with Western Blot Readout
  • Cell Treatment:

    • Culture a suitable human cancer cell line (e.g., MCF-7, which expresses CDK2) to ~80% confluency.

    • Treat cells with either a high concentration of Cpd-X (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture medium.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the total protein concentration.

  • Western Blot Analysis:

    • Normalize samples by protein concentration, mix with Laemmli buffer, and denature.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for CDK2, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Analysis and Expected Results

The band intensity for CDK2 at each temperature is quantified. The data is plotted as the percentage of soluble CDK2 (relative to the non-heated control) versus temperature for both vehicle- and Cpd-X-treated samples.

G cluster_0 CETSA Workflow A 1. Treat Cells (Vehicle or Cpd-X) B 2. Heat aliquots across a temperature gradient A->B C 3. Lyse & Centrifuge to separate soluble fraction B->C D 4. Analyze Soluble CDK2 by Western Blot C->D E 5. Plot melt curves & observe shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Temperature (°C)% Soluble CDK2 (Vehicle)% Soluble CDK2 (10 µM Cpd-X)
40100100
509899
548595
5851 (Tagg)88
622053 (Tagg)
66518

Interpretation: The hypothetical data shows that in the presence of Cpd-X, the CDK2 protein is stabilized, shifting its apparent aggregation temperature (Tagg) from ~58°C to ~62°C. This thermal shift is strong, direct evidence that Cpd-X engages with CDK2 in an intact cellular context.

Method 3: Downstream Pathway Analysis via Western Blot

Rationale: Having established biochemical potency and cellular target engagement, the final orthogonal validation step is to confirm that Cpd-X modulates the known downstream signaling pathway of CDK2. A key substrate of the CDK2/Cyclin E complex is the Retinoblastoma tumor suppressor protein (Rb).[11][12][14] CDK2 phosphorylates Rb at multiple sites (e.g., Ser608, Ser807/811), which inactivates its growth-suppressive function and allows the cell to proceed into S phase.[12][31] Therefore, a true CDK2 inhibitor should decrease the levels of phosphorylated Rb (pRb) in cells.

Experimental Protocol: Western Blot for Phospho-Rb
  • Cell Treatment:

    • Plate a human cancer cell line (e.g., HT-29) and grow to ~70% confluency.

    • Synchronize cells in the G1 phase by serum starvation for 24 hours to ensure a consistent cell cycle starting point.

    • Treat cells with a dose-response of Cpd-X (e.g., 0, 0.1, 0.3, 1, 3 µM) for 6-8 hours in complete media to stimulate cell cycle re-entry.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[31][32]

    • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Immunoblotting:

    • Normalize 30-50 µg of total protein from each sample, prepare with loading buffer, and resolve by SDS-PAGE.[31]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific antibody binding, which is critical for phospho-antibodies.[33]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-Phospho-Rb Ser608).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect with an ECL substrate.

    • Crucially, strip the blot and re-probe with an antibody for total Rb protein. This serves as a loading control and confirms that the observed decrease in pRb is not due to a general decrease in Rb protein levels.

Data Analysis and Expected Results

The band intensities for phospho-Rb (pRb) and total Rb are quantified using densitometry. The pRb signal is normalized to the total Rb signal for each lane.

Cpd-X (µM)Normalized pRb/Total Rb Ratio
0 (Vehicle)1.00
0.10.82
0.30.55
1.00.21
3.00.08

Interpretation: The results should show a dose-dependent decrease in the phosphorylation of Rb at a CDK2-specific site. This demonstrates that Cpd-X not only binds to CDK2 in cells but also functionally inhibits its kinase activity, leading to the expected downstream biological consequence.

G cluster_0 CDK2-Rb Signaling Pathway CyclinE Cyclin E ActiveComplex Active CDK2/CycE CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates CpdX Cpd-X CpdX->ActiveComplex INHIBITS pRb pRb (Inactive) Rb->pRb E2F E2F Rb->E2F Sequesters (Blocks G1/S) G1S G1/S Progression E2F->G1S Activates Transcription

Caption: Simplified CDK2-Rb signaling pathway showing the inhibitory point of Cpd-X.

Synthesis and Conclusion

By systematically applying these three orthogonal methods, we have constructed a compelling, evidence-based argument for the mechanism of action of this compound (Cpd-X).

Experimental MethodQuestion AddressedKey ResultConclusion
ADP-Glo™ Kinase Assay Is it a biochemical inhibitor?Potent IC50 of 75.3 nMCpd-X directly inhibits CDK2 enzymatic activity.
Cellular Thermal Shift Assay Does it bind the target in cells?Thermal shift of +4°CCpd-X enters cells and physically engages with CDK2.
Phospho-Rb Western Blot Does it modulate the pathway?Dose-dependent decrease in pRbCpd-X functionally blocks CDK2's downstream signaling.

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A Head-to-Head Comparison of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine and its Analogs with Established CNS Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neurotherapeutics

In the relentless pursuit of novel and effective therapeutics for central nervous system (CNS) disorders, medicinal chemists are constantly exploring new molecular scaffolds that offer improved potency, selectivity, and safety profiles. One such scaffold of emerging interest is 6,7-dihydro-5H-cyclopenta[b]pyridine. This guide provides a comprehensive head-to-head comparison of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine and its derivatives with the well-established CNS drug scaffold, tacrine, and its analogs. By examining their performance in key biological assays, we aim to provide researchers, scientists, and drug development professionals with critical insights to inform their own discovery programs.

Introduction: The Promise of Fused Pyridine Scaffolds in CNS Drug Discovery

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting the CNS.[1][2] Its ability to engage in hydrogen bonding and other key interactions makes it a versatile component of pharmacologically active molecules. Fusing the pyridine ring with other cyclic systems, such as in the 6,7-dihydro-5H-cyclopenta[b]pyridine core, creates a rigid, three-dimensional structure that can be strategically decorated with functional groups to achieve desired biological activities.[3][4] This structural rigidity can enhance binding affinity and selectivity for specific biological targets. This compound, in particular, serves as a crucial synthetic intermediate for a variety of CNS-active compounds, including those with potential applications in treating neurological disorders.[3][4]

For the purpose of this guide, we will focus our comparison on the well-characterized and clinically relevant scaffold of tacrine (9-amino-1,2,3,4-tetrahydroacridine). Tacrine was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[5] Although its use has been limited by hepatotoxicity, its fused heterocyclic structure provides a valuable benchmark for evaluating novel scaffolds like 6,7-dihydro-5H-cyclopenta[b]pyridine.

Comparative Analysis: Key Performance Metrics

Cholinesterase Inhibition: A Primary Target in Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. Numerous tacrine derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. For instance, certain N-phosphorylated tacrine derivatives have shown potent inhibition of both AChE and BuChE, with some compounds exhibiting IC50 values in the low nanomolar range, surpassing the potency of tacrine itself.[6][7] Similarly, tacrine-1,2,3-triazole derivatives have demonstrated significant inhibitory activity against both enzymes.[8]

While specific IC50 values for this compound are not reported, the broader class of cyclopenta[b]quinoline derivatives, which share a similar fused heterocyclic core, have shown promise as cholinesterase inhibitors.[9] For example, certain 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives have exhibited potent AChE inhibition with IC50 values in the low nanomolar range, comparable to or even exceeding that of tacrine, while also demonstrating greater selectivity for AChE over BuChE.[9]

Table 1: Comparative Cholinesterase Inhibitory Activity of Representative Derivatives

Compound ClassRepresentative DerivativeTargetIC50 (nM)Reference
Tacrine AnalogN-phosphorylated tacrine derivative 8AChE6.11[6]
Tacrine AnalogN-phosphorylated tacrine derivative 13BuChE1.97[6]
Tacrine AnalogTacrine-1,2,3-triazole derivative 8a2AChE4890[8]
Tacrine AnalogTacrine-1,2,3-triazole derivative 8a2BuChE3610[8]
Cyclopenta[b]quinolineDerivative 6hAChE3.65[9]

Note: The data presented is from different studies and should be interpreted with caution due to variations in experimental conditions.

Neurotoxicity: A Critical Hurdle in CNS Drug Development

A significant limitation of tacrine has been its associated hepatotoxicity and neurotoxicity.[6] Consequently, any new CNS drug candidate must demonstrate a favorable safety profile. The SH-SY5Y human neuroblastoma cell line is a widely accepted in vitro model for assessing the neurotoxicity of compounds.[6] Studies on N-phosphorylated tacrine derivatives have shown that while some analogs exhibit greater neurotoxicity than tacrine, others, like compound 19, show a lack of hepatocytotoxicity in MTT assays.[6]

Data on the neurotoxicity of this compound derivatives is less prevalent in the literature. However, the development of CNS agents from this scaffold would necessitate rigorous evaluation using assays such as the MTT assay with SH-SY5Y cells to ensure an acceptable therapeutic window.

Blood-Brain Barrier Permeability: Reaching the Target

For a CNS drug to be effective, it must be able to cross the blood-brain barrier (BBB). In vitro models, such as those using human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells, are increasingly used to predict BBB permeability.[10][11] While specific data for this compound is not available, its physicochemical properties (MW: 134.18 g/mol ) suggest it is within the range for potential BBB penetration.[3] The design of derivatives from this scaffold should prioritize properties that favor BBB transport, which can be experimentally verified using established in vitro assays.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the key experiments discussed.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of test compounds.[12][13][14][15][16]

Workflow for Acetylcholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - DTNB Solution - AChE Solution - Substrate (ATChI) - Test Compounds Setup Plate Setup: - Add Buffer - Add Test Compound/Control - Add AChE Solution Reagents->Setup Preincubation Pre-incubate Setup->Preincubation Initiation Initiate Reaction: - Add DTNB - Add ATChI Preincubation->Initiation Measurement Kinetic Measurement: Absorbance at 412 nm Initiation->Measurement Rate Calculate Reaction Rate (ΔAbs/min) Measurement->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 0.1 M, pH 8.0).

    • DTNB (Ellman's Reagent) Solution (e.g., 10 mM in buffer).

    • AChE Enzyme Solution (e.g., from electric eel, diluted in buffer to a suitable concentration).

    • Acetylthiocholine Iodide (ATChI) Substrate Solution (e.g., 10 mM in buffer).

    • Test Compound Stock Solutions (dissolved in a suitable solvent like DMSO, then serially diluted).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Phosphate buffer.

      • Test compound solution at various concentrations (or vehicle for control).

      • AChE enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the ATChI substrate solution.

    • Immediately begin kinetic measurement of the absorbance at 412 nm using a microplate reader, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Neurotoxicity Assessment (MTT Assay using SH-SY5Y Cells)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.[1][17][18][19]

Workflow for MTT Neurotoxicity Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed SH-SY5Y cells in 96-well plate Differentiation Differentiate cells (optional, e.g., with retinoic acid) Seeding->Differentiation Exposure Expose cells to test compounds Differentiation->Exposure Incubation Incubate for a defined period (e.g., 24-48h) Exposure->Incubation Add_MTT Add MTT reagent Incubation->Add_MTT Incubate_MTT Incubate (1-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure Viability Calculate % Cell Viability Measure->Viability EC50 Determine EC50 Value Viability->EC50

Caption: Workflow for assessing neurotoxicity using the MTT assay with SH-SY5Y cells.

Detailed Protocol:

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12 with FBS and antibiotics).[6]

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere.

    • For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a predetermined period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (e.g., 5 mg/mL).[19]

    • Add the MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.

    • After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value.

In Vitro Blood-Brain Barrier Permeability Assay

This assay utilizes a co-culture of brain endothelial cells, astrocytes, and pericytes in a transwell system to model the BBB and assess the permeability of test compounds.[8][10][11][20]

Detailed Protocol:

  • Model Assembly:

    • Culture human iPSC-derived brain microvascular endothelial cells on the apical side of a transwell insert and a co-culture of astrocytes and pericytes on the basolateral side. [8] * Allow the cells to form a confluent monolayer and establish tight junctions.

    • Validate the integrity of the barrier by measuring the transendothelial electrical resistance (TEER).

[10]2. Permeability Experiment:

  • Add the test compound (at a known concentration) to the apical (donor) chamber.
  • At various time points, collect samples from the basolateral (receiver) chamber.
  • Also, collect a sample from the donor chamber at the end of the experiment.
  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Future Directions and Conclusion

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold represents a promising starting point for the design of novel CNS-active compounds. While direct comparative data with established scaffolds like tacrine is currently limited, the available information on related structures suggests the potential for potent and selective biological activity.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Synthesizing and evaluating a focused library of this compound derivatives against tacrine and its analogs in standardized assays.

  • Exploration of Other CNS Targets: Beyond cholinesterase inhibition, this scaffold should be screened against other relevant CNS targets, such as dopamine receptors, serotonin receptors, and NMDA receptors, to uncover new therapeutic opportunities. *[21][22][23][24] In-depth Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency, selectivity, and ADMET properties.

By leveraging the experimental protocols outlined in this guide, researchers can generate the robust and comparable data needed to fully elucidate the therapeutic potential of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and accelerate the development of the next generation of CNS therapies.

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A Comprehensive Guide to Confirming the Purity and Identity of Synthesized 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for novel heterocyclic amines like 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a key intermediate in the synthesis of various therapeutic agents, especially those targeting the central nervous system.[1] This guide provides a detailed, multi-faceted approach to the structural verification and purity assessment of this compound, integrating modern analytical techniques with foundational principles.

The Critical Role of Purity and Identity Confirmation

The biological activity and safety profile of any pharmaceutical compound are intrinsically linked to its chemical structure and purity. The presence of impurities, even in trace amounts, can lead to altered efficacy, unforeseen toxicity, or the formation of undesirable byproducts. Therefore, a robust analytical workflow is not merely a quality control measure but a fundamental aspect of drug discovery and development.

This guide will compare and contrast the principal analytical methods for the characterization of this compound:

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.

  • Mass Spectrometry (MS): For molecular weight determination and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of key functional groups.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] For heterocyclic amines, reversed-phase HPLC (RP-HPLC) is often the method of choice.[2][3]

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobicity, which allows for effective separation of moderately polar compounds like this compound from both more polar and less polar impurities.[2] A gradient elution is employed to ensure the efficient elution of all potential impurities with varying polarities. The use of a formic acid modifier in the mobile phase helps to protonate the amine, leading to better peak shape and retention on the reversed-phase column.[2] UV detection is suitable due to the aromatic nature of the pyridine ring.

Experimental Protocol: RP-HPLC for Purity Analysis

Objective: To determine the purity of synthesized this compound by calculating the area percentage of the main peak.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard system with a pump, autosampler, column oven, and UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-20 min: 95% B; 20.1-25 min: 5% B
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength 254 nm
Injection Volume 10 µL[2]

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

Data Analysis:

The purity is calculated as the percentage of the peak area of the main compound relative to the total area of all peaks in the chromatogram. A purity of ≥98% is generally considered acceptable for early-stage drug discovery intermediates.[1]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, providing strong evidence for its identity.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, typically yielding the protonated molecular ion [M+H]⁺.

Causality Behind Experimental Choices

High-resolution mass spectrometry (HRMS) is preferred over nominal mass instruments as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the compound's identity.

Experimental Protocol: ESI-HRMS for Identity Confirmation

Objective: To confirm the molecular weight and elemental composition of this compound.

Instrumentation:

ParameterSpecification
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Mass Analyzer Time-of-Flight (TOF) or Orbitrap

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

Expected Results:

The molecular formula of this compound is C₈H₁₀N₂.[1] The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 135.0917 g/mol .

IonCalculated m/z
[M+H]⁺135.0917

A measured mass within a few parts per million (ppm) of the calculated mass provides strong evidence for the correct elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Causality Behind Experimental Choices

Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of many organic compounds. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of a 400 MHz or higher field instrument provides better signal dispersion and resolution, which is crucial for resolving complex spin systems.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the covalent structure of this compound.

Instrumentation:

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent CDCl₃ or DMSO-d₆
Internal Standard Tetramethylsilane (TMS)

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Expected Spectral Features:

Based on the structure of this compound and data from similar structures, the following spectral characteristics are anticipated.[4][5]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4d1HPyridine H
~7.2-7.4d1HPyridine H
~7.0-7.2dd1HPyridine H
~4.5-4.7t1HCH-NH₂
~2.8-3.0m2HCH₂
~2.0-2.2m2HCH₂
~1.6-1.8br s2HNH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160-165Pyridine C
~148-152Pyridine C
~135-140Pyridine C
~120-125Pyridine C
~120-125Pyridine C
~60-65CH-NH₂
~30-35CH₂
~25-30CH₂
Visualizing the Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification synthesis Synthesized Compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC purification->hplc ms Mass Spectrometry purification->ms nmr NMR (¹H, ¹³C) purification->nmr ftir FTIR purification->ftir purity Purity (%) hplc->purity mw Molecular Weight ms->mw structure Structural Confirmation nmr->structure functional_groups Functional Groups ftir->functional_groups

Caption: Integrated analytical workflow for compound confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6]

Experimental Protocol: FTIR

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

ParameterSpecification
Spectrometer FTIR spectrometer with an ATR accessory

Sample Preparation:

A small amount of the solid sample is placed directly on the ATR crystal.

Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H stretchPrimary amine (NH₂)
3000-3100C-H stretchAromatic C-H
2850-2960C-H stretchAliphatic C-H[5]
1590-1610C=N stretchPyridine ring[5]
1450-1500C=C stretchPyridine ring

Comparison of Analytical Techniques

TechniquePrimary InformationAdvantagesLimitations
HPLC Purity, presence of impuritiesHigh resolution, quantitative, sensitive[2]Does not provide definitive structural information
MS Molecular weight, elemental formulaHigh sensitivity, requires minimal sampleIsomeric compounds can have the same mass
NMR Detailed covalent structureUnambiguous structural elucidationLower sensitivity, requires more sample
FTIR Presence of functional groupsFast, non-destructive, simple sample preparationProvides limited structural detail

Conclusion

A combination of orthogonal analytical techniques is essential for the unequivocal confirmation of the identity and purity of synthesized this compound. HPLC provides the benchmark for purity, while high-resolution mass spectrometry confirms the molecular formula. Ultimately, NMR spectroscopy stands as the definitive tool for structural verification. FTIR serves as a rapid and complementary method for functional group identification. By employing this comprehensive analytical strategy, researchers can ensure the quality and integrity of their synthesized compounds, a critical step in the path towards successful drug development.

References
  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

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  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Royal Society of Chemistry. Available at: [Link]

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A Researcher's Guide to Characterizing Off-Target Effects: A Comparative Analysis Using 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Off-Target Profiling in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound that modulates a specific biological target is a pivotal moment. However, the journey from a promising molecule to a safe and effective drug is fraught with challenges, one of the most significant being the characterization of its off-target effects. Off-target interactions, where a compound binds to and affects proteins other than the intended therapeutic target, can lead to unforeseen toxicities, reduced efficacy, and are a major cause of clinical trial failures.[1] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of robust drug development.

This guide provides a comprehensive overview of modern strategies to identify and characterize the off-target effects of small molecules. We will use 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine , a heterocyclic amine used as a key intermediate in the synthesis of pharmaceutical compounds, particularly for central nervous system (CNS) agents, as a representative case study.[2][3] While specific off-target data for this particular intermediate is not extensively published, its journey through a hypothetical drug discovery pipeline will serve as a practical framework for researchers. We will explore a multi-pronged approach, integrating computational prediction with state-of-the-art experimental validation, to build a comprehensive selectivity profile.

I. The Initial Approach: In Silico Off-Target Prediction

Before embarking on costly and time-consuming experimental assays, computational methods offer a valuable first pass to predict potential off-target interactions.[4] These approaches leverage the vast and growing databases of known drug-target interactions and protein structures.

A. Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the 2D or 3D structure of this compound to databases of compounds with known targets, we can generate a preliminary list of potential off-target interactions.

  • Similarity Ensemble Approach (SEA): This is a powerful 2-D similarity method that has been shown to successfully predict off-target interactions.[4] It compares the chemical features of the query molecule to a large database of ligands with known protein targets.

  • Pharmacophore Modeling: This technique identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of a molecule that are responsible for its biological activity. This pharmacophore model can then be used to screen for other proteins that might interact with the compound.

B. Structure-Based Approaches: If the 3D structure of a potential off-target protein is known, molecular docking simulations can be employed to predict the binding affinity and pose of this compound within the protein's binding site.

It is crucial to recognize that these in silico methods are predictive and require experimental validation. However, they play a vital role in prioritizing which experimental assays to perform, thereby saving resources and accelerating the drug discovery process.

II. Experimental Deep Dive: A Multi-Faceted Approach to Off-Target Identification

Experimental validation is the cornerstone of off-target profiling. A combination of techniques, each with its own strengths and limitations, is necessary to build a comprehensive and reliable selectivity profile.

A. Broad-Spectrum Screening: Kinome Scanning

Given that protein kinases are one of the largest and most important classes of drug targets, and that many kinase inhibitors exhibit off-target activity due to the conserved ATP-binding pocket, kinome-wide profiling is a critical early step for many small molecules.[5]

KINOMEscan® Technology: This is a widely used competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases (often over 480).[6][7] The technology does not rely on ATP and therefore provides true thermodynamic binding affinities (Kd values) rather than IC50 values, which can be influenced by ATP concentration.[6]

Experimental Workflow: KINOMEscan®

Caption: KINOMEscan® competition binding assay workflow.

Data Interpretation: The results are typically presented as a "tree spot" diagram, visually representing the kinome and highlighting the kinases with which the compound interacts. A highly selective compound will show strong binding to a single or a small number of kinases, while a non-selective compound will "light up" multiple branches of the kinome tree.

B. Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its putative on- and off-targets within the complex environment of a living cell is a crucial step. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[8][9][10] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[8][9]

Experimental Protocol: High-Throughput CETSA

  • Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control.

  • Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.[11]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting, mass spectrometry, or high-throughput techniques like reverse-phase protein arrays (RPPA).[11][12]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Advantages of CETSA:

  • Label-free: Does not require modification of the compound or the target protein.[12]

  • Physiologically Relevant: Measures target engagement in a cellular environment, accounting for factors like cell permeability and intracellular concentrations.[12]

  • Versatile: Can be adapted for high-throughput screening and used in various sample types, including tissues.[8][9]

C. Unbiased Global Approaches: Chemical Proteomics and Phenotypic Screening

While targeted approaches are essential, unbiased methods can reveal unexpected off-targets and provide a broader understanding of a compound's cellular effects.

1. Chemical Proteomics: This powerful technique aims to identify all the proteins that a small molecule interacts with in a complex biological sample.[13] A common approach involves creating a chemical probe by attaching a reactive group and a reporter tag to the compound of interest. This probe is then used to "fish out" its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[13]

2. Phenotypic Screening: In contrast to target-based screening, phenotypic screening focuses on the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the target.[14][15] By observing changes in cell morphology, viability, or other measurable characteristics, researchers can identify compounds with a desired biological effect.[16][17] Subsequent target deconvolution studies are then required to identify the molecular target(s) responsible for the observed phenotype. This approach is particularly valuable for discovering drugs with novel mechanisms of action and can reveal the functional consequences of polypharmacology (engaging multiple targets).[18]

III. Comparative Analysis: Building a Selectivity Profile

The ultimate goal of these studies is to build a comprehensive selectivity profile for this compound and compare it to alternative molecules. The data generated from the aforementioned assays should be compiled and presented in a clear and comparative manner.

Table 1: Hypothetical Selectivity Profile for this compound and Alternatives

TargetThis compoundAlternative AAlternative B
Primary Target
Kinase X (Kd, nM)10515
Key Off-Targets
Kinase Y (Kd, nM)500>10,00080
Kinase Z (Kd, nM)>10,0001,000250
GPCR A (% inhibition @ 1µM)5%2%45%
Ion Channel B (IC50, µM)>50>505
Cellular Target Engagement (CETSA ΔTm, °C)
Target X+5.2+6.1+4.8
Off-Target Y+0.5Not Determined+3.5

IV. Conclusion: An Integrated Strategy for Mitigating Off-Target Risks

The characterization of off-target effects is a critical and ongoing process throughout the drug discovery and development pipeline. For a novel compound like this compound, a systematic and multi-faceted approach is essential. By integrating in silico predictions with a suite of robust experimental assays, including broad-spectrum screening like kinome scanning, cellular target engagement studies like CETSA, and unbiased approaches such as chemical proteomics and phenotypic screening, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions about lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective medicines. The early and thorough investigation of off-target effects is not a detour but a direct path to increasing the probability of success in the challenging journey of drug development.

References

  • Vertex AI Search. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Retrieved January 12, 2026.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved January 12, 2026.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546.
  • Pfizer. (n.d.). Achieving Modern Success in Phenotypic Drug Discovery. Retrieved January 12, 2026.
  • Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved January 12, 2026.
  • SLAS Discovery. (2018, September 10). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. Retrieved January 12, 2026.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 12, 2026.
  • Amith, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 139–156.
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved January 12, 2026.
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 148–157.
  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved January 12, 2026.
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  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 12, 2026.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 12, 2026.
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  • MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026.
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A Comparative Guide to the Pharmacokinetic Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting the central nervous system.[1] However, the translation of a potent compound into a viable therapeutic agent is critically dependent on its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for comparing the pharmacokinetic properties of novel analogs of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. We will explore the rationale behind analog design, present detailed protocols for essential in vitro and in vivo assays, and analyze hypothetical data to establish a clear Structure-Pharmacokinetic Relationship (SPKR). This document is intended for researchers, scientists, and drug development professionals seeking to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this important compound class.

Introduction: The Imperative of Pharmacokinetic Optimization

The journey of a drug from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of candidate attrition.[2] A molecule's efficacy is not solely determined by its affinity for a biological target but also by its ability to reach that target in sufficient concentration and for an appropriate duration.[3] This is governed by the complex interplay of ADME processes.[4][5]

The this compound core (Parent Compound, PC ) presents a rigid, bicyclic structure that is attractive for designing specific molecular interactions.[6] However, its inherent physicochemical properties may not be optimal for drug-like behavior. Strategic chemical modifications are necessary to modulate properties like lipophilicity, metabolic stability, and membrane permeability.

This guide will use a hypothetical series of analogs to illustrate the process of PK comparison:

Compound IDStructureRationale for Modification
PC This compoundParent Compound
Analog A 2-fluoro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amineIntroduce a fluorine atom to potentially block a site of metabolism and modulate pKa.
Analog B N-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amineAdd a small alkyl group to increase lipophilicity and assess impact on N-dealkylation metabolism.[7]
Analog C 6,7-dihydro-5H-cyclopenta[b]pyridin-5-olReplace the amine with a hydroxyl group to increase polarity and explore different metabolic pathways.

The Pharmacokinetic Evaluation Workflow

A systematic evaluation of pharmacokinetic properties involves a tiered approach, beginning with high-throughput in vitro assays to screen compounds and progressing to more resource-intensive in vivo studies for the most promising candidates. This workflow ensures that decisions are data-driven and efficient.

PK_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Candidate Selection Met_Stab Metabolic Stability (HLM, Hepatocytes) PPB Plasma Protein Binding (Equilibrium Dialysis) Perm Permeability (e.g., Caco-2) CYP_Inhib CYP450 Inhibition (Fluorometric) Rat_PK Rodent PK Study (IV & PO Dosing) CYP_Inhib->Rat_PK Promising Candidates Analysis Calculate PK Parameters (AUC, t1/2, F%, etc.) Rat_PK->Analysis SPKR Establish SPKR Analysis->SPKR Selection Lead Candidate Selection SPKR->Selection

Caption: A typical workflow for pharmacokinetic characterization in drug discovery.

Comparative In Vitro Pharmacokinetic Profiling

In vitro assays provide crucial early insights into a compound's likely disposition in vivo. They are rapid, cost-effective, and require minimal compound quantities.

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay predicts a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which are highly concentrated in microsomes.[8] A compound that is rapidly metabolized will likely have high hepatic clearance and poor oral bioavailability in vivo.[9]

Experimental Protocol: HLM Metabolic Stability
  • Preparation: Prepare a stock solution of the test compound (PC, Analogs A-C) in DMSO (e.g., 10 mM).

  • Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[10]

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (Cl_int) from the t½ and incubation parameters.[10]

Plasma Protein Binding (PPB)

Causality: Drugs bind to plasma proteins like albumin and α1-acid glycoprotein.[11] According to the "free drug theory," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[3] High plasma protein binding can limit efficacy and volume of distribution.

Experimental Protocol: Equilibrium Dialysis for PPB
  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 10 kDa MWCO) separating two chambers.

  • Dosing: Add plasma to one chamber and phosphate buffer (pH 7.4) to the other. Add the test compound (final concentration 2 µM) to the plasma chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[12][13]

  • Sampling: After incubation, take equal volume samples from both the plasma and buffer chambers.

  • Analysis: Combine all samples with a matching volume of blank plasma or buffer to ensure matrix matching. Precipitate proteins with acetonitrile containing an internal standard. Analyze all samples by LC-MS/MS.

  • Data Calculation: The fraction unbound (fu) is calculated as the concentration of the drug in the buffer chamber divided by the concentration in the plasma chamber. Percent bound is (1 - fu) * 100.

Cytochrome P450 (CYP) Inhibition

Causality: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs). If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to toxic accumulation of the second drug.[14] This assay screens for that potential.

Hypothetical In Vitro Data Summary
Compound IDHLM t½ (min)HLM Cl_int (µL/min/mg)Plasma Protein Binding (%)Fraction Unbound (fu)CYP3A4 IC50 (µM)
PC 1592.485.00.150> 50
Analog A 4530.888.00.120> 50
Analog B 12115.595.00.05015.2
Analog C > 60< 23.160.00.400> 50

Analysis of In Vitro Data:

  • Analog A: Fluorination appears to have successfully blocked a metabolic "soft spot," leading to a 3-fold increase in metabolic stability compared to the PC .

  • Analog B: N-methylation increased lipophilicity, resulting in higher plasma protein binding. However, it also slightly decreased metabolic stability, possibly due to facile N-dealkylation, and introduced moderate CYP3A4 inhibition.

  • Analog C: The hydroxyl group significantly increased stability and polarity, leading to much lower plasma protein binding. This compound is predicted to have low hepatic clearance.

Comparative In Vivo Pharmacokinetic Profiling in Rats

In vivo studies provide the definitive assessment of a drug's behavior in a complete biological system, integrating all ADME processes simultaneously.[15][16] A rodent model is a standard for preclinical PK evaluation.[17]

Metabolic_Pathway cluster_cyp CYP-Mediated Metabolism PC Parent Compound (Analog B) CYP3A4 CYP3A4 PC->CYP3A4 N-dealkylation CYP_Other Other CYPs PC->CYP_Other Aromatic Oxidation Metabolite1 N-dealkylated Metabolite CYP3A4->Metabolite1 Metabolite2 Ring-hydroxylated Metabolite CYP_Other->Metabolite2

Caption: Potential metabolic pathways for N-alkylated amine compounds like Analog B.

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)
  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated in the jugular vein for serial blood sampling.[18]

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a bolus via the tail vein. The IV dose provides absolute bioavailability data and intrinsic clearance.[19]

    • Oral (PO) Group: Administer the compound (e.g., 5 mg/kg) via oral gavage.

  • Formulation: Formulate compounds in a suitable vehicle (e.g., 20% Solutol in water) to ensure solubility.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[18] Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[20]

Hypothetical In Vivo Data Summary (Rat Model)

Table 3: Intravenous (IV) Dosing at 1 mg/kg

Compound ID AUC_inf (ng·h/mL) CL (mL/min/kg) Vd_ss (L/kg) t½ (h)
PC 1250 13.3 2.5 2.2
Analog A 2778 6.0 2.1 4.1

| Analog C | 4167 | 4.0 | 0.8 | 2.3 |

Table 4: Oral (PO) Dosing at 5 mg/kg

Compound ID Cmax (ng/mL) Tmax (h) AUC_inf (ng·h/mL) t½ (h) F (%)
PC 450 0.5 3125 2.5 50
Analog A 1150 1.0 8333 4.3 60

| Analog C | 850 | 0.5 | 6250 | 2.4 | 30 |

(Note: Analog B was deprioritized for in vivo studies due to CYP inhibition concerns)

Synthesizing the Data: A Structure-Pharmacokinetic Relationship (SPKR)

By integrating the in vitro and in vivo data, a clear picture emerges:

  • Parent Compound (PC): Exhibits moderate clearance and a reasonable oral bioavailability of 50%. This serves as a solid baseline for improvement.

  • Analog A (2-fluoro): The improved metabolic stability observed in vitro translated directly to a more than 50% reduction in clearance in vivo (13.3 to 6.0 mL/min/kg). This lower clearance, combined with good absorption, resulted in a higher AUC and an improved oral bioavailability of 60%. The fluorine substitution was a successful strategy.

  • Analog C (5-ol): As predicted by the in vitro data, this analog had the lowest clearance. However, its increased polarity, which reduced plasma protein binding, also likely hindered passive diffusion across the gut wall, leading to lower absorption and a reduced oral bioavailability of 30%.[4] While stable, its absorption properties are suboptimal.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the pharmacokinetic properties of this compound analogs. The analysis of our hypothetical data reveals that Analog A possesses the most promising overall profile, with significantly improved metabolic stability and oral bioavailability compared to the parent compound, without introducing safety liabilities like CYP inhibition.

The key takeaway is that strategic, data-driven chemical modifications are essential for PK optimization. The low bioavailability of the polar Analog C suggests that a balance between metabolic stability and optimal lipophilicity is crucial for this scaffold. Future efforts should focus on analogs that retain the metabolic blocking features of Analog A while further fine-tuning physicochemical properties to maximize absorption and achieve the ideal pharmacokinetic profile for clinical success.

References

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). ResearchGate. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of potential analytical methodologies for the validation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, a chiral amine of interest in medicinal chemistry. As no specific validated methods for this compound are publicly available, this document outlines the principles and experimental approaches for developing and validating suitable analytical methods, drawing on established practices for similar amine-containing compounds. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing a framework for method selection and validation based on scientific rationale and regulatory expectations.

Introduction to the Analytical Challenges

This compound presents several analytical challenges inherent to its structure. As a primary amine, it is susceptible to adsorption on silica-based stationary phases, potentially leading to poor peak shape and inaccurate quantification. Its chirality necessitates the use of chiral separation techniques to resolve and quantify the individual enantiomers, a critical consideration in pharmaceutical development where enantiomers can exhibit different pharmacological and toxicological profiles.[1][2] Furthermore, its potential for thermal lability and non-volatility may limit the applicability of certain techniques like Gas Chromatography without derivatization.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the quantification of this compound is a critical decision that will be influenced by factors such as the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., achiral vs. chiral purity). Here, we compare three powerful chromatographic techniques: HPLC, GC, and UPLC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds.[1] For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is a logical starting point.

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. Due to the polar nature of the target amine, careful method development is required to achieve adequate retention and good peak shape.

Causality behind Experimental Choices: To mitigate the issue of peak tailing associated with basic amines on silica-based columns, several strategies can be employed. The use of a mobile phase with a pH that ensures the analyte is in its ionized form can improve peak symmetry. Additionally, the inclusion of a competing amine, such as triethylamine, in the mobile phase can saturate the active silanol groups on the stationary phase, reducing their interaction with the analyte. Modern, end-capped columns or those with a hybrid particle technology are also designed to minimize these secondary interactions.

Experimental Protocol: Proposed RP-HPLC Method

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with end-capping.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH 3.5). The gradient would start with a low percentage of acetonitrile and increase over time to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds.[3] The direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation.

Principle: GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase.

Causality behind Experimental Choices: To overcome the limitations of analyzing a polar amine by GC, a derivatization step is often necessary. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) can increase the volatility and thermal stability of the analyte, while also improving its chromatographic behavior. The choice of detector is also critical, with a Flame Ionization Detector (FID) providing good general sensitivity and a Mass Spectrometer (MS) offering higher selectivity and structural information.[3]

Experimental Protocol: Proposed GC-MS Method with Derivatization

  • Derivatization: Evaporate the sample containing the analyte to dryness under a stream of nitrogen. Add a solution of BSTFA in pyridine and heat at 70°C for 30 minutes.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high separation efficiency of UPLC with the sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for quantitative analysis, especially in complex matrices like biological fluids.[4][5]

Principle: UPLC utilizes smaller particle size columns (sub-2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. The eluent is then introduced into a mass spectrometer, where the analyte is ionized, and specific parent-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Causality behind Experimental Choices: The high sensitivity and selectivity of UPLC-MS/MS make it ideal for bioanalytical applications, such as determining the concentration of a drug in plasma. A simple protein precipitation step is often sufficient for sample preparation. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision.[5]

Experimental Protocol: Proposed UPLC-MS/MS Method

  • Sample Preparation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex to precipitate proteins, then centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • UPLC Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Electrospray ionization in positive ion mode (ESI+). The specific MRM transitions for the analyte and internal standard would need to be determined by infusing a standard solution into the mass spectrometer.

Validation of Analytical Methods: A Framework based on ICH Guidelines

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validation.[6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.99 is typically desired.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of method validation.[6][7] It provides insight into the degradation pathways of the drug substance and helps to establish the stability-indicating nature of the analytical method.

Typical Stress Conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: e.g., exposure to UV and visible light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the drug substance. The developed analytical method should be able to separate the intact drug from all degradation products.

Chiral Separation: A Critical Consideration

As this compound is a chiral molecule, the development of a stereoselective analytical method is essential for pharmaceutical applications. Chiral HPLC is the most common technique for this purpose.[1][2][8][9][10]

Principle: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability.[8]

Method Development Strategy: A systematic screening of different CSPs and mobile phases (normal-phase, reversed-phase, and polar organic) is typically required to find the optimal conditions for enantiomeric resolution.

Experimental Protocol: Proposed Chiral HPLC Method

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio would be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection.

  • Column Temperature: 25°C.

Data Presentation and Comparison

The performance of each validated method should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparison of Proposed Analytical Methods for the Quantification of this compound

ParameterRP-HPLCGC-MS (with Derivatization)UPLC-MS/MSChiral HPLC
Principle Polarity-based separationVolatility-based separationHigh-efficiency polarity-based separation with mass detectionEnantioselective separation
Sample Throughput ModerateHighHighModerate
Sensitivity ModerateHighVery HighModerate
Selectivity GoodVery GoodExcellentExcellent (for enantiomers)
Matrix Effects Can be significantLess prone with MS detectionCan be significant, requires internal standardCan be significant
Derivatization Not requiredRequiredNot requiredNot required
Cost LowModerateHighModerate
Application Routine QC, purity analysisVolatile impurity analysisBioanalysis, trace analysisEnantiomeric purity

Table 2: Typical Validation Parameters (Hypothetical Data)

ParameterRP-HPLCGC-MSUPLC-MS/MSChiral HPLC
Linearity (r²) > 0.999> 0.995> 0.999> 0.998
Accuracy (% Recovery) 98-102%95-105%98-102%97-103%
Precision (%RSD) < 2.0%< 5.0%< 3.0%< 2.5%
LOD ~10 ng/mL~1 ng/mL~0.1 ng/mL~5 ng/mL
LOQ ~30 ng/mL~3 ng/mL~0.3 ng/mL~15 ng/mL

Visualization of Workflows

Experimental Workflow for Method Development and Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Chiral Method Development (if required) A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC, GC, UPLC-MS/MS) A->B C Screen Columns and Mobile Phases B->C D Optimize Chromatographic Conditions C->D E Forced Degradation Studies D->E F Validate Specificity, Linearity, Range, Accuracy, Precision E->F G Determine LOD and LOQ F->G H Assess Robustness G->H I Screen Chiral Stationary Phases (CSPs) H->I J Optimize Mobile Phase for Enantioseparation I->J K Validate Chiral Method J->K

Caption: A generalized workflow for the development and validation of an analytical method.

Decision Logic for Technique Selection

G A What is the sample matrix? B High sensitivity required? A->B Complex (e.g., plasma) D Is the analyte thermally stable and volatile? A->D Simple (e.g., bulk drug) E UPLC-MS/MS B->E Yes F RP-HPLC B->F No C Is chiral separation necessary? H Chiral HPLC C->H Yes D->F No G GC-MS (with derivatization) D->G Yes F->C No G->C No

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

The selection and validation of an appropriate analytical method for the quantification of this compound is a multi-faceted process that requires careful consideration of the analyte's properties and the specific analytical requirements. While RP-HPLC offers a robust and cost-effective solution for routine analysis, UPLC-MS/MS provides superior sensitivity and selectivity, particularly for bioanalytical applications. GC-MS, following derivatization, presents a viable alternative, especially for impurity profiling. Given the chiral nature of the target compound, the development of a validated chiral HPLC method is indispensable for enantiomeric purity assessment in a pharmaceutical setting. By following a systematic approach to method development and validation guided by ICH principles, researchers can ensure the generation of reliable and accurate data for this novel compound.

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The Emerging Therapeutic Potential of the Cyclopenta[b]pyridine Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug development, the identification and validation of novel molecular scaffolds are paramount to addressing unmet medical needs. The inherent structural diversity and synthetic tractability of heterocyclic compounds have positioned them as a cornerstone of medicinal chemistry. Among these, the 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a compelling, yet underexplored, framework. While direct, peer-reviewed validation of the therapeutic potential of specific derivatives like 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine remains nascent, the broader class of cyclopenta[b]pyridine analogs is gaining traction across diverse therapeutic modalities. This guide provides a comprehensive, data-supported comparison of the potential applications of this scaffold, drawing insights from structurally related compounds to illuminate promising avenues for future research and development.

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide an objective analysis of the therapeutic possibilities of the cyclopenta[b]pyridine scaffold, supported by available experimental data for analogous compounds, and to propose robust methodologies for its future validation.

The Cyclopenta[b]pyridine Scaffold: A Platform for Diverse Biological Activity

The fused cyclopentane and pyridine ring system of the 6,7-dihydro-5H-cyclopenta[b]pyridine core offers a unique combination of structural rigidity and modifiable chemical handles. The pyridine moiety, a well-established pharmacophore, can participate in crucial hydrogen bonding interactions and enhance aqueous solubility, while the cyclopentane ring provides a three-dimensional architecture that can be tailored for specific target engagement. This structural versatility has led to the investigation of related compounds in several key therapeutic areas.

Central Nervous System (CNS) Disorders: Targeting G-Protein Coupled Receptors (GPCRs)

The pyridine alkaloid family has a rich history of compounds exhibiting activity in the central nervous system[1][2][3]. The discovery of allosteric modulators for G-protein coupled receptors (GPCRs) presents a promising strategy for developing novel treatments for a range of CNS disorders, including neurodegenerative and psychiatric conditions[4][5]. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, can offer greater subtype selectivity and a more nuanced modulation of receptor activity[4][6][7].

Comparative Analysis: Opioid Receptor-Like 1 (ORL1) Antagonism

A notable example of a related scaffold's CNS activity is the investigation of cycloalkano[b]pyridines as potent and orally active antagonists of the ORL1 receptor[8]. The data below compares the in vitro activity of a representative compound from this class.

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Source
(-)-8b ORL10.872.3[8]

This demonstrates the potential of the broader scaffold to yield potent modulators of CNS targets. The 6,7-dihydro-5H-cyclopenta[b]pyridine core, including the 5-amine derivative, represents a promising starting point for the design of novel GPCR modulators.

Signaling Pathway: GPCR Allosteric Modulation

GPCR_Allosteric_Modulation cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Cellular_Response Cellular Response Effector->Cellular_Response Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR Orthosteric Binding Allosteric_Modulator Allosteric Modulator (e.g., Cyclopenta[b]pyridine Derivative) Allosteric_Modulator->GPCR Allosteric Binding

Caption: Allosteric modulation of a G-Protein Coupled Receptor (GPCR).

Oncology: Kinase Inhibition

The pyridine ring is a prevalent feature in numerous kinase inhibitors[9]. Pyrazolopyridine-based compounds, which share a fused heterocyclic structure, are being actively investigated as inhibitors of various kinases for anti-cancer therapy[10]. The discovery of pan-PI3 kinase inhibitors based on an imidazo[1,2-a]-pyridine scaffold further underscores the potential of pyridine-based fused systems in oncology[11].

Comparative Analysis: Kinase Inhibitory Activity

While specific data for 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as kinase inhibitors is not yet available in peer-reviewed literature, the table below presents data for a representative imidazo[1,2-a]-pyridine based PI3K inhibitor to illustrate the potential potency of such scaffolds.

CompoundTargetIC50 (nM)Cell LineSource
Compound 14 PI3Kα1.2A2780[11]

The structural similarities suggest that the cyclopenta[b]pyridine scaffold could serve as a valuable template for the design of novel kinase inhibitors.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Cyclopenta[b]pyridine derivative) Incubation Incubate Components Compound->Incubation Kinase Purified Kinase Kinase->Incubation Substrate Substrate & ATP Substrate->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50 Calculate IC50 Luminescence->IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Infectious Diseases: Antiviral and Antibacterial Potential

Structurally related cyclopenta[c]pyridine derivatives have demonstrated significant antiviral activity, particularly against the Tobacco Mosaic Virus (TMV)[12][13]. Some of these compounds exhibited efficacy comparable or superior to the commercial antiviral agent, Ribavirin[13].

Comparative Analysis: Anti-TMV Activity

CompoundInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtective Effect (%) at 500 µg/mLSource
Compound 4k 51.1 ± 1.950.7 ± 3.653.8 ± 2.8[13]
Ribavirin 48.2 ± 2.545.6 ± 3.149.3 ± 2.7[13]

Furthermore, 6,7-Dihydro-5H-cyclopenta[b]pyridine has been identified as a key intermediate in the synthesis of Cefpirome, a cephalosporin antibiotic[14]. This highlights the potential of this scaffold in the development of antibacterial agents.

Experimental Protocols for Validation

To rigorously assess the therapeutic potential of this compound and its analogs, the following experimental protocols are recommended.

Protocol 1: In Vitro GPCR Binding Assay (Radioligand Displacement)
  • Cell Culture and Membrane Preparation: Culture a stable cell line overexpressing the target GPCR (e.g., ORL1). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-nociceptin for ORL1), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
  • Reagent Preparation: Prepare the kinase reaction buffer, the purified target kinase, the specific substrate, and ATP at appropriate concentrations.

  • Compound Dilution: Prepare a serial dilution of this compound in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound, the kinase, and initiate the reaction by adding the substrate and ATP mixture. Incubate at the optimal temperature for the kinase.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP.

  • Luminescence Measurement: Add the Kinase Detection Reagent to catalyze a luciferase reaction that generates a luminescent signal proportional to the amount of ATP. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, while not extensively studied, holds considerable promise for the development of novel therapeutics across multiple disease areas. Evidence from structurally related compounds suggests its potential as a source of CNS-active agents, kinase inhibitors for oncology, and antimicrobial agents. The specific derivative, this compound, represents a synthetically accessible starting point for library synthesis and subsequent biological screening.

Future research should focus on the systematic exploration of the structure-activity relationship (SAR) of this scaffold. By generating a diverse library of derivatives and screening them against a panel of relevant biological targets, the full therapeutic potential of the cyclopenta[b]pyridine core can be elucidated. The experimental protocols outlined in this guide provide a robust framework for such validation studies. As our understanding of this versatile scaffold grows, it may pave the way for the development of a new generation of innovative medicines.

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  • PubMed Central. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

  • MDPI. (n.d.). Allosteric Modulators of G Protein-Coupled Receptors. Retrieved from [Link]

  • MDPI. (n.d.). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • PubMed. (2020). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

  • PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural basis for allosteric modulation of class B GPCRs. Retrieved from [Link]

  • YouTube. (2024). Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine. As a heterocyclic amine derivative, this compound requires careful handling and adherence to established hazardous waste procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable intelligence beyond standard product information.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

While comprehensive, peer-reviewed hazard data for this compound is not extensively documented, its chemical structure—a fused pyridine ring system with a primary amine group—provides a strong basis for a rigorous risk assessment. The disposal protocol is built upon the known hazards of its parent structures, pyridine and other cyclic amines.

  • Pyridine Derivatives: The pyridine moiety is associated with significant health and environmental risks. Pyridine itself is a flammable liquid, harmful if swallowed, inhaled, or in contact with skin, and is considered possibly carcinogenic to humans (IARC Group 2B)[1]. Prolonged exposure can lead to organ damage, particularly to the liver and kidneys[1]. Environmentally, pyridine compounds can persist in the air and are toxic to aquatic life[2][3][4].

  • Aromatic Amines: This class of compounds often exhibits toxicological properties, including potential skin, eye, and respiratory irritation. Safety data for structurally related compounds, such as other isomers of dihydro-cyclopenta-pyridin-amine, consistently list warnings for skin, eye, and respiratory irritation (H315, H319, H335)[5][6][7].

Core Principles of Chemical Waste Management

Adherence to fundamental waste management principles is non-negotiable. These principles form a self-validating system that ensures safety and regulatory compliance.

  • Segregation: Never mix incompatible wastes. This compound, being basic due to the amine group, must be kept separate from acidic waste streams to prevent violent exothermic reactions. It should also be segregated from strong oxidizing agents[9][10].

  • Containment: Use only sturdy, chemically resistant, and leak-proof containers for waste accumulation. Ensure containers are kept tightly sealed except when adding waste[8][11].

  • Identification: All waste containers must be clearly and accurately labeled with the full chemical name "this compound." Avoid abbreviations or formulas. The label should also include the words "Hazardous Waste"[8][12].

  • Minimization: Employ pollution prevention techniques. Reduce the scale of experiments where possible and avoid generating excessive waste[9][11].

Step-by-Step Disposal Protocol

This protocol outlines the complete lifecycle of waste management from the point of generation to final handoff for disposal.

Phase 1: Immediate Handling and Segregation (At the Bench)
  • Identify Waste Stream: Designate a specific waste stream for this compound and materials contaminated with it (e.g., gloves, weigh boats, contaminated silica gel).

  • Select Compatible Waste Container:

    • For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

    • For Liquid Waste (Solutions): Use a glass or HDPE solvent waste container. Ensure it is designated for "Non-halogenated Organic Waste" or a specific amine waste stream if available.

    • Rationale: Proper container selection prevents chemical degradation of the container, leaks, and potential reactions.

  • Initial Labeling: Immediately affix a "Hazardous Waste" label to the container. Fill in the full chemical name of the compound.

Phase 2: Waste Accumulation and Container Management
  • Designated Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the operator.

  • Secondary Containment: Place all liquid waste containers within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills[8].

  • Maintain Closure: Keep the waste container securely closed at all times. Use a funnel for adding liquid waste and remove it promptly, sealing the container afterward.

    • Rationale: This practice minimizes the release of potentially harmful vapors and prevents spills.

  • Update Log: As waste is added, update the container label with the estimated quantities to maintain an accurate inventory for disposal.

Phase 3: Final Disposal and Institutional Coordination
  • Do Not Exceed Limits: Do not accumulate more than 10 gallons of hazardous waste in your lab at any time[8].

  • Request Pickup: Once the container is full or the project is complete, schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management office[12].

  • Finalize Labeling: Complete all fields on the hazardous waste label, including the percentage composition of all contents.

  • Professional Disposal: Your institution's EHS will coordinate with a licensed hazardous waste vendor for final disposal. The standard and recommended method for pyridine-based waste is high-temperature incineration[13].

Phase 4: Decontamination and Empty Container Disposal

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinse Procedure:

    • First Rinse: Rinse the container with a suitable solvent (e.g., methanol or ethanol). This first rinsate is considered acutely hazardous and must be collected and disposed of as part of your hazardous liquid waste stream[8][11][14].

    • Second & Third Rinses: Perform two additional rinses with the solvent. These rinsates can typically be collected as hazardous waste as well. Consult your institutional EHS policy.

  • Air Dry: Allow the rinsed container to air dry completely in a chemical fume hood[14].

  • Deface Label: Completely remove or obliterate the original chemical label with a permanent marker[8][14].

  • Final Disposal: Once clean and dry with the label defaced, the container can be disposed of in the appropriate receptacle for glass or plastic waste.

Spill Management

Accidental spills must be managed promptly and safely.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves. For larger spills, additional respiratory protection may be required[10].

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and wipe clean.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If the substance is volatile or the spill is significant, evacuate the entire lab and contact your institution's EHS emergency line immediately[10].

    • Prevent the spill from entering drains.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for handling waste generated from this compound.

G cluster_prep Preparation & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Identify Waste: Solid, Liquid, or Contaminated Labware B Don Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible Container (Glass or HDPE) B->C D Affix 'Hazardous Waste' Label & Add Chemical Name C->D E Add Waste to Container in Designated Area D->E F Keep Container Securely Closed E->F G Use Secondary Containment for Liquids F->G H Container Full or Project Complete? G->H H->E No I Complete All Fields on Waste Label H->I Yes J Schedule Pickup with EHS I->J K Waste Transferred to Licensed Vendor J->K

Caption: Decision workflow for the safe disposal of this compound.

References

  • What are the effects of Pyridine on human health and the environment? - ChemicalBook. (2024). Provides information on the environmental fate and health effects of pyridine. [Link not available]
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College. Offers comprehensive guidelines for laboratory hazardous waste management. [Link]

  • Pyridine - Wikipedia. Provides details on the properties, hazards, and environmental fate of pyridine. [Link]

  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. University of Chicago. Outlines procedures for chemical waste, including empty container disposal. [Link]

  • Degradation of pyridines in the environment - Taylor & Francis. (2009). Discusses the environmental fate and biodegradation of pyridine derivatives. [Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine - NCBI - NIH. Agency for Toxic Substances and Disease Registry. Details environmental release and biodegradation of pyridine. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023). Provides specific guidance on segregating chemical waste streams. [Link]

  • Pyridine | Public Health Statement | ATSDR - CDC. Agency for Toxic Substances and Disease Registry. Summarizes the environmental behavior of pyridine. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. Lehigh University. Details procedures for handling and disposing of chemical waste and empty containers. [Link]

  • HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES - Business Services. Provides a framework for inventorying and requesting pickup of chemical waste. [Link not available]
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Describes industrial disposal methods for pyridine waste, including incineration. [Link]

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. Provides safety, handling, and disposal information for pyridine. [Link]

  • Standard Operating Procedure for Pyridine - Washington State University. Provides detailed procedures for handling, storage, and waste disposal of pyridine. [Link not available]

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Navigating the Safe Handling of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, offering a procedural framework to ensure the well-being of laboratory personnel while maintaining the integrity of your research.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, this compound is anticipated to present several health hazards.[3][4][5][7][8][9] Aromatic amines as a class are known for their potential toxicity, and related cyclopentapyridine derivatives are known irritants.

Anticipated Hazards:

  • Skin Irritation and Corrosion: May cause skin irritation upon direct contact.[3][7][8][9] Prolonged or repeated exposure could lead to dermatitis.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[5][7][8][9]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][9][10]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][5][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection.

Protection Level Equipment Rationale
Primary (Essential) Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and absorption.[7][11]
Safety goggles with side shieldsTo protect eyes from splashes.[7][11]
Fully-buttoned laboratory coatTo protect skin and personal clothing from contamination.[11][12]
Secondary (Task-Dependent) Face shieldTo be worn in addition to safety goggles when there is a significant risk of splashing or aerosol generation.[11][12][13]
Chemical-resistant apronFor an additional layer of protection against spills when handling larger quantities.[11]
Respiratory Use of a certified chemical fume hoodTo minimize inhalation exposure by ensuring adequate ventilation.[7][10]
Air-purifying respirator with appropriate cartridgesMay be necessary for operations outside of a fume hood or where ventilation is inadequate.[11][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is paramount. The following workflow is designed to minimize exposure and prevent accidental release.

Receiving and Storage
  • Inspect upon Receipt: Visually inspect the container for any signs of damage or leakage in a well-ventilated area, preferably within a chemical fume hood.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong acids, and sources of ignition.[7][9][14]

Handling and Use
  • Work Area Preparation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risks.[7][10]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing and Aliquoting: Use a dedicated, clean spatula and weighing vessel. Perform these tasks over a disposable absorbent bench liner to contain any potential spills.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7] Decontaminate all work surfaces.

Spill Management
  • Small Spills: For minor spills, absorb the material with an inert absorbent material such as sand, dry lime, or soda ash.[14] Place the contaminated material in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

  • Ventilation: Ensure the area is well-ventilated after a spill.

Disposal
  • Waste Collection: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated absorbent material, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7][15] Do not dispose of it down the drain.

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response A Review SDS/Safety Info B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing/Aliquoting C->D E Solution Preparation D->E F Experimental Use E->F G Decontaminate Work Area F->G H Segregate Waste G->H I Properly Dispose of Waste H->I J Spill Occurs K Evacuate & Notify EHS J->K L Contain & Clean (if safe) J->L Small Spill

Caption: Safe handling workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment conducive to groundbreaking scientific discovery.

References

  • 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9) - ChemicalBook.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine 533-37-9 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine - AK Scientific, Inc.
  • Personal Protective Equipment | US EPA.
  • 6,7-Dihydro-5H-1-pyridin-5-one - PubChem.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Chemical Safety: Personal Protective Equipment.
  • 5 Types of PPE for Hazardous Chemicals | Hazm
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine - Benchchem.
  • SAFETY D
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine - ChemBK.
  • 6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine - Safety D
  • SAFETY D
  • 5H,6H,7H-Cyclopenta[c]pyridin-6-amine dihydrochloride - AK Scientific, Inc.
  • 6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-7-AMINE HCL - Sigma-Aldrich.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride - Apollo Scientific.
  • (6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)amine dihydrochloride - Hit2Lead.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.